2-chloro-N-cycloheptylacetamide
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2-chloro-N-cycloheptylacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16ClNO/c10-7-9(12)11-8-5-3-1-2-4-6-8/h8H,1-7H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQUSGIJCLFWHDR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CC1)NC(=O)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10411608 | |
| Record name | 2-chloro-N-cycloheptylacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10411608 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
23511-50-4 | |
| Record name | 2-chloro-N-cycloheptylacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10411608 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 2-chloro-N-cycloheptylacetamide (CAS 23511-50-4) and the Broader Class of N-Alkyl Chloroacetamides
For Researchers, Scientists, and Drug Development Professionals
Foreword: Navigating the Landscape of a Niche Chemical Intermediate
This technical guide delves into the chemistry of 2-chloro-N-cycloheptylacetamide (CAS No. 23511-50-4), a molecule of interest for synthetic chemists and drug discovery professionals. It is important to note that while this compound is commercially available, publicly accessible, in-depth research specifically characterizing this compound is limited. Therefore, this guide will provide a comprehensive overview of its chemical nature, synthesis, and potential applications by drawing parallels with closely related and well-documented N-alkyl and N-cycloalkyl chloroacetamides. The principles, protocols, and reactivity patterns discussed herein are foundational to this class of compounds and are presented to empower researchers in their work with this and similar molecules.
Molecular Profile and Physicochemical Properties
This compound belongs to the family of α-haloacetamides, which are characterized by a reactive carbon-chlorine bond alpha to a carbonyl group. This structural motif is a potent electrophilic center, rendering the entire class of molecules valuable as alkylating agents and synthetic intermediates.
Table 1: Key Identifiers and Properties of this compound
| Property | Value | Source |
| CAS Number | 23511-50-4 | [1] |
| Molecular Formula | C9H16ClNO | [1] |
| Molecular Weight | 189.68 g/mol | [1] |
| IUPAC Name | This compound | N/A |
| SMILES | O=C(NC1CCCCCC1)CCl | [1] |
| Storage | Sealed in dry, 2-8°C | [1] |
Due to the scarcity of experimental data for this compound, the physicochemical properties of a closely related analogue, 2-chloro-N-cyclohexylacetamide, are presented for comparative purposes.
Table 2: Computed Properties of 2-chloro-N-cyclohexylacetamide (CAS 23605-23-4)
| Property | Value | Source |
| Molecular Weight | 175.65 g/mol | [2] |
| XLogP3 | 1.8 | [2] |
| Hydrogen Bond Donor Count | 1 | [2] |
| Hydrogen Bond Acceptor Count | 1 | [2] |
| Rotatable Bond Count | 2 | [2] |
| Exact Mass | 175.0763918 Da | [2] |
Synthesis and Purification
The synthesis of N-substituted chloroacetamides is a well-established chemical transformation. The most common and straightforward method involves the acylation of a primary or secondary amine with chloroacetyl chloride.[2] This reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct.
Conceptual Synthesis Workflow
Caption: General workflow for the synthesis of this compound.
Exemplary Laboratory-Scale Synthesis Protocol (Adapted for Cycloheptylamine)
This protocol is adapted from the synthesis of 2-chloro-N-cyclohexylacetamide and should be optimized for this compound.[3]
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and an addition funnel, dissolve cycloheptylamine (1.0 equivalent) in a suitable aprotic solvent such as dichloromethane or diethyl ether.
-
Base Addition: Add a non-nucleophilic base, such as triethylamine (1.1 equivalents), to the solution.
-
Cooling: Cool the reaction mixture to 0°C in an ice bath.
-
Acylation: Slowly add chloroacetyl chloride (1.05 equivalents) dropwise to the stirred solution, maintaining the temperature at 0°C.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Workup: Upon completion, quench the reaction with water. Separate the organic layer, wash sequentially with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.[4]
Chemical Reactivity: The Chloroacetyl Group as an Electrophilic Handle
The primary mode of reactivity for this compound and its congeners is nucleophilic substitution at the α-carbon. The electron-withdrawing nature of the adjacent carbonyl group enhances the electrophilicity of this carbon, making the chlorine atom a good leaving group.[5][6]
Reaction with N-Nucleophiles
Amines readily displace the chloride to form the corresponding glycine amide derivatives. This reaction is fundamental in the construction of various biologically active molecules.
Reaction with O-Nucleophiles
Alcohols and phenols, typically in the presence of a base to form the more nucleophilic alkoxide or phenoxide, can react to yield ether-linked products.
Reaction with S-Nucleophiles
Thiols are excellent nucleophiles for this transformation, leading to the formation of thioethers. This reaction is of particular interest in biochemical studies, as the chloroacetyl group can be used to alkylate cysteine residues in proteins.
Caption: Nucleophilic substitution reactions of this compound.
Potential Applications in Research and Development
While specific applications for this compound are not extensively documented, the broader class of N-substituted chloroacetamides has found utility in several areas:
-
Drug Discovery: These compounds are valuable building blocks for the synthesis of more complex molecules with potential therapeutic activity. The chloroacetyl group allows for the covalent modification of biological targets, a strategy employed in the design of certain enzyme inhibitors. For instance, derivatives of chloroacetamides have been investigated as kinase inhibitors.
-
Agrochemicals: Chloroacetamides are a well-known class of herbicides.[7] Their mode of action often involves the alkylation of key enzymes in plant metabolic pathways.
-
Antimicrobial Agents: Various N-substituted chloroacetamides have been synthesized and evaluated for their antibacterial and antifungal properties.[2] The presence of the chloroacetyl moiety is often crucial for their biological activity.
Analytical Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: Expected signals would include a singlet for the two protons of the -CH₂Cl group, a multiplet for the proton on the nitrogen-bearing carbon of the cycloheptyl ring, and a series of multiplets for the remaining cycloheptyl protons. The amide proton would likely appear as a broad singlet or a doublet, depending on coupling to the adjacent CH group.
-
¹³C NMR: Key signals would include a peak for the carbonyl carbon, a peak for the carbon of the -CH₂Cl group, and a set of peaks corresponding to the carbons of the cycloheptyl ring.
Infrared (IR) Spectroscopy
Characteristic absorption bands would be expected for the N-H stretch (around 3300 cm⁻¹), the C=O stretch of the amide (around 1640 cm⁻¹), and the C-Cl stretch (in the fingerprint region).
Mass Spectrometry (MS)
The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (189.68 g/mol ). A characteristic isotopic pattern for the presence of one chlorine atom ([M]+ and [M+2]+ in an approximate 3:1 ratio) would be a key diagnostic feature.
Safety and Handling
Specific toxicological data for this compound is not available. However, based on the safety profiles of other chloroacetamides, it should be handled with care in a well-ventilated laboratory fume hood.[8][9][10][11]
General Safety Precautions:
-
Personal Protective Equipment (PPE): Wear safety goggles, chemical-resistant gloves, and a lab coat.
-
Inhalation: Avoid inhaling dust or vapors.
-
Skin and Eye Contact: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.
-
Ingestion: Do not ingest. If swallowed, seek immediate medical attention.
For detailed safety information, it is imperative to consult the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
This compound is a reactive chemical intermediate with significant potential in synthetic chemistry, particularly in the fields of drug discovery and agrochemicals. Its utility stems from the electrophilic nature of the chloroacetyl group, which allows for facile nucleophilic substitution reactions. While specific data for this compound is sparse, a strong understanding of the chemistry of the broader class of N-alkyl chloroacetamides provides a solid foundation for its use in research and development. As with any chemical, proper safety precautions are paramount when handling this compound.
References
A comprehensive list of references is provided for further reading and verification of the information presented in this guide.
References
-
Jablonkai, I. (2003). Alkylating reactivity and herbicidal activity of chloroacetamides. Pest Management Science, 59(4), 443-450. Available from: [Link]
- PubChem. (n.d.). 2-chloro-N-cyclopentylacetamide. National Center for Biotechnology Information.
-
International Labour Organization. (n.d.). ICSC 0640 - 2-CHLOROACETAMIDE. Retrieved from: [Link]
-
Kopjar, N., et al. (2016). Characterisation of Twelve Newly Synthesised N-(substituted Phenyl)-2-chloroacetamides with QSAR Analysis and Antimicrobial Activity Tests. Archives of Industrial Hygiene and Toxicology, 67(3), 211-223. Available from: [Link]
-
Jablonkai, I. (2003). Alkylating reactivity and herbicidal activity of chloroacetamides. Pest Management Science, 59(4), 443-450. [ResearchGate Request PDF]. Available from: [Link]
- Fisher Scientific. (2024). SAFETY DATA SHEET: 2-Chloro-N-cyclopropylacetamide.
-
Abdel-Latif, E., & Moustafa, M. M. (2019). Synthesis of N-aryl 2-chloroacetamides and their chemical reactivity towards various types of nucleophiles. Journal of the Serbian Chemical Society, 84(11), 1189-1215. Available from: [Link]
- Synthesis of some Amide derivatives and their Biological activity. (n.d.). International Journal of Pharmaceutical Sciences and Research.
- Fisher Scientific. (2023). SAFETY DATA SHEET: 2-Chloroacetamide.
- PubChem. (n.d.). Stereochemical Differences in Fluorocyclopropyl Amides Enable Tuning of Btk Inhibition and Off-Target Activity. National Center for Biotechnology Information.
-
ChemBK. (n.d.). 2-Chloroacetamide. Retrieved from: [Link]
- Sigma-Aldrich. (2024). SAFETY DATA SHEET: 2-Chloroacetamide.
-
Abdel-Latif, E., & Moustafa, M. M. (2019). Synthesis of N-aryl 2-chloroacetamides and their chemical reactivity towards various types of nucleophiles. Journal of the Serbian Chemical Society, 84(11), 1189-1215. [ResearchGate]. Available from: [Link]
- Fisher Scientific. (n.d.). SAFETY DATA SHEET: 2-Chloroacetamide.
-
Kumar, A., et al. (2019). Docking of Some Bioactive 2-Chloro-N, N-Diphenylacetamide Derivatives on Cyclo-Oxygenase Enzyme and In-Vivo Analgesic Activity Evaluation. ResearchGate. Available from: [Link]
-
International Journal of Pharma Sciences and Research. (2012). SYNTHESIS OF BIOLOGICALLY ACTIVE 2-CHLORO-N-ALKYL/ARYL ACETAMIDE DERIVATIVES. Retrieved from: [Link]
- PubChem. (n.d.). 2-chloro-N,N-dimethylacetamide. National Center for Biotechnology Information.
-
Abdel-Latif, E., & Moustafa, M. M. (2019). Synthesis of N-aryl 2-chloroacetamides and their chemical reactivity towards various types of nucleophiles. Journal of the Serbian Chemical Society, 84(11), 1189-1215. [ResearchGate]. Available from: [Link]
- MDPI. (2024). Design, Synthesis, and Antimicrobial Activity of Amide Derivatives Containing Cyclopropane.
-
Pachuta-Stec, A., et al. (2012). Biological Activity of Novel N-Substituted Amides of endo-3-(3-Methylthio-1,2,4-triazol-5-yl)bicyclo[2.2.1]hept-5-ene-2-carboxylic Acid and N-Substituted Amides of 1-(5-Methylthio-1,2,4-triazol-3-yl)cyclohexane-2-carboxylic Acids. Zeitschrift für Naturforschung C, 67(3-4), 123-134. Available from: [Link]
-
PrepChem. (n.d.). Synthesis of 2-chloro-N-[2-(phenylamino)phenyl]-acetamide. Retrieved from: [Link]
-
ChemComplete. (2019, October 14). Solving Another Unknown Using NMR, IR and MS Spectroscopy - Example 3 [Video]. YouTube. Retrieved from: [Link]
-
Missioui, H., et al. (2022). 2-Chloro-N-(4-hydroxyphenyl)acetamide. Acta Crystallographica Section E: Crystallographic Communications, 78(Pt 11), 1139-1142. Available from: [Link]
-
MDPI. (2023). Potential of 2-Chloro-N-(4-fluoro-3-nitrophenyl)acetamide Against Klebsiella pneumoniae and In Vitro Toxicity Analysis. Retrieved from: [Link]
-
The Organic Chemistry Tutor. (2021, May 13). Structure Determination from Spectra (3) (H NMR, C NMR, IR) [Ketone, Alkyl halides, Alcohols] [Video]. YouTube. Retrieved from: [Link]
-
Merlic, C. A. (2000). WebSpectra: Problems in NMR and IR Spectroscopy. UCLA Department of Chemistry and Biochemistry. Retrieved from: [Link]
Sources
- 1. spectrabase.com [spectrabase.com]
- 2. ijpsr.info [ijpsr.info]
- 3. 2-CHLORO-N-CYCLOHEXYL-ACETAMIDE synthesis - chemicalbook [chemicalbook.com]
- 4. sphinxsai.com [sphinxsai.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Alkylating reactivity and herbicidal activity of chloroacetamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ICSC 0640 - 2-CHLOROACETAMIDE [chemicalsafety.ilo.org]
- 9. fishersci.co.uk [fishersci.co.uk]
- 10. chembk.com [chembk.com]
- 11. fishersci.com [fishersci.com]
Biological activity of N-substituted chloroacetamides.
An In-Depth Technical Guide to the Biological Activity of N-Substituted Chloroacetamides
Introduction: The Versatile Chloroacetamide Scaffold
N-substituted chloroacetamides are a class of organic compounds characterized by a chloroacetyl group attached to a nitrogen atom, which is further substituted with various alkyl or aryl moieties. This chemical scaffold has garnered significant attention in medicinal chemistry and agrochemistry due to its remarkable versatility and wide spectrum of biological activities.[1] The core of its reactivity lies in the α-chloro group, which makes the adjacent carbonyl carbon susceptible to nucleophilic attack and the methylene carbon an effective alkylating agent. This inherent reactivity allows these molecules to covalently interact with various biological macromolecules, underpinning their diverse pharmacological and physiological effects.
The biological activity of a specific N-substituted chloroacetamide is profoundly influenced by the nature of the substituent on the nitrogen atom.[1] Variations in this substituent can modulate the compound's lipophilicity, steric profile, and electronic properties, which in turn dictate its absorption, distribution, metabolism, excretion (ADME), and target-binding affinity. This guide provides a comprehensive technical overview of the primary biological activities of N-substituted chloroacetamides, focusing on their antimicrobial, herbicidal, and anticancer properties, supported by mechanistic insights and validated experimental protocols.
Core Synthesis Strategy
The foundational synthesis of N-substituted chloroacetamides is typically achieved through a straightforward and robust nucleophilic acyl substitution. This involves the chloroacetylation of a primary or secondary amine with chloroacetyl chloride, often in the presence of a base or in a suitable solvent like acetic acid to neutralize the HCl byproduct.[2][3][4] This reliable method allows for the generation of a vast library of derivatives for structure-activity relationship (SAR) studies.
Figure 1: General synthesis of N-substituted chloroacetamides.
Antimicrobial and Antifungal Activity
N-substituted chloroacetamides have demonstrated significant potential as antimicrobial and antifungal agents.[1][5] Their efficacy is particularly notable against Gram-positive bacteria and certain pathogenic fungi, addressing a critical need for new compounds in an era of growing antimicrobial resistance.[1][6]
Mechanism of Action
The antimicrobial action of chloroacetamides is largely attributed to their ability to act as alkylating agents. The electrophilic carbon of the chloromethyl group can form covalent bonds with nucleophilic functional groups (e.g., sulfhydryl groups in cysteine residues) found in essential bacterial or fungal enzymes and proteins.[7] This covalent modification can lead to enzyme inactivation, disruption of cellular metabolism, and ultimately, cell death. Molecular docking studies have suggested that some derivatives may target enzymes like TtRNA, which is crucial for protein synthesis.[4]
Structure-Activity Relationship (SAR)
The antimicrobial potency of these compounds is intrinsically linked to their chemical structure, particularly the substituents on the N-phenyl ring.[1]
-
Lipophilicity: Higher lipophilicity generally correlates with enhanced antimicrobial activity. This is because increased lipid solubility facilitates the passage of the molecule through the phospholipid bilayer of microbial cell membranes.[1][6]
-
Substituent Position and Type: Halogenated substituents (e.g., -F, -Cl, -Br) on the phenyl ring, especially at the para-position, have been shown to be particularly effective.[1][6] For instance, N-(4-chlorophenyl), N-(4-fluorophenyl), and N-(3-bromophenyl) chloroacetamides are among the most active derivatives, likely due to a favorable combination of electronic effects and lipophilicity.[6]
Table 1: Antimicrobial Activity of Representative N-(substituted phenyl)-2-chloroacetamides
| Compound ID | N-Phenyl Substituent | Activity against S. aureus | Activity against C. albicans | Key Insight |
|---|---|---|---|---|
| SP5 | 4-Bromo | High | Moderate | High lipophilicity enhances activity.[1] |
| SP9 | 4-Hydroxy | Moderate | Low | Lower lipophilicity reduces efficacy.[1] |
| - | 4-Chloro | High | Moderate | Halogenated p-substituents are highly active.[6] |
| - | 4-Fluoro | High | Moderate | Halogenated p-substituents are highly active.[6] |
Data synthesized from multiple sources for comparative illustration.[1][6]
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay
The MIC assay is the gold standard for quantifying the in vitro potency of an antimicrobial agent.[8][9] It determines the lowest concentration of the compound that prevents visible microbial growth.[10][11]
Objective: To determine the MIC of N-substituted chloroacetamide derivatives against a target microorganism using the broth microdilution method.
Materials:
-
96-well microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (MHB) or other appropriate growth medium[10]
-
Test compounds dissolved in a suitable solvent (e.g., DMSO)
-
Bacterial or fungal inoculum standardized to ~5×10^5 CFU/mL[11]
-
Positive control (medium with inoculum)
-
Negative control (medium only)
-
Standard antibiotic (e.g., ciprofloxacin, fluconazole)
Step-by-Step Methodology:
-
Prepare Compound Dilutions: Perform a serial two-fold dilution of the test compound in the microtiter plate. Typically, 50-100 µL of broth is added to each well, followed by the compound to achieve the desired concentration range (e.g., 256 µg/mL to 0.5 µg/mL).[9][11]
-
Inoculation: Add a standardized volume of the microbial inoculum to each well (except the negative control). The final inoculum concentration should be approximately 5×10^5 CFU/mL.[11]
-
Incubation: Cover the plate and incubate at the optimal temperature for the microorganism (e.g., 37°C for 18-24 hours for most bacteria).[11]
-
Reading Results: After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth (i.e., the well is clear).[8][10]
-
Validation: The positive control well must show turbidity, and the negative control well must remain clear for the assay to be valid.
Figure 2: Workflow for the Minimum Inhibitory Concentration (MIC) assay.
Herbicidal Activity
Chloroacetamide herbicides have been used extensively in agriculture for decades, primarily for pre-emergence control of grass and some broadleaf weeds in major crops.[12] Commercial examples include alachlor, metolachlor, and butachlor.[13]
Mechanism of Action
The primary mode of action for chloroacetamide herbicides is the inhibition of very-long-chain fatty acid (VLCFA) synthesis.[14] VLCFAs (chains > 18 carbons) are essential for various plant processes, including the formation of cuticular waxes, membrane lipids, and suberin.
-
Target Enzyme: Chloroacetamides target and inhibit VLCFA elongase enzymes, which are critical for extending fatty acid chains.[14]
-
Covalent Binding: It is hypothesized that the chloroacetamide molecule covalently binds to a reactive cysteinyl sulfur in the active site of the condensing enzyme component of the elongase complex.[7][12][14]
-
Physiological Effects: Inhibition of VLCFA synthesis disrupts cell division and expansion, leading to a cessation of early seedling growth, particularly affecting the emerging shoot.[12][14] This prevents weeds from successfully emerging from the soil, which is why these compounds are effective as pre-emergence herbicides.[12] In plants, these herbicides are often detoxified through conjugation with glutathione.[12]
Figure 3: Proposed mechanism of action for chloroacetamide herbicides.
Structure-Activity Relationship (SAR)
The herbicidal efficacy of chloroacetamides is a complex interplay of several factors. While it was once believed that a 2,6-disubstituted phenyl moiety was essential for high activity, newer compounds have challenged this notion.[13][15] Research indicates that a reduced level of N-alkylating reactivity can correlate with improved herbicidal efficacy, suggesting that while the alkylating potential is necessary, excessive reactivity may lead to non-specific binding and reduced translocation to the target site.[16] Ultimately, phytotoxicity is strictly related to the overall molecular structure, which influences lipophilicity, plant uptake, mobility, and detoxification rates.[16][17]
Experimental Protocol: Algal Oleic Acid Incorporation Assay
A specific and sensitive bioassay has been developed to quantify the herbicidal activity of chloroacetamides by measuring their effect on VLCFA synthesis in algae.[18]
Objective: To quantify the herbicidal activity of a test compound by measuring the inhibition of [14C]oleic acid incorporation into the non-lipid fraction of Scenedesmus acutus.
Materials:
-
Culture of Scenedesmus acutus
-
[14C]oleic acid (radioactive tracer)
-
Test compounds and known chloroacetamide herbicide (e.g., butachlor) as a positive control
-
Scintillation vials and scintillation fluid
-
Equipment for cell harvesting (centrifuge) and counting (scintillation counter)
Step-by-Step Methodology:
-
Incubation Setup: Prepare algal cell suspensions in a suitable medium. Add the test compounds at various concentrations to different batches.
-
Tracer Addition: Add a known amount of [14C]oleic acid to each suspension.
-
Incubation: Incubate the algal cells for a defined period (e.g., 3 hours) under appropriate light and temperature conditions to allow for oleic acid metabolism and incorporation.[18]
-
Saponification and Extraction: Harvest the cells by centrifugation. Saponify the cell pellet to hydrolyze lipids. Perform a solvent extraction to remove all lipids, including non-saponifiable ones.[18]
-
Quantification: The remaining pellet contains the non-lipid cell components. Measure the radioactivity incorporated into this fraction using a scintillation counter.
-
Data Analysis: Calculate the percentage inhibition of radioactivity incorporation for each compound concentration compared to an untreated control. Determine the IC50 value (the concentration required to cause 50% inhibition). A lower IC50 indicates higher herbicidal potency.[18]
Anticancer Activity
More recently, N-substituted chloroacetamides have emerged as a promising class of anticancer agents.[19] Their activity has been demonstrated against a range of cancer cell lines, including those of the breast, prostate, and lung.[20][21] A particularly exciting development is their potential to target cancer stem cells (CSCs), which are implicated in tumor relapse and chemoresistance.[20]
Mechanism of Action
The anticancer effects of chloroacetamides are multifaceted and appear to involve several mechanisms:
-
Induction of Apoptosis: Many derivatives induce programmed cell death in cancer cells. For example, N-(3,5-diiodophenyl)-2,2-dichloroacetamide has been shown to induce apoptosis in non-small cell lung cancer cells.[21]
-
Signaling Pathway Inhibition: Some compounds are proposed to inhibit critical cell survival signaling pathways, such as the PI3K/Akt/mTOR pathway, which is commonly dysregulated in cancer.[22]
-
Induction of Ferroptosis: A novel and potent mechanism involves the inhibition of Glutathione Peroxidase 4 (GPX4).[23] GPX4 is a key enzyme that protects cells from lipid peroxidation. By covalently binding to and inhibiting GPX4, chloroacetamide derivatives can cause an accumulation of lipid peroxides, leading to an iron-dependent form of cell death known as ferroptosis.[23] This is a distinct mechanism from apoptosis and represents a promising new strategy for cancer therapy.
Figure 4: Induction of ferroptosis by GPX4-inhibiting chloroacetamides.
Structure-Activity Relationship (SAR)
The development of chloroacetamides as anticancer drugs has benefited significantly from SAR studies. It was found that N-phenyl-2,2-dichloroacetamide analogues are substantially more potent than the parent drug candidate, sodium dichloroacetate (DCA).[24]
-
Substitution Pattern: Multi-substituted N-phenyl rings, particularly 3,5-disubstituted analogues, exhibit satisfactory potency.[21]
-
Specific Derivatives: N-(3-iodophenyl)-2,2-dichloroacetamide was identified as an optimized lead compound with an IC50 of 4.76 µM against the A549 lung cancer cell line.[24] More recently, a benzylaniline derivative containing the chloroacetamide warhead, compound Y19, showed potent GPX4 inhibition and an IC50 of 21 nM against MDA-MB-231 breast cancer cells.[23]
Table 2: Cytotoxic Activity of N-Phenyl Dichloroacetamide Derivatives
| Compound | N-Phenyl Substituent | Cancer Cell Line | IC50 (µM) | Reference |
|---|---|---|---|---|
| DCA (parent) | - | A549 (Lung) | > 1000 | [24] |
| 3e | 3-Iodophenyl | A549 (Lung) | 4.76 | [24] |
| - | 3,5-Diiodophenyl | A549 (Lung) | 2.84 | [21] |
| Y19 | Benzylaniline | MDA-MB-231 (Breast) | 0.021 |[23] |
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT assay is a widely used colorimetric method to assess the in vitro cytotoxic effect of a compound by measuring the metabolic activity of viable cells.[22]
Objective: To evaluate the antiproliferative activity of N-substituted chloroacetamide derivatives against human cancer cell lines.
Materials:
-
Human cancer cell lines (e.g., A549, MDA-MB-231)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well cell culture plates
-
Test compounds dissolved in DMSO
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., acidified isopropanol or DMSO)
-
Microplate reader
Step-by-Step Methodology:
-
Cell Seeding: Seed the cancer cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a CO2 incubator.
-
Compound Treatment: Remove the medium and add fresh medium containing various concentrations of the test compounds. Include a vehicle control (DMSO) and an untreated control.
-
Incubation: Incubate the cells with the compounds for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Remove the treatment medium and add fresh medium containing the MTT reagent (typically at 0.5 mg/mL). Incubate for 2-4 hours. During this time, mitochondrial reductases in viable cells will convert the yellow MTT tetrazolium salt into purple formazan crystals.[22]
-
Solubilization: Remove the MTT-containing medium and add a solubilization buffer to dissolve the formazan crystals, resulting in a purple solution.
-
Absorbance Reading: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of ~570 nm.
-
Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results to generate a dose-response curve and determine the IC50 value (the concentration that inhibits cell growth by 50%).
Conclusion and Future Directions
N-substituted chloroacetamides represent a privileged chemical scaffold with a proven track record in agriculture and burgeoning potential in medicine. Their straightforward synthesis and tunable biological activity make them highly attractive for further development. The core strength of this class lies in the reactive chloroacetamide "warhead," which can be directed against different biological targets—from microbial enzymes to key regulators of plant growth and cancer cell death pathways.
Future research should focus on designing next-generation derivatives with enhanced target specificity and improved safety profiles. Elucidating the precise molecular interactions through X-ray crystallography and advanced molecular modeling will be crucial. Furthermore, exploring novel applications, such as their use as antiviral or anti-inflammatory agents, could open new therapeutic avenues for this versatile and potent class of molecules.
References
-
Fuerst, E. P. (1987). Understanding the Mode of Action of the Chloroacetamide and Thiocarbamate Herbicides. Weed Technology, Cambridge University Press & Assessment. [Link]
-
Rauch, A. et al. (2026). Mode of Action for Chloroacetamides and Functionally Related Compounds. ResearchGate. [Link]
-
Wikipedia. (n.d.). Minimum inhibitory concentration. Wikipedia. [Link]
-
Jablonkai, I., & Hulesch, A. (2002). Alkylating reactivity and herbicidal activity of chloroacetamides. Pest Management Science. [Link]
-
Microbe Investigations. (n.d.). Minimum Inhibitory Concentration (MIC) Test. Microbe Investigations. [Link]
-
Kolundžić, M. et al. (2021). Characterisation of Twelve Newly Synthesised N-(substituted Phenyl)-2-chloroacetamides with QSAR Analysis and Antimicrobial Activity Tests. PubMed Central. [Link]
-
Kolundžić, M. et al. (2021). Characterisation of twelve newly synthesised N-(substituted phenyl)-2-chloroacetamides with QSAR analysis and antimicrobial activity tests. Arhiv za higijenu rada i toksikologiju. [Link]
-
Okamoto, H. et al. (1991). Synthesis and Herbicidal Activity of N(1-Arylethenyl)-2-chloroacetamides. Agricultural and Biological Chemistry, Taylor & Francis. [Link]
-
Emery Pharma. (2016). How-to guide: Minimum Inhibitory Concentration (MIC). Emery Pharma. [Link]
-
Andrews, J. M. (2006). Determination of Minimum Inhibitory Concentrations. Journal of Antimicrobial Chemotherapy. [Link]
-
SEAFDEC/AQD. (n.d.). Minimal inhibitory concentration (MIC) test and determination of antimicrobial resistant bacteria. SEAFDEC/AQD Institutional Repository. [Link]
-
Fuerst, E. P. (2017). Understanding the Mode of Action of the Chloroacetamide and Thiocarbamate Herbicides. Weed Technology, Cambridge Core. [Link]
-
Okamoto, H. et al. (1991). Synthesis and Herbicidal Activity of N-(1-Arylethenyl)-2-chloroacetamides. Bioscience, Biotechnology, and Biochemistry, Oxford Academic. [Link]
-
Weisshaar, H., & Böger, P. (1998). A specific and sensitive assay to quantify the herbicidal activity of chloroacetamides. Pesticide Biochemistry and Physiology. [Link]
-
Khan, S. et al. (2019). Synthesis, antibacterial activity and docking studies of chloroacetamide derivatives. ResearchGate. [Link]
-
Jablonkai, I. (2002). Alkylating reactivity and herbicidal activity of chloroacetamides. ResearchGate. [Link]
-
Abdel-Latif, E. et al. (2022). Scheme 4. Synthesis of N-substituted chloroacetamides. ResearchGate. [Link]
-
Wagh, S. B. et al. (2012). SYNTHESIS OF BIOLOGICALLY ACTIVE 2-CHLORO-N-ALKYL/ARYL ACETAMIDE DERIVATIVES. International Journal of Pharma Sciences and Research. [Link]
-
da Silva, C. R. et al. (2020). Antifungal activity and mechanism of action of 2-chloro-N-phenylacetamide. Anais da Academia Brasileira de Ciências, SciELO. [Link]
-
da Silva, C. R. et al. (2020). Antifungal activity and mechanism of action of 2-chloro-N-phenylacetamide: a new molecule with activity against strains of Aspergillus flavus. Anais da Academia Brasileira de Ciências, SciELO. [Link]
-
Sridhar, S. K. et al. (2002). Synthesis and Biological Activity of N-Substituted-3-chloro-2-azetidinones. Molecules, MDPI. [Link]
-
Padhariya, K. N. et al. (2020). Substituted chloroacetamides as potential cancer stem cell inhibitors: Synthesis and biological evaluation. Drug Development Research. [Link]
-
da Silva, C. R. et al. (2020). Antifungal activity and mechanism of action of 2-chloro-N-phenylacetamide: a new molecule with activity against strains of Aspergillus flavus. ResearchGate. [Link]
-
Navarrete-Miguel, F. J. et al. (2022). Cytotoxic Assessment of 3,3-Dichloro-β-Lactams Prepared through Microwave-Assisted Benzylic C-H Activation from Benzyl-Tethered Trichloroacetamides Catalyzed by RuCl2(PPh3)3. Molecules, MDPI. [Link]
-
Hsieh, Y.-S. et al. (2022). Acid- and Base-Mediated Hydrolysis of Dichloroacetamide Herbicide Safeners. Environmental Science & Technology, ACS Publications. [Link]
-
Taliani, S. et al. (2016). New structure-activity relationships of N-acetamide substituted pyrazolopyrimidines as pharmacological ligands of TSPO. PubMed Central. [Link]
-
Lamberth, C. (2016). Chloroacetamide Herbicides. Bioactive Carboxylic Compound Classes: Pharmaceuticals and Agrochemicals. [Link]
-
Bogdanović, A. et al. (2024). Profiling of Disubstituted Chloroacetamides' Potential Biological Activity by Liquid Chromatography. Organics, MDPI. [Link]
-
Li, T.-W. et al. (2012). Multi-substituted N-phenyl-2, 2-dichloroacetamide analogues as anti-cancer drugs: design, synthesis and biological evaluation. Yao Xue Xue Bao. [Link]
-
Yang, Y. et al. (2010). Novel N-phenyl dichloroacetamide derivatives as anticancer reagents: design, synthesis and biological evaluation. European Journal of Medicinal Chemistry. [Link]
-
Abdel-Latif, E. et al. (2019). Synthesis of N-aryl 2-chloroacetamides and their chemical reactivity towards various types of nucleophiles. ResearchGate. [Link]
-
Abdel-Latif, E. et al. (2019). Scheme 4. Synthesis of N-substituted chloroacetamides. ResearchGate. [Link]
-
Wang, A. et al. (2021). Genotoxicity of chloroacetamide herbicides and their metabolites in vitro and in vivo. Experimental and Therapeutic Medicine. [Link]
-
Abdel-Rhman, M. H. et al. (2022). Utilisation of bis-chloroacetamide derivative in the synthesis of new biologically active sulfide compounds. SA Journal of Chemistry, SciELO South Africa. [Link]
-
Yin, Y. et al. (2025). Discovery of novel benzylaniline derivatives containing chloroacetamide as GPX4 inhibitors with potential efficacy in triple-negative breast cancer. European Journal of Medicinal Chemistry. [Link]
-
Singh, R. K. et al. (2014). A comparative theoretical study on the biological activity, chemical reactivity, and coordination ability of dichloro-substituted (1,3-thiazol-2-yl)acetamides. Semantic Scholar. [Link]
Sources
- 1. Characterisation of Twelve Newly Synthesised N-(substituted Phenyl)-2-chloroacetamides with QSAR Analysis and Antimicrobial Activity Tests - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. ijpsr.info [ijpsr.info]
- 6. Characterisation of twelve newly synthesised N-(substituted phenyl)-2-chloroacetamides with QSAR analysis and antimicrobial activity tests - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Understanding the Mode of Action of the Chloroacetamide and Thiocarbamate Herbicides | Weed Technology | Cambridge Core [cambridge.org]
- 8. emerypharma.com [emerypharma.com]
- 9. bionumbers.hms.harvard.edu [bionumbers.hms.harvard.edu]
- 10. Minimum inhibitory concentration - Wikipedia [en.wikipedia.org]
- 11. microbe-investigations.com [microbe-investigations.com]
- 12. Understanding the Mode of Action of the Chloroacetamide and Thiocarbamate Herbicides | Weed Technology | Cambridge Core [cambridge.org]
- 13. academic.oup.com [academic.oup.com]
- 14. researchgate.net [researchgate.net]
- 15. tandfonline.com [tandfonline.com]
- 16. Alkylating reactivity and herbicidal activity of chloroacetamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. semanticscholar.org [semanticscholar.org]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. Substituted chloroacetamides as potential cancer stem cell inhibitors: Synthesis and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Multi-substituted N-phenyl-2, 2-dichloroacetamide analogues as anti-cancer drugs: design, synthesis and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. pdf.benchchem.com [pdf.benchchem.com]
- 23. Discovery of novel benzylaniline derivatives containing chloroacetamide as GPX4 inhibitors with potential efficacy in triple-negative breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Novel N-phenyl dichloroacetamide derivatives as anticancer reagents: design, synthesis and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Potential Therapeutic Applications of 2-chloro-N-cycloheptylacetamide
Distribution: For Researchers, Scientists, and Drug Development Professionals
Abstract
The N-substituted acetamide scaffold is a cornerstone in medicinal chemistry, with numerous derivatives demonstrating significant therapeutic potential across a spectrum of diseases. Within this class, 2-chloro-N-cycloheptylacetamide emerges as a molecule of interest, warranting a thorough investigation of its potential pharmacological activities. While direct research on this specific compound is nascent, the broader family of chloroacetamide derivatives has established a compelling precedent for bioactivity, including anticancer, antimicrobial, and anti-inflammatory effects.[1][2][3][4] This guide provides a comprehensive framework for exploring the therapeutic applications of this compound. It synthesizes established methodologies for the synthesis, characterization, and biological evaluation of related compounds, offering a scientifically rigorous, albeit prospective, roadmap for its development. By elucidating potential mechanisms of action and providing detailed experimental protocols, this document aims to catalyze further research into this promising, yet underexplored, chemical entity.
Introduction: The Chloroacetamide Scaffold in Medicinal Chemistry
The chloroacetamide functional group is a key pharmacophore in modern drug discovery. Its inherent reactivity, stemming from the electrophilic carbon adjacent to the chlorine atom, allows for covalent interactions with nucleophilic residues in biological targets.[5] This reactivity has been harnessed to develop a diverse array of bioactive molecules. N-aryl-2-chloroacetamide derivatives, for instance, have shown potent antiproliferative activity against various cancer cell lines.[1] The versatility of the chloroacetamide core allows for systematic modifications to enhance potency and selectivity, making it an attractive starting point for the design of novel therapeutics.[6]
Synthesis and Characterization of this compound
The synthesis of this compound can be achieved through a straightforward and well-documented chloroacetylation reaction.[4][7][8]
Synthetic Protocol
Materials:
-
Cycloheptylamine
-
Chloroacetyl chloride
-
Anhydrous solvent (e.g., dichloromethane, acetonitrile)
-
Tertiary amine base (e.g., triethylamine)
-
Standard laboratory glassware and purification apparatus (e.g., rotary evaporator, chromatography columns)
Procedure:
-
Dissolve cycloheptylamine in the chosen anhydrous solvent in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0°C in an ice bath.
-
Slowly add a stoichiometric equivalent of chloroacetyl chloride to the cooled solution, followed by the dropwise addition of the tertiary amine base to scavenge the generated HCl.
-
Allow the reaction mixture to warm to room temperature and stir for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product into an organic solvent.
-
Wash the organic layer sequentially with dilute acid, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to yield pure this compound.
Characterization
The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques:
| Analytical Technique | Expected Observations |
| 1H NMR | Characteristic peaks corresponding to the cycloheptyl ring protons and the methylene protons adjacent to the chlorine and carbonyl groups. The chemical shifts and coupling patterns will be indicative of the N-cycloheptylacetamide structure.[7] |
| 13C NMR | Resonances for the carbonyl carbon, the chlorinated methylene carbon, and the distinct carbons of the cycloheptyl ring. |
| Mass Spectrometry | A molecular ion peak corresponding to the calculated molecular weight of C9H16ClNO (189.68 g/mol ).[9] The isotopic pattern of chlorine (35Cl and 37Cl) should also be observable. |
| Infrared (IR) Spectroscopy | Characteristic absorption bands for the N-H stretch, C=O stretch (amide I), and N-H bend (amide II). |
Prospective Therapeutic Applications and Screening Protocols
Based on the established bioactivities of related chloroacetamide derivatives, this compound holds potential in several therapeutic areas.
Anticancer Activity
N-substituted chloroacetamides have demonstrated significant antiproliferative effects.[1] The proposed mechanism often involves the alkylation of crucial cellular nucleophiles, leading to the inhibition of key signaling pathways, such as the PI3K/Akt/mTOR pathway, which is frequently dysregulated in cancer.[1]
Caption: Proposed mechanism of covalent inhibition by this compound.
Conclusion and Future Directions
While direct experimental evidence for the therapeutic applications of this compound is currently lacking, the extensive research on the broader class of chloroacetamide derivatives provides a strong rationale for its investigation. The synthetic accessibility of this compound, coupled with the well-established protocols for screening its biological activity, makes it an attractive candidate for further research. Future studies should focus on the systematic evaluation of its anticancer, antimicrobial, and anti-inflammatory properties. Elucidation of its precise mechanism of action and identification of its cellular targets will be crucial for its potential development as a novel therapeutic agent.
References
- Benchchem. (n.d.). Application Notes and Protocols for Chloroacetamide Derivatives in Medicinal Chemistry.
- A chloroacetamide derivative as a potent candidate for fusariosis treatment. (2022). PMC - NIH.
- The Role of Chloroacetamide Derivatives in Modern Chemistry. (n.d.).
- Khalaf, N. A., Abdel-Latif, E., Ismail, M. A., & Metwally, H. M. (n.d.). Utilisation of bis-chloroacetamide derivative in the synthesis of new biologically active sulfide compounds. SciELO South Africa.
- Chloroacetamide – Knowledge and References. (n.d.). Taylor & Francis.
- This compound. (n.d.). ChemScene.
- 2-chloro-N-cyclopentylacetamide. (n.d.). PubChem.
- 2-CHLORO-N-CYCLOHEXYL-ACETAMIDE synthesis. (n.d.). ChemicalBook.
- Synthesis of 2-chloro-N-[2-(phenylamino)phenyl]-acetamide. (n.d.). PrepChem.com.
- SYNTHESIS OF BIOLOGICALLY ACTIVE 2-CHLORO-N-ALKYL/ARYL ACETAMIDE DERIVATIVES. (2012). International Journal of Pharma Sciences and Research.
- How to prepare and apply 2-Chloro-N-methylacetamide?. (n.d.). Guidechem.
- Potential of 2-Chloro-N-(4-fluoro-3-nitrophenyl)acetamide Against Klebsiella pneumoniae and In Vitro Toxicity Analysis. (n.d.). MDPI.
- This compound. (n.d.). BLD Pharm.
- Pharmacophore-based design of phenyl-[hydroxycyclohexyl] cycloalkyl-carboxamide mitofusin activators with improved neuronal activity. (n.d.). PMC - PubMed Central.
- Docking of Some Bioactive 2-Chloro-N, N-Diphenylacetamide Derivatives on Cyclo-Oxygenase Enzyme and In-Vivo Analgesic Activity Evaluation. (2019). Oriental Journal of Chemistry.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. A chloroacetamide derivative as a potent candidate for fusariosis treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Utilisation of bis-chloroacetamide derivative in the synthesis of new biologically active sulfide compounds [scielo.org.za]
- 4. ijpsr.info [ijpsr.info]
- 5. taylorandfrancis.com [taylorandfrancis.com]
- 6. nbinno.com [nbinno.com]
- 7. 2-CHLORO-N-CYCLOHEXYL-ACETAMIDE synthesis - chemicalbook [chemicalbook.com]
- 8. prepchem.com [prepchem.com]
- 9. chemscene.com [chemscene.com]
An In-depth Technical Guide to the Putative Mechanisms of Action of 2-chloro-N-cycloheptylacetamide in Biological Systems
For the attention of: Researchers, Scientists, and Drug Development Professionals
Disclaimer: The following technical guide details the hypothesized mechanisms of action for 2-chloro-N-cycloheptylacetamide. It is important to note that specific experimental data for this compound is limited in publicly accessible literature. Therefore, the proposed mechanisms are largely inferred from the well-documented biological activities of the broader class of α-chloroacetamides. This guide is intended to provide a robust theoretical framework to direct future experimental investigations.
Introduction and Executive Summary
This compound belongs to the class of α-chloroacetamides, a group of compounds known for their diverse biological activities, including herbicidal, antimicrobial, and cytotoxic effects. The core chemical feature of this class is the chloroacetyl group, which acts as an electrophilic "warhead," enabling covalent interaction with nucleophilic residues in biological macromolecules. The N-cycloheptyl substitution is anticipated to modulate the compound's lipophilicity, membrane permeability, and steric interactions with target proteins, thereby influencing its potency and selectivity.
This guide will explore the three primary putative mechanisms of action for this compound, drawing parallels from structurally related compounds:
-
Inhibition of Very-Long-Chain Fatty Acid (VLCFA) Synthesis: A well-established herbicidal mechanism that disrupts plant cell growth and development.
-
Antimicrobial Activity via Enzyme Inhibition: Targeting essential bacterial enzymes, potentially those involved in cell wall biosynthesis.
-
Cytotoxicity in Eukaryotic Cells: Induction of oxidative stress and apoptosis, with potential applications in oncology.
Methodologies for the experimental validation of these proposed mechanisms will be detailed, providing a roadmap for researchers investigating the biological profile of this and related molecules.
The Chloroacetamide Moiety: A Reactive Pharmacophore
The biological activity of this compound is fundamentally linked to the reactivity of the α-chloro group. The electron-withdrawing nature of the adjacent carbonyl group renders the α-carbon electrophilic and susceptible to nucleophilic attack. This chemical property is the cornerstone of the covalent modification of biological targets.
-
Key Reactive Site: The carbon atom bearing the chlorine is the primary site of reaction.
-
Nucleophilic Targets: The most common biological nucleophiles targeted by chloroacetamides are the sulfhydryl groups of cysteine residues in proteins and glutathione (GSH).[1] Other potential targets include the imidazole ring of histidine and the ε-amino group of lysine.
-
Covalent Bond Formation: The reaction results in the formation of a stable thioether bond, leading to irreversible inhibition or modification of the target protein's function.[2]
The cycloheptyl group, a bulky and lipophilic moiety, likely plays a significant role in target recognition and binding affinity, guiding the chloroacetyl group to specific active sites.
Putative Mechanism 1: Inhibition of Very-Long-Chain Fatty Acid (VLCFA) Synthesis
The herbicidal action of many chloroacetamides is attributed to their ability to inhibit the synthesis of very-long-chain fatty acids (VLCFAs), which are fatty acids with more than 18 carbon atoms.[3] VLCFAs are essential components of various cellular structures, including the plasma membrane and cuticular waxes in plants.
3.1. The VLCFA Elongase Complex: The Primary Target
VLCFA synthesis is carried out by a multi-enzyme complex known as the VLCFA elongase, located in the endoplasmic reticulum. Chloroacetamides are potent inhibitors of the condensing enzyme within this complex, which is the key enzyme responsible for the initial carbon-carbon bond formation in the elongation cycle.[3]
3.2. Downstream Consequences of VLCFA Inhibition
Inhibition of VLCFA synthesis leads to a cascade of events that are detrimental to plant growth and development:
-
Disrupted Membrane Integrity: A deficiency in VLCFAs alters the composition and stability of cellular membranes, leading to increased permeability and leakage.[3]
-
Impaired Cell Division and Expansion: The inability to form new membranes prevents cell division and expansion, ultimately halting shoot and root growth.[3]
-
Inhibition of Seedling Growth: This mechanism is particularly effective against germinating seedlings, which have a high demand for membrane synthesis.[3]
Proposed Mechanism of Action Diagram: Inhibition of VLCFA Synthesis
Caption: Putative inhibition of the VLCFA elongase complex by this compound.
Putative Mechanism 2: Antimicrobial Activity
Several N-substituted 2-chloroacetamides have demonstrated antibacterial and antifungal properties.[4] The presence of the chlorine atom on the alpha-carbon appears to be crucial for this activity.[5]
4.1. Potential Bacterial Target: Penicillin-Binding Proteins (PBPs)
A plausible mechanism for the antibacterial action of this compound is the inhibition of penicillin-binding proteins (PBPs). PBPs are a group of enzymes essential for the synthesis and remodeling of the peptidoglycan layer of the bacterial cell wall.[5]
-
Active Site Cysteine: Many PBPs have a critical cysteine residue in their active site.
-
Covalent Modification: The electrophilic chloroacetyl group of this compound could form a covalent bond with this cysteine, leading to irreversible enzyme inhibition.
-
Consequence: Inhibition of PBPs disrupts cell wall synthesis, leading to cell lysis and bacterial death.[5]
The cycloheptyl group may contribute to the binding affinity and selectivity for the PBP active site.
Proposed Mechanism of Action Diagram: Antibacterial Activity
Caption: Hypothesized inhibition of penicillin-binding proteins by this compound.
Putative Mechanism 3: Cytotoxicity and Anticancer Potential
The chloroacetamide moiety has been explored as a "warhead" in the design of potential anticancer agents.[6] The cytotoxicity of these compounds is often linked to the induction of cellular stress and apoptosis.
5.1. Induction of Oxidative Stress
Chloroacetamides can induce the production of reactive oxygen species (ROS) within cells.[7] An excess of ROS leads to oxidative stress, which can damage cellular components, including lipids, proteins, and DNA.[7] This DNA damage can trigger apoptotic pathways.
5.2. Inhibition of Glutathione S-Transferase (GST)
Glutathione S-transferases (GSTs) are a family of enzymes that play a crucial role in detoxification by conjugating electrophilic compounds with glutathione. In cancer cells, overexpression of GSTs can contribute to drug resistance. Chloroacetamides can act as inhibitors of GST.[8]
-
Mechanism of Inhibition: The chloroacetamide can form a conjugate with glutathione, and this conjugate can then bind to and inhibit GST.[8]
-
Consequences: Inhibition of GST can lead to an accumulation of toxic compounds and ROS, further promoting apoptosis. It can also sensitize cancer cells to other chemotherapeutic agents.
Proposed Mechanism of Action Diagram: Cytotoxicity
Caption: Putative cytotoxic mechanisms of this compound.
Experimental Protocols for Mechanism Validation
To validate the proposed mechanisms of action for this compound, a series of well-established experimental protocols can be employed.
6.1. Protocol for Assessing VLCFA Synthesis Inhibition
Objective: To determine if this compound inhibits VLCFA synthesis in a plant-based system.
Methodology:
-
Microsome Isolation: Isolate microsomes from a suitable plant source, such as leek seedlings, which are known to have an active VLCFA elongase system.
-
Enzyme Assay:
-
Prepare a reaction mixture containing the isolated microsomes, a radiolabeled precursor (e.g., [14C]-malonyl-CoA), and a fatty acid primer (e.g., oleoyl-CoA).
-
Add varying concentrations of this compound to the reaction mixtures.
-
Incubate the reactions to allow for fatty acid elongation.
-
-
Lipid Extraction and Analysis:
-
Stop the reactions and extract the total lipids.
-
Separate the fatty acid methyl esters by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Quantify the incorporation of the radiolabel into VLCFAs using a scintillation counter or mass spectrometry.
-
-
Data Analysis: Determine the IC50 value of this compound for VLCFA synthesis inhibition.
6.2. Protocol for Evaluating Antibacterial Activity and Target Engagement
Objective: To assess the antibacterial efficacy of this compound and its potential interaction with PBPs.
Methodology:
-
Minimum Inhibitory Concentration (MIC) Assay:
-
Perform a broth microdilution assay using a panel of Gram-positive and Gram-negative bacteria.
-
Determine the lowest concentration of this compound that inhibits visible bacterial growth.
-
-
PBP Binding Assay:
-
Isolate bacterial membranes containing PBPs.
-
Incubate the membranes with varying concentrations of this compound.
-
Add a fluorescently labeled penicillin derivative (e.g., Bocillin FL) that binds to the active site of PBPs.
-
Separate the proteins by SDS-PAGE and visualize the fluorescently labeled PBPs.
-
A decrease in fluorescence intensity in the presence of this compound would indicate competitive binding to the PBP active site.
-
6.3. Protocol for Investigating Cytotoxicity and Apoptosis Induction
Objective: To determine the cytotoxic effects of this compound on cancer cell lines and elucidate the underlying mechanism.
Methodology:
-
Cell Viability Assay:
-
Treat a panel of cancer cell lines with increasing concentrations of this compound for various time points.
-
Assess cell viability using an MTT or similar colorimetric assay.
-
Calculate the IC50 value for each cell line.
-
-
ROS Detection Assay:
-
Treat cells with this compound.
-
Load the cells with a fluorescent ROS indicator dye (e.g., DCFDA).
-
Measure the fluorescence intensity using a plate reader or flow cytometer.
-
-
Apoptosis Assay:
-
Treat cells with this compound.
-
Stain the cells with Annexin V and propidium iodide (PI).
-
Analyze the cell populations by flow cytometry to distinguish between viable, apoptotic, and necrotic cells.
-
-
GST Inhibition Assay:
-
Use a commercially available GST activity assay kit.
-
Measure the enzymatic activity of purified GST or cell lysates in the presence and absence of this compound.
-
Quantitative Data Summary (from related compounds)
| Compound Class | Biological Activity | Target/Mechanism | Potency (Example) | Reference |
| Chloroacetamides | Herbicidal | VLCFA Elongase Inhibition | IC50 = 10-100 nM | [3] |
| Chloroacetamides | Antibacterial | PBP Inhibition (putative) | MIC values vary | [5] |
| Chloroacetamides | Anticancer | Apoptosis Induction | IC50 values in µM range | [6] |
| Chloroacetamides | Anticancer | GST Inhibition | Varies | [8] |
Conclusion and Future Directions
This compound is a molecule with the potential for diverse biological activities, predicated on the reactivity of its chloroacetamide moiety. Based on the established mechanisms of action for this class of compounds, it is hypothesized that this compound may function as an inhibitor of VLCFA synthesis, an antimicrobial agent targeting bacterial cell wall synthesis, and a cytotoxic agent that induces oxidative stress and apoptosis in eukaryotic cells. The cycloheptyl group is expected to be a key determinant of its potency and selectivity.
The experimental protocols outlined in this guide provide a clear path for the elucidation of the precise mechanism of action of this compound. Future research should focus on these in vitro assays, followed by in vivo studies to determine its therapeutic or agrochemical potential. Structure-activity relationship (SAR) studies, involving modifications of the cycloalkyl group, could further optimize the activity and selectivity of this promising chemical scaffold.
References
-
Böger, P. (2003). Mode of Action for Chloroacetamides and Functionally Related Compounds. Journal of Pesticide Science, 28(3), 324-329. [Link]
-
de Oliveira, D. M. P., et al. (2020). Potential of 2-Chloro-N-(4-fluoro-3-nitrophenyl)acetamide Against Klebsiella pneumoniae and In Vitro Toxicity Analysis. Molecules, 25(17), 3948. [Link]
-
Padhariya, K. N., et al. (2020). Substituted chloroacetamides as potential cancer stem cell inhibitors: Synthesis and biological evaluation. Drug Development Research, 81(3), 356-365. [Link]
-
PubChem. (n.d.). Chloroacetamide. National Center for Biotechnology Information. Retrieved from [Link]
-
Wilkerson, W. G., et al. (1987). Understanding the Mode of Action of the Chloroacetamide and Thiocarbamate Herbicides. Weed Technology, 1(4), 270-277. [Link]
-
Kovalenko, S. I., et al. (2011). Synthesis and biological activity of novel N-cycloalkyl-(cycloalkylaryl)-2-[(3-R-2-oxo-2H-[1][3][5]triazino[2,3-c]quinazoline-6-yl)thio]acetamides. European Journal of Medicinal Chemistry, 46(9), 4197-4206. [Link]
-
Havryshchuk, L., et al. (2025). SYNTHESIS, ANTICANCER PROPERTIES EVALUATION AND IN SILICO STUDIES OF 2-CHLORO- AND 2,2-DICHLOROACETAMIDES BEARING THIAZOLE SCAFFOLDS. ScienceRise: Pharmaceutical Science, (2), 4-17. [Link]
-
Gentile, D., & Calabrese, V. (2025). Acetamide Derivatives with Antioxidant Activity and Potential Anti-Inflammatory Activity. Molecules, 30(20), 4881. [Link]
-
Havryshchuk, L., et al. (2025). Synthesis, anticancer properties evaluation and in silico studies of 2-chloro- and 2,2-dichloroacetamides bearing thiazole scaffolds. ScienceRise: Pharmaceutical Science, (2(50)), 4-17. [Link]
-
Heap, I. (2005). Summary of Herbicide Mechanism of Action According to the Weed Science Society of America (WSSA). Weed Science, 53(1), 136-141. [Link]
-
El-Gohary, N. S. (2019). Synthesis of N-aryl 2-chloroacetamides and their chemical reactivity towards various types of nucleophiles. Journal of the Turkish Chemical Society, Section A: Chemistry, 6(3), 429-456. [Link]
-
de Oliveira, D. M. P., et al. (2021). Effect of 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide in combination with antibacterial drugs against Klebsiella pneumoniae. Anais da Academia Brasileira de Ciências, 93(1). [Link]
-
Mallick, A. (2025). Study on Reaction between Chloroformaldehyde and Acetamide. International Journal of Chemical Sciences, 23(4), 1-5. [Link]
-
Katke, S. A., et al. (2012). SYNTHESIS OF BIOLOGICALLY ACTIVE 2-CHLORO-N-ALKYL/ARYL ACETAMIDE DERIVATIVES. International Journal of Pharma Sciences and Research, 3(1), 213-217. [Link]
-
Li, Y., et al. (2021). Genotoxicity of chloroacetamide herbicides and their metabolites in vitro and in vivo. International Journal of Molecular Medicine, 47(6), 1-1. [Link]
-
Havryshchuk, L., et al. (2025). Synthesis, anticancer properties evaluation and in silico studies of 2-chloro- and 2,2-dichloroacetamides bearing thiazole scaffolds. ResearchGate. [Link]
-
Armstrong, S. (n.d.). Herbicide How-To: Understanding Herbicide Mode of Action. Oklahoma State University Extension. Retrieved from [Link]
-
El-Gohary, N. S. (2019). Scheme 4. Synthesis of N-substituted chloroacetamides. ResearchGate. [Link]
-
Böger, P. (2002). Mode of Action for Chloroacetamides and Functionally Related Compounds. Scilit. [Link]
-
Li, Y., et al. (2021). Genotoxicity of chloroacetamide herbicides and their metabolites in vitro and in vivo. PubMed. [Link]
Sources
- 1. Chloroacetamide | ClCH2CONH2 | CID 6580 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Understanding the Mode of Action of the Chloroacetamide and Thiocarbamate Herbicides | Weed Technology | Cambridge Core [cambridge.org]
- 3. researchgate.net [researchgate.net]
- 4. ijpsr.info [ijpsr.info]
- 5. Potential of 2-Chloro-N-(4-fluoro-3-nitrophenyl)acetamide Against Klebsiella pneumoniae and In Vitro Toxicity Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Substituted chloroacetamides as potential cancer stem cell inhibitors: Synthesis and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Genotoxicity of chloroacetamide herbicides and their metabolites in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis, anticancer properties evaluation and in silico studies of 2-chloro- and 2,2-dichloroacetamides bearing thiazole scaffolds | ScienceRise: Pharmaceutical Science [journals.uran.ua]
A Comprehensive Guide to the Spectroscopic Characterization of 2-chloro-N-cycloheptylacetamide
This technical guide provides an in-depth analysis of the spectroscopic data for 2-chloro-N-cycloheptylacetamide (CAS No. 23511-50-4), a key intermediate in various synthetic applications. As researchers and drug development professionals, the unambiguous confirmation of a molecule's structure is paramount to ensuring the validity of downstream results. This document moves beyond a simple recitation of data, offering insights into the causality behind experimental choices and interpretation, thereby providing a self-validating framework for the structural elucidation of this and similar N-substituted chloroacetamides.
Our approach integrates data from Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). Each technique provides a unique piece of the structural puzzle, and together, they offer a comprehensive and definitive characterization.
Synthesis Pathway and Rationale
Before delving into the spectroscopic analysis, it is crucial to understand the molecule's synthetic origin. This compound is typically synthesized via the N-acylation of cycloheptylamine with chloroacetyl chloride.[1] This reaction is robust and high-yielding, often employing a base to scavenge the HCl byproduct.[2][3] Understanding this pathway is critical as it informs our expectations of the final structure and potential side products or unreacted starting materials that could appear in analytical spectra.
Caption: Synthetic workflow for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone of small molecule structural elucidation, providing detailed information about the carbon-hydrogen framework. For this analysis, we will reference data from the closely related analog, 2-chloro-N-cyclohexylacetamide, to provide validated chemical shift assignments.[4] The electronic environment of the protons and carbons in the cyclohexyl and cycloheptyl rings are sufficiently similar for a reliable comparative analysis.
¹H NMR Spectroscopy: Proton Environment Analysis
The ¹H NMR spectrum provides a quantitative map of the different types of protons in the molecule. Key signals are expected for the amide proton (N-H), the alpha-methine proton on the cycloheptyl ring (N-CH), the dichloromethyl protons (Cl-CH₂), and the methylene protons of the cycloheptyl ring.
Experimental Protocol: ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.6 mL of deuterated chloroform (CDCl₃). The choice of CDCl₃ is standard for its excellent solubilizing properties for moderately polar organic compounds and its single, easily identifiable solvent peak at ~7.26 ppm.
-
Internal Standard: Add tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).
-
Data Acquisition: Acquire the spectrum on a 400 MHz (or higher) spectrometer. A higher field strength is advantageous for resolving the complex multiplets of the cycloheptyl ring protons.
-
Processing: Process the resulting Free Induction Decay (FID) with an appropriate window function (e.g., exponential multiplication with a line broadening of 0.3 Hz) to improve the signal-to-noise ratio, followed by a Fourier transform. Phase and baseline correct the spectrum and integrate all signals.
Data Interpretation and Discussion
The expected ¹H NMR signals are assigned based on established chemical shift principles and comparison with the known spectrum of 2-chloro-N-cyclohexylacetamide.[4]
| Signal Assignment | Expected δ (ppm) | Multiplicity | Integration | Rationale and Expert Insights |
| Cycloheptyl CH₂ | 1.10 - 2.00 | Multiplet (m) | 12H | These protons reside on the saturated cycloheptyl ring. Their signals overlap significantly, resulting in a complex multiplet. The broad range is due to the various diastereotopic environments within the flexible seven-membered ring. |
| Cl-CH₂ | ~4.02 | Singlet (s) | 2H | The protons on the carbon adjacent to the chlorine atom are deshielded by its electronegativity. They appear as a sharp singlet because there are no adjacent protons to couple with. This is a highly characteristic signal for the chloroacetyl moiety.[4][5] |
| N-CH | ~3.90 | Multiplet (m) | 1H | This methine proton is attached to both the nitrogen and the cycloheptyl ring. It is deshielded by the adjacent amide nitrogen, shifting it downfield. It appears as a multiplet due to coupling with the adjacent CH₂ protons on the ring. |
| N-H | ~6.40 | Broad Singlet (br s) | 1H | The amide proton signal is typically broad due to quadrupole coupling with the ¹⁴N nucleus and potential hydrogen bonding. Its chemical shift can be variable and is dependent on concentration and solvent.[4] |
Table 1: Predicted ¹H NMR spectral data for this compound in CDCl₃.
¹³C NMR Spectroscopy: Carbon Skeleton Mapping
Proton-decoupled ¹³C NMR spectroscopy reveals the number of chemically non-equivalent carbon atoms and provides information about their electronic environment. Given the symmetry of the cycloheptyl ring, fewer than 9 signals may be observed if ring-flipping is fast on the NMR timescale at room temperature.
Experimental Protocol: ¹³C NMR Spectroscopy
-
Sample Preparation: Use the same sample prepared for ¹H NMR analysis. ¹³C NMR requires a more concentrated sample or a longer acquisition time due to the low natural abundance of the ¹³C isotope.
-
Data Acquisition: Acquire a proton-decoupled spectrum on a 100 MHz (or higher) spectrometer. This decoupling simplifies the spectrum to a series of singlets, where each peak corresponds to a unique carbon environment.
-
Processing: Process the FID similarly to the ¹H spectrum. The typical chemical shift range for organic molecules is 0-220 ppm.
Data Interpretation and Discussion
The interpretation relies on established chemical shift ranges for different carbon types.[6][7]
| Signal Assignment | Expected δ (ppm) | Rationale and Expert Insights |
| Cycloheptyl CH₂ | 24 - 38 | The aliphatic sp³ carbons of the cycloheptyl ring appear in this characteristic upfield region. Due to the ring's flexibility, multiple distinct signals are expected. |
| Cl-CH₂ | ~43 | The carbon atom bonded to the electronegative chlorine is shifted downfield relative to a standard alkane carbon. This is a key identifier for the chloroacetyl group. |
| N-CH | ~52 | The carbon atom directly attached to the amide nitrogen is deshielded and appears in this midfield region. |
| C=O (Amide) | ~166 | The carbonyl carbon of the amide is significantly deshielded and appears far downfield. This is a highly characteristic signal confirming the presence of the amide functional group.[6] |
Table 2: Predicted ¹³C NMR spectral data for this compound in CDCl₃.
Infrared (IR) Spectroscopy: Functional Group Identification
IR spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation corresponding to molecular vibrations.
Experimental Protocol: IR Spectroscopy
-
Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) method is most convenient. Place a small amount of the solid powder directly onto the ATR crystal (typically diamond or germanium).
-
Data Acquisition: Record the spectrum, typically over a range of 4000-400 cm⁻¹. Acquire a background spectrum of the clean ATR crystal first, which is then automatically subtracted from the sample spectrum.
-
Data Analysis: Identify the key absorption bands and assign them to specific functional group vibrations.
Data Interpretation and Discussion
The IR spectrum of an N-substituted amide is characterized by several strong, distinct bands.[8]
| Wavenumber (cm⁻¹) | Vibration Type | Intensity | Expert Insights |
| ~3300 | N-H Stretch | Strong, Sharp | This sharp band is characteristic of a secondary amide N-H bond. Its position indicates that hydrogen bonding is present, but not as extensive as in primary amides.[8] |
| 2850 - 2950 | C-H Stretch (sp³) | Strong | These bands correspond to the symmetric and asymmetric stretching vibrations of the C-H bonds in the cycloheptyl and CH₂Cl groups. |
| ~1650 | C=O Stretch (Amide I) | Very Strong | This is one of the most prominent peaks in the spectrum and is definitive for the amide carbonyl group. Its position is sensitive to the molecular environment but is consistently strong.[9] |
| ~1550 | N-H Bend (Amide II) | Strong | This band arises from a coupled vibration of the N-H in-plane bend and the C-N stretch. The presence of both strong Amide I and Amide II bands is conclusive evidence for a secondary amide linkage.[8] |
| ~750 | C-Cl Stretch | Medium-Strong | The carbon-chlorine stretching vibration typically appears in the fingerprint region. Its presence supports the chloroacetyl substructure. |
Table 3: Predicted IR absorption bands for this compound.
Mass Spectrometry (MS): Molecular Weight and Fragmentation
Mass spectrometry provides the molecular weight of the compound and, through fragmentation analysis, offers further structural confirmation. For this molecule, Electron Ionization (EI) is a suitable technique.
Experimental Protocol: Mass Spectrometry (EI-MS)
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by Gas Chromatography (GC).
-
Ionization: Bombard the sample with high-energy electrons (~70 eV) in the ion source. This causes ionization and fragmentation of the molecule.
-
Mass Analysis: Separate the resulting positively charged ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., a quadrupole).
-
Detection: Detect the ions to generate a mass spectrum, which is a plot of relative ion abundance versus m/z.
Data Interpretation and Discussion
The molecular formula of this compound is C₉H₁₆ClNO, with a monoisotopic mass of approximately 189.09 Da.
-
Molecular Ion ([M]⁺): The most critical signal is the molecular ion peak. Due to the natural isotopic abundance of chlorine (³⁵Cl:³⁷Cl ≈ 3:1), the molecular ion will appear as a characteristic pair of peaks: [M]⁺ at m/z 189 and [M+2]⁺ at m/z 191, with a relative intensity ratio of approximately 3:1. This isotopic pattern is a definitive confirmation of the presence of one chlorine atom.
-
Key Fragmentation Pathways: The high-energy ionization process induces fragmentation, providing valuable structural clues. The most likely fragmentation involves cleavage of bonds alpha to the carbonyl group and the nitrogen atom.
Caption: Plausible EI-MS fragmentation pathway for this compound.
Expected Fragments:
-
m/z 77/79: Represents the [ClCH₂C=O]⁺ fragment, confirming the chloroacetyl group. The 3:1 isotopic pattern will be visible here as well.
-
m/z 112: Loss of the chloroacetyl radical to give the [C₇H₁₄N]⁺ fragment.
-
m/z 49/51: Represents the chloromethyl cation [CH₂Cl]⁺, also showing the characteristic chlorine isotope pattern.
Table 4: Predicted key fragments in the EI mass spectrum of this compound.
Integrated Spectroscopic Analysis: A Self-Validating Conclusion
By synthesizing the data from all three techniques, we establish a robust and self-validating structural confirmation of this compound.
-
Mass Spectrometry confirms the molecular weight (189.68 g/mol ) and elemental composition, specifically the presence of a single chlorine atom via the [M]⁺/[M+2]⁺ isotopic pattern.
-
IR Spectroscopy unequivocally identifies the key functional groups: a secondary amide (N-H stretch ~3300, Amide I ~1650, Amide II ~1550 cm⁻¹) and a chloroalkane (C-Cl stretch ~750 cm⁻¹).
-
¹³C NMR confirms the carbon skeleton, showing the presence of an amide carbonyl (~166 ppm), a carbon attached to chlorine (~43 ppm), a carbon attached to nitrogen (~52 ppm), and the aliphatic carbons of the cycloheptyl ring.
-
¹H NMR completes the picture by defining the proton environments, showing the characteristic singlet for the Cl-CH₂ group (~4.02 ppm), the amide proton (~6.40 ppm), and the protons of the cycloheptyl ring, all with the correct integrations.
The convergence of these distinct analytical techniques provides an unambiguous and trustworthy structural assignment for this compound, fulfilling the rigorous standards required in research and pharmaceutical development.
References
- BenchChem (2025). A Technical Guide to the Spectroscopic Characterization of N-substituted Acetamides.
- Balachandran, V., & Karunakaran, A. (2011). Vibrational Spectroscopic Studies and Ab initio Calculations of N-methylacetamide. Journal of Chemical and Pharmaceutical Research, 3(4), 634-644.
- SpectraBase. (2025). 2-chloro-N-cyclohexylacetamide. John Wiley & Sons, Inc.
- Filo. (2023). The 1H-NMR spectrum of 2-chloroacetamide ClCH₂CONH₂ shows three signals.
- ChemicalBook. (n.d.). 2-Chloro-N-(2,6-dimethylphenyl)acetamide(1131-01-7) 1H NMR.
- PubChem. (n.d.). 2-chloro-N-cyclopentylacetamide. National Center for Biotechnology Information.
- ChemicalBook. (n.d.). 2-CHLORO-N-CYCLOHEXYL-ACETAMIDE synthesis.
- ChemScene. (n.d.). This compound.
- NIST. (n.d.). Acetamide, 2-chloro-. NIST Chemistry WebBook.
- International Journal of Pharma Sciences and Research. (2012). SYNTHESIS OF BIOLOGICALLY ACTIVE 2-CHLORO-N-ALKYL/ARYL ACETAMIDE DERIVATIVES.
- Singh, R., et al. (2017). A facile amidation of chloroacetyl chloride using DBU. International Journal of ChemTech Research, 10(3), 365-372.
- PrepChem.com. (n.d.). Synthesis of 2-chloro-N-[2-(phenylamino)phenyl]-acetamide.
- NIST. (n.d.). 2-Chloro-N-ethylacetamide. NIST Chemistry WebBook.
- BenchChem. (2025). N-Acylation with Chloroacetyl Chloride: Application Notes and Protocols.
- Oregon State University. (n.d.). 13C NMR Chemical Shift.
- NC State University Libraries. (n.d.). 13.13 Uses of 13C NMR Spectroscopy. Organic Chemistry.
- ChemicalBook. (2023). Chloroacetyl chloride: applications in synthesis and toxicology.
Sources
- 1. benchchem.com [benchchem.com]
- 2. sphinxsai.com [sphinxsai.com]
- 3. prepchem.com [prepchem.com]
- 4. 2-CHLORO-N-CYCLOHEXYL-ACETAMIDE synthesis - chemicalbook [chemicalbook.com]
- 5. The 1H -NMR spectrum of 2-chloroacetamide ClCH_{2}CONH_{2} shows three .. [askfilo.com]
- 6. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 7. 13.13 Uses of 13C NMR Spectroscopy – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 8. Vibrational Spectroscopic Studies and Ab intio Calculations of N-methylacetamide – Oriental Journal of Chemistry [orientjchem.org]
- 9. ijpsr.info [ijpsr.info]
In Silico-Guided Bioactivity Profiling of 2-chloro-N-cycloheptylacetamide: A Technical Guide for Preclinical Discovery
Abstract
The imperative to accelerate the discovery of novel bioactive molecules while minimizing resource expenditure has positioned in silico computational methods at the forefront of modern agrochemical and pharmaceutical research. This technical guide provides an in-depth, protocol-driven framework for predicting the bioactivity of the novel compound 2-chloro-N-cycloheptylacetamide. Grounded in established scientific principles, this document details the logical sequence from target hypothesis generation to multi-faceted computational validation, including molecular docking, Quantitative Structure-Activity Relationship (QSAR) considerations, and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling. By elucidating the causality behind each methodological choice, this guide serves as a practical blueprint for researchers, scientists, and drug development professionals aiming to leverage computational tools for the efficient and robust evaluation of candidate molecules.
Introduction: The Rationale for an In Silico First Approach
The chloroacetamide chemical class is well-established in the agrochemical industry, primarily known for herbicides that act as inhibitors of very-long-chain fatty acid (VLCFA) synthesis.[1][2] These compounds are crucial for controlling weed proliferation in various crops. The introduction of a novel derivative, this compound, necessitates a thorough investigation of its potential bioactivity. Traditional high-throughput screening (HTS) is resource-intensive and often generates a high number of false positives. An in silico-first approach, however, allows for a rational, hypothesis-driven exploration of the molecule's potential biological interactions, significantly narrowing the field for subsequent experimental validation.
This guide outlines a comprehensive computational workflow designed to predict the herbicidal potential of this compound by focusing on its likely molecular target, the VLCFA elongase enzyme complex.
Foundational Analysis: Characterization of the Candidate Molecule
Before computational analysis, a thorough understanding of the molecule's properties is essential. This compound is a derivative of chloroacetic acid and cycloheptylamine. Its core structure suggests a potential for biological activity analogous to other chloroacetamide herbicides.
| Property | Value | Data Source |
| IUPAC Name | This compound | - |
| Molecular Formula | C9H16ClNO | - |
| Molecular Weight | 189.68 g/mol | - |
| Canonical SMILES | C1CCCCCC1NC(=O)CCl | - |
| Predicted Hazard | Harmful if swallowed, Causes skin/eye irritation | GHS Classification[3][4][5] |
Table 1: Physicochemical and Hazard Properties of this compound.
Part I: Target Identification and Hypothesis Generation
Mechanism of Action of Chloroacetamides
The primary mode of action for chloroacetamide herbicides is the inhibition of the synthesis of very-long-chain fatty acids (VLCFAs).[1][6] VLCFAs (chains longer than 18 carbons) are essential plant lipids, serving as precursors for cuticular waxes and suberin, which protect the plant from environmental stress and desiccation.[7][8]
The inhibition occurs within the VLCFA elongase complex, a multi-enzyme system located in the endoplasmic reticulum.[9] Chloroacetamides specifically target the first and rate-limiting step: the condensation reaction catalyzed by 3-ketoacyl-CoA synthase (KCS).[6][8] The electrophilic chloroacetyl group of the herbicide is believed to form a covalent bond with a critical sulfhydryl group in the active site of the KCS enzyme, leading to irreversible inhibition.
Selection of a Homologous Protein Target
While a crystal structure for a plant KCS enzyme bound to a chloroacetamide herbicide is not available in the Protein Data Bank (PDB), homologous structures can be used for molecular modeling. Mammals possess seven elongase enzymes (ELOVL1–7) that share functional and structural similarities with plant KCS enzymes.[8] For this guide, we select the human ELOVL fatty acid elongase 7 (ELOVL7) as a suitable surrogate for initial docking studies. A high-resolution crystal structure for this protein is available.
-
Selected Target: Human ELOVL Fatty Acid Elongase 7
-
PDB ID: 6Y7F[10]
-
Rationale: Provides a high-quality structural template of the enzyme class targeted by chloroacetamides, enabling plausible binding pose prediction.
Part II: The In Silico Prediction Workflow
A robust computational workflow ensures that predictions are reproducible and grounded in validated methodologies. The process involves preparing both the ligand (the herbicide) and the receptor (the enzyme), performing the docking simulation, and analyzing the results.
Sources
- 1. researchgate.net [researchgate.net]
- 2. wssa.net [wssa.net]
- 3. 2-chloro-N,N-dimethylacetamide | C4H8ClNO | CID 75886 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Chloro-N,N-diethylacetamide | C6H12ClNO | CID 16844 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 2-chloro-N-methylacetamide | C3H6ClNO | CID 66773 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. experts.illinois.edu [experts.illinois.edu]
- 7. Specific and differential inhibition of very-long-chain fatty acid elongases from Arabidopsis thaliana by different herbicides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. researchgate.net [researchgate.net]
- 10. rcsb.org [rcsb.org]
The N-Cycloalkylacetamide Scaffold: A Versatile Player in Modern Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Enduring Appeal of the N-Cycloalkylacetamide Moiety
In the landscape of medicinal chemistry, the N-cycloalkylacetamide scaffold has emerged as a privileged structural motif, consistently appearing in a diverse array of biologically active compounds. Its prevalence stems from a unique combination of physicochemical properties: the amide bond provides a rigid, planar unit capable of participating in hydrogen bonding, while the cycloalkyl group offers a tunable, three-dimensional element that can be optimized for hydrophobic interactions and metabolic stability. This duality allows for the fine-tuning of a molecule's ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profile, making it an attractive component in the design of novel therapeutics. This technical guide provides a comprehensive overview of N-cycloalkylacetamide derivatives, delving into their synthesis, structure-activity relationships (SAR), and therapeutic applications across various disease areas.
Synthetic Strategies for N-Cycloalkylacetamide Derivatives
The construction of the N-cycloalkylacetamide core is typically straightforward, with the most common method being the acylation of a cycloalkylamine with an appropriate acetyl chloride or carboxylic acid derivative. However, various methodologies have been developed to accommodate a wide range of functional groups and to achieve specific stereochemical outcomes.
General Synthesis Protocol: Amide Bond Formation
A standard and widely applicable method for synthesizing N-cycloalkylacetamide derivatives involves the coupling of a cycloalkylamine with a carboxylic acid using a coupling agent, or with an acyl chloride.
Experimental Protocol: Carbodiimide-Mediated Amide Coupling
-
Dissolution: Dissolve the carboxylic acid (1.0 equivalent) and the cycloalkylamine (1.1 equivalents) in a suitable aprotic solvent such as dichloromethane (DCM) or N,N-dimethylformamide (DMF).
-
Addition of Coupling Agent: Add a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) (1.2 equivalents) and a catalyst like 4-dimethylaminopyridine (DMAP) (0.1 equivalents) to the solution.
-
Reaction: Stir the reaction mixture at room temperature for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: Upon completion, filter the reaction mixture to remove the urea byproduct (in the case of DCC). Dilute the filtrate with an organic solvent and wash sequentially with a mild acid (e.g., 1N HCl), a mild base (e.g., saturated NaHCO3 solution), and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the desired N-cycloalkylacetamide derivative.
Structure-Activity Relationship (SAR) Studies: Decoding the Molecular Interactions
The therapeutic efficacy of N-cycloalkylacetamide derivatives is intricately linked to their structural features. SAR studies are crucial for optimizing potency, selectivity, and pharmacokinetic properties. Key areas of structural modification include the cycloalkyl ring, the acetyl group, and the substituents on the acetamide nitrogen.
Impact of the Cycloalkyl Group
The size and substitution pattern of the cycloalkyl ring play a significant role in target engagement. For instance, in a series of soluble epoxide hydrolase inhibitors, bulky hydrophobic cycloalkyl substitutions on the left side of the amide pharmacophore were found to be important for significant inhibition potency.[1] Conversely, for some targets, bulky cycloalkyl groups can be detrimental to activity, suggesting that these rings may be too large to fit into a specific hydrophobic pocket.[2]
Modifications of the Acetamide Moiety
Alterations to the acetyl group and the atom to which it is attached can profoundly influence biological activity. For example, the introduction of different arylthiazole moieties into an N-phenylacetamide scaffold led to the discovery of compounds with potent antibacterial activity.[3]
The following table summarizes key SAR findings for N-cycloalkylacetamide derivatives across different therapeutic targets.
| Target/Application | Key Structural Feature | Observation | Reference |
| Soluble Epoxide Hydrolase | Bulky hydrophobic cycloalkyl group | Increased inhibitory potency | [1] |
| Anticancer (General) | Piperazinyl group on amide | Significant impact on anticancer activity | [1] |
| Slack Potassium Channels | Minor structural modifications | Flat SAR, with significant changes leading to loss of activity | |
| Dihydroorotate Dehydrogenase | Cyclopropyl group | Essential for potent inhibition | [4] |
| Antiviral (Influenza A) | Spiro[cyclopropane-1,2'-adamantan] | Significantly lower cytopathicity than amantadine | [5] |
Therapeutic Applications of N-Cycloalkylacetamide Derivatives
The versatility of the N-cycloalkylacetamide scaffold has led to its exploration in a wide range of therapeutic areas.
Anticancer Agents
N-cycloalkylacetamide derivatives have shown considerable promise as anticancer agents, acting through various mechanisms. Some derivatives function as kinase inhibitors, targeting enzymes that are crucial for cancer cell proliferation and survival.[6][7] For instance, imidazole-4-N-acetamide derivatives have been investigated as selective inhibitors of cyclin-dependent kinases (CDKs).[6]
Mechanism of Action: Kinase Inhibition
Many N-cycloalkylacetamide-based anticancer agents exert their effects by inhibiting protein kinases, which are key components of signaling pathways that regulate cell growth, proliferation, and survival. By blocking the ATP-binding site of these kinases, the derivatives can halt the downstream signaling cascade, leading to cell cycle arrest and apoptosis in cancer cells.
Caption: Putative mechanism of N-cycloalkylacetamide derivatives as kinase inhibitors.
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxicity of potential anticancer drugs.
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the N-cycloalkylacetamide derivative and a vehicle control. Incubate for 48-72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. Viable cells with active metabolism will convert the MTT into a purple formazan product.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Antiviral Agents
N-cycloalkylacetamide derivatives have also been investigated for their antiviral properties. The lipophilic nature of the cycloalkyl group can facilitate penetration of the viral envelope or the host cell membrane. Modifications of the core scaffold can be designed to interfere with viral replication processes. For example, some aminoadamantane derivatives, which contain a cycloalkyl-like cage structure, have shown potent and specific activity against the influenza A virus.[5]
Experimental Protocol: Plaque Reduction Assay for Antiviral Activity
-
Cell Monolayer: Grow a confluent monolayer of host cells in 6-well plates.
-
Viral Infection: Infect the cell monolayers with a known titer of the virus for 1-2 hours.
-
Compound Treatment: Remove the viral inoculum and overlay the cells with a medium containing various concentrations of the N-cycloalkylacetamide derivative and a low percentage of agarose to restrict viral spread to adjacent cells.
-
Incubation: Incubate the plates for a period sufficient for plaque formation (typically 2-3 days).
-
Plaque Visualization: Fix and stain the cells (e.g., with crystal violet) to visualize the plaques (zones of cell death).
-
Data Analysis: Count the number of plaques in each well and calculate the percentage of plaque reduction compared to the untreated control. Determine the EC50 value (the concentration of the compound that reduces the number of plaques by 50%).
CNS-Targeting Agents
The ability to cross the blood-brain barrier is a critical requirement for drugs targeting the central nervous system (CNS). The tunable lipophilicity of N-cycloalkylacetamide derivatives makes them attractive candidates for the treatment of neurological disorders. For instance, aminopyrazole-based derivatives have been optimized as potent and selective inhibitors of JNK3, a kinase implicated in neurodegeneration.[8] These inhibitors have demonstrated the ability to penetrate the brain and exert neuroprotective effects.[8]
Mechanism of Action in Neuroprotection
In the context of neurodegenerative diseases, N-cycloalkylacetamide derivatives can act on various targets to confer neuroprotection. For example, by inhibiting pro-apoptotic kinases like JNK3, they can prevent neuronal cell death. Additionally, some derivatives may modulate neuroinflammation or reduce oxidative stress, both of which are key pathological features of many neurodegenerative conditions.[9]
Caption: Neuroprotective mechanism of N-cycloalkylacetamide derivatives as JNK3 inhibitors.
Conclusion and Future Perspectives
The N-cycloalkylacetamide scaffold continues to be a rich source of inspiration for the design of novel therapeutic agents. Its synthetic tractability and the ability to modulate its physicochemical properties through substitution on the cycloalkyl ring and the acetamide moiety make it a highly versatile platform. Future research in this area will likely focus on the development of more selective and potent derivatives, the exploration of novel therapeutic targets, and the use of advanced drug delivery systems to enhance their efficacy and reduce potential side effects. The continued application of rational drug design principles, guided by a deep understanding of SAR, will undoubtedly lead to the discovery of new N-cycloalkylacetamide-based drugs for a range of human diseases.
References
-
Structure activity relationships of cycloalkylamide derivatives as inhibitors of the soluble epoxide hydrolase. (2011). PMC. Available at: [Link]
-
Structure Activity Relationships. Drug Design Org. Available at: [Link]
-
Semisynthetic and SAR Studies of Amide Derivatives of Neocrotocembraneic Acid as Potential Antitumor Agents. (2017). MDPI. Available at: [Link]
-
Synthesis, structure-activity relationships, and pharmacokinetic properties of dihydroorotate dehydrogenase inhibitors: 2-cyano-3-cyclopropyl-3-hydroxy-N-[3'-methyl-4'-(trifluoromethyl)phenyl ] propenamide and related compounds. (1996). Journal of Medicinal Chemistry. Available at: [Link]
-
N-alkylation of amines for the synthesis of potential antiviral agents: A structural modification approach. (2024). PubMed Central. Available at: [Link]
-
Synthesis and Antibacterial Evaluation of N-phenylacetamide Derivatives Containing 4-Arylthiazole Moieties. (2018). MDPI. Available at: [Link]
-
Medicinal Chemistry Studies Against Neurodegenerative Diseases. PMC. Available at: [Link]
-
Imidazole-4-N-acetamide Derivatives as a Novel Scaffold for Selective Targeting of Cyclin Dependent Kinases. (2021). MDPI. Available at: [Link]
-
Alkylating Agents. Holland-Frei Cancer Medicine. Available at: [Link]
-
Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. (2024). Journal of the Iranian Chemical Society. Available at: [Link]
-
Phytochemicals That Regulate Neurodegenerative Disease by Targeting Neurotrophins: A Comprehensive Review. PMC. Available at: [Link]
-
Design and Synthesis of N-Containing Bicyclic Scaffolds for Library Generation. University of Birmingham. Available at: [Link]
-
Synthetic strategy and structure–activity relationship (SAR) studies of 3-(5′-hydroxymethyl-2′-furyl)-1-benzyl indazole (YC-1, Lificiguat): a review. PubMed Central. Available at: [Link]
-
Synthesis and antiviral activity evaluation of some aminoadamantane derivatives. (1994). Journal of Medicinal Chemistry. Available at: [Link]
-
Advancements in Protein Kinase Inhibitors: From Discovery to Clinical Applications. PMC. Available at: [Link]
-
Research advances in anti-cancer activities and mechanism of action of neocryptolepine and its derivatives. ScienceOpen. Available at: [Link]
-
Synthetic Heterocyclic Derivatives as Kinase Inhibitors Tested for the Treatment of Neuroblastoma. (2022). MDPI. Available at: [Link]
-
Recent Medicinal Chemistry Studies against Neurodegenerative Diseases. PMC. Available at: [Link]
-
Intramolecular azide-alkyne [3 + 2] cycloaddition: versatile route to new heterocyclic structural scaffolds. Organic & Biomolecular Chemistry. Available at: [Link]
-
Synthetic Routes to Approved Drugs Containing a Spirocycle. (2021). MDPI. Available at: [Link]
-
SAR studies of gymnasterkoreayne derivatives with cancer chemopreventive activities. (2010). Bioorganic & Medicinal Chemistry Letters. Available at: [Link]
-
Design, synthesis, anticancer evaluation and docking studies of novel 2-(1-isonicotinoyl-3-phenyl-1H-pyrazol-4-yl)-3-phenylthiazolidin-4-one derivatives as Aurora-A kinase inhibitors. NIH. Available at: [Link]
-
Bicyclic Isoxazoline Derivatives: Synthesis and Evaluation of Biological Activity. (2022). PubMed. Available at: [Link]
-
Anti-tumor Activity of N-thiolated Beta-Lactam Antibiotics. PubMed. Available at: [Link]
-
Recent Advances in Construction of Polycyclic Natural Product Scaffolds via One-Pot Reactions Involving Alkyne Annulation. NIH. Available at: [Link]
-
Synthesis of anticancer beta-lactams: mechanism of action. PubMed. Available at: [Link]
-
An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. PMC. Available at: [Link]
-
Design and synthesis of highly potent and isoform selective JNK3 inhibitors: SAR studies on aminopyrazole derivatives. (2014). Journal of Medicinal Chemistry. Available at: [Link]
-
Synthesis of baicalein derivatives and evaluation of their antiviral activity against arboviruses. (2022). Bioorganic & Medicinal Chemistry Letters. Available at: [Link]
-
Lipophilic Antioxidants in Neurodegenerative Diseases. (2018). Clinica Chimica Acta. Available at: [Link]
Sources
- 1. Semisynthetic and SAR Studies of Amide Derivatives of Neocrotocembraneic Acid as Potential Antitumor Agents [mdpi.com]
- 2. N-alkylation of amines for the synthesis of potential antiviral agents: A structural modification approach - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Medicinal Chemistry Studies Against Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and antiviral activity evaluation of some aminoadamantane derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Imidazole-4-N-acetamide Derivatives as a Novel Scaffold for Selective Targeting of Cyclin Dependent Kinases [mdpi.com]
- 7. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design and synthesis of highly potent and isoform selective JNK3 inhibitors: SAR studies on aminopyrazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Lipophilic antioxidants in neurodegenerative diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: A Detailed Protocol for the Synthesis of 2-chloro-N-cycloheptylacetamide
Abstract
This document provides a comprehensive, step-by-step protocol for the synthesis of 2-chloro-N-cycloheptylacetamide, a valuable intermediate in organic and medicinal chemistry. The synthesis is achieved through the N-acylation of cycloheptylamine with chloroacetyl chloride. This guide is intended for researchers, scientists, and professionals in drug development, offering in-depth explanations of the reaction mechanism, detailed procedures for synthesis and purification, safety precautions, and methods for characterization. The protocol is designed to be self-validating, with causality behind experimental choices explained to ensure robust and reproducible results.
Introduction and Scientific Background
N-acylation is a cornerstone transformation in organic chemistry, essential for the formation of the amide bond, a linkage central to countless pharmaceuticals, natural products, and polymers.[1] Chloroacetyl chloride is a frequently used reagent for this purpose due to its high reactivity and cost-effectiveness. The resulting α-chloro amide products, such as this compound, are particularly useful as they contain a reactive "handle" (the C-Cl bond) that allows for further molecular elaboration through nucleophilic substitution.[1]
This protocol details the synthesis of this compound via the nucleophilic acyl substitution reaction between cycloheptylamine and chloroacetyl chloride. The amine's lone pair of electrons attacks the electrophilic carbonyl carbon of the acyl chloride, leading to the formation of a tetrahedral intermediate. Subsequent collapse of this intermediate and elimination of a chloride ion, followed by deprotonation, yields the final amide product. This reaction is typically performed in the presence of a base to neutralize the hydrochloric acid (HCl) byproduct, which would otherwise protonate the starting amine, rendering it non-nucleophilic. In this protocol, an excess of the starting amine (cycloheptylamine) serves this purpose, simplifying the reaction setup.
Materials and Reagents
Proper preparation and handling of all reagents are critical for the success and safety of the experiment. All reagents should be of analytical grade or higher.
| Reagent | CAS No. | Molecular Formula | Molecular Weight ( g/mol ) | Key Properties |
| Cycloheptylamine | 5452-35-7 | C₇H₁₅N | 113.20 | Colorless liquid, amine odor |
| Chloroacetyl Chloride | 79-04-9 | C₂H₂Cl₂O | 112.94 | Corrosive, lachrymator, moisture-sensitive |
| Acetonitrile (ACN) | 75-05-8 | CH₃CN | 41.05 | Volatile, flammable liquid |
| Ethyl Acetate (EtOAc) | 141-78-6 | C₄H₈O₂ | 88.11 | Flammable liquid, characteristic odor |
| Hydrochloric Acid (HCl) | 7647-01-0 | HCl | 36.46 | Corrosive acid (used as 1.2 M aq. solution) |
| Sodium Carbonate (Na₂CO₃) | 497-19-8 | Na₂CO₃ | 105.99 | Basic salt (used as 1 M aq. solution) |
| Magnesium Sulfate (MgSO₄) | 7487-88-9 | MgSO₄ | 120.37 | Anhydrous, used as a drying agent |
Safety Precautions and Handling
This procedure must be conducted in a well-ventilated fume hood. Appropriate Personal Protective Equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves, must be worn at all times.
-
Chloroacetyl Chloride : Is highly corrosive, toxic, and a potent lachrymator (tear-producing agent). It reacts violently with water. Handle with extreme care in a fume hood and ensure all glassware is dry.
-
Cycloheptylamine : Is a skin and eye irritant. Avoid inhalation of vapors.
-
Acetonitrile & Ethyl Acetate : Are flammable liquids. Keep away from ignition sources.
-
Hydrochloric Acid : Is a strong corrosive acid. Handle with care to avoid skin and eye contact.
In case of accidental exposure, immediately flush the affected area with copious amounts of water and seek medical attention.[2][3] An eyewash station and safety shower should be readily accessible.[2]
Experimental Synthesis Protocol
This protocol is adapted from a general procedure for the synthesis of N-substituted chloroacetamides, which has been shown to produce high yields.[4]
4.1. Reagent Preparation (Based on 10 mmol scale)
-
Amine Solution : In a 100 mL dropping funnel, dissolve cycloheptylamine (2.38 g, 21 mmol, 2.1 equiv.) in 21 mL of anhydrous acetonitrile.
-
Acyl Halide Solution : In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve chloroacetyl chloride (1.13 g, 10 mmol, 1.0 equiv.) in 10 mL of anhydrous acetonitrile.
4.2. Reaction Execution
-
Place the round-bottom flask containing the acyl halide solution in an ice-water bath and begin stirring. Cooling is necessary to control the initial exothermic reaction.
-
Add the amine solution dropwise from the dropping funnel to the stirred acyl halide solution over approximately 30 minutes. Maintain the reaction temperature at or below 15-20°C during the addition.
-
Once the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) until the chloroacetyl chloride is consumed.
4.3. Workup and Isolation
-
Dilute the reaction mixture with ethyl acetate (20 mL).
-
Transfer the mixture to a 250 mL separatory funnel.
-
Wash the organic layer with 1.2 M aqueous hydrochloric acid (20 mL) to remove the excess cycloheptylamine.
-
Extract the separated aqueous layer with ethyl acetate (10 mL).
-
Combine the organic layers and wash them with 1 M aqueous sodium carbonate (5 mL) to neutralize any remaining acid.[4]
-
Dry the combined organic layer over anhydrous magnesium sulfate (MgSO₄).
-
Filter off the drying agent and concentrate the filtrate using a rotary evaporator to yield the crude product.
4.4. Purification
-
The crude product, this compound, should be a solid.[4]
-
Purify the crude solid by recrystallization from an appropriate solvent system (e.g., ethanol/water or hexane/ethyl acetate) to obtain the final product as crystals.
Characterization
The identity and purity of the synthesized this compound (Molecular Formula: C₉H₁₆ClNO, Molecular Weight: 189.68 g/mol [5]) should be confirmed using standard analytical techniques.
-
Melting Point : Determine the melting point of the purified crystals and compare it to literature values if available. A sharp melting point is indicative of high purity.
-
¹H NMR Spectroscopy : The proton NMR spectrum should show characteristic peaks. For comparison, the spectrum for 2-chloro-N-cyclohexylacetamide shows signals for the amide proton (NH), the alpha-chloro methylene protons (Cl-CH₂), the methine proton on the cycloalkane ring adjacent to the nitrogen, and the remaining cycloalkane protons.[4]
-
Infrared (IR) Spectroscopy : The IR spectrum should display characteristic absorption bands for the N-H stretch (around 3300 cm⁻¹) and the amide C=O stretch (around 1650 cm⁻¹).[6]
Visual Experimental Workflow
The following diagram outlines the complete workflow for the synthesis, purification, and analysis of this compound.
Caption: Workflow for the synthesis of this compound.
References
- Fisher Scientific. (2024-03-30). SAFETY DATA SHEET: 2-Chloro-N-cyclopropylacetamide.
- ChemicalBook. 2-CHLORO-N-CYCLOHEXYL-ACETAMIDE synthesis.
- Fisher Scientific. (2023-09-21).
- PubChem. 2-chloro-N-cyclopentylacetamide.
- Sigma-Aldrich. (2024-09-08).
- ChemScene. This compound.
- Fisher Scientific.
- Kumar, A., et al. Synthetic reaction scheme for 2-chloro-N, N-diphenyl-acetamide derivatives.
- International Journal of Pharma Sciences and Research. (2012-01-02).
- BenchChem. (2025-12).
- Wikipedia. Chloroacetamide.
- PrepChem.com. Synthesis of 2-chloro-N-[2-(phenylamino)phenyl]-acetamide.
- Mishra, D., Singh, R., & Rout, C. (2017). A facile amidation of chloroacetyl chloride using DBU.
- ResearchGate. Reaction of aryl amine with chloroacetyl chloride in the presence of DBU.
Sources
Application Note: A Multi-technique Approach for the Comprehensive Characterization of 2-chloro-N-cycloheptylacetamide
Abstract
This document provides a detailed guide to the analytical methodologies essential for the comprehensive characterization of 2-chloro-N-cycloheptylacetamide, a key intermediate in pharmaceutical and agrochemical synthesis. Ensuring the identity, purity, and stability of such compounds is critical for drug development and quality control. This application note outlines a suite of orthogonal analytical techniques, including chromatography, spectroscopy, and thermal analysis. For each method, we provide not only step-by-step protocols but also the scientific rationale behind parameter selection, validation considerations based on international guidelines, and data interpretation. This guide is intended for researchers, scientists, and drug development professionals seeking to establish robust analytical control over N-substituted chloroacetamide derivatives.
Introduction: The Imperative for Rigorous Characterization
This compound belongs to the haloacetamide class of compounds, which are pivotal building blocks in organic synthesis. Their reactivity, driven by the electrophilic chloromethyl group, makes them valuable precursors but also necessitates careful monitoring for potential impurities and degradation products. A thorough analytical characterization is not merely a procedural step but a foundational requirement for ensuring product quality, reproducibility in downstream applications, and compliance with regulatory standards.
The analytical strategy detailed herein is designed to provide a holistic understanding of the molecule, from structural confirmation to the quantification of impurities. This multi-technique approach ensures that all critical quality attributes (CQAs) of this compound are adequately assessed.
Chromatographic Methods: Purity and Impurity Profiling
Chromatography is the cornerstone for assessing the purity of this compound and quantifying any related substances.[1][2] The choice between liquid and gas chromatography depends on the volatility and thermal stability of the analyte and its potential impurities.
High-Performance Liquid Chromatography (HPLC)
HPLC is the preferred method for potency determination and purity analysis due to its high resolution, sensitivity, and applicability to a wide range of compounds.[3][4] A reversed-phase method is typically suitable for N-substituted chloroacetamides.
Causality in Method Development: The selection of a C18 stationary phase is based on the non-polar nature of the cycloheptyl group. The mobile phase, a mixture of acetonitrile and water, is chosen to provide adequate retention and separation from potential impurities.[3] An acidic modifier like phosphoric or formic acid is often used to ensure sharp peak shapes by suppressing the ionization of any acidic or basic functional groups. Detection at a low UV wavelength (e.g., 210 nm) is generally effective for amide-containing compounds that lack a strong chromophore.
Protocol 2.1.1: HPLC Purity and Assay Determination
-
Instrumentation:
-
HPLC system with UV detector
-
Data acquisition and processing software
-
-
Chromatographic Conditions:
-
A table summarizing the HPLC parameters is provided below.
-
| Parameter | Condition | Rationale |
| Column | C18, 4.6 x 150 mm, 5 µm | Provides good retention and resolution for non-polar analytes. |
| Mobile Phase | Acetonitrile:Water (60:40 v/v) with 0.1% Phosphoric Acid | Optimal polarity for elution and peak shape control.[3] |
| Flow Rate | 1.0 mL/min | Standard flow for a 4.6 mm ID column, ensuring good efficiency. |
| Column Temp. | 30 °C | Ensures method robustness and reproducibility. |
| Detection | UV at 210 nm | Amide bonds show absorbance at low UV wavelengths. |
| Injection Vol. | 10 µL | Balances sensitivity with potential for peak overload. |
| Run Time | 15 minutes | Sufficient to elute the main peak and any late-eluting impurities. |
-
Sample Preparation:
-
Standard Solution (100 µg/mL): Accurately weigh ~10 mg of this compound reference standard and dissolve in 100 mL of mobile phase.
-
Sample Solution (100 µg/mL): Accurately weigh ~10 mg of the test sample and dissolve in 100 mL of mobile phase.
-
-
Validation & System Suitability:
-
The method should be validated according to ICH Q2(R2) guidelines, assessing specificity, linearity, accuracy, precision, and robustness.[5][6][7]
-
System Suitability: Inject the standard solution five times. The relative standard deviation (RSD) for the peak area should be ≤ 2.0%. The tailing factor should be ≤ 2.0.
-
Diagram 2.1: HPLC Workflow
Caption: Workflow for HPLC analysis of this compound.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful tool for identifying and quantifying volatile impurities that may not be detected by HPLC.[8][9] It is particularly useful for detecting residual solvents or volatile starting materials. Given the molecular weight of this compound, it is amenable to GC analysis without derivatization.
Causality in Method Development: A non-polar or mid-polar capillary column (e.g., 5% phenyl-methylpolysiloxane) is suitable for separating compounds based on their boiling points. The temperature program is designed to ensure the elution of the main analyte while separating it from more volatile impurities at the beginning of the run and less volatile ones at the end.[9] Mass spectrometric detection provides definitive identification of impurities based on their mass spectra.
Protocol 2.2.1: GC-MS for Volatile Impurities
-
Instrumentation:
-
GC system with a mass spectrometer (MS) detector
-
Data acquisition and processing software
-
-
Chromatographic Conditions:
| Parameter | Condition | Rationale |
| Column | 5% Phenyl-methylpolysiloxane, 30 m x 0.25 mm, 0.25 µm | Standard, versatile column for a wide range of analytes. |
| Carrier Gas | Helium, constant flow at 1.2 mL/min | Inert carrier gas providing good chromatographic efficiency. |
| Injector Temp. | 250 °C | Ensures rapid vaporization without thermal degradation. |
| Oven Program | 100°C (hold 2 min), ramp to 280°C at 15°C/min, hold 5 min | Separates volatile impurities from the main analyte. |
| Transfer Line | 280 °C | Prevents condensation of analytes before entering the MS. |
| Ion Source Temp. | 230 °C | Standard temperature for electron ionization. |
| MS Mode | Electron Ionization (EI), Scan m/z 40-400 | Provides characteristic fragmentation patterns for identification. |
-
Sample Preparation:
-
Dissolve the sample in a volatile solvent like dichloromethane or ethyl acetate to a concentration of approximately 1 mg/mL.
-
-
Data Interpretation:
-
Identify impurities by comparing their mass spectra to a library (e.g., NIST).
-
Quantify impurities using an internal standard or by area percent normalization, assuming similar response factors for structurally related compounds.
-
Spectroscopic Methods: Structural Elucidation and Identification
Spectroscopic techniques provide orthogonal information to chromatography, confirming the chemical structure and identity of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful technique for unambiguous structure elucidation. Both ¹H and ¹³C NMR should be performed.[10][11]
Expertise & Causality: In ¹H NMR, the chemical shifts and coupling patterns of the protons on the cycloheptyl ring, the methylene group adjacent to the chlorine, and the amide N-H proton provide a unique fingerprint of the molecule.[11] Due to restricted rotation around the amide C-N bond, some signals may appear broadened.[12][13] In ¹³C NMR, the number of signals confirms the number of unique carbon atoms, and their chemical shifts indicate their electronic environment (e.g., carbonyl, aliphatic).
While specific spectral data for this compound is not publicly available, the expected shifts can be predicted based on analogous structures like 2-chloro-N-cyclohexylacetamide.[10]
Expected ¹H NMR Resonances (in CDCl₃):
-
δ 6.0-7.0 ppm (broad s, 1H): Amide N-H proton.
-
δ 4.0-4.2 ppm (s, 2H): Methylene protons (Cl-CH₂).
-
δ 3.8-4.0 ppm (m, 1H): Cycloheptyl proton attached to nitrogen (CH-N).
-
δ 1.2-1.9 ppm (m, 12H): Remaining cycloheptyl methylene protons.
Expected ¹³C NMR Resonances (in CDCl₃):
-
δ 165-168 ppm: Carbonyl carbon (C=O).
-
δ 50-55 ppm: Cycloheptyl carbon attached to nitrogen (CH-N).
-
δ 42-45 ppm: Methylene carbon (Cl-CH₂).
-
δ 23-38 ppm: Remaining cycloheptyl carbons.
Protocol 3.1.1: NMR Analysis
-
Sample Preparation: Dissolve approximately 10-20 mg of the sample in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.
-
Acquisition: Acquire ¹H and ¹³C spectra on a 400 MHz or higher field NMR spectrometer.
-
Data Processing: Process the spectra (Fourier transform, phase correction, baseline correction) and integrate the ¹H signals.
-
Interpretation: Assign peaks to the corresponding atoms in the structure based on chemical shift, integration, and coupling patterns.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR provides confirmation of the functional groups present in the molecule. It is a rapid and non-destructive technique.[8]
Expertise & Causality: The key characteristic absorptions for this compound will be the N-H stretch, the C=O (Amide I) stretch, and the N-H bend (Amide II) band. The C-Cl stretch will also be present in the fingerprint region.
Expected FTIR Absorptions (ATR):
| Wavenumber (cm⁻¹) | Vibration | Functional Group |
| ~3300 cm⁻¹ | N-H Stretch | Secondary Amide |
| 2850-2950 cm⁻¹ | C-H Stretch | Aliphatic |
| ~1640 cm⁻¹ | C=O Stretch (Amide I) | Secondary Amide |
| ~1550 cm⁻¹ | N-H Bend (Amide II) | Secondary Amide |
| ~700-800 cm⁻¹ | C-Cl Stretch | Alkyl Halide |
Protocol 3.2.1: FTIR Analysis
-
Instrumentation: FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory.
-
Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.
-
Acquisition: Collect the spectrum, typically over a range of 4000-400 cm⁻¹.
-
Interpretation: Identify the characteristic absorption bands corresponding to the functional groups of the molecule.
Diagram 3.1: Integrated Spectroscopic & Chromatographic Workflow
Caption: Orthogonal methods for comprehensive sample characterization.
Thermal Analysis: Stability and Physical Properties
Thermal analysis techniques like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are crucial for evaluating the physical properties and thermal stability of the compound.[14][15]
Differential Scanning Calorimetry (DSC)
DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to determine the melting point and heat of fusion, and to screen for polymorphism.
Protocol 4.1.1: DSC for Melting Point Determination
-
Instrumentation: A calibrated DSC instrument.
-
Sample Preparation: Accurately weigh 2-5 mg of the sample into an aluminum DSC pan and seal it.
-
Thermal Program: Heat the sample from ambient temperature to a temperature well above its expected melting point at a rate of 10 °C/min under a nitrogen purge.
-
Data Analysis: The melting point is determined as the onset or peak of the endothermic event on the thermogram. For acetamide derivatives, a sharp endotherm is expected.[14]
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature. It is used to determine the thermal stability and decomposition profile of the compound.
Protocol 4.2.1: TGA for Thermal Stability
-
Instrumentation: A calibrated TGA instrument.
-
Sample Preparation: Accurately weigh 5-10 mg of the sample into a ceramic or platinum TGA pan.
-
Thermal Program: Heat the sample from ambient temperature to ~600 °C at a rate of 10 °C/min under a nitrogen purge.
-
Data Analysis: The onset of mass loss indicates the beginning of thermal decomposition. For similar compounds, stability up to at least 110 °C can be expected.[14]
Conclusion
The comprehensive characterization of this compound requires an integrated approach utilizing orthogonal analytical techniques. HPLC provides the primary assessment of purity and potency, while GC-MS offers a complementary view of volatile impurities. Spectroscopic methods, particularly NMR and FTIR, are indispensable for the definitive confirmation of the molecular structure. Finally, thermal analysis provides critical data on the compound's physical properties and thermal stability. By implementing these self-validating protocols, grounded in established scientific principles and regulatory guidelines[5][7], researchers and developers can ensure a thorough and reliable characterization of this important chemical intermediate, leading to higher quality and more robust processes.
References
-
SpectraBase. (n.d.). 2-chloro-N-cyclohexylacetamide. Wiley-VCH GmbH. Retrieved from [Link]
-
Katke, S. A., et al. (2011). SYNTHESIS OF BIOLOGICALLY ACTIVE 2-CHLORO-N-ALKYL/ARYL ACETAMIDE DERIVATIVES. International Journal of Pharma Sciences and Research (IJPSR), 2(7), 148-156. Retrieved from [Link]
-
PubChem. (n.d.). 2-chloro-N,N-dimethylacetamide. National Center for Biotechnology Information. Retrieved from [Link]
-
SIELC Technologies. (n.d.). Separation of N-(2-Benzoyl-4-nitrophenyl)-2-chloroacetamide on Newcrom R1 HPLC column. Retrieved from [Link]
-
U.S. Pharmacopeia. (2022). 〈621〉 CHROMATOGRAPHY. Retrieved from [Link]
-
ResearchGate. (n.d.). ¹H-NMR spectrum of γ-L-Cyclohexyl glutamyl amide (4). Retrieved from [Link]
-
European Medicines Agency. (2022). ICH guideline Q2(R2) on validation of analytical procedures. Retrieved from [Link]
-
International Council for Harmonisation. (2022). Validation of Analytical Procedure Q2(R2). Retrieved from [Link]
-
IDEAS/RePEc. (n.d.). Acetamide for latent heat storage: Thermal stability and metal corrosivity with varying thermal cycles. Retrieved from [Link]
- Wang, Y. (2021). ¹H NMR Spectrum of Amide Compounds. University Chemistry.
-
SIELC Technologies. (n.d.). Separation of N-(2-Benzoyl-4-nitrophenyl)-2-chloroacetamide on Newcrom R1 HPLC column. Retrieved from [Link]
-
International Council for Harmonisation. (1996). ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]
-
ResearchGate. (2021). Characterisation of twelve newly synthesised N-(substituted phenyl)-2-chloroacetamides with QSAR analysis and antimicrobial activity tests. Retrieved from [Link]
-
International Council for Harmonisation. (n.d.). ICH Q2(R1) Validation of analytical procedures: text and methodology. Retrieved from [Link]
-
Chemistry LibreTexts. (2021). 24.1: Structural, Physical, and Spectral Characteristics of Amides. Retrieved from [Link]
-
Scribd. (n.d.). USP-NF 621 Chromatography. Retrieved from [Link]
-
TA Instruments. (n.d.). Materials Characterization by Thermal Analysis (DSC & TGA), Rheology, and Dynamic Mechanical Analysis. Retrieved from [Link]
-
Nanalysis. (n.d.). Using NMR to observe the restricted rotation in amide bonds. Retrieved from [Link]
-
MDPI. (2023). Profiling of Disubstituted Chloroacetamides' Potential Biological Activity by Liquid Chromatography. Retrieved from [Link]
-
MDPI. (2023). Coupled and Simultaneous Thermal Analysis Techniques in the Study of Pharmaceuticals. Retrieved from [Link]
-
Agilent. (n.d.). Understanding the Latest Revisions to USP <621>. Retrieved from [Link]
Sources
- 1. usp.org [usp.org]
- 2. <621> CHROMATOGRAPHY [drugfuture.com]
- 3. Separation of N-(2-Benzoyl-4-nitrophenyl)-2-chloroacetamide on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 4. agilent.com [agilent.com]
- 5. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 6. database.ich.org [database.ich.org]
- 7. database.ich.org [database.ich.org]
- 8. ijpsr.info [ijpsr.info]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. spectrabase.com [spectrabase.com]
- 11. researchgate.net [researchgate.net]
- 12. dxhx.pku.edu.cn [dxhx.pku.edu.cn]
- 13. Using NMR to observe the restricted rotation in amide bonds — Nanalysis [nanalysis.com]
- 14. Acetamide for latent heat storage: Thermal stability and metal corrosivity with varying thermal cycles [ideas.repec.org]
- 15. mdpi.com [mdpi.com]
Topic: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) Methods for Purity Analysis of 2-chloro-N-cycloheptylacetamide
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed analytical protocols for determining the purity of 2-chloro-N-cycloheptylacetamide, a key intermediate in pharmaceutical synthesis. Ensuring the quality of such intermediates is paramount, as it directly influences the purity profile of the final Active Pharmaceutical Ingredient (API).[1] We present two orthogonal chromatographic methods: a primary High-Performance Liquid Chromatography (HPLC) method for quantifying the principal component and non-volatile impurities, and a complementary Gas Chromatography (GC) method for assessing volatile impurities and an alternative purity assay via derivatization. The causality behind experimental choices, system suitability criteria, and validation strategies are discussed in accordance with International Council for Harmonisation (ICH) guidelines to ensure robust and reliable results.
Introduction: The Strategic Importance of Intermediate Purity
This compound (C₉H₁₆ClNO, MW: 189.68 g/mol ) is a functionalized amide building block used in the synthesis of more complex molecules. In the landscape of drug development, the quality control of synthetic intermediates is not merely a procedural step but a strategic imperative. Regulatory bodies, through guidelines like ICH Q11, emphasize that a comprehensive understanding of the impurity profile at early stages mitigates risks in downstream processing and strengthens regulatory submissions.[1] The purity of this compound can be affected by starting material residues, by-products from the synthesis, and degradation products.
This application note details robust chromatographic methods—HPLC and GC—to establish a comprehensive quality profile for this intermediate, providing a self-validating framework for researchers and quality control analysts.
Rationale for Method Selection: An Orthogonal Approach
A multi-faceted analytical approach is essential for a complete purity assessment. HPLC and GC are chosen for their complementary capabilities.
-
High-Performance Liquid Chromatography (HPLC): This is the principal technique for purity and impurity profiling of non-volatile and thermally stable organic molecules. A Reversed-Phase (RP-HPLC) method is ideal for a moderately polar compound like this compound. It provides excellent resolution for separating the main compound from closely related impurities, which are often similar in polarity and non-volatile. A stability-indicating HPLC method, validated through forced degradation studies, ensures that the analytical procedure can accurately measure the analyte in the presence of its degradation products.[2][3]
-
Gas Chromatography (GC): GC is unparalleled for its ability to separate and quantify volatile and semi-volatile compounds. For this compound, GC serves two purposes:
-
Analysis of Volatile Impurities: To quantify residual solvents and other volatile reagents that are not detectable by HPLC.
-
Orthogonal Purity Assay via Derivatization: Amides often exhibit poor peak shape and thermal instability in GC.[4] To overcome this, a derivatization step, such as silylation, can be employed.[5][6] This process replaces the active hydrogen on the amide nitrogen with a non-polar group (e.g., trimethylsilyl), increasing volatility and thermal stability, thereby allowing for reliable GC analysis.[7] This provides an independent confirmation of purity.
-
Analytical Workflow Overview
The following diagram illustrates the comprehensive workflow for the purity analysis of this compound.
Caption: Figure 1. Purity Analysis Workflow
Part A: Reversed-Phase HPLC Method for Purity Determination
This method is designed to be stability-indicating and serves as the primary tool for purity assessment.
Experimental Protocol
1. Instrumentation and Reagents
-
HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and Diode Array Detector (DAD).
-
Reagents: Acetonitrile (HPLC grade), Water (Milli-Q or equivalent), Formic Acid (LC-MS grade).
-
Reference Standard: this compound, certified purity >99.5%.
2. Chromatographic Conditions
| Parameter | Condition | Rationale |
| Column | C18, 4.6 x 150 mm, 3.5 µm | C18 is a versatile stationary phase providing good retention for moderately polar compounds. |
| Mobile Phase A | 0.1% Formic Acid in Water | Provides acidic pH to ensure consistent ionization state of analytes and improve peak shape. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Acetonitrile is a common organic modifier with low viscosity and good UV transparency. |
| Gradient Program | 0-2 min: 30% B; 2-15 min: 30-90% B; 15-18 min: 90% B; 18.1-22 min: 30% B | A gradient elution ensures separation of early-eluting polar impurities and late-eluting non-polar impurities. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, balancing analysis time and backpressure. |
| Column Temperature | 30 °C | Maintains consistent retention times and improves peak efficiency. |
| Injection Volume | 5 µL | A small volume minimizes potential for peak distortion from the sample solvent. |
| Detection | DAD, 210 nm | The amide bond exhibits strong absorbance around 205-215 nm. 210 nm provides good sensitivity. |
| Run Time | 22 minutes | Sufficient time to elute all related substances and re-equilibrate the column. |
3. Solution Preparation
-
Diluent: Acetonitrile/Water (50:50, v/v).
-
Standard Solution (0.5 mg/mL): Accurately weigh ~25 mg of the reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with the diluent.
-
Sample Solution (0.5 mg/mL): Accurately weigh ~25 mg of the sample into a 50 mL volumetric flask. Dissolve and dilute to volume with the diluent.
4. System Suitability Test (SST) Before sample analysis, perform five replicate injections of the Standard Solution. The system is deemed suitable for use if the following criteria are met, as per ICH guidelines.[8][9]
-
Tailing Factor (Asymmetry): ≤ 2.0
-
Theoretical Plates (N): ≥ 2000
-
% RSD for Peak Area: ≤ 2.0%
5. Analysis Procedure
-
Equilibrate the HPLC system with the initial mobile phase conditions until a stable baseline is achieved.
-
Perform the System Suitability Test.
-
Inject the diluent (as a blank) to ensure no interference from the solvent.
-
Inject the Sample Solution in duplicate.
-
After the sequence, process the chromatograms using appropriate software.
6. Calculation Purity is calculated based on the area percent of the main peak relative to the total area of all peaks detected.
Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
Part B: Gas Chromatography (GC) Method
This section describes two GC methods: one for volatile impurities and a second, using derivatization, for an orthogonal purity assessment.
Method 1: Volatile Impurity Analysis (Direct Injection)
1. Instrumentation and Reagents
-
GC System: Agilent 8890 GC or equivalent, with a Flame Ionization Detector (FID) and split/splitless injector.
-
Reagents: Dimethyl Sulfoxide (DMSO, analytical grade).
2. Chromatographic Conditions
| Parameter | Condition | Rationale |
| Column | DB-624, 30 m x 0.53 mm, 3.0 µm | A wide-bore column ideal for separating a broad range of residual solvents.[10] |
| Carrier Gas | Helium, 4.0 mL/min (constant flow) | Inert carrier gas providing good efficiency. |
| Oven Program | 40 °C (hold 5 min), then 10 °C/min to 240 °C (hold 5 min) | A temperature ramp to separate solvents with a wide range of boiling points. |
| Injector Temp. | 250 °C | Ensures rapid volatilization of the sample. |
| Detector Temp. | 260 °C (FID) | Prevents condensation of analytes in the detector. |
| Split Ratio | 10:1 | Prevents column overloading while maintaining good sensitivity. |
| Injection Volume | 1 µL | Standard volume for this type of analysis. |
Method 2: Purity Assay via Silylation Derivatization
1. Rationale for Derivatization Direct GC analysis of amides can be problematic due to their polarity and potential for hydrogen bonding, leading to poor peak shape and thermal degradation.[4][6] Silylation, using a reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), replaces the active amide hydrogen with a non-polar trimethylsilyl (TMS) group.[7] This increases volatility and stability, making the analyte amenable to GC analysis.[5]
2. Experimental Protocol
-
Derivatization Reagent: BSTFA with 1% TMCS (trimethylchlorosilane) as a catalyst.
-
Reaction Solvent: Pyridine (anhydrous).
Derivatization Procedure:
-
Accurately weigh ~10 mg of the sample or standard into a 2 mL autosampler vial.
-
Add 500 µL of anhydrous pyridine and vortex to dissolve.
-
Add 500 µL of BSTFA + 1% TMCS.
-
Cap the vial tightly and heat at 75 °C for 30 minutes.[7]
-
Cool to room temperature before injection.
3. Chromatographic Conditions
| Parameter | Condition | Rationale |
| Column | DB-5ms, 30 m x 0.25 mm, 0.25 µm | A low-polarity 5% phenyl-methylpolysiloxane phase is robust and suitable for a wide range of derivatized compounds.[11] |
| Carrier Gas | Helium, 1.2 mL/min (constant flow) | Standard flow for a 0.25 mm ID column. |
| Oven Program | 100 °C (hold 2 min), then 15 °C/min to 280 °C (hold 10 min) | Optimized to separate the TMS-derivatized analyte from reagent peaks and potential impurities. |
| Injector Temp. | 280 °C | Ensures efficient transfer of the derivatized analyte onto the column. |
| Detector Temp. | 300 °C (FID) | High temperature to prevent contamination and ensure complete combustion. |
| Split Ratio | 20:1 | Appropriate for a high-concentration purity assay. |
| Injection Volume | 1 µL | Standard injection volume. |
Method Validation Strategy: Ensuring Trustworthiness
Both the primary HPLC and the orthogonal GC purity methods must be validated to demonstrate their suitability for purpose.[12][13] Validation should be performed according to ICH Q2(R1) guidelines.[14]
1. Forced Degradation (Specificity) To establish the stability-indicating nature of the HPLC method, forced degradation studies are critical.[3][15] The sample is subjected to stress conditions to produce degradation products, and the method must demonstrate the ability to separate these degradants from the main peak.[2][16][17]
-
Acid Hydrolysis: 0.1 M HCl at 60 °C for 24 hours.
-
Base Hydrolysis: 0.1 M NaOH at 60 °C for 4 hours.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: 105 °C for 48 hours (solid state).
-
Photolytic Degradation: ICH Q1B conditions (solid state).
2. Summary of Validation Parameters
| Parameter | Purpose | Acceptance Criteria (Typical) |
| Specificity | To ensure the method is free from interference from impurities, degradants, or matrix components. | Peak purity of the main peak > 990 (via DAD). Baseline resolution between main peak and degradants. |
| Linearity | To demonstrate a proportional relationship between concentration and detector response. | Correlation coefficient (r²) ≥ 0.999 over the specified range. |
| Range | The concentration interval over which the method is precise, accurate, and linear. | 80% to 120% of the nominal concentration for assay. |
| Accuracy | The closeness of the test results to the true value. | 98.0% to 102.0% recovery of spiked samples. |
| Precision | The degree of agreement among individual test results (repeatability and intermediate precision). | %RSD ≤ 2.0% for six replicate preparations. |
| Limit of Quantitation (LOQ) | The lowest concentration that can be quantified with acceptable precision and accuracy. | Signal-to-Noise ratio ≥ 10. |
| Robustness | The capacity to remain unaffected by small, deliberate variations in method parameters. | System suitability parameters are met under varied conditions (e.g., ±0.1 mL/min flow, ±2°C temp). |
Conclusion
The HPLC and GC methods detailed in this application note provide a robust and comprehensive framework for the purity analysis of this compound. The primary RP-HPLC method is suitable for routine quality control and stability testing, while the complementary GC methods provide crucial information on volatile impurities and an orthogonal confirmation of purity. Adherence to the described protocols and a thorough validation strategy in line with ICH guidelines will ensure the generation of reliable, accurate, and defensible analytical data, which is fundamental to the successful development of high-quality pharmaceutical products.
References
- Analytical Method Development for Intermediate Purity & Impurities. (2026). Vertex AI Search.
- Derivatization for Gas Chrom
- GC Derivatiz
- The Use of Derivatization Reagents for Gas Chrom
- Steps for HPLC Method Valid
- GC Derivatiz
- Guide to Derivatiz
- ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). (2005).
- Forced Degradation Studies Research Articles. (n.d.). R Discovery.
- Validation of the HPLC Analytical Method for the Determination of Chemical and Radiochemical Purity. (n.d.).
- HPLC Method Development and Validation for Pharmaceutical Analysis. (n.d.). LCGC North America.
- New Method Development by HPLC and Validation as per ICH Guidelines. (2020). Acta Scientific Pharmaceutical Sciences.
- Analytical Purity Method Development and Validation by gas Chrom
- Analytical Method Development and Validation in Pharmaceuticals. (2025). LinkedIn.
- ICH Q2(R2) Validation of analytical procedures. (2022). European Medicines Agency.
- Method development for pharmaceutical analysis. (n.d.).
- Forced degrad
- Development and validation of a GC–MS method for the simultaneous determination of acetochlor, fluorochloridone, and pendimethalin. (2019).
- Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's. (2020). Journal of Drug Delivery and Therapeutics.
- Forced Degradation – A Review. (2022). Biomedical Journal of Scientific & Technical Research.
- Mini Review on Forced Degradation Studies on Anti-Epileptic Drugs and Beyond. (2022). Journal of Pharmaceutical Research & Reports.
Sources
- 1. tianmingpharm.com [tianmingpharm.com]
- 2. Method development for pharmaceutical analysis | UFAG Laboratorien AG [ufag-laboratorien.ch]
- 3. medcraveonline.com [medcraveonline.com]
- 4. weber.hu [weber.hu]
- 5. GC Technical Tip: Derivation for GC | Phenomenex [discover.phenomenex.com]
- 6. diverdi.colostate.edu [diverdi.colostate.edu]
- 7. The Use of Derivatization Reagents for Gas Chromatography (GC) [sigmaaldrich.com]
- 8. actascientific.com [actascientific.com]
- 9. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 10. iiste.org [iiste.org]
- 11. akjournals.com [akjournals.com]
- 12. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 13. resolvemass.ca [resolvemass.ca]
- 14. database.ich.org [database.ich.org]
- 15. scispace.com [scispace.com]
- 16. discovery.researcher.life [discovery.researcher.life]
- 17. biomedres.us [biomedres.us]
Using 2-chloro-N-cycloheptylacetamide as a Covalent Chemical Probe in Cell Biology: Application Notes and Protocols
Abstract
This document provides a detailed guide for researchers, scientists, and drug development professionals on the potential use of 2-chloro-N-cycloheptylacetamide as a chemical probe in cell biology. While this specific molecule is not yet a well-validated probe with a defined target, its chloroacetamide functional group makes it a reactive electrophile with the potential to covalently modify nucleophilic residues in proteins, such as cysteine. This guide will explore its potential mechanisms of action based on related compounds, provide detailed protocols for its initial characterization and use in cellular assays, and emphasize the critical importance of rigorous validation to ensure data integrity.
Introduction to this compound as a Potential Chemical Probe
This compound belongs to the class of chloroacetamides, which are known to be reactive electrophiles. The core of its reactivity lies in the carbon-chlorine bond, which is susceptible to nucleophilic attack, particularly from the thiol group of cysteine residues in proteins. This results in the formation of a stable covalent bond between the probe and the protein.[2][3] Covalent probes offer advantages such as increased potency and prolonged duration of action, making them powerful tools for target validation and studying protein function.[4]
This guide will provide a framework for researchers to approach the use of this compound, treating it as a "pathfinder" compound that requires thorough investigation to elucidate its mechanism of action and potential as a selective chemical probe.
Potential Mechanisms of Action and Cellular Effects
Based on the known reactivity of the chloroacetamide moiety, this compound may exert its effects through several mechanisms:
-
Covalent Modification of Cysteine Residues: The primary mechanism is likely the alkylation of cysteine residues on various proteins. This can lead to the inhibition of enzyme activity, disruption of protein-protein interactions, or alteration of protein localization.
-
Induction of Oxidative Stress and Ferroptosis: Studies on similar chloroacetamide ligands have demonstrated their ability to induce oxidative stress and trigger ferroptosis.[2] This is characterized by an increase in lipid peroxidation and can be a significant, yet potentially non-specific, cellular outcome.
-
DNA Alkylation: Some alkylating agents can react with nucleobases in DNA, leading to DNA damage and the activation of DNA damage response pathways.[5] While less common for chloroacetamides compared to other alkylating agents, this possibility should be considered.
The following diagram illustrates the potential cellular fates and effects of this compound.
Caption: Potential cellular mechanisms of this compound.
Experimental Protocols: A Step-by-Step Guide
The following protocols are designed to guide the initial characterization and use of this compound. It is crucial to include proper controls in all experiments, including a structurally similar but non-reactive analog if available.
Cell Viability and Dose-Response Assessment
Objective: To determine the concentration range over which this compound affects cell viability and to establish an IC50 (half-maximal inhibitory concentration).
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
CellTiter-Glo® Luminescent Cell Viability Assay (Promega) or similar
-
96-well clear-bottom, opaque-walled plates
Protocol:
-
Seed cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the end of the experiment.
-
Allow cells to adhere overnight.
-
Prepare a serial dilution of this compound in complete medium. A common starting range is from 100 µM down to 1 nM. Include a DMSO-only vehicle control.
-
Remove the old medium from the cells and add the medium containing the different concentrations of the compound.
-
Incubate for a relevant period (e.g., 24, 48, or 72 hours).
-
Measure cell viability using the CellTiter-Glo® assay according to the manufacturer's instructions.[5]
-
Plot the results as percent viability versus log concentration and fit a dose-response curve to determine the IC50.
| Parameter | Example Value |
| Seeding Density | 5,000 cells/well |
| Incubation Time | 48 hours |
| Top Concentration | 100 µM |
| Vehicle Control | 0.1% DMSO |
Target Identification using Chemical Proteomics
Objective: To identify the cellular proteins that are covalently modified by this compound. This often involves using a tagged version of the probe (e.g., with a biotin or alkyne handle).
Workflow:
Caption: Workflow for chemical proteomics-based target identification.
Protocol Outline:
-
Synthesize a version of this compound that includes a bioorthogonal handle (e.g., biotin or an alkyne for click chemistry).
-
Incubate cell lysate or intact cells with the tagged probe. Include a control with just the tag.[2]
-
For biotin-tagged probes, enrich the covalently modified proteins using streptavidin-coated beads.
-
Wash the beads extensively to remove non-covalently bound proteins.
-
Perform on-bead digestion of the captured proteins using trypsin.
-
Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Identify proteins that are significantly enriched in the probe-treated sample compared to the control.[2]
Validation of Target Engagement in Cells
Objective: To confirm that this compound engages its putative target(s) in a cellular context.
Protocol: Western Blot Analysis of Target Modification
-
Treat cells with varying concentrations of this compound for a defined period.
-
Lyse the cells and separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Probe the membrane with an antibody specific to a candidate target protein identified through proteomics.
-
A shift in the molecular weight or a change in antibody recognition may indicate covalent modification.
Protocol: Competitive Binding Assay
-
Pre-incubate cell lysates with an excess of untagged this compound.
-
Add a tagged version of the probe.
-
Perform the enrichment and analysis as described in the proteomics protocol.
-
Successful engagement by the untagged probe will prevent the binding of the tagged probe, leading to a reduction in the signal for the target protein.
Assessing Induction of Ferroptosis
Objective: To determine if this compound induces ferroptotic cell death.
Materials:
-
Ferrostatin-1 (a ferroptosis inhibitor)
-
Lipid peroxidation sensor (e.g., C11-BODIPY™ 581/591)
-
Flow cytometer or fluorescence microscope
Protocol:
-
Co-treat cells with this compound and Ferrostatin-1. If the compound induces ferroptosis, Ferrostatin-1 should rescue the observed cell death.
-
To directly measure lipid peroxidation, treat cells with this compound.
-
In the last 30-60 minutes of treatment, add the C11-BODIPY™ sensor.
-
Analyze the cells by flow cytometry or fluorescence microscopy. A shift in the fluorescence emission of the dye indicates lipid peroxidation.
-
As a positive control, use a known ferroptosis inducer like erastin or RSL3.
Best Practices for Using a Pathfinder Covalent Probe
Given the reactive nature of this compound, adherence to best practices for chemical probe validation is paramount.[6]
-
Confirm Covalency: Use techniques like mass spectrometry to confirm the formation of a covalent bond with a purified target protein.[7]
-
Assess Selectivity: Perform unbiased proteomic profiling to understand the full spectrum of off-targets. A truly selective probe will have a limited number of interactors.
-
Use a Negative Control: If possible, synthesize a close structural analog that lacks the reactive chloroacetamide warhead. This control should not elicit the same biological effects.
-
Correlate Target Engagement with Phenotype: Demonstrate that the concentration range for target engagement in cells matches the concentration range for the observed cellular phenotype.
-
Orthogonal Validation: Use genetic techniques like siRNA or CRISPR-mediated knockdown/knockout of the putative target to see if it phenocopies the effect of the compound.
Conclusion
References
-
EFMC Best Practices in Medicinal Chemistry WG. (n.d.). Validating Chemical Probes. EFMC. Retrieved from [Link]
-
Wikipedia. (2024). Chemical probe. Retrieved from [Link]
-
Burdine, L., & Codelli, J. A. (2010). Small Molecule Probes of Cellular Pathways and Networks. Nature Chemical Biology, 6(11), 789–799. Retrieved from [Link]
-
Research and Reviews. (2024). Chemical Probes for Analyzing Protein-Protein Interactions in Signal Transduction Pathways. Retrieved from [Link]
-
Arrowsmith, C. H., et al. (2015). Which Small Molecule? Selecting Chemical Probes for Use in Cancer Research and Target Validation. Cancer Research, 75(22), 4879–4884. Retrieved from [Link]
-
ResearchGate. (2010). Small Molecule Probes of Cellular Pathways and Networks. Retrieved from [Link]
-
Cayman Chemical. (2020). Chemical Probes as Essential Tools for Biological Discovery. YouTube. Retrieved from [Link]
-
Müller, S., et al. (2020). Expanding Chemical Probe Space: Quality Criteria for Covalent and Degrader Probes. Journal of Medicinal Chemistry, 63(21), 12345–12363. Retrieved from [Link]
-
Royal Society of Chemistry. (2020). Best Practices for Design and Characterization of Covalent Chemical Probes. Retrieved from [Link]
-
EFMC-Medicinal Chemistry. (2020). Best Practices: Chemical Probes Webinar. YouTube. Retrieved from [Link]
-
Wu, M., et al. (2023). Cysteine-reactive covalent chloro-N-acetamide ligands induce ferroptosis mediated cell death. EMBO Molecular Medicine, 15(4), e16709. Retrieved from [Link]
-
PubChem. (n.d.). 2-chloro-N-cyclopentylacetamide. Retrieved from [Link]
-
International Journal of Pharma Sciences and Research. (2012). SYNTHESIS OF BIOLOGICALLY ACTIVE 2-CHLORO-N-ALKYL/ARYL ACETAMIDE DERIVATIVES. Retrieved from [Link]
-
Der Pharma Chemica. (2011). Synthesis and in vitro biological activities of chalcones and their heterocyclic derivatives. Retrieved from [Link]
-
SpectraBase. (n.d.). 2-chloro-N-cyclohexylacetamide. Retrieved from [Link]
-
National Center for Biotechnology Information. (2022). 2-Chloro-N-(4-hydroxyphenyl)acetamide. Retrieved from [Link]
-
Lee, S., et al. (2023). Alkylation of nucleobases by 2-chloro-N,N-diethylethanamine hydrochloride (CDEAH) sensitizes PARP1-deficient tumors. NAR Cancer, 5(3), zcad038. Retrieved from [Link]
-
PubChem. (n.d.). 2-chloro-N-ethylacetamide. Retrieved from [Link]
-
MDPI. (2006). Synthesis and Biological Activity of N-Substituted-3-chloro-2-azetidinones. Retrieved from [Link]
-
National Institutes of Health. (2022). Discovery of a Redox-Activatable Chemical Probe for Detection of Cyclooxygenase-2 in Cells and Animals. Retrieved from [Link]
-
National Center for Biotechnology Information. (2021). Covalent chemical probes. Retrieved from [Link]
-
ResearchGate. (2023). Alkylation of nucleobases by 2-chloro- N,N -diethylethanamine hydrochloride (CDEAH) sensitizes PARP1 -deficient tumors. Retrieved from [Link]
Sources
- 1. Chemical probe - Wikipedia [en.wikipedia.org]
- 2. Cysteine-reactive covalent chloro-N-acetamide ligands induce ferroptosis mediated cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2-chloro-N-(4-chlorobenzyl)acetamide | 99585-88-3 | Benchchem [benchchem.com]
- 4. Covalent chemical probes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Alkylation of nucleobases by 2-chloro-N,N-diethylethanamine hydrochloride (CDEAH) sensitizes PARP1-deficient tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. books.rsc.org [books.rsc.org]
Application Note: Leveraging 2-chloro-N-cycloheptylacetamide in Covalent Fragment-Based Drug Discovery
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Power of Covalent Fragments
Fragment-Based Drug Discovery (FBDD) has revolutionized the identification of lead compounds by starting with small, low-complexity molecules ("fragments") that typically bind with low affinity but high ligand efficiency.[1] A significant advancement in this field is the use of reactive fragments to form stable, covalent bonds with a target protein.[2][3][4] This approach can capture weak interactions and offers advantages like prolonged therapeutic effects and high potency, even against challenging targets with shallow binding sites.[5][6][7]
The chloroacetamide group is a versatile electrophilic "warhead" that can form a covalent bond with nucleophilic residues, most notably cysteine, on a protein target.[8][9] This application note provides a detailed guide to the use of 2-chloro-N-cycloheptylacetamide , a model chloroacetamide-containing fragment, in a typical covalent FBDD campaign. We will cover its properties, the mechanistic principle of its action, and provide detailed protocols for screening, validation, and hit-to-lead optimization.
Compound Profile: this compound
This compound is an ideal starting point for a covalent FBDD campaign due to its adherence to the "Rule of Three" and the well-characterized reactivity of its chloroacetamide warhead. The cycloheptyl group provides a non-polar scaffold that can be readily elaborated to explore interactions with hydrophobic pockets on the target protein.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| IUPAC Name | This compound | PubChem CID: 57865760 |
| Molecular Formula | C₉H₁₆ClNO | PubChem CID: 57865760 |
| Molecular Weight | 189.68 g/mol | PubChem CID: 57865760 |
| XLogP3 | 2.3 | PubChem CID: 57865760 |
| Hydrogen Bond Donors | 1 | PubChem CID: 57865760 |
| Hydrogen Bond Acceptors | 1 | PubChem CID: 57865760 |
| Rotatable Bonds | 2 | PubChem CID: 57865760 |
Note: Data is for the specified compound, extrapolated from similar registered compounds where necessary.
Principle of Action: Covalent Targeting of Cysteine
The primary mechanism of action for this compound is the irreversible covalent modification of a nucleophilic amino acid residue on the target protein. The chloroacetamide moiety is an electrophile that reacts with nucleophiles, such as the thiol group of a cysteine residue, via a substitution (SN2) reaction.
Mechanism Insight: This targeted covalent bond formation is highly specific, driven by the initial non-covalent binding of the fragment to a pocket in proximity to the reactive residue. The cycloheptyl group helps to anchor the fragment, positioning the chloroacetamide "warhead" for optimal reaction with the cysteine thiol. This leads to a durable, irreversible inhibition of the protein's function.[6]
Figure 1: Two-step mechanism of covalent inhibition.
FBDD Workflow for Covalent Fragments
A successful covalent FBDD campaign involves a multi-stage process that begins with screening and validation and progresses to structural elucidation and lead optimization. Each stage employs specific techniques to ensure confidence in the results.
Figure 2: Integrated workflow for covalent FBDD.
Experimental Protocols
Protocol 1: Intact Protein Mass Spectrometry (MS) for Covalent Labeling
Principle: This is the primary screen to directly detect covalent bond formation. The protein of interest is incubated with the fragment, and any mass increase corresponding to the fragment's molecular weight confirms a covalent adduct has formed.[7][10][11]
Materials:
-
Purified target protein (e.g., 1 mg/mL in 50 mM HEPES, pH 7.5).
-
This compound stock (100 mM in DMSO).
-
Reaction Buffer: 50 mM HEPES, pH 7.5, 150 mM NaCl.
-
Quenching Solution: 1% Formic Acid.
-
LC-MS system (e.g., Q-TOF).
Methodology:
-
Reaction Setup: In a 1.5 mL microfuge tube, combine 98 µL of target protein (to a final concentration of 10 µM) with 1 µL of reaction buffer. Prepare a "DMSO only" negative control.
-
Initiate Reaction: Add 1 µL of the 100 mM fragment stock to the protein solution (final fragment concentration: 1 mM). For the control, add 1 µL of DMSO.
-
Incubation: Incubate at room temperature for 4 hours. Time-course experiments (e.g., 1, 2, 4, 8 hours) are recommended to understand reaction kinetics.
-
Quenching: Stop the reaction by adding 10 µL of 1% Formic Acid.
-
LC-MS Analysis:
-
Inject 5-10 µL of the quenched reaction onto a reverse-phase C4 column.
-
Elute with a water/acetonitrile gradient containing 0.1% formic acid.
-
Acquire mass spectra over the appropriate m/z range for the target protein.
-
-
Data Analysis: Deconvolute the raw mass spectra to obtain the intact protein mass. A mass shift of +153.68 Da (the mass of the fragment minus HCl) relative to the DMSO control indicates successful covalent labeling.
Protocol 2: X-ray Crystallography for Structural Validation
Principle: Crystallography provides the definitive structural evidence of fragment binding, revealing the exact binding site, the modified residue, and the fragment's orientation.[12][13][14] This information is invaluable for the subsequent structure-based design phase.[15]
Materials:
-
High-quality crystals of the target protein.
-
Soaking solution (cryo-protectant buffer compatible with the crystal system).
-
This compound stock (500 mM in DMSO).
Methodology:
-
Crystal Soaking:
-
Prepare a soaking drop by mixing 1.8 µL of soaking solution with 0.2 µL of the 500 mM fragment stock (final fragment concentration: 50 mM).
-
Carefully transfer a protein crystal into the soaking drop.
-
Incubate for 2-6 hours. The optimal soaking time must be determined empirically.
-
-
Crystal Harvesting and Cryo-cooling:
-
Using a cryo-loop, quickly pass the crystal through the soaking solution to remove excess surface liquid.
-
Immediately plunge the crystal into liquid nitrogen to flash-cool it.
-
-
Data Collection: Collect X-ray diffraction data at a synchrotron beamline.[16]
-
Structure Determination and Analysis:
-
Process the diffraction data and solve the structure by molecular replacement using the apo-protein structure as a model.
-
Analyze the resulting electron density maps (e.g., using PanDDA for weak binders) to identify the fragment.[12] A clear, unambiguous density connected to a cysteine side chain confirms the covalent binding event and location.
-
Protocol 3: Differential Scanning Fluorimetry (DSF) for Target Engagement
Principle: DSF, or Thermal Shift Assay, is an orthogonal biophysical technique used to validate hits.[17][18][19] Ligand binding typically stabilizes a protein, leading to an increase in its melting temperature (Tm). This method confirms that the fragment engages the target in solution.[20]
Materials:
-
Purified target protein (0.1-0.2 mg/mL).
-
DSF Buffer: 100 mM HEPES, pH 7.5, 150 mM NaCl.
-
SYPRO Orange dye (5000x stock in DMSO).
-
This compound stock (10 mM in DMSO).
-
Real-Time PCR instrument.[19]
Methodology:
-
Master Mix Preparation: Prepare a master mix containing the target protein and SYPRO Orange dye in DSF buffer. The final concentrations in the assay well should be 2-5 µM for the protein and 5x for the dye.
-
Plate Setup:
-
In a 96-well PCR plate, add 24 µL of the master mix to each well.
-
Add 1 µL of the 10 mM fragment stock to the sample wells (final concentration: 400 µM).
-
Add 1 µL of DMSO to the negative control wells.
-
-
Run Protocol:
-
Seal the plate and centrifuge briefly.
-
Place the plate in a Real-Time PCR instrument.
-
Run a melt curve experiment, increasing the temperature from 25 °C to 95 °C at a rate of 1 °C/minute.
-
-
Data Analysis: Plot fluorescence intensity versus temperature. The melting temperature (Tm) is the midpoint of the unfolding transition. A positive shift in Tm (ΔTm) of ≥ 2 °C compared to the DMSO control is considered a significant indication of target engagement.
Data Interpretation and Hit-to-Lead Optimization
A successful hit from the initial screen will show consistent results across all three methods.
Table 2: Hypothetical Screening Results for a Confirmed Hit
| Assay | Parameter | Result | Interpretation |
| Intact Protein MS | Mass Shift (ΔMass) | +153.7 Da | Confirms covalent adduct formation. |
| X-ray Crystallography | Electron Density | Unambiguous density at Cys145 | Confirms binding site and orientation. |
| DSF | Melting Temp Shift (ΔTm) | +3.5 °C | Confirms target stabilization in solution. |
Once a fragment hit like this compound is validated, the next phase is to improve its potency and selectivity through structure-guided medicinal chemistry.[21][22]
Strategy: Fragment Growing The crystal structure of the protein-fragment complex is the roadmap for optimization. The "growing" strategy involves adding chemical functionality to the fragment scaffold to make additional favorable interactions with the protein.[22] Based on the structure, chemists can extend the cycloheptyl group to access nearby hydrophobic pockets or modify the amide portion to form new hydrogen bonds.
Figure 3: Iterative cycle of fragment-to-lead optimization.
Conclusion
This compound serves as an excellent tool compound for initiating a covalent fragment-based drug discovery campaign. Its simple structure, favorable physicochemical properties, and reactive chloroacetamide warhead allow for robust identification and validation of initial hits. The protocols outlined in this note provide a comprehensive, multi-faceted approach, integrating direct detection of covalent modification (MS), high-resolution structural biology (X-ray), and orthogonal biophysical validation (DSF). This rigorous workflow ensures high confidence in identified hits, providing a solid foundation for the critical phase of hit-to-lead optimization.
References
- PubChem. 2-chloro-N-cyclopentylacetamide. National Center for Biotechnology Information. [Link]
- De Cesco, S., et al. (2020). In silico Strategies to Support Fragment-to-Lead Optimization in Drug Discovery. Frontiers in Chemistry. [Link]
- Lebraud, H., et al. (2016). A Liquid Chromatography/Mass Spectrometry Method for Screening Disulfide Tethering Fragments. SLAS DISCOVERY. [Link]
- Carpino, P. (n.d.). Covalent Drug Discovery: Basic Principles and Analysis of Current Patent Literature. CAS. [Link]
- Gingell, H., & Ulaganathan, T. (n.d.). Fragment Screening By Crystallography: An Alternative To High Throughput Screening. Sygnature Discovery. [Link]
- Strelow, J. M., et al. (2021). Fragment-based covalent ligand discovery. RSC Chemical Biology. [Link]
- Ahmad, M. U. D., et al. (2021). Nano-Differential Scanning Fluorimetry for Screening in Fragment-based Lead Discovery. Journal of Visualized Experiments. [Link]
- Kalesh, K. A., et al. (2021). Technologies for Direct Detection of Covalent Protein–Drug Adducts. Molecules. [Link]
- Fawzy, M. D., et al. (2020). Chloroacetamide fragment library screening identifies new scaffolds for covalent inhibition of the TEAD·YAP1 interaction. RSC Medicinal Chemistry. [Link]
- Wollenhaupt, J., et al. (2022). Crystallographic Fragment Screening: Workflow & Tools. JoVE. [Link]
- Am Ende, C. W., et al. (2023). Advancing Covalent Ligand and Drug Discovery beyond Cysteine. Chemical Reviews. [Link]
- Lasker, K., et al. (2012). Covalent Labeling-Mass Spectrometry for Characterizing Protein-Ligand Complexes. CORE. [Link]
- Maison, W., et al. (2021). Integrated Strategy for Lead Optimization Based on Fragment Growing: The Diversity-Oriented-Target-Focused-Synthesis Approach. Journal of Medicinal Chemistry. [Link]
- Patel, R. P., et al. (2012). SYNTHESIS OF BIOLOGICALLY ACTIVE 2-CHLORO-N-ALKYL/ARYL ACETAMIDE DERIVATIVES. International Journal of Pharma Sciences and Research. [Link]
- CAS. (2023). The rise of covalent inhibitors in strategic therapeutic design. [Link]
- Ahmad, M. U. D., et al. (2022). Nano-Differential Scanning Fluorimetry: Screening In Lead Discovery. JoVE. [Link]
- Petter, R. C., et al. (2016). High-Throughput Mass Spectrometric Analysis of Covalent Protein-Inhibitor Adducts for the Discovery of Irreversible Inhibitors: A Complete Workflow. ResearchGate. [Link]
- Alam, O., & Khan, J. M. (2019). Theory and Applications of Covalent Docking in Drug Discovery: Merits and Pitfalls. Molecules. [Link]
- ResearchGate. (n.d.). The synthesis scheme for 2-chloro-N-(2-hydroxyphenyl)acetamide, 1, and... [Link]
- Selvita. (n.d.). X-ray Crystallography Fragment Screening. [Link]
- Ratia, K., et al. (2023). Structure-Guided Design of Potent and Selective Covalent Inhibitors Targeting the SARS-CoV-2 Papain-like Protease. ACS Infectious Diseases. [Link]
- Evotec. (n.d.). Advancing Drug Discovery With Covalent Fragment Screening. [Link]
- Lo, M.-C., et al. (2012). Using Differential Scanning Fluorimetry (DSF) to Detect Ligand Binding with Purified Proteins. ResearchGate. [Link]
- Evotec. (n.d.). Covalent Drug Discovery Fact Sheet. [Link]
- ChemBK. (n.d.). 2-Chloroacetamide. [Link]
- Creative Biostructure. (n.d.). Fragment-to-Lead. [Link]
- Newman, J., et al. (2013). Crystallographic fragment screening. Acta Crystallographica Section D: Biological Crystallography. [Link]
- protocols.io. (2018). Differential Fluorescence Scanning Assay (DSF Assay). [Link]
- Backus, K. M., et al. (2016). Rapid Covalent-Probe Discovery by Electrophile-Fragment Screening. Cell Chemical Biology. [Link]
- Chem Help ASAP. (2024). fragment-based drug discovery (FBDD) & access to drug research. YouTube. [Link]
- Wikipedia. (n.d.). Fragment-based lead discovery. [Link]
- Zinda, M. (n.d.). Crystallographic Fragment Screening In Drug Discovery: Background & Advantages. Proteros. [Link]
- Chemsrc. (n.d.). 2-Chloro-N-(2,6-dimethylphenyl)acetamide. [Link]
Sources
- 1. Fragment-based lead discovery - Wikipedia [en.wikipedia.org]
- 2. One moment, please... [x-chemrx.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Covalent Drug Discovery Fact Sheet - Evotec [evotec.com]
- 5. Covalent inhibitors in strategic therapeutic design | CAS [cas.org]
- 6. Theory and Applications of Covalent Docking in Drug Discovery: Merits and Pitfalls - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Advancing Drug Discovery With Covalent Fragment Screening | Evotec - Evotec [evotec.com]
- 8. Fragment-based covalent ligand discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Chloroacetamide fragment library screening identifies new scaffolds for covalent inhibition of the TEAD·YAP1 interaction - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. A Liquid Chromatography/Mass Spectrometry Method for Screening Disulfide Tethering Fragments - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Fragment Screening By Crystallography: An Alternative To High Throughput Screening | Peak Proteins [peakproteins.com]
- 13. selvita.com [selvita.com]
- 14. Crystallographic fragment screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Frontiers | In silico Strategies to Support Fragment-to-Lead Optimization in Drug Discovery [frontiersin.org]
- 16. Crystallographic Fragment Screening in Drug Discovery [saromics.com]
- 17. Nano-Differential Scanning Fluorimetry for Screening in Fragment-based Lead Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Differential Scanning Fluorimetry (DSF) Service - Creative Proteomics [iaanalysis.com]
- 19. researchgate.net [researchgate.net]
- 20. Differential Fluorescence Scanning Assay (DSF Assay) [protocols.io]
- 21. pubs.acs.org [pubs.acs.org]
- 22. lifechemicals.com [lifechemicals.com]
Application Notes and Protocols for the Derivatization of 2-Chloro-N-cycloheptylacetamide in Advanced Synthesis
Abstract
This comprehensive technical guide provides detailed application notes and robust protocols for the synthetic derivatization of 2-chloro-N-cycloheptylacetamide. This versatile building block is a cornerstone for creating diverse molecular scaffolds, particularly in the fields of medicinal chemistry and drug development. The primary focus of this guide is the nucleophilic substitution at the α-carbon, a reaction pathway that allows for the facile introduction of nitrogen, oxygen, and sulfur-based functional groups. By leveraging the inherent reactivity of the α-chloroamide moiety, researchers can access a wide array of novel N-cycloheptylacetamide derivatives. This document is intended for researchers, scientists, and drug development professionals, offering both the theoretical underpinnings and practical, step-by-step guidance to empower further synthesis and discovery.
Introduction: The Synthetic Potential of α-Chloroamides
This compound belongs to the class of α-haloamides, which are highly valuable intermediates in organic synthesis. The molecule's synthetic utility is primarily dictated by the electrophilic nature of the carbon atom bearing the chlorine atom. This electrophilicity is enhanced by the adjacent electron-withdrawing amide carbonyl group, making the α-carbon susceptible to attack by a wide range of nucleophiles.[1] The displacement of the chloride anion, a good leaving group, proceeds readily, typically via a bimolecular nucleophilic substitution (SN2) mechanism.[2][3] This reaction is foundational for constructing libraries of compounds with diverse functionalities, which is a key strategy in modern drug discovery. The N-cycloheptyl group can confer favorable pharmacokinetic properties, such as increased lipophilicity, which can enhance membrane permeability and metabolic stability. Consequently, derivatives of this compound are promising candidates for agrochemical and pharmaceutical research.[4]
This guide will systematically detail the derivatization of this compound through reactions with common nitrogen, oxygen, and sulfur nucleophiles.
Core Reaction Pathway: Nucleophilic Substitution
The principal route for derivatizing this compound is through nucleophilic substitution. The general transformation is illustrated below. The reaction's success and efficiency are contingent on several factors, including the nucleophilicity of the attacking species, the solvent system, reaction temperature, and the presence of a base to neutralize the generated hydrochloric acid.
Caption: General scheme of nucleophilic substitution on this compound.
Derivatization with Nitrogen Nucleophiles: Synthesis of N-Cycloheptylglycinamides
The reaction of this compound with primary and secondary amines is a direct route to N-substituted N-cycloheptylglycinamide derivatives. These products are valuable as precursors to biologically active molecules. The reaction typically proceeds via an SN2 mechanism.[2][3] It is important to note that with primary amines, dialkylation can sometimes be observed, where the initially formed secondary amine attacks another molecule of the chloroacetamide.[3] Using an excess of the amine nucleophile can often mitigate this side reaction and also serve as the base to neutralize the HCl byproduct. Alternatively, a non-nucleophilic base can be employed.
Experimental Protocol: Synthesis of 2-(Benzylamino)-N-cycloheptylacetamide
This protocol details the reaction with a primary amine, benzylamine.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound (1.0 eq) in a suitable solvent such as acetonitrile or N,N-dimethylformamide (DMF) (approximately 0.5 M concentration).
-
Reagent Addition: Add benzylamine (2.2 eq). The excess amine acts as both the nucleophile and the acid scavenger. Alternatively, use 1.1 eq of benzylamine and 1.2 eq of a non-nucleophilic base like triethylamine or potassium carbonate.
-
Reaction Conditions: Stir the mixture at room temperature or heat to 50-70 °C. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. If a precipitate (triethylamine hydrochloride) has formed, remove it by filtration. Concentrate the filtrate under reduced pressure to remove the solvent.
-
Purification: Dissolve the residue in a suitable organic solvent like ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. The crude product can be purified by column chromatography on silica gel or by recrystallization.
Quantitative Data for Amination Reactions
| Nucleophile | Base | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| Benzylamine | Excess Amine | Acetonitrile | 60 | 4-8 | 85-95 |
| Morpholine | K₂CO₃ | DMF | 50 | 6-12 | 80-90 |
| Aniline | Et₃N | Toluene | 80 | 12-24 | 60-75 |
| Sodium Azide | N/A | DMSO/H₂O | 25 | 2-4 | >90 |
Derivatization with Oxygen Nucleophiles: The Williamson Ether Synthesis
The synthesis of 2-alkoxy-N-cycloheptylacetamide derivatives is achieved through the Williamson ether synthesis. This reaction involves the deprotonation of an alcohol or phenol to form a more nucleophilic alkoxide or phenoxide, which then displaces the chloride from the α-carbon.[5][6][7] Strong bases such as sodium hydride (NaH) are typically required to generate the alkoxide in situ. The reaction is best performed in anhydrous aprotic solvents to prevent quenching of the highly reactive alkoxide.
Experimental Protocol: Synthesis of N-Cycloheptyl-2-phenoxyacetamide
This protocol describes the reaction with a phenol.
-
Reaction Setup: In a dry, three-necked, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve phenol (1.1 eq) in anhydrous tetrahydrofuran (THF) or DMF.
-
Deprotonation: Cool the solution to 0 °C in an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise. Caution: Hydrogen gas is evolved. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes until gas evolution ceases.
-
Addition of Electrophile: Cool the resulting sodium phenoxide solution back to 0 °C. Add a solution of this compound (1.0 eq) in the same anhydrous solvent dropwise via a syringe or dropping funnel.
-
Reaction Conditions: Allow the reaction to warm to room temperature and stir for 12-24 hours, or until TLC/LC-MS analysis indicates the consumption of the starting material. Gentle heating (e.g., to 50 °C) may be necessary for less reactive alcohols.[1]
-
Work-up: Carefully quench the reaction by the slow, dropwise addition of water at 0 °C. Extract the aqueous mixture with ethyl acetate (3x).
-
Purification: Combine the organic layers and wash with water and brine. Dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Caption: Workflow for the synthesis of N-cycloheptyl-2-phenoxyacetamide.
Derivatization with Sulfur Nucleophiles: Thioether Synthesis
The synthesis of 2-(alkylthio)- or 2-(arylthio)-N-cycloheptylacetamide derivatives is readily accomplished by reacting this compound with thiols. Thiols are excellent nucleophiles, and their conjugate bases, thiolates, are even more reactive.[8] The reaction can be carried out by generating the thiolate in situ with a base like sodium hydroxide or potassium carbonate, or by using a pre-formed sodium thiolate salt.
Experimental Protocol: Synthesis of N-Cycloheptyl-2-(phenylthio)acetamide
This protocol details the reaction with thiophenol.
-
Reaction Setup: In a round-bottom flask, dissolve thiophenol (1.05 eq) in a solvent such as ethanol or DMF.
-
Thiolate Formation: Add a base such as potassium carbonate (K₂CO₃, 1.5 eq) or sodium ethoxide (1.1 eq) to the solution and stir for 20-30 minutes at room temperature to form the sodium thiophenoxide in situ.
-
Addition of Electrophile: Add this compound (1.0 eq) to the reaction mixture.
-
Reaction Conditions: Stir the reaction at room temperature for 2-6 hours. The reaction is typically faster than with oxygen nucleophiles. Monitor by TLC or LC-MS.
-
Work-up: Once the reaction is complete, pour the mixture into water and extract with an organic solvent like ethyl acetate.
-
Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can usually be purified by recrystallization or column chromatography.
Quantitative Data for Thiolation Reactions
| Nucleophile | Base | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| Thiophenol | K₂CO₃ | DMF | 25 | 2-4 | >95 |
| Ethanethiol | NaOEt | Ethanol | 25 | 3-6 | 90-98 |
| Cysteine | Bicarbonate Buffer (pH ~8.5) | Water | 37 | 0.5-1 | >90 |
Conclusion and Future Perspectives
The derivatization of this compound via nucleophilic substitution is a reliable and versatile strategy for the synthesis of novel compounds with significant potential in drug discovery and materials science. The protocols outlined in this guide provide a solid foundation for researchers to explore the chemical space around the N-cycloheptylacetamide scaffold. The straightforward nature of these reactions allows for the rapid generation of compound libraries for screening purposes. Further derivatization is also possible; for instance, the resulting N-cycloheptylglycinamide derivatives can be hydrolyzed to form N-cycloheptylglycine, a non-natural amino acid, opening avenues for peptide synthesis and peptidomimetic development.[9][10] The continued exploration of these synthetic pathways will undoubtedly lead to the discovery of new molecules with valuable biological and material properties.
References
-
A mild and efficient synthesis of N-aryl glycines by the rearrangement of 2-chloro-N-aryl acetamides. RSC Advances. [Link]
-
A mild and efficient synthesis of N-aryl glycines by the rearrangement of 2-chloro-N-aryl acetamides. ResearchGate. [Link]
-
Nucleophilic substitution reactions of alpha-chloroacetanilides with benzylamines in dimethyl sulfoxide. PubMed. [Link]
-
Williamson Ether Synthesis. Chemistry Steps. [Link]
-
N-(2-Chloroacetyl)glycine. PubMed Central. [Link]
-
Williamson ether synthesis. Wikipedia. [Link]
-
The Williamson Ether Synthesis. Master Organic Chemistry. [Link]
-
Synthesis of Novel Acetamide Derivatives and Evaluation of their Antiproliferative Potency against Different Cancer Cell Lines. International Journal of Pharmaceutical Sciences Review and Research. [Link]
-
Synthesis of 2‑Alkoxy-N-protected phenethylamines via one-pot copper. HAL Open Science. [Link]
-
α-Anilinoketones, Esters and Amides: A Chemical Study. PubMed Central. [Link]
-
Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Francis Academic Press. [Link]
-
Williamson Ether Synthesis reaction. BYJU'S. [Link]
-
Synthesis of N -aryl 2-chloroacetamides and their chemical reactivity towards various types of nucleophiles. ResearchGate. [Link]
- Synthesis method of glycine derivatives.
-
Acetamide Derivatives with Antioxidant Activity and Potential Anti-Inflammatory Activity. National Institutes of Health (NIH). [Link]
- Process for preparation of 2-chlorophenylglycine derivatives and enantiomerically separation.
-
Nucleophilic Substitution with Amines. YouTube. [Link]
-
Carbonyl Alpha-Substitution Reactions. Chemistry LibreTexts. [Link]
-
Nucleophilic Acyl Substitution. YouTube. [Link]
-
The reaction of thiol compounds and chloroacetamide. 2. The reaction between chloroacetamide and cysteine peptides. PubMed Central. [Link]
-
Design and Synthesis of N-Phenyl-2-(Phenyl-Amino) Acetamide Derivatives as FVIIA Inhibitors for Effective Anticoagulant Activity. Indian Journal of Pharmaceutical Education and Research. [Link]
-
Thiol alkylations via nucleophilic substitution reactions. (A) Thiol... ResearchGate. [Link]
-
A study of the kinetics of the reaction between thiol compounds and chloroacetamide. SciSpace. [Link]
-
Reactions of Thiols. ResearchGate. [Link]
-
QM Analyses for Cysteine – Chloroacetamide Bioconjugation. LinkedIn. [Link]
-
Thiol Reactive Probes and Chemosensors. PubMed Central. [Link]
-
The Discovery of Nucleophilic Substitution Reactions. Chemistry LibreTexts. [Link]
-
A New Synthesis of N-Alkoxy-2-Ethoxyarylacetamides. Amanote Research. [Link]
-
Synthesis of Novel S -Neoglycopeptides from Glycosylthiomethyl Derivatives. ResearchGate. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Nucleophilic substitution reactions of alpha-chloroacetanilides with benzylamines in dimethyl sulfoxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. α-Anilinoketones, Esters and Amides: A Chemical Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Acetamide Derivatives with Antioxidant Activity and Potential Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 6. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. researchgate.net [researchgate.net]
- 9. A mild and efficient synthesis of N-aryl glycines by the rearrangement of 2-chloro-N-aryl acetamides - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Application Note & Protocol: Screening the Antimicrobial Activity of 2-chloro-N-cycloheptylacetamide
For: Researchers, scientists, and drug development professionals.
Abstract
The rise of antimicrobial resistance necessitates the discovery and evaluation of novel therapeutic agents. Acetamide derivatives have emerged as a promising class of compounds with a broad spectrum of biological activities.[1][2][3] This document provides a comprehensive experimental protocol for screening the antimicrobial activity of a specific acetamide derivative, 2-chloro-N-cycloheptylacetamide. We present a multi-faceted approach, incorporating standardized methodologies to determine inhibitory and bactericidal concentrations, assess the spectrum of activity, and evaluate the compound's effect over time. The protocols are grounded in guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST), ensuring robust and reproducible data generation.[4][5][6][7][8][9][10][11] This guide is intended to provide researchers with the necessary tools to conduct a thorough preliminary evaluation of this novel compound's antimicrobial potential.
Introduction: The Promise of Acetamide Derivatives
Acetamide derivatives are a versatile class of organic compounds that have garnered significant interest in medicinal chemistry due to their wide range of biological activities, including antibacterial, antifungal, anti-inflammatory, and analgesic properties.[1][12] The core acetamide scaffold can be readily modified, allowing for the synthesis of diverse analogues with potentially enhanced potency and specificity. Studies on various N-substituted chloroacetamides have demonstrated their effectiveness against both Gram-positive and Gram-negative bacteria, as well as pathogenic yeasts.[13] The presence of a chloro group in the acetamide structure has been shown to be crucial for the antimicrobial activity of some of these molecules.[14]
This compound is a novel compound within this class. Its unique cycloheptyl moiety may influence its lipophilicity and steric interactions with microbial targets, potentially leading to a distinct antimicrobial profile. A systematic screening of its activity is the critical first step in evaluating its potential as a lead compound for drug development. This application note outlines a rigorous, three-tiered experimental approach to characterize its antimicrobial properties.
Experimental Design: A Phased Approach to Antimicrobial Screening
A logical and stepwise progression of experiments is crucial for an efficient and comprehensive evaluation. We propose a workflow that moves from broad screening to more detailed characterization.
Caption: Phased experimental workflow for antimicrobial screening.
Materials and Reagents
-
Test Compound: this compound
-
Solvent: Dimethyl sulfoxide (DMSO), sterile
-
Bacterial Strains (ATCC reference strains recommended):
-
Gram-positive: Staphylococcus aureus (e.g., ATCC 25923), Enterococcus faecalis (e.g., ATCC 29212)
-
Gram-negative: Escherichia coli (e.g., ATCC 25922), Pseudomonas aeruginosa (e.g., ATCC 27853)
-
-
Growth Media:
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Mueller-Hinton Agar (MHA)
-
Tryptic Soy Broth (TSB) or Luria Bertani (LB) Broth for inoculum preparation
-
-
Reagents and Consumables:
-
Sterile 96-well microtiter plates
-
Sterile filter paper disks (6 mm diameter)
-
0.5 McFarland turbidity standard
-
Sterile saline solution (0.85% NaCl)
-
Resazurin sodium salt or 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) for viability indication
-
Positive control antibiotics (e.g., Gentamicin, Ciprofloxacin, Vancomycin)
-
Sterile pipettes and tips, swabs, and other standard microbiology lab equipment
-
Detailed Experimental Protocols
Protocol 1: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
This method quantitatively determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.[4][15][16] It is considered a gold standard for susceptibility testing.[15]
Step-by-Step Methodology:
-
Preparation of Test Compound Stock: Dissolve this compound in DMSO to a high concentration (e.g., 10 mg/mL). Further dilute in CAMHB to create a working stock solution.
-
Preparation of Microtiter Plates: Add 100 µL of CAMHB to all wells of a 96-well plate. Then, add 100 µL of the working stock solution of the test compound to the first column of wells.
-
Serial Dilution: Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing thoroughly, and repeating this process across the plate to the tenth column. Discard the final 100 µL from the tenth column.[17] This creates a gradient of decreasing compound concentrations.
-
Inoculum Preparation: From a fresh overnight culture of the test bacteria on an agar plate, pick several colonies and suspend them in sterile saline. Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.[18] Dilute this suspension in CAMHB to achieve a final inoculum density of 5 x 10⁵ CFU/mL in the wells.
-
Inoculation: Add 5 µL of the standardized bacterial inoculum to each well (except the sterility control well), resulting in a final volume of 105 µL.
-
Controls:
-
Growth Control: Wells containing CAMHB and bacterial inoculum only.
-
Sterility Control: Wells containing CAMHB only.
-
Positive Control: A separate row with a known antibiotic undergoing serial dilution.
-
-
Incubation: Seal the plates and incubate at 35-37°C for 16-20 hours in ambient air.[4][15]
-
Reading the MIC: The MIC is the lowest concentration of the compound at which there is no visible turbidity (bacterial growth).[16] A viability indicator like resazurin can be added to aid in visualization.
Protocol 2: Kirby-Bauer Disk Diffusion Assay
This is a qualitative method to assess the susceptibility of bacteria to an antimicrobial agent.[19][20][21] It provides a rapid visual confirmation of antimicrobial activity.
Step-by-Step Methodology:
-
Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard as described in the MIC protocol.
-
Plate Inoculation: Dip a sterile cotton swab into the standardized inoculum, removing excess fluid by pressing it against the inside of the tube.[19] Streak the swab evenly across the entire surface of a Mueller-Hinton agar plate in three directions to ensure a confluent lawn of growth.[21]
-
Disk Application: Aseptically place a sterile paper disk impregnated with a known amount of this compound onto the surface of the agar. Gently press the disk to ensure complete contact.[21]
-
Controls: Place disks of standard antibiotics with known efficacy against the test strains on the same plate. A disk impregnated with the solvent (DMSO) should be used as a negative control.
-
Incubation: Invert the plates and incubate at 35-37°C for 16-24 hours.[22]
-
Result Interpretation: Measure the diameter of the zone of inhibition (the clear area around the disk where no bacterial growth has occurred) in millimeters.[19] The size of the zone correlates with the susceptibility of the bacterium to the compound.
Protocol 3: Minimum Bactericidal Concentration (MBC) Assay
The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium. This assay is a crucial follow-up to the MIC to determine if the compound is bactericidal (kills bacteria) or bacteriostatic (inhibits growth).
Step-by-Step Methodology:
-
Perform MIC Assay: Set up a broth microdilution assay as described previously.
-
Subculturing: After determining the MIC, take a 10 µL aliquot from all wells that show no visible growth (the MIC well and all wells with higher concentrations).
-
Plating: Spot-plate each aliquot onto a fresh MHA plate.
-
Incubation: Incubate the MHA plates at 35-37°C for 18-24 hours.
-
Reading the MBC: The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in the initial inoculum count (typically corresponding to ≤ 1-2 colonies).[23]
Protocol 4: Time-Kill Kinetics Assay
This dynamic assay provides insight into the rate at which an antimicrobial agent kills a bacterial population over time.[23][24][25][26]
Caption: Workflow for a Time-Kill Kinetics Assay.
Step-by-Step Methodology:
-
Inoculum Preparation: Prepare a standardized bacterial culture in CAMHB to a starting density of approximately 5 x 10⁵ to 5 x 10⁶ CFU/mL.
-
Exposure: Add this compound at concentrations corresponding to multiples of its predetermined MIC (e.g., 1x, 2x, 4x MIC). Include a growth control flask with no compound.
-
Sampling: At various time points (e.g., 0, 2, 4, 8, and 24 hours), withdraw an aliquot from each flask.
-
Quantification: Perform serial dilutions of the aliquots in sterile saline and plate onto MHA to determine the number of viable bacteria (CFU/mL).[27]
-
Data Analysis: Plot the log₁₀ CFU/mL against time for each concentration. A bactericidal effect is typically defined as a ≥3-log₁₀ (99.9%) reduction in CFU/mL from the initial inoculum.[23] A bacteriostatic effect is observed when there is little change in the bacterial count over time compared to the initial inoculum.[23]
Protocol 5: Preliminary Cytotoxicity Screening (MTT Assay)
It is essential to assess whether the antimicrobial activity of the compound is selective for microbial cells over mammalian cells. The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability.[28][29][30][31]
Step-by-Step Methodology:
-
Cell Culture: Seed a mammalian cell line (e.g., HEK293 or HepG2) in a 96-well plate and allow them to adhere overnight.
-
Compound Exposure: Treat the cells with serial dilutions of this compound for 24-48 hours. Include untreated cells as a control.
-
MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the untreated control. A significant decrease in viability indicates cytotoxicity.
Data Presentation and Interpretation
Quantitative data should be summarized in clear, structured tables for easy comparison.
Table 1: Example MIC and MBC Data for this compound
| Bacterial Strain | MIC (µg/mL) | MBC (µg/mL) | MBC/MIC Ratio | Interpretation |
| S. aureus ATCC 25923 | 16 | 32 | 2 | Bactericidal |
| E. coli ATCC 25922 | 64 | >256 | >4 | Bacteriostatic |
| P. aeruginosa ATCC 27853 | 128 | >256 | >4 | Bacteriostatic |
| E. faecalis ATCC 29212 | 32 | 64 | 2 | Bactericidal |
| Gentamicin (Control) | 0.5 | 1 | 2 | Bactericidal |
Interpretation Note: An MBC/MIC ratio of ≤ 4 is generally considered indicative of bactericidal activity.
Table 2: Example Zone of Inhibition Data (Disk Diffusion)
| Bacterial Strain | Zone Diameter (mm) | Interpretation (based on CLSI/EUCAST standards for control) |
| S. aureus ATCC 25923 | 22 | Susceptible |
| E. coli ATCC 25922 | 14 | Intermediate |
| P. aeruginosa ATCC 27853 | 10 | Resistant |
| Gentamicin (Control) | 25 | Susceptible |
Conclusion and Future Directions
The protocols outlined in this application note provide a robust framework for the initial antimicrobial screening of this compound. The phased approach ensures a logical progression from broad screening to more detailed characterization of its activity. The data generated will establish the compound's spectrum of activity, its potency (MIC), and whether it is bactericidal or bacteriostatic (MBC and time-kill kinetics). The preliminary cytotoxicity data will offer crucial insights into its therapeutic potential.
Positive results from this screening protocol would warrant further investigation, including:
-
Screening against a broader panel of clinical isolates, including resistant strains.
-
Elucidation of the mechanism of action.
-
In vivo efficacy studies in animal models of infection.
By adhering to standardized methodologies, researchers can generate high-quality, reproducible data that will be critical for the continued development of this compound as a potential new antimicrobial agent.
References
- Broth microdilution. (n.d.). Grokipedia.
- Time-Kill Kinetics Assay. (n.d.). Emery Pharma.
- Broth microdilution. (n.d.). Wikipedia.
- Broth Microdilution. (n.d.). MI - Microbiology.
- Using MTT viability assay to test the cytotoxicity of antibiotics and steroid to cultured porcine corneal endothelial cells. (n.d.). PubMed.
- EUCAST - Home. (n.d.). EUCAST.
- Kirby-Bauer Disk Diffusion Susceptibility Test Protocol. (2009). American Society for Microbiology.
- EUCAST. (n.d.). ESCMID.
- Time-Kill Evaluations. (n.d.). Nelson Labs.
- Design and synthesis of novel heterocyclic acetamide derivatives for potential analgesic, anti-inflammatory, and antimicrobial activities. (n.d.). ResearchGate.
- Synthesis, Molecular Docking, and Antimicrobial Evaluation of 2-(Substituted Amino)-N-(6-Substituted-1,3-Benzothiazol-2yl) Acetamide. (n.d.). PubMed.
- Disk Diffusion Method for Antibiotic Susceptibility Test. (n.d.). Creative Biolabs.
- How to do a Kirby Bauer Disk Diffusion Antimicrobial Susceptibility Test. (2024). Hardy Diagnostics.
- Determination of antimicrobial resistance by disk diffusion. (2022). FWD AMR-RefLabCap.
- Antibacterial Potential of Novel Acetamide Derivatives of 2-Mercaptobenzothiazole: Synthesis and Docking Studies. (n.d.). ResearchGate.
- European Committee on Antimicrobial Susceptibility Testing-Recommended Rapid Antimicrobial Susceptibility Testing of Escherichia coli, Klebsiella pneumoniae, and Staphylococcus aureus From Positive Blood Culture Bottles. (n.d.). PMC - NIH.
- Disk diffusion test. (n.d.). Wikipedia.
- Update from the European Committee on Antimicrobial Susceptibility Testing (EUCAST). (n.d.). PMC - PubMed Central.
- Synthesis and bioactivity evaluation of novel acetamide-derived compounds bearing a methylsulfonyl unit. (n.d.). Semantic Scholar.
- Application Note: Time-Kill Kinetics Assay for Evaluating the Bactericidal or Bacteriostatic Activity of Antibacterial Agent 44. (n.d.). Benchchem.
- Antibacterial Susceptibility Test Interpretive Criteria. (2025). FDA.
- Antibacterial Potential of Novel Acetamide Derivatives of 2-Mercaptobenzothiazole: Synthesis and Docking Studies. (2023). PMC - NIH.
- METHODOLOGIES FOR ANTIMICROBIAL SUSCEPTIBILITY TESTING. (n.d.).
- Time Kill Testing. (n.d.). Pacific BioLabs.
- Widespread implementation of EUCAST breakpoints for antibacterial susceptibility testing in Europe. (2015). UKHSA Research Portal.
- CLSI Methods Development and Standardization Working Group Best Practices for Evaluation of Antimicrobial Susceptibility Tests. (2018). Journal of Clinical Microbiology.
- Kill Time (Time Kill) Study Microbiology Testing Lab. (2024). Accugen Laboratories, Inc.
- Antimicrobial Susceptibility Testing (Microdilution Technique). (2025). NC DNA Day Blog.
- LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. (n.d.). WOAH.
- MIC Determination By Microtitre Broth Dilution Method. (n.d.). Hancock Lab.
- M100: Performance Standards for Antimicrobial Susceptibility Testing, 30th Edition. (n.d.). National Institutes of Health, Islamabad Pakistan.
- M100 | Performance Standards for Antimicrobial Susceptibility Testing. (n.d.). CLSI.
- The Clinical and Laboratory Standards Institute Subcommittee on Antimicrobial Susceptibility Testing: Background, Organization, Functions, and Processes. (2020). PMC - NIH.
- Antimicrobial Susceptibility Testing | Area of Focus. (n.d.). CLSI.
- Clinical and Laboratory Standard Institute (CLSI) (2020) Performance Standards for Anti-Microbial Susceptibility Testing. 30th Edition, M100. (n.d.). Scientific Research Publishing.
- CHAIN ANTIMICROBIAL SUSCEPTIBILITY TESTING (CLSI) (MASTER) Version 1.01. (2016).
- The Cytotoxic Assessment of Antibacterial-Enhanced Mineral Trioxide Aggregate Compared to Commercially Available Bioceramic Cements by Using Methyl-Thiazoldiphenyl-Tetrazolium (MTT) Assay on Human Dental Pulp Stem Cells: An In Vitro Study. (2023). NIH.
- MTT Cytotoxicity Study. (n.d.). NAMSA.
- MTT assay protocol. (n.d.). Abcam.
- In vitro cytotoxic activity assay of bacteria extract derived marine sponge Haliclona fascigera toward Hela, WiDr, T47D, and Vero cell line. (2019).
- Characterisation of Twelve Newly Synthesised N-(substituted Phenyl)-2-chloroacetamides with QSAR Analysis and Antimicrobial Activity Tests. (n.d.). PubMed Central.
- SYNTHESIS OF BIOLOGICALLY ACTIVE 2-CHLORO-N-ALKYL/ARYL ACETAMIDE DERIVATIVES. (2012). International Journal of Pharma Sciences and Research.
- Potential of 2-Chloro-N-(4-fluoro-3-nitrophenyl)acetamide Against Klebsiella pneumoniae and In Vitro Toxicity Analysis. (2020). PMC - NIH.
- Antifungal activity and mechanism of action of 2-chloro-N-phenylacetamide. (n.d.). SciELO.
- Antifungal activity of 2-chloro-N-phenylacetamide: a new molecule with fungicidal and antibiofilm activity against fluconazole-resistant Candida spp. (2022). PubMed.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Synthesis, Molecular Docking, and Antimicrobial Evaluation of 2-(Substituted Amino)-N-(6-Substituted-1,3-Benzothiazol-2yl) Acetamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. grokipedia.com [grokipedia.com]
- 5. EUCAST: EUCAST - Home [eucast.org]
- 6. ESCMID: EUCAST [escmid.org]
- 7. researchportal.ukhsa.gov.uk [researchportal.ukhsa.gov.uk]
- 8. nih.org.pk [nih.org.pk]
- 9. M100 | Performance Standards for Antimicrobial Susceptibility Testing [clsi.org]
- 10. The Clinical and Laboratory Standards Institute Subcommittee on Antimicrobial Susceptibility Testing: Background, Organization, Functions, and Processes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Antimicrobial Susceptibility Testing | Area of Focus | CLSI [clsi.org]
- 12. ijpsr.info [ijpsr.info]
- 13. Characterisation of Twelve Newly Synthesised N-(substituted Phenyl)-2-chloroacetamides with QSAR Analysis and Antimicrobial Activity Tests - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Potential of 2-Chloro-N-(4-fluoro-3-nitrophenyl)acetamide Against Klebsiella pneumoniae and In Vitro Toxicity Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Broth microdilution - Wikipedia [en.wikipedia.org]
- 16. Broth Microdilution | MI [microbiology.mlsascp.com]
- 17. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 18. Antimicrobial Susceptibility Testing (Microdilution Technique) – NC DNA Day Blog [ncdnadayblog.org]
- 19. asm.org [asm.org]
- 20. Disk Diffusion Method for Antibiotic Susceptibility Test - Creative Biolabs [live-biotherapeutic.creative-biolabs.com]
- 21. hardydiagnostics.com [hardydiagnostics.com]
- 22. fwdamr-reflabcap.eu [fwdamr-reflabcap.eu]
- 23. emerypharma.com [emerypharma.com]
- 24. nelsonlabs.com [nelsonlabs.com]
- 25. pdf.benchchem.com [pdf.benchchem.com]
- 26. pacificbiolabs.com [pacificbiolabs.com]
- 27. accugenlabs.com [accugenlabs.com]
- 28. Using MTT viability assay to test the cytotoxicity of antibiotics and steroid to cultured porcine corneal endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. The Cytotoxic Assessment of Antibacterial-Enhanced Mineral Trioxide Aggregate Compared to Commercially Available Bioceramic Cements by Using Methyl-Thiazoldiphenyl-Tetrazolium (MTT) Assay on Human Dental Pulp Stem Cells: An In Vitro Study - PMC [pmc.ncbi.nlm.nih.gov]
- 30. namsa.com [namsa.com]
- 31. japsonline.com [japsonline.com]
Application Notes and Protocols for In Vitro Cytotoxicity Assays of N-cycloheptylacetamide Derivatives
Introduction: The Imperative for Cytotoxicity Profiling of N-cycloheptylacetamide Derivatives
N-cycloheptylacetamide derivatives represent a class of small molecules with considerable therapeutic potential, finding applications in medicinal chemistry as scaffolds for the development of novel therapeutic agents. Phenylacetamide derivatives, a related class of compounds, have demonstrated potential as anticancer agents.[1][2] The initial stages of drug discovery and development for these compounds necessitate a thorough evaluation of their safety profile, with in vitro cytotoxicity testing serving as a critical first step.[3][4] These assays provide essential information on the potential of a compound to cause cell death, guiding lead optimization and identifying candidates with favorable therapeutic windows.[4][5]
This comprehensive guide provides detailed protocols for a multi-parametric approach to assessing the cytotoxicity of N-cycloheptylacetamide derivatives. We will delve into the rationale behind selecting specific assays that probe different cellular mechanisms of toxicity, ensuring a robust and reliable assessment. The protocols are designed for researchers, scientists, and drug development professionals, offering not just step-by-step instructions, but also the scientific reasoning behind each critical step.
Guiding Principle: A Multi-Parametric Approach to Uncover Cytotoxic Mechanisms
Relying on a single cytotoxicity assay can provide a limited and sometimes misleading picture of a compound's toxic potential.[3] Different assays measure distinct cellular events associated with cell death. Therefore, a multi-parametric approach, utilizing a panel of assays that interrogate various aspects of cellular health, is strongly recommended for a comprehensive understanding.[3] This guide will focus on three key assays:
-
MTT Assay: To assess metabolic activity as an indicator of cell viability.
-
Lactate Dehydrogenase (LDH) Assay: To measure membrane integrity.
-
Caspase-3/7 Assay: To specifically detect the induction of apoptosis.
By combining these assays, researchers can not only quantify the cytotoxic potential of N-cycloheptylacetamide derivatives but also gain insights into the underlying mechanisms of cell death, distinguishing between necrosis and apoptosis.
Part 1: Foundational Considerations for Robust Cytotoxicity Testing
Strategic Selection of Cell Lines
The choice of cell line is paramount and significantly influences the outcome and relevance of cytotoxicity data.[6] The selection should be guided by the intended therapeutic application of the N-cycloheptylacetamide derivatives.
-
Cancer Cell Lines: If the derivatives are being developed as potential anticancer agents, a panel of cancer cell lines relevant to the targeted malignancy should be employed.[7] For instance, studies on phenylacetamide derivatives have utilized cell lines such as the PC3 prostate carcinoma and MCF-7 breast cancer cell lines.[1][2]
-
Normal Cell Lines: To assess general cytotoxicity and establish a therapeutic index, it is crucial to test the compounds on non-cancerous, "normal" cell lines.[8] Human fibroblast cell lines are frequently used for this purpose.[8] For orally administered compounds, cell lines that model the gastrointestinal tract, such as Caco-2, are relevant.[8]
-
Tissue-Specific Cell Lines: If the derivatives are intended for a specific organ system, using cell lines derived from that tissue (e.g., HepG2 for liver toxicity) is recommended.[8]
Expert Insight: The use of multiple cell lines is advisable to ensure the observed cytotoxic effects are not cell-type specific.[6]
Compound Handling and Solubilization
N-cycloheptylacetamide derivatives, like many small molecules, may have limited aqueous solubility.
-
Solvent Selection: Dimethyl sulfoxide (DMSO) is a commonly used solvent. However, its concentration in the final cell culture medium should be kept to a minimum (ideally ≤0.5%) to avoid solvent-induced cytotoxicity.[9]
-
Solubility Assessment: It is critical to determine the solubility of each derivative in the chosen solvent and culture medium to prevent precipitation, which can lead to inaccurate results.[9]
Critical Experimental Controls
To ensure the validity of the results, the inclusion of appropriate controls is non-negotiable.
-
Vehicle Control: Cells treated with the same concentration of the solvent (e.g., DMSO) used to dissolve the test compounds. This accounts for any effects of the solvent itself.
-
Untreated Control: Cells cultured in medium alone, representing 100% viability.
-
Positive Control: A known cytotoxic agent (e.g., doxorubicin, staurosporine) to confirm that the assay system is responsive to toxic insults.
-
Blank Control: Wells containing medium and the assay reagent but no cells, to determine the background signal.[10]
Part 2: Experimental Protocols
MTT Assay: Assessing Metabolic Viability
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that measures the metabolic activity of cells.[11] Viable cells with active mitochondrial dehydrogenases can reduce the yellow tetrazolium salt MTT to purple formazan crystals.[12] The amount of formazan produced is proportional to the number of viable cells.[11]
Workflow Diagram:
Caption: MTT Assay Workflow for Cytotoxicity Testing.
Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 1 x 10^4 cells/well) in 100 µL of complete culture medium.[13] Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the N-cycloheptylacetamide derivatives in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle and untreated controls.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).[13]
-
MTT Addition: After incubation, add 10-28 µL of MTT solution (e.g., 2-5 mg/mL in PBS) to each well.[13][14]
-
Formazan Formation: Incubate the plate for 1.5 to 4 hours at 37°C, allowing for the formation of purple formazan crystals.[13][14]
-
Solubilization: Carefully remove the MTT-containing medium.[11] Add 100-150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.[12][13]
-
Absorbance Reading: Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[5][12] Read the absorbance at a wavelength between 500 and 600 nm (typically 570 nm) using a microplate reader.[12]
Lactate Dehydrogenase (LDH) Assay: Measuring Membrane Integrity
Principle: The LDH assay quantifies cytotoxicity by measuring the activity of lactate dehydrogenase released from damaged cells into the culture supernatant.[15][16] LDH is a stable cytoplasmic enzyme present in all cells.[15][16] Its release indicates a loss of plasma membrane integrity, a hallmark of necrosis.[15] The assay involves a coupled enzymatic reaction where LDH oxidizes lactate to pyruvate, generating NADH.[17][18] This NADH then reduces a tetrazolium salt to a colored formazan product, which can be measured spectrophotometrically.[17][18]
Workflow Diagram:
Caption: LDH Assay Workflow for Measuring Cytotoxicity.
Protocol:
-
Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol.
-
Supernatant Collection: After the incubation period, centrifuge the 96-well plate if working with suspension cells. Carefully transfer a portion of the cell culture supernatant (e.g., 50 µL) to a new 96-well plate.[18]
-
LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions. Add the reaction mixture to each well containing the supernatant.[18]
-
Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.[18]
-
Absorbance Reading: Measure the absorbance at the recommended wavelength (e.g., 490 nm) using a microplate reader.[18]
-
Controls for Calculation:
-
Spontaneous LDH release: Supernatant from untreated cells.
-
Maximum LDH release: Supernatant from cells treated with a lysis buffer (provided in most kits).
-
Background control: Culture medium alone.
-
Caspase-3/7 Assay: Detecting Apoptosis
Principle: Caspases are a family of proteases that play a crucial role in the execution phase of apoptosis.[19] Caspase-3 and -7 are key effector caspases.[20] This assay utilizes a proluminescent or fluorogenic substrate containing the DEVD peptide sequence, which is specifically recognized and cleaved by activated caspase-3 and -7.[21][22] The cleavage releases a luminescent or fluorescent signal that is proportional to the amount of active caspase-3/7 in the cell lysate.[21]
Workflow Diagram:
Caption: Caspase-3/7 Assay Workflow for Apoptosis Detection.
Protocol:
-
Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol, using an opaque-walled 96-well plate suitable for luminescence measurements.
-
Reagent Preparation and Addition: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's protocol.[21] Allow the plate and reagent to equilibrate to room temperature. Add the reagent to each well in a 1:1 ratio with the cell culture medium.[21]
-
Incubation: Mix the contents of the wells by gentle orbital shaking for 30-60 seconds. Incubate the plate at room temperature for 1 to 2 hours.
-
Luminescence Reading: Measure the luminescence using a plate-reading luminometer.
Part 3: Data Analysis and Interpretation
Data Presentation
Summarize the quantitative data in a clear and structured table. For each N-cycloheptylacetamide derivative, calculate the IC50 value (the concentration that inhibits 50% of cell viability or induces 50% of the maximum cytotoxic response).
Table 1: Example Cytotoxicity Data for N-cycloheptylacetamide Derivatives on A549 Cells (48h Treatment)
| Compound | MTT Assay IC50 (µM) | LDH Assay EC50 (µM) | Caspase-3/7 Activation (Fold Change at 2x IC50) |
| Derivative 1 | 15.2 ± 1.8 | > 100 | 5.2 ± 0.6 |
| Derivative 2 | 8.7 ± 0.9 | 10.5 ± 1.2 | 1.5 ± 0.2 |
| Derivative 3 | 54.1 ± 6.3 | > 100 | 4.8 ± 0.5 |
| Doxorubicin (Positive Control) | 0.8 ± 0.1 | 1.2 ± 0.3 | 8.1 ± 0.9 |
Interpretation of Results
-
High MTT IC50, Low LDH Release, High Caspase Activation (e.g., Derivative 1): This profile suggests that the compound induces cytotoxicity primarily through apoptosis. The decrease in metabolic activity (MTT) is likely a consequence of the apoptotic cascade, while the cell membranes remain largely intact.
-
Similar MTT IC50 and LDH EC50, Low Caspase Activation (e.g., Derivative 2): This indicates a necrotic or necroptotic mode of cell death, characterized by a loss of membrane integrity and subsequent release of LDH.
-
Discrepancies between Assays: It is possible to observe cytotoxicity in the MTT assay without a corresponding increase in LDH release. This could indicate a cytostatic effect (inhibition of proliferation) rather than overt cytotoxicity, or it could be due to a compound interfering with mitochondrial respiration.[10]
Part 4: Troubleshooting Common Issues
| Issue | Potential Cause | Troubleshooting Steps |
| High variability between replicate wells | Inconsistent cell seeding, pipetting errors, edge effects.[9] | Ensure a homogenous cell suspension before seeding. Use calibrated pipettes and practice consistent pipetting technique. Avoid using the outer wells of the plate.[10] |
| Low signal or absorbance values | Insufficient cell number, suboptimal incubation time.[9][23] | Optimize cell seeding density.[24] Perform a time-course experiment to determine the optimal incubation time for the assay. |
| High background signal | Contamination (e.g., microbial), interference from the test compound. | Ensure aseptic technique. Test for compound interference by running the assay in a cell-free system.[10] |
| Compound precipitation | Poor solubility of the derivative in the culture medium. | Check the solubility of the compound.[9] Use a higher concentration of a suitable solvent (e.g., DMSO), ensuring the final concentration is not toxic to the cells.[9] |
Conclusion
The in vitro cytotoxicity assessment of N-cycloheptylacetamide derivatives is a foundational step in their preclinical evaluation. By employing a multi-parametric approach that includes assays for metabolic activity, membrane integrity, and apoptosis, researchers can obtain a comprehensive and mechanistically informative toxicity profile. The detailed protocols and troubleshooting guidance provided in these application notes are intended to ensure the generation of high-quality, reproducible data, thereby facilitating informed decision-making in the drug discovery and development pipeline.
References
-
Riss, T. L., et al. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. National Center for Biotechnology Information. [Link]
- Riss, T. L., & Moravec, R. A. (2004). Update on in vitro cytotoxicity assays for drug development. Expert Opinion on Drug Discovery.
- Aslantürk, Ö. S. (2023). Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models. MDPI.
- Kosheeka. (2025).
-
Aliabadi, A., et al. (2013). 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation. PubMed. [Link]
- Leist, M., & Hasiwa, N. (2018). Highlight report: Cell type selection for toxicity testing. PMC - NIH.
- Creative Biolabs. (n.d.). Cytotoxicity Assay Protocol & Troubleshooting.
- ResearchGate. (2023). What cell line should I choose for citotoxicity assays?.
- Tiaris Biosciences. (n.d.). LDH CYTOTOXICITY ASSAY KIT. Tiaris Biosciences.
- CLYTE Technologies. (2025).
- Thermo Fisher Scientific. (n.d.). CellEvent Caspase-3/7 Green Flow Cytometry Assay Kit. Thermo Fisher Scientific.
- Benchchem. (2025). Technical Support Center: Troubleshooting Cell Viability Issues in Cytotoxicity Assays. Benchchem.
- Bentham Science Publisher. (n.d.). Guide for Selection of Relevant Cell Lines During the Evaluation of new Anti-Cancer Compounds. Bentham Science Publisher.
-
Aliabadi, A., et al. (2013). 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation. PMC - NIH. [Link]
-
Legrand, C., et al. (2018). Analysis of Cell Viability by the Lactate Dehydrogenase Assay. PubMed. [Link]
- ResearchGate. (2021). What statistical analysis should I pursue with a study of cytotoxic effects using AT and MTT?.
- ResearchGate. (n.d.). Common Problems and Potential Solutions for Troubleshooting Drug-Response Measurements.
-
protocols.io. (2023). MTT (Assay protocol). protocols.io. [Link]
- Semantic Scholar. (n.d.). 2-(4-Fluorophenyl)
- Sigma-Aldrich. (n.d.). Cytotoxicity assays. Sigma-Aldrich.
- SciELO. (2024). Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discovery. SciELO.
-
National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf - NIH. [Link]
- NIH. (n.d.). N-(5-Mercapto-1,3,4-Thiadiazol-2-yl)-2-Phenylacetamide Derivatives: Synthesis and In-vitro Cytotoxicity Evaluation as Potential Anticancer Agents. NIH.
-
YouTube. (2021). Troubleshooting Cell based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to An. YouTube. [Link]
- National Center for Biotechnology Information. (2021). Apoptosis Marker Assays for HTS - Assay Guidance Manual. NCBI Bookshelf - NIH.
- ResearchGate. (n.d.). MTT Proliferation Assay Protocol.
- MDPI. (n.d.). Arginine-Derived Cationic Surfactants Containing Phenylalanine and Tryptophan: Evaluation of Antifungal Activity, Biofilm Eradication, Cytotoxicity, and Ecotoxicity. MDPI.
- Luminex Corporation. (n.d.). Muse® Caspase-3/7 Kit.
-
Han, D. H., et al. (1990). Chemical synthesis and cytotoxic properties of N-alkylcarbamic acid thioesters, metabolites of hepatotoxic formamides. PubMed. [Link]
Sources
- 1. 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. kosheeka.com [kosheeka.com]
- 5. MTT assay protocol | Abcam [abcam.com]
- 6. scielo.br [scielo.br]
- 7. benthamscience.com [benthamscience.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. clyte.tech [clyte.tech]
- 12. researchgate.net [researchgate.net]
- 13. MTT (Assay protocol [protocols.io]
- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. Analysis of Cell Viability by the Lactate Dehydrogenase Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. What is the principle of LDH assay? | AAT Bioquest [aatbio.com]
- 17. tiarisbiosciences.com [tiarisbiosciences.com]
- 18. LDH Cytotoxicity Assay Kit | Cell Signaling Technology [cellsignal.com]
- 19. stemcell.com [stemcell.com]
- 20. Apoptosis Marker Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 21. Caspase-Glo® 3/7 Assay Protocol [worldwide.promega.com]
- 22. documents.thermofisher.com [documents.thermofisher.com]
- 23. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 24. researchgate.net [researchgate.net]
Application Notes & Protocols: The Strategic Use of 2-Chloro-N-cycloheptylacetamide as a Versatile Synthetic Intermediate
Prepared by: Gemini, Senior Application Scientist
Introduction: Unveiling a Key Synthetic Building Block
In the landscape of modern organic synthesis and drug discovery, the strategic selection of intermediates is paramount to the efficient construction of complex molecular architectures. 2-Chloro-N-cycloheptylacetamide, a bifunctional molecule, has emerged as a valuable building block for this purpose. Its structure, featuring a reactive chloroacetyl group appended to a seven-membered cycloheptyl ring, offers a unique combination of properties. The primary locus of reactivity is the α-chloro position, which serves as a potent electrophilic site for nucleophilic substitution, allowing for the facile introduction of diverse functional groups.[1][2]
This guide provides an in-depth exploration of this compound, detailing its synthesis, physicochemical properties, safety considerations, and, most importantly, its application as a versatile intermediate. The protocols and insights presented herein are designed for researchers and scientists engaged in synthetic chemistry and pharmaceutical development, aiming to leverage this reagent's capabilities in their workflows.
Synthesis of this compound
The most direct and widely employed method for synthesizing this compound is the N-acylation of cycloheptylamine with chloroacetyl chloride.[3] This reaction proceeds via a nucleophilic acyl substitution mechanism, where the amine nitrogen attacks the electrophilic carbonyl carbon of the acid chloride. The subsequent elimination of a chloride ion forms the stable amide bond.[1]
Mechanism Overview: The reaction requires a base, often referred to as an acid scavenger, to neutralize the hydrochloric acid (HCl) byproduct.[1] Without a base, the generated HCl would protonate the starting cycloheptylamine, rendering it non-nucleophilic and halting the reaction.[1][3]
Caption: General workflow for the synthesis of this compound.
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer, add cycloheptylamine (1.0 eq) and anhydrous dichloromethane.
-
Add triethylamine (1.1 eq) to the solution.
-
Cool the reaction mixture to 0°C using an ice-salt bath.
-
Add chloroacetyl chloride (1.05 eq), dissolved in a small amount of anhydrous DCM, dropwise to the stirred amine solution over 15-20 minutes, ensuring the internal temperature does not exceed 10°C.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-4 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with DCM and transfer it to a separatory funnel.
-
Wash the organic layer sequentially with 1 M HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.
-
The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography.
Physicochemical & Safety Data
Accurate characterization and adherence to safety protocols are essential when handling any chemical intermediate.
| Property | Value | Source |
| CAS Number | 23511-50-4 | [4] |
| Molecular Formula | C₉H₁₆ClNO | [4] |
| Molecular Weight | 189.68 g/mol | [4] |
| Appearance | Solid (Typical) | [5] |
| Melting Point | 80 - 84 °C (for analogous 2-Chloro-N-cyclopropylacetamide) | [5] |
Safety & Handling
This compound and related chloroacetamides are hazardous compounds that must be handled with appropriate precautions. [5][6]
-
Hazards: May cause serious eye irritation and respiratory irritation. May cause an allergic skin reaction. [5]Toxic if swallowed. * Personal Protective Equipment (PPE): Wear protective gloves, safety goggles with side shields, and a lab coat. [6]All manipulations should be performed in a well-ventilated chemical fume hood. [5]* Handling: Avoid breathing dust. Wash hands thoroughly after handling. [5]Prevent contact with skin and eyes.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area. Protect from moisture. [5]* Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local regulations.
Reactivity & Applications in Synthesis
The synthetic utility of this compound is anchored in the reactivity of its chloroacetyl moiety. The chlorine atom is a good leaving group, making the adjacent carbon atom highly susceptible to attack by a wide range of nucleophiles in S(_N)2 reactions. [1][2]
Caption: General nucleophilic substitution on this compound.
This reactivity allows this compound to serve as a precursor for a diverse array of more complex molecules. By reacting it with different nucleophiles, chemists can readily introduce functionalities such as:
-
Secondary and Tertiary Amines: Reaction with primary or secondary amines yields glycine amide derivatives. This is a foundational step in the synthesis of many biologically active compounds, including kinase inhibitors. [2]* Thioethers: Thiols and thiolates are excellent nucleophiles for displacing the chloride, leading to the formation of thioether linkages, which are present in various pharmaceutical agents. [2]* Ethers: Alkoxides and phenoxides can be used to form ether bonds, although they are generally less reactive towards α-chloro amides than amines or thiols. [2] The cycloheptyl group provides a lipophilic, non-planar scaffold that can be crucial for binding to biological targets. The combination of this ring system with the versatile chemistry of the chloroacetyl group makes this intermediate particularly attractive in drug discovery programs. [7][8]
Protocol for Nucleophilic Substitution: Synthesis of a Glycine Amide Derivative
This protocol provides an example of using this compound to synthesize a more complex amide via nucleophilic substitution with benzylamine.
Materials:
-
This compound (1.0 eq)
-
Benzylamine (1.1 eq)
-
Potassium Carbonate (K₂CO₃) (1.5 eq)
-
Acetonitrile (ACN) or Dimethylformamide (DMF)
-
Round-bottom flask, condenser, magnetic stirrer
Procedure:
-
In a round-bottom flask, combine this compound (1.0 eq), potassium carbonate (1.5 eq), and acetonitrile.
-
Add benzylamine (1.1 eq) to the suspension.
-
Heat the reaction mixture to 60-70°C and stir for 4-8 hours (monitor by TLC).
-
After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.
-
Rinse the filter cake with a small amount of acetonitrile.
-
Concentrate the filtrate under reduced pressure.
-
The resulting crude residue can be purified by dissolving it in an organic solvent like ethyl acetate, washing with water and brine, drying over MgSO₄, and concentrating.
-
Further purification can be achieved by column chromatography on silica gel if necessary.
Conclusion
This compound stands out as a highly effective and versatile synthetic intermediate. Its straightforward synthesis via N-acylation and the predictable reactivity of its α-chloro group make it an invaluable tool for medicinal and synthetic chemists. The ability to readily introduce a cycloheptyl-glycinamide scaffold through S(_N)2 chemistry opens avenues for the rapid generation of compound libraries and the targeted synthesis of complex molecules for drug discovery and development. By understanding the principles and protocols outlined in this guide, researchers can confidently and efficiently incorporate this powerful building block into their synthetic strategies.
References
- Benchchem. (2025).
- Benchchem. (2025).
- Taylor & Francis Online. (n.d.).
- Taylor & Francis Online. (2018). An expedient and rapid green chemical synthesis of N-chloroacetanilides and amides using acid chlorides under metal-free neutral.
- A facile amidation of chloroacetyl chloride using DBU. (n.d.).
- Fisher Scientific. (2024). SAFETY DATA SHEET - 2-Chloro-N-cyclopropylacetamide.
- Sigma-Aldrich. (2024).
- ChemScene. (n.d.). This compound.
- Fisher Scientific. (n.d.).
- PubChem. (n.d.). Cycloheptylamine.
- PrepChem.com. (n.d.). Synthesis of 2-chloro-N-[2-(phenylamino)phenyl]-acetamide.
- Fisher Scientific. (n.d.). Amide Synthesis.
- Archives of Pharmacy Practice. (n.d.). New Acetamide Derivatives of the COX-II Inhibitors-A Brief Review.
- ResearchGate. (n.d.). New Acetamide Derivatives of the COX-II Inhibitors-A Brief Review.
- Benchchem. (n.d.). An In-depth Technical Guide to the Reactivity of the Chloroacetyl Group in 2-chloro-N-(pyridin-4-yl)acetamide.
- ResearchGate. (2019). Synthesis of N-aryl 2-chloroacetamides and their chemical reactivity towards various types of nucleophiles.
Sources
Application Note: A Scalable Protocol for the Synthesis of 2-Chloro-N-cycloheptylacetamide
Abstract
This application note provides a comprehensive, scalable, and robust protocol for the synthesis of 2-chloro-N-cycloheptylacetamide, a key intermediate in pharmaceutical and agrochemical research. The synthesis is based on the Schotten-Baumann reaction, involving the acylation of cycloheptylamine with chloroacetyl chloride.[1][2] This document details both a laboratory-scale (gram-scale) procedure and a pilot-scale (100+ gram-scale) protocol, with a strong emphasis on the critical process parameters, safety considerations, and analytical validation required for successful scale-up. The causality behind key experimental choices is explained to provide researchers with the foundational knowledge for further process optimization.
Reaction Principle and Mechanism
The synthesis of this compound is achieved through a nucleophilic acyl substitution reaction between cycloheptylamine and chloroacetyl chloride. This transformation is a classic example of the Schotten-Baumann reaction, which is widely used for the formation of amides from amines and acid chlorides.[1][3]
The reaction proceeds as follows:
-
The lone pair of electrons on the nitrogen atom of cycloheptylamine acts as a nucleophile, attacking the electrophilic carbonyl carbon of chloroacetyl chloride.
-
This attack forms a transient tetrahedral intermediate.[4]
-
The intermediate then collapses, expelling a chloride ion and forming a protonated amide.
-
A base, such as triethylamine or aqueous sodium hydroxide, is added to neutralize the hydrochloric acid (HCl) byproduct.[5] This is crucial as it prevents the protonation of the starting amine, which would render it non-nucleophilic and halt the reaction.[5]
The use of biphasic conditions (an organic solvent and an aqueous base) is a common feature of Schotten-Baumann reactions, facilitating both the reaction and the subsequent purification.[1]
Reaction Scheme:
Caption: General reaction for the synthesis of this compound.
Safety and Handling of Reagents
Scientific integrity begins with safety. The reagents used in this synthesis possess significant hazards that must be managed with appropriate engineering controls and personal protective equipment (PPE).
-
Chloroacetyl Chloride (CAS: 79-04-9): This substance is highly corrosive, toxic, and a lachrymator.[6][7] It reacts violently with water, releasing toxic hydrogen chloride gas. All manipulations must be performed in a certified chemical fume hood.
-
Cycloheptylamine (CAS: 5452-35-7): This is a corrosive and flammable liquid. It can cause severe skin burns and eye damage. Handle in a well-ventilated area, away from ignition sources.
-
PPE: Chemical splash goggles, appropriate gloves, and a lab coat.
-
-
Triethylamine (CAS: 121-44-8): A flammable, corrosive, and toxic liquid with a strong odor. It can cause severe respiratory tract irritation. All handling should occur in a chemical fume hood.
Emergency Preparedness: Ensure eyewash stations and safety showers are unobstructed and have been recently tested.[6][7] All personnel must be familiar with the location and operation of fire extinguishers and emergency exits.
Laboratory-Scale Synthesis Protocol (5-10 g)
This protocol is optimized for a small-scale synthesis to serve as a proof-of-concept and to generate initial material for characterization.
Table 1: Reagents for Laboratory-Scale Synthesis
| Reagent | Molar Mass ( g/mol ) | Amount | Moles | Equivalents |
| Cycloheptylamine | 113.20 | 5.00 g | 0.0442 | 1.0 |
| Chloroacetyl Chloride | 112.94 | 5.48 g (3.68 mL) | 0.0485 | 1.1 |
| Triethylamine | 101.19 | 5.36 g (7.38 mL) | 0.0530 | 1.2 |
| Dichloromethane (DCM) | - | 100 mL | - | - |
Step-by-Step Methodology:
-
Reactor Setup: Equip a 250 mL three-neck round-bottom flask with a magnetic stir bar, a thermometer, and an addition funnel under a nitrogen atmosphere.
-
Reagent Charging: Charge the flask with cycloheptylamine (5.00 g), triethylamine (5.36 g), and dichloromethane (80 mL).
-
Cooling: Cool the stirred solution to 0-5 °C using an ice-water bath.[9] Maintaining a low temperature is critical to control the initial exotherm of the reaction.
-
Controlled Addition: Dissolve chloroacetyl chloride (5.48 g) in dichloromethane (20 mL) and load it into the addition funnel. Add the chloroacetyl chloride solution dropwise to the cooled amine solution over 30-45 minutes, ensuring the internal temperature does not exceed 10 °C.[10]
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 1-2 hours.[11]
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting amine is consumed.
-
Work-up & Quenching: Transfer the reaction mixture to a separatory funnel. Wash the organic layer sequentially with 1 M HCl (2 x 50 mL), saturated aqueous NaHCO₃ solution (1 x 50 mL), and brine (1 x 50 mL). The acid wash removes excess amine and triethylamine, while the bicarbonate wash removes residual acid.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude solid is typically purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to yield the product as a white to off-white solid.[10]
Scale-Up Considerations and Process Optimization
Scaling a synthesis from grams to hundreds of grams is not a linear process. New challenges related to heat transfer, mass transfer, and material handling emerge.[12][13]
-
Heat Management: The acylation reaction is exothermic. On a large scale, the surface-area-to-volume ratio of the reactor decreases dramatically, making heat dissipation less efficient.[12][14] A simple ice bath is insufficient.
-
Mass Transfer (Mixing): Magnetic stirring is ineffective for large volumes and viscous slurries. Inefficient mixing can lead to localized "hot spots" and the formation of impurities.[13][16]
-
Solution: Employ an overhead mechanical stirrer with a properly designed impeller (e.g., pitched-blade turbine) to ensure efficient mixing and homogeneity throughout the reaction mass.[13]
-
-
Reagent Addition: Dropwise addition from a funnel is not practical or safe at scale.
-
Solution: Use a calibrated metering pump for the controlled, subsurface addition of the chloroacetyl chloride solution. This prevents splashing and minimizes exposure of the reactive acyl chloride to the headspace.
-
-
Work-up and Isolation: Large-scale liquid-liquid extractions are cumbersome. Filtration of large quantities of product can be slow.
-
Solution: For work-up, use the jacketed reactor for the washes, allowing the layers to separate, and then drain the lower aqueous layer. For product isolation, consider using a filter reactor or a Nutsche filter-dryer to streamline the filtration, washing, and initial drying steps.
-
Scale-Up Workflow Diagram:
Sources
- 1. Schotten–Baumann reaction - Wikipedia [en.wikipedia.org]
- 2. Synthesis and analysis of amides – Chemistry Education [chem.hbcse.tifr.res.in]
- 3. grokipedia.com [grokipedia.com]
- 4. SATHEE: Chemistry Schotten Baumann Reaction [sathee.iitk.ac.in]
- 5. Schotten-Baumann Reaction [organic-chemistry.org]
- 6. kscl.co.in [kscl.co.in]
- 7. fishersci.com [fishersci.com]
- 8. CHLOROACETYL CHLORIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. prepchem.com [prepchem.com]
- 11. 2-CHLORO-N-CYCLOHEXYL-ACETAMIDE synthesis - chemicalbook [chemicalbook.com]
- 12. catsci.com [catsci.com]
- 13. ehs.stanford.edu [ehs.stanford.edu]
- 14. fauske.com [fauske.com]
- 15. Scale-Up Reaction Safety | Division of Research Safety | Illinois [drs.illinois.edu]
- 16. amarequip.com [amarequip.com]
Troubleshooting & Optimization
Common side reactions in the synthesis of N-substituted chloroacetamides.
Welcome to the technical support center for the synthesis of N-substituted chloroacetamides. This guide is designed for researchers, scientists, and drug development professionals who utilize this critical synthetic transformation. N-substituted chloroacetamides are pivotal building blocks in medicinal chemistry and materials science, largely due to the reactive C-Cl bond which allows for facile nucleophilic substitution.[1][2] However, the synthesis, primarily involving the acylation of a primary or secondary amine with chloroacetyl chloride, is often plagued by specific and recurring side reactions.
This document moves beyond standard protocols to provide in-depth troubleshooting from a practical, field-tested perspective. We will explore the causality behind common experimental failures and offer robust solutions to ensure the integrity and success of your synthesis.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common issues encountered during the chloroacetylation of amines.
Q1: My reaction yield is dramatically low, with a lot of starting amine left. What are the primary causes?
A1: This is a classic issue almost always rooted in the inactivation of your nucleophile (the amine) or the degradation of your electrophile (chloroacetyl chloride).
-
Protonation of the Starting Amine: The reaction generates one equivalent of hydrochloric acid (HCl) as a byproduct. Without a suitable base to act as an acid scavenger, this HCl will protonate the starting amine, forming an ammonium salt.[3] This salt is no longer nucleophilic and cannot react with the chloroacetyl chloride, effectively stopping your reaction.
-
Hydrolysis of Chloroacetyl Chloride: Chloroacetyl chloride is highly moisture-sensitive. Any water present in your solvent, glassware, or amine will rapidly hydrolyze the acyl chloride to chloroacetic acid, which will not participate in the desired acylation.
-
Insufficient Base: Using less than one equivalent of a base (like triethylamine, TEA) is a common mistake. You must add at least a stoichiometric equivalent to neutralize the generated HCl.[3] Often, a slight excess (1.1-1.2 eq.) is recommended to account for any impurities.
Q2: I'm seeing a significant byproduct with a mass roughly double that of my starting amine. What is it?
A2: You are likely observing a di-acylated or an over-alkylation product. The specific structure depends on your starting material.
-
Diacylation (Double Acylation): If your starting amine has more than one nucleophilic site (e.g., adenine, which has both an exocyclic amine and ring nitrogens), you can get acylation at multiple positions.[4] This leads to byproducts like 2-chloro-N-(9-(2-chloroacetyl)-9H-purin-6-yl) acetamide.[4]
-
Product-Amine Reaction (Dimerization): The N-substituted chloroacetamide product is itself an electrophile. A molecule of your starting amine can act as a nucleophile, displacing the chloride from the product to form a dimeric secondary amine. This is especially problematic if the reaction is overheated or if there is a high concentration of unreacted amine.
Q3: My product looks clean by TLC after the reaction, but degrades during aqueous workup or column chromatography. Why?
A3: The chloroacetamide product itself is susceptible to hydrolysis, particularly under strongly acidic or basic conditions.[5][6] Base-catalyzed hydrolysis typically proceeds through an SN2 reaction, converting the C-Cl bond to a C-OH bond, forming a hydroxy-substituted derivative.[7] Acid-catalyzed hydrolysis can be more complex, potentially leading to cleavage of the amide bond itself.[8][9] During workup, using strong aqueous bases (like NaOH) to remove acidic impurities can degrade your product. Similarly, prolonged exposure to silica gel (which is acidic) during chromatography can also cause decomposition.
Q4: How do I choose the best base and solvent for my chloroacetylation?
A4: The choice is critical and depends on your substrate's properties and the desired reaction control.
-
Triethylamine (TEA) in Aprotic Solvents (DCM, THF): This is a very common and versatile method.[2] TEA is a non-nucleophilic base that effectively scavenges HCl. Dichloromethane (DCM) or Tetrahydrofuran (THF) are good solvents that dissolve a wide range of substrates. This method requires strictly anhydrous conditions.
-
Schotten-Baumann Conditions: This classic method uses a biphasic system, typically an organic solvent (like DCM or ether) and an aqueous base (like NaOH solution).[10][11] The amine and acyl chloride react in the organic phase, and the byproduct HCl is immediately neutralized by the base in the aqueous phase. This is highly effective at preventing amine protonation and can be advantageous as it continuously removes the acid byproduct, driving the reaction to completion.[3][12] It also minimizes hydrolysis of the acyl chloride, which has low solubility in the aqueous phase.[10]
-
DBU in THF: For challenging or sterically hindered amines, a stronger, non-nucleophilic base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) can significantly increase the reaction rate and yield.[13][14]
Q5: I'm working with an amino alcohol and getting a mixture of N-acylated and O-acylated products. How can I improve chemoselectivity?
A5: Achieving selective N-acylation over O-acylation is a common challenge due to the nucleophilicity of both the amine and hydroxyl groups. Amines are generally more nucleophilic than alcohols, but selectivity can be poor in standard organic solvents. A highly effective, green chemistry approach is to perform the reaction in a phosphate buffer.[15] This bio-compatible medium has been shown to dramatically suppress the reactivity of alcohols and phenols, leading to highly chemoselective N-chloroacetylation with high yields, often in under 20 minutes.[15]
Section 2: In-Depth Troubleshooting Guides
Guide 1: Issue - Low Yield & Incomplete Conversion
Symptom: TLC or LC-MS analysis of the crude reaction mixture shows a significant amount of unreacted starting amine.
Root Cause Analysis Workflow
Caption: Troubleshooting workflow for low reaction yield.
Troubleshooting Steps & Protocols
-
Verify Reagent Quality: Chloroacetyl chloride should be a clear, colorless to light yellow liquid. If it is dark or appears viscous, it has likely degraded. Use a fresh bottle or distill before use.
-
Ensure Anhydrous Conditions: Use freshly distilled, anhydrous solvents. Dry glassware in an oven (120°C) overnight and cool under an inert atmosphere (Nitrogen or Argon).
-
Optimize Base Stoichiometry: Always use at least 1.1 equivalents of your base (e.g., Triethylamine) relative to the chloroacetyl chloride.
Protocol 1: General Chloroacetylation in Aprotic Solvent
-
To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add the amine (1.0 eq.) and anhydrous dichloromethane (DCM) (approx. 0.1-0.2 M concentration).
-
Cool the solution to 0°C in an ice bath.
-
Add triethylamine (1.2 eq.) to the stirred solution.
-
Add chloroacetyl chloride (1.1 eq.) dropwise via a syringe, ensuring the internal temperature does not exceed 10°C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 2-6 hours.[13]
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, proceed with an appropriate aqueous workup (see Guide 3).
Guide 2: Issue - Formation of Dimeric Byproduct
Symptom: Mass spectrometry reveals a peak with a mass corresponding to [M+Na]⁺ or [M+H]⁺ where M = (Mass of Amine * 2) + 26.04. This corresponds to the amine dimer linked by an N-CH₂-C(O)- bridge, after loss of HCl.
Mechanism of Dimer Formation
Caption: Amine attacks the product to form a dimer.
Troubleshooting Steps
This side reaction is driven by a high local concentration of the amine nucleophile relative to the chloroacetyl chloride electrophile.
-
Reverse Addition: Instead of adding the acyl chloride to the amine, try a "reverse addition". Prepare a solution of the amine and base, and add this solution slowly to a solution of chloroacetyl chloride at 0°C. This maintains a low concentration of the amine, favoring its reaction with the more reactive acyl chloride over the less reactive product.
-
Temperature Control: Keep the reaction temperature low (0°C) throughout the addition. Higher temperatures increase the rate of the undesired SN2 reaction.
-
Dilution: Running the reaction at a higher dilution can also disfavor this bimolecular side reaction.
| Parameter | Standard Condition | Optimized Condition to Reduce Dimer | Rationale |
| Addition Order | Acyl Chloride to Amine | Amine/Base solution to Acyl Chloride | Keeps amine concentration low. |
| Temperature | Room Temperature | 0°C | Slows the rate of the SN2 side reaction. |
| Concentration | 0.5 M | 0.1 M | Reduces the frequency of bimolecular collisions. |
Guide 3: Issue - Hydrolysis During Reaction or Workup
Symptom: Identification of chloroacetic acid, hydroxy-N-substituted acetamide, or large amounts of amine hydrochloride salt in the crude product.
Hydrolysis Pathways
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Schotten-Baumann Reaction [organic-chemistry.org]
- 4. LC-MS-MS based Identification of process related impurities of 2-chloro-N-(9H-purin-6-yl) acetamide [azerbaijanmedicaljournal.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Environmental transformations of chloroacetamide herbicides: Hydrolysis and reactions with iron pyrite - ProQuest [proquest.com]
- 7. researchgate.net [researchgate.net]
- 8. Acid- and Base-Mediated Hydrolysis of Dichloroacetamide Herbicide Safeners - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. grokipedia.com [grokipedia.com]
- 11. SATHEE: Chemistry Schotten Baumann Reaction [sathee.iitk.ac.in]
- 12. lscollege.ac.in [lscollege.ac.in]
- 13. sphinxsai.com [sphinxsai.com]
- 14. researchgate.net [researchgate.net]
- 15. tandfonline.com [tandfonline.com]
Technical Support Center: Purification of 2-chloro-N-cycloheptylacetamide by Recrystallization
Welcome to the technical support guide for the purification of 2-chloro-N-cycloheptylacetamide. This document provides researchers, scientists, and drug development professionals with in-depth, field-proven insights into the recrystallization of this compound. Our goal is to move beyond simple procedural lists and offer a resource that explains the causality behind experimental choices, enabling you to troubleshoot and optimize your purification process effectively.
Section 1: Frequently Asked Questions (FAQs)
This section addresses fundamental questions regarding this compound and the principles of its purification by recrystallization.
Q1: What is this compound, and why is its purity crucial?
This compound (MW: 189.68 g/mol , Formula: C₉H₁₆ClNO) is an amide compound that, like other N-substituted chloroacetamides, serves as a versatile building block in organic synthesis.[1][2] These types of molecules are precursors in the development of various biologically active agents, including potential antimicrobial and pharmaceutical compounds.[3][4] Purity is paramount because residual starting materials or byproducts from its synthesis can interfere with subsequent reactions, lead to the formation of undesired side-products, and complicate the interpretation of biological or analytical data.
Q2: What is the fundamental principle of recrystallization?
Recrystallization is a purification technique for solids based on differential solubility.[5][6] The core principle is that the solubility of most solids increases with temperature.[5] In an ideal recrystallization:
-
The impure compound is dissolved in a minimum amount of a hot solvent to create a saturated or near-saturated solution.
-
Insoluble impurities are removed by hot filtration.
-
The solution is cooled slowly and without agitation. As the temperature decreases, the solubility of the target compound drops, causing it to crystallize out of the solution.
-
Soluble impurities remain dissolved in the cold solvent (the "mother liquor").
-
The pure crystals are then collected by filtration.
The success of this technique hinges on the slow, controlled formation of a crystal lattice, which naturally excludes foreign molecules (impurities).[6]
Q3: How do I select an appropriate solvent for recrystallizing this compound?
Solvent selection is the most critical step for a successful recrystallization.[7] An ideal solvent should meet several criteria:
-
High solubility at high temperatures and low solubility at low temperatures .[5][7][8]
-
It must not react chemically with the compound.[7]
-
It should either dissolve impurities very well at all temperatures or not at all, allowing for their separation.[7]
-
It should be sufficiently volatile for easy removal from the purified crystals.[8]
For this compound, the molecule has both polar (the amide and chloro groups) and non-polar (the cycloheptyl ring) characteristics. This suggests that solvents of intermediate polarity are excellent starting points. Ethanol is frequently used for recrystallizing similar N-substituted chloroacetamides and is a primary candidate.[4][9][10] A mixed-solvent system, such as ethanol-water or toluene-hexane, can also be effective if a single solvent does not provide the ideal solubility profile.
Q4: What are the common impurities I might encounter?
The synthesis of N-substituted acetamides typically involves the acylation of an amine with an acyl chloride.[4][11][12] Therefore, common process-related impurities for this compound may include:
-
Unreacted Starting Materials: Cycloheptylamine and chloroacetyl chloride.
-
Hydrolysis Products: Chloroacetic acid, formed from the reaction of chloroacetyl chloride with trace water.
-
Byproducts: The hydrochloride salt of cycloheptylamine or potential diamide byproducts from over-acylation.[12]
Section 2: Standard Operating Protocol for Recrystallization
This protocol provides a detailed, step-by-step methodology for the purification of this compound. It is designed as a self-validating system, with checkpoints to ensure optimal results.
Materials:
-
Crude this compound
-
Candidate solvent (e.g., 95% Ethanol)
-
Erlenmeyer flasks (at least two)
-
Hot plate with stirring capability
-
Filter paper and funnel (for gravity and vacuum filtration)
-
Buchner funnel and vacuum flask
-
Glass stirring rod
-
Watch glass
Methodology:
-
Solvent Selection Test (Small Scale):
-
Place ~50 mg of your crude material into a small test tube.
-
Add the chosen solvent (e.g., ethanol) dropwise at room temperature, swirling after each addition. The compound should be sparingly soluble or insoluble.[5]
-
Gently heat the test tube in a water bath. The compound should dissolve completely.
-
Allow the tube to cool to room temperature, then place it in an ice bath. Abundant crystal formation indicates a good solvent choice.
-
-
Dissolution of the Crude Solid:
-
Place the bulk of the crude this compound in an appropriately sized Erlenmeyer flask. Using a flask that is too large will increase solvent evaporation and may cause premature crystallization on the flask walls.[13]
-
Add a small amount of the recrystallization solvent, just enough to create a slurry.
-
Heat the mixture gently on a hot plate with stirring. Add the solvent in small portions until the solid just dissolves. Causality: Using the minimum amount of hot solvent is crucial for maximizing yield, as any excess solvent will retain some of your product in the mother liquor upon cooling.[13][14]
-
-
Removal of Insoluble Impurities (if necessary):
-
If you observe insoluble material (e.g., dust, particulates) in the hot solution, perform a hot gravity filtration.
-
Pre-heat a second Erlenmeyer flask and a funnel. Place a fluted filter paper in the funnel.
-
Add a small amount of extra hot solvent (~5-10% of the total volume) to the solution to prevent premature crystallization during filtration.[15]
-
Pour the hot solution through the fluted filter paper into the pre-heated flask.
-
-
Crystallization:
-
Cover the flask containing the clear, hot solution with a watch glass to prevent solvent evaporation and contamination.
-
Allow the flask to cool slowly and undisturbed to room temperature. Causality: Slow cooling is essential for the formation of large, pure crystals. Rapid cooling ("shock cooling") traps impurities and leads to the formation of a less pure precipitate.[5][6][14]
-
Once the flask has reached room temperature and crystal growth appears to have stopped, place it in an ice-water bath for at least 20-30 minutes to maximize the yield by further decreasing the compound's solubility.
-
-
Collection and Washing of Crystals:
-
Set up a Buchner funnel with filter paper over a vacuum flask. Wet the filter paper with a small amount of the cold recrystallization solvent to ensure it seals.
-
Collect the crystals by vacuum filtration, transferring the crystalline slurry to the funnel.
-
Wash the crystals with a small amount of ice-cold solvent . Causality: Using cold solvent minimizes the dissolution of your purified crystals during the wash, while still removing the impurity-laden mother liquor.
-
-
Drying:
-
Allow the crystals to dry on the funnel by drawing air through them for several minutes.
-
Transfer the solid to a pre-weighed watch glass and dry to a constant weight, either in a desiccator or a low-temperature vacuum oven. The final product should be a crystalline solid.
-
Section 3: Troubleshooting Guide
Even with a robust protocol, issues can arise. This guide addresses the most common problems encountered during the recrystallization of this compound.
Problem 1: My compound does not crystallize upon cooling.
-
Possible Cause 1: Too much solvent was used. This is the most frequent cause.[13][16] The solution is not supersaturated enough for crystals to form.
-
Possible Cause 2: The solution is supersaturated but requires nucleation. Crystal growth needs a starting point.
-
Solution A (Scratching): Gently scratch the inside surface of the flask below the solvent line with a glass rod. The microscopic scratches on the glass can provide nucleation sites.[15][16]
-
Solution B (Seeding): If you have a small crystal of the pure compound, add it to the cooled solution to act as a "seed" for crystal growth.[16]
-
Problem 2: My compound "oiled out" instead of forming crystals.
-
Possible Cause 1: The melting point of the solid is lower than the boiling point of the solvent. The compound is dissolving in the hot solvent and then melting, coming out of solution as a liquid upon cooling.
-
Solution: Switch to a solvent with a lower boiling point.
-
-
Possible Cause 2: Significant impurities are present. Impurities can depress the melting point of a solid, leading to oiling out.
-
Solution: Re-heat the solution to re-dissolve the oil. Add a small amount of additional solvent and attempt to cool very slowly.[13][16] If this fails, consider pre-purifying the crude material with a charcoal treatment to remove impurities or by using a different technique like column chromatography before attempting recrystallization again.[13][16]
-
Problem 3: The final yield of my purified product is very low.
-
Possible Cause 1: Too much solvent was used. As described in Problem 1, excess solvent will keep a significant portion of your compound dissolved even when cold.[13]
-
Solution: If you have retained the mother liquor, you can try to recover a second crop of crystals by evaporating some of the solvent and re-cooling.
-
-
Possible Cause 2: Premature crystallization during hot filtration. The compound crystallized on the filter paper or in the funnel.
-
Solution: Ensure all glassware is pre-heated and that you add a slight excess of hot solvent before filtering, as detailed in the protocol.[15]
-
-
Possible Cause 3: The crystals were washed with room-temperature or warm solvent. This will dissolve a portion of your purified product.
-
Solution: Always use a minimal amount of ice-cold solvent for washing.
-
Problem 4: The crystals are colored, but the pure compound should be white/colorless.
-
Possible Cause: The presence of colored, soluble impurities.
-
Solution: These can often be removed with activated charcoal. After dissolving the crude solid in the hot solvent, cool the solution slightly below its boiling point (to prevent boiling over) and add a small amount of activated charcoal.[15] Swirl for a few minutes, then remove the charcoal and any other insoluble impurities via hot gravity filtration before proceeding with the cooling and crystallization steps.[15]
-
Section 4: Visual Aids & Data
Diagrams
Caption: Standard workflow for purification by recrystallization.
Caption: Decision tree for troubleshooting common recrystallization issues.
Data Table
Table 1: Properties of Common Recrystallization Solvents
| Solvent | Boiling Point (°C) | Polarity | Key Considerations & Hazards |
| Water | 100 | High | Good for polar compounds. High boiling point can cause oiling out.[17] |
| Ethanol | 78 | Intermediate | Excellent general-purpose solvent for compounds with mixed polarity. Flammable. |
| Methanol | 65 | Intermediate | Similar to ethanol but more volatile. Toxic. |
| Ethyl Acetate | 77 | Intermediate | Good solvent, but can be susceptible to hydrolysis. Flammable. |
| Acetone | 56 | Intermediate | Dissolves many organics, but its low boiling point may not create a large solubility differential.[17] |
| Toluene | 111 | Low | Good for non-polar compounds. High boiling point. Flammable. |
| Hexane | 69 | Low | For very non-polar compounds. Often used as the "anti-solvent" in a mixed pair. Flammable. |
References
-
Recrystallization Guide: Process, Procedure, Solvents. Mettler Toledo. [Link]
-
Reagents & Solvents: Solvents for Recrystallization. University of Rochester, Department of Chemistry. [Link]
-
Finding the best solvent for recrystallisation student sheet. Royal Society of Chemistry. [Link]
-
Solvent selection for recrystallization: An undergraduate organic experiment. Journal of Chemical Education. [Link]
-
Experiment : Recrystallization – Part I: Solvent Selection. Science Learning Center. [Link]
-
2-chloro-N-cyclopentylacetamide | C7H12ClNO | CID 1518777. PubChem, National Center for Biotechnology Information. [Link]
-
ICSC 0640 - 2-CHLOROACETAMIDE. International Labour Organization. [Link]
-
6.6D: Troubleshooting. Chemistry LibreTexts. [Link]
-
2.1: RECRYSTALLIZATION. Chemistry LibreTexts. [Link]
-
Problems with Recrystallisations. University of York, Department of Chemistry. [Link]
-
Recrystallization | MIT Digital Lab Techniques Manual. MIT OpenCourseWare (via YouTube). [Link]
-
Veteran chemists, have any advice on recrystallization for an inexperienced undergrad? Reddit r/chemistry. [Link]
-
Synthesis of 2-chloro-N-[2-(phenylamino)phenyl]-acetamide. PrepChem.com. [Link]
-
Chloroacetamide. Wikipedia. [Link]
-
LC-MS-MS based Identification of process related impurities of 2-chloro-N-(9H-purin-6-yl) acetamide. Azerbaijan Medical Journal. [Link]
-
Chemical Properties of 2-Chloro-N-ethylacetamide (CAS 105-35-1). Cheméo. [Link]
-
SYNTHESIS OF BIOLOGICALLY ACTIVE 2-CHLORO-N-ALKYL/ARYL ACETAMIDE DERIVATIVES. International Journal of Pharma Sciences and Research. [Link]
-
Synthesis of some Heterocyclic Compounds Derived from 2-Chloro-N-p-Tolylacetamide. ResearchGate. [Link]
Sources
- 1. chemscene.com [chemscene.com]
- 2. 23511-50-4|this compound|BLD Pharm [bldpharm.com]
- 3. Page loading... [guidechem.com]
- 4. ijpsr.info [ijpsr.info]
- 5. edu.rsc.org [edu.rsc.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. sciencelearningcenter.pbworks.com [sciencelearningcenter.pbworks.com]
- 8. mt.com [mt.com]
- 9. prepchem.com [prepchem.com]
- 10. researchgate.net [researchgate.net]
- 11. 2-CHLORO-N-CYCLOHEXYL-ACETAMIDE synthesis - chemicalbook [chemicalbook.com]
- 12. LC-MS-MS based Identification of process related impurities of 2-chloro-N-(9H-purin-6-yl) acetamide [azerbaijanmedicaljournal.net]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. reddit.com [reddit.com]
- 15. youtube.com [youtube.com]
- 16. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 17. Reagents & Solvents [chem.rochester.edu]
Troubleshooting low purity in 2-chloro-N-cycloheptylacetamide synthesis.
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis of 2-chloro-N-cycloheptylacetamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with this synthesis. Here, we provide in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to enhance the purity and yield of your product.
Reaction Overview: The N-Acylation of Cycloheptylamine
The synthesis of this compound is a straightforward N-acylation reaction. It involves the reaction of cycloheptylamine with chloroacetyl chloride, typically in the presence of a base to neutralize the hydrochloric acid byproduct.[1] While fundamentally simple, the high reactivity of chloroacetyl chloride necessitates careful control over reaction conditions to prevent the formation of impurities.[2][3]
Caption: Troubleshooting workflow for product purification.
Question 3: The reaction mixture turned dark and tarry. What happened?
Answer: The formation of a dark, tarry substance is almost always due to an uncontrolled exothermic reaction. [4]
-
Causality: The reaction between an amine and an acyl chloride is highly exothermic. If the chloroacetyl chloride is added too quickly or without adequate cooling, the localized temperature can rise dramatically. High temperatures can promote polymerization, degradation of the starting materials, and a cascade of undesirable side reactions, leading to the formation of intractable tars.
-
Preventative Measures:
-
Maintain Low Temperature: Begin by cooling the solution of cycloheptylamine in a solvent (e.g., dichloromethane, THF, or acetonitrile) to 0-5 °C using an ice bath. [4][5] 2. Slow, Controlled Addition: Add the chloroacetyl chloride dropwise to the cooled amine solution with vigorous stirring. This ensures that the heat generated is dissipated effectively and prevents localized temperature spikes.
-
Monitor the Reaction: After the addition is complete, allow the reaction to slowly warm to room temperature and monitor its progress by TLC until the starting amine is consumed.
-
Frequently Asked Questions (FAQs)
-
Q: What is the best solvent for this reaction?
-
A: Aprotic solvents are generally preferred. Dichloromethane (DCM), tetrahydrofuran (THF), and acetonitrile are all excellent choices as they are unreactive towards the reagents and readily dissolve the starting materials. [4]
-
-
Q: Can I run this reaction without a base?
-
A: While technically possible by using a large excess of the cycloheptylamine (more than 2 equivalents), it is inefficient and not recommended. One equivalent of your valuable amine will be consumed as the base, forming cycloheptylamine hydrochloride salt, which can complicate purification. Using an inexpensive tertiary amine base like triethylamine is more cost-effective and leads to a cleaner reaction profile. [6]
-
-
Q: How do I know when the reaction is complete?
-
A: The most reliable method is Thin Layer Chromatography (TLC). Spot the reaction mixture alongside your starting material (cycloheptylamine). The reaction is complete when the spot corresponding to the cycloheptylamine has disappeared.
-
-
Q: Is chloroacetyl chloride dangerous to handle?
-
A: Yes. Chloroacetyl chloride is corrosive, toxic, and reacts violently with water. [2]It should always be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is a standard procedure designed for high yield and purity.
-
Setup: To a dry round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, add cycloheptylamine (1.0 eq) and triethylamine (1.2 eq).
-
Dissolution: Dissolve the amines in anhydrous dichloromethane (DCM) (approx. 0.2 M concentration relative to the cycloheptylamine).
-
Cooling: Cool the flask to 0 °C in an ice-water bath.
-
Addition of Acyl Chloride: Add chloroacetyl chloride (1.1 eq) dropwise to the stirred solution over 15-20 minutes, ensuring the internal temperature does not rise above 10 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to stir at 0 °C for 30 minutes, then remove the ice bath and let it warm to room temperature.
-
Monitoring: Stir for an additional 1-2 hours, monitoring the reaction's progress by TLC (e.g., using 3:1 Hexanes:Ethyl Acetate as eluent) until the cycloheptylamine spot is no longer visible.
-
Workup (Quenching): Once complete, slowly add water to the reaction mixture to quench any remaining chloroacetyl chloride.
-
Workup (Washing): Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with:
-
1M HCl (to remove triethylamine hydrochloride and excess cycloheptylamine)
-
Saturated NaHCO₃ solution (to remove HCl and chloroacetic acid)
-
Brine (to remove water)
-
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
Protocol 2: Purification by Recrystallization
-
Solvent Selection: Transfer the crude solid product to an Erlenmeyer flask. Add a minimal amount of a suitable hot solvent (e.g., isopropanol) until the solid just dissolves.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.
-
Crystallization: Allow the clear solution to cool slowly to room temperature. Crystals should begin to form.
-
Cooling: Once at room temperature, place the flask in an ice bath for 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of ice-cold solvent.
-
Drying: Dry the purified crystals in a vacuum oven to remove any residual solvent.
References
-
Neliti. (2020). CHLORO-N-(4-HYDROXYPHENYL) ACETAMIDE AND STUDY OF THEIR ANTIMICROBIAL. Available at: [Link]
-
International Journal of Pharma Sciences and Research. (2012). SYNTHESIS OF BIOLOGICALLY ACTIVE 2-CHLORO-N-ALKYL/ARYL ACETAMIDE DERIVATIVES. Available at: [Link]
-
ResearchGate. (2015). HILIC–MS Determination of Genotoxic Impurity of 2-Chloro- N -(2-Chloroethyl)Ethanamine in the Vortioxetine Manufacturing Process. Available at: [Link]
-
Azerbaijan Medical Journal. (n.d.). LC-MS-MS based Identification of process related impurities of 2-chloro-N-(9H-purin-6-yl) acetamide. Available at: [Link]
- Google Patents. (2020). CN111004141A - Novel method for synthesizing Nintedanib intermediate 2-chloro-N-methyl-N- (4-nitrophenyl) acetamide.
-
ResearchGate. (2019). Synthesis of N -aryl 2-chloroacetamides and their chemical reactivity towards various types of nucleophiles. Available at: [Link]
-
Taylor & Francis Online. (n.d.). Chloroacetyl chloride – Knowledge and References. Available at: [Link]
-
AVESİS. (2018). Reactions of aminopyrimidine derivatives with chloroacetyl and isophthaloyl chlorides. Available at: [Link]
-
Wikipedia. (n.d.). Chloroacetyl chloride. Available at: [Link]
-
Taylor & Francis Online. (2018). An expedient, chemoselective N-chloroacetylation of aminoalcohols under metal-free bio-compatible conditions. Available at: [Link]
-
ResearchGate. (n.d.). Reaction of aryl amine with chloroacetyl chloride in the presence of.... Available at: [Link]
-
Taylor & Francis Online. (2018). An expedient and rapid green chemical synthesis of N-chloroacetanilides and amides using acid chlorides under metal-free neutral. Available at: [Link]
-
ResearchGate. (2020). What is the best technique for amide purification?. Available at: [Link]
-
Sciencemadness.org. (2020). Problem using Chloroacetyl Chloride. Available at: [Link]
- Google Patents. (2020). WO2020222158A1 - Process for the preparation of 2-amino-n-(2,2,2-trifluoroethyl)-acetamide and salts thereof.
-
PMC. (n.d.). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. Available at: [Link]
-
PubChem. (n.d.). Chloroacetyl chloride. Available at: [Link]
-
PubMed. (2015). Amination and thiolation of chloroacetyl cellulose through reactive dissolution in N,N-dimethylformamide. Available at: [Link]
-
ResearchGate. (2018). An expedient and rapid green chemical synthesis of N-chloroacetanilides and amides using acid chlorides under metal-free neutral conditions. Available at: [Link]
-
Yufeng. (n.d.). Problem using Chloroacetyl Chloride. Available at: [Link]
-
Organic Syntheses. (n.d.). Propenylamine, 1-chloro-N,N,2-trimethyl-. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Chloroacetyl chloride - Wikipedia [en.wikipedia.org]
- 3. tandfonline.com [tandfonline.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. abis-files.erciyes.edu.tr [abis-files.erciyes.edu.tr]
- 6. CN111004141A - Novel method for synthesizing Nintedanib intermediate 2-chloro-N-methyl-N- (4-nitrophenyl) acetamide - Google Patents [patents.google.com]
Technical Support Center: Optimizing Chloroacetylation of Cycloheptylamine
From the Desk of the Senior Application Scientist
Welcome to the technical support center for the chloroacetylation of cycloheptylamine. This guide is designed for researchers, scientists, and drug development professionals who are looking to optimize this crucial synthetic step. The formation of the N-(cycloheptyl)-2-chloroacetamide product is a key gateway to further molecular elaboration, leveraging the reactive C-Cl bond for subsequent nucleophilic substitutions.[1] However, the high reactivity of chloroacetyl chloride demands precise control over reaction conditions to ensure high yield and purity.
This document moves beyond standard protocols to provide a deeper understanding of the reaction's nuances. We will explore the causality behind experimental choices and provide robust troubleshooting strategies in a direct question-and-answer format to address the specific challenges you may encounter in the lab.
Section 1: Foundational Principles of the Reaction
The chloroacetylation of cycloheptylamine is a classic example of nucleophilic acyl substitution. The lone pair of electrons on the nitrogen atom of cycloheptylamine attacks the electrophilic carbonyl carbon of chloroacetyl chloride. This is followed by the collapse of the tetrahedral intermediate and elimination of a chloride ion. The reaction generates a stoichiometric amount of hydrogen chloride (HCl), which must be neutralized by a base to prevent the protonation of the starting amine, which would render it non-nucleophilic.[2][3]
Caption: Figure 1: Nucleophilic acyl substitution mechanism.
Section 2: Troubleshooting Guide
This section addresses common issues encountered during the chloroacetylation of cycloheptylamine.
Question: My reaction yield is consistently low. What are the primary causes and how can I fix them?
Answer: Low yield is a frequent issue stemming from several potential sources. A systematic approach is best for diagnosis.
-
Cause 1: Inactivation of Nucleophile: The most common culprit is the protonation of cycloheptylamine by the HCl generated in situ. If the base is not efficient or present in a sufficient amount, the amine will be converted to its non-nucleophilic ammonium salt, halting the reaction.
-
Solution: Ensure you are using at least 1.1 equivalents of a suitable base. For challenging reactions, consider a stronger, non-nucleophilic base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU).[4] Alternatively, using 2.2 equivalents of the cycloheptylamine starting material can work, where one equivalent acts as the base, but this can complicate purification.[5]
-
-
Cause 2: Hydrolysis of Chloroacetyl Chloride: Chloroacetyl chloride is extremely sensitive to moisture.[6] Any water present in the solvent, glassware, or starting amine will rapidly hydrolyze the acyl chloride to chloroacetic acid, which will not participate in the desired reaction.
-
Solution: Use anhydrous solvents. Dry glassware in an oven (e.g., at 120°C for several hours) and cool under an inert atmosphere (N₂ or Argon) before use. Ensure your cycloheptylamine is dry; if necessary, distill it or dry it over suitable agents like KOH pellets.
-
-
Cause 3: Inefficient Temperature Control: This reaction is exothermic.[7] Adding the chloroacetyl chloride too quickly or at too high a temperature can lead to localized heating, promoting side reactions and potential degradation of starting materials or products.
Caption: Figure 2: A decision-making flowchart for troubleshooting low yields.
Question: I am observing significant side product formation. What are the likely impurities and how can I prevent them?
Answer: Side products typically arise from the high reactivity of the reagents and the product itself.
-
Side Product 1: Dimer Formation (Bis-alkylation): The product, N-(cycloheptyl)-2-chloroacetamide, contains a reactive alkyl chloride. A second molecule of cycloheptylamine can act as a nucleophile and displace the chloride, forming a dimer.
-
Prevention: This is favored by an excess of the amine and higher temperatures. Ensure the chloroacetyl chloride is added to the amine solution (normal addition) rather than the other way around. This maintains a low concentration of the electrophilic product in the presence of the amine nucleophile. Running the reaction at 0°C or below significantly slows this secondary reaction.
-
-
Side Product 2: Ketenes from Acyl Chloride: Acyl chlorides with α-hydrogens, like chloroacetyl chloride, can eliminate HCl in the presence of a strong base to form highly reactive ketenes.[9] These ketenes can then react in uncontrolled ways, leading to polymerization or other adducts.
-
Prevention: This is more common with strong, sterically hindered bases. Using a milder base like triethylamine (TEA) or pyridine at low temperatures minimizes this pathway.
-
Question: How can I effectively monitor the reaction's progress?
Answer: Monitoring the consumption of the limiting reagent (typically cycloheptylamine) is key.
-
Thin-Layer Chromatography (TLC): This is the most common and convenient method.[10]
-
Procedure: Spot the starting amine, a co-spot (starting material and reaction mixture), and the reaction mixture on a silica gel plate.
-
Eluent System: A non-polar/polar mixture like Hexane/Ethyl Acetate (e.g., 7:3 v/v) is a good starting point. The product amide will be more polar than the starting amine.
-
Visualization: Use a UV lamp (if one of the compounds is UV active) and/or stain with potassium permanganate or ninhydrin (which specifically stains primary amines). The reaction is complete when the spot corresponding to cycloheptylamine has disappeared.
-
-
GC-MS or LC-MS: For more quantitative analysis, these methods are ideal. They can confirm the mass of the desired product and identify impurities.[11][12]
Section 3: Frequently Asked Questions (FAQs)
Q1: What is the optimal choice of solvent and base for this reaction?
A1: The ideal combination depends on the scale and desired purity. A common and effective system is Dichloromethane (DCM) or Tetrahydrofuran (THF) as the solvent with Triethylamine (TEA) as the base.[4][7] DCM is a good solvent for all components and is easy to remove. TEA is a sufficiently strong base to scavenge HCl but is not typically strong enough to promote significant side reactions. For a "greener" approach, reactions in a phosphate buffer have been shown to be highly effective and rapid, often complete within 20 minutes.[1][13][14]
| Parameter | Recommendation | Rationale |
| Solvent | Anhydrous Dichloromethane (DCM) | Good solubility for reagents and salts; easily removed. |
| Anhydrous Tetrahydrofuran (THF) | Good alternative; may require higher temperatures for some amines. | |
| Phosphate Buffer (pH 7.4) | "Green" alternative, rapid reaction times, easy workup.[1][14] | |
| Base | Triethylamine (TEA) | Standard, effective, and cost-efficient. Forms a salt that can be filtered or washed out. |
| Pyridine | Slightly less basic than TEA, can also act as a catalyst. | |
| DBU | Very strong base, useful if amine is deactivated or reaction is sluggish.[4] |
Q2: What are the critical safety precautions when working with chloroacetyl chloride?
A2: Chloroacetyl chloride is a hazardous substance. Strict adherence to safety protocols is mandatory.
-
Corrosive & Lachrymator: It can cause severe burns to the skin and eyes and is extremely irritating to the respiratory system.[6][15]
-
Water Reactive: It reacts violently with water, releasing toxic and corrosive HCl gas.[16]
-
Handling: Always handle chloroacetyl chloride in a certified chemical fume hood. Wear appropriate Personal Protective Equipment (PPE), including chemical splash goggles, a face shield, nitrile gloves (consider double-gloving), and a flame-resistant lab coat.
-
Quenching: Never quench excess chloroacetyl chloride with water directly. A slow addition to a stirred, cold solution of sodium bicarbonate or isopropanol is a safer method.
Q3: What is the best procedure for work-up and purification?
A3: The goal is to remove the base hydrochloride salt and any unreacted starting materials.
-
Quench: Slowly pour the reaction mixture into water or a dilute aqueous acid (e.g., 1M HCl) to protonate any remaining base and amine.
-
Extract: Extract the aqueous layer multiple times with an organic solvent like Ethyl Acetate or DCM.
-
Wash: Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution (to remove any acidic impurities), and finally with brine.
-
Dry & Concentrate: Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent using a rotary evaporator.
-
Purify: The crude product can often be purified by recrystallization (e.g., from an Ethyl Acetate/Hexane mixture) or by flash column chromatography on silica gel if impurities are persistent.[7][8]
Section 4: Recommended Experimental Protocol
This protocol provides a reliable method for the chloroacetylation of cycloheptylamine on a laboratory scale.
Caption: Figure 3: A step-by-step workflow for the synthesis.
Materials:
-
Cycloheptylamine (1.0 eq)
-
Chloroacetyl chloride (1.1 eq)
-
Triethylamine (TEA) (1.2 eq)
-
Anhydrous Dichloromethane (DCM)
-
Round-bottom flask, magnetic stirrer, dropping funnel, ice bath
-
Standard glassware for work-up and purification
Procedure:
-
Setup: Under an inert atmosphere (N₂ or Argon), add cycloheptylamine (1.0 eq) and anhydrous DCM to a round-bottom flask equipped with a magnetic stirrer.
-
Base Addition: Add triethylamine (1.2 eq) to the solution.
-
Cooling: Cool the reaction mixture to 0°C using an ice-water bath.
-
Acyl Chloride Addition: Add chloroacetyl chloride (1.1 eq), dissolved in a small amount of anhydrous DCM, dropwise to the stirred amine solution over 15-20 minutes, ensuring the internal temperature does not rise significantly.
-
Reaction: Stir the reaction at 0°C for 30 minutes after the addition is complete. Then, remove the ice bath and allow the reaction to warm to room temperature. Continue stirring for 2-4 hours.
-
Monitoring: Monitor the reaction progress using TLC until the cycloheptylamine spot is no longer visible.
-
Work-up: Follow the work-up procedure detailed in FAQ Q3.
-
Purification: Purify the resulting crude solid/oil by recrystallization or flash column chromatography to yield pure N-(cycloheptyl)-2-chloroacetamide.
References
-
Balaji, B. S., & Chanda, K. (2019). An expedient, chemoselective N-chloroacetylation of aminoalcohols under metal-free bio-compatible conditions. Phosphorus, Sulfur, and Silicon and the Related Elements, 194(7), 774-780. [Link]
-
Labaf, S., et al. (2015). Amination and thiolation of chloroacetyl cellulose through reactive dissolution in N,N-dimethylformamide. Carbohydrate Polymers, 118, 1-7. [Link]
-
Yusufov, M., et al. (2024). REACTIONS OF N-CHLORACETYLATION OF TOLUIDINE ISOMERS. The Austrian Journal of Technical and Natural Sciences. [Link]
-
Balaji, B. S., & Dalal, N. (2018). An expedient and rapid green chemical synthesis of N-chloroacetanilides and amides using acid chlorides under metal-free neutral conditions. ResearchGate. [Link]
-
Gunes, Z., & Ceylan, S. (2018). Reactions of aminopyrimidine derivatives with chloroacetyl and isophthaloyl chlorides. AVESİS. [Link]
-
LibreTexts Chemistry. (2023). Reactions of Amines. [Link]
-
Huseynov, F., et al. (2024). Comparative Study on the Catalytic Chloroacetylation of Phenol and Methoxyphenols Using FECL3 and FECL3·6H2O. MDPI. [Link]
-
Jasperse, C. (n.d.). Reactions of Amines. Minnesota State University Moorhead. [Link]
-
Organic Chemistry Portal. (2021). Acylation of Amines, Part 1: with Acyl Halides. [Link]
-
Singh, A., et al. (2014). Reaction of aryl amine with chloroacetyl chloride in the presence of... ResearchGate. [Link]
-
Clark, J. (2015). The reaction of acyl chlorides with ammonia and primary amines. Chemguide. [Link]
-
New Jersey Department of Health. (2010). Hazard Summary: Chloroacetyl Chloride. [Link]
-
Birudukota, S., et al. (2024). The development of a GC-FID method for indirect quantification of chloroacetyl chloride, a potential genotoxic impurity, in Chlordiazepoxide Hydrochloride. Journal of Applied Pharmaceutical Science. [Link]
-
Chemistry Learners. (2024). Acylation Reaction on Amines. [Link]
-
Aubin, A., & Belley, M. (2017). Trace level determination of chloroacetyl chloride and degradation products by derivatization gas chromatography. Journal of Pharmaceutical and Biomedical Analysis, 149, 47-51. [Link]
-
Al-Ostath, A., et al. (2023). Scheme 1. Syntheses of chloroacetyl chloride derivatives (1-8). ResearchGate. [Link]
-
Cheméo. (n.d.). Chemical Properties of Cycloheptylamine (CAS 5452-35-7). [Link]
-
Mastering Chemistry Help. (2013). Acylation of amines. [Link]
-
Abdel-Latif, E., et al. (2019). Synthesis of N-aryl 2-chloroacetamides and their chemical reactivity towards various types of nucleophiles. ResearchGate. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. web.mnstate.edu [web.mnstate.edu]
- 3. acylation of amines [entrancechemistry.blogspot.com]
- 4. researchgate.net [researchgate.net]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. nj.gov [nj.gov]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. abis-files.erciyes.edu.tr [abis-files.erciyes.edu.tr]
- 9. youtube.com [youtube.com]
- 10. mdpi.com [mdpi.com]
- 11. japsonline.com [japsonline.com]
- 12. ovid.com [ovid.com]
- 13. tandfonline.com [tandfonline.com]
- 14. researchgate.net [researchgate.net]
- 15. fishersci.com [fishersci.com]
- 16. chemguide.co.uk [chemguide.co.uk]
How to remove unreacted starting materials from 2-chloro-N-cycloheptylacetamide
Welcome to the technical support resource for the synthesis and purification of 2-chloro-N-cycloheptylacetamide. This guide is designed for researchers, chemists, and drug development professionals to provide practical, in-depth solutions to common challenges encountered during the purification of this compound. Our focus is on providing not just protocols, but the underlying chemical principles to empower you to troubleshoot effectively and ensure the integrity of your experimental results.
The synthesis of this compound, a secondary amide, is typically achieved via the nucleophilic acyl substitution reaction between chloroacetyl chloride and cycloheptylamine.[1][2][3] While the reaction itself is generally robust, the primary challenge lies in the downstream processing—specifically, the efficient removal of unreacted starting materials to isolate the pure amide product. This guide provides a systematic approach to this purification challenge.
Key Compound Properties
Understanding the distinct physicochemical properties of the product and unreacted starting materials is fundamental to designing an effective purification strategy. The significant difference in the acid-base character of the components is the cornerstone of the primary purification method.
| Compound | Formula | Molar Mass ( g/mol ) | Boiling Point (°C) | Key Characteristics |
| This compound (Product) | C₉H₁₆ClNO | 189.68 | N/A (Likely solid) | Neutral amide; soluble in organic solvents (EtOAc, DCM). |
| Cycloheptylamine (Starting Material) | C₇H₁₅N | 113.20 | 167-169 | Basic amine; forms water-soluble salt with acid.[4][5] |
| Chloroacetyl Chloride (Starting Material) | C₂H₂Cl₂O | 112.94 | 105-107 | Highly reactive acyl chloride; hydrolyzes to chloroacetic acid. |
| Chloroacetic Acid (Hydrolysis Byproduct) | C₂H₃ClO₂ | 94.50 | 189 | Acidic; forms water-soluble salt with base. |
Troubleshooting Guide: Common Purification Issues
This section addresses specific problems you may encounter post-synthesis in a direct question-and-answer format.
Question 1: My initial analysis (TLC, ¹H NMR) shows significant contamination from unreacted cycloheptylamine. What is the most efficient way to remove it?
Answer: The most effective method for removing residual cycloheptylamine is an aqueous acidic wash, leveraging the basicity of the amine.
-
Causality: Cycloheptylamine is a primary amine and therefore basic. By washing your organic solution with a dilute acid (e.g., 1 M HCl), you protonate the amine, forming cycloheptylammonium chloride. This ionic salt is highly soluble in the aqueous phase and will be partitioned out of the organic layer, while your neutral amide product remains in the organic solvent.[6]
Step-by-Step Protocol: Acidic Extraction
-
Dissolution: Ensure your crude reaction mixture is fully dissolved in a water-immiscible organic solvent, such as ethyl acetate (EtOAc) or dichloromethane (DCM).
-
Transfer: Transfer the organic solution to a separatory funnel.
-
Acid Wash: Add an equal volume of 1 M hydrochloric acid (HCl) to the separatory funnel. Stopper the funnel, invert, and open the stopcock to vent pressure. Shake vigorously for 30-60 seconds.
-
Separation: Allow the layers to separate completely. Drain the lower aqueous layer.
-
Validation (Optional but Recommended): Spot a sample of the organic layer on a TLC plate against your crude material. The spot corresponding to cycloheptylamine should be significantly diminished or absent. You can also test the pH of the aqueous layer to ensure it is acidic.
-
Repeat if Necessary: For significant amounts of amine contamination, a second acid wash may be required.
Question 2: How do I handle unreacted chloroacetyl chloride in my workup?
Answer: Unreacted chloroacetyl chloride is highly reactive and is typically addressed by quenching the reaction, followed by a basic wash to remove its hydrolysis byproduct, chloroacetic acid.
-
Causality: Chloroacetyl chloride reacts readily with water to hydrolyze into chloroacetic acid and HCl.[7] Chloroacetic acid, being a carboxylic acid, is acidic. A wash with a mild aqueous base, such as sodium bicarbonate (NaHCO₃), will deprotonate the carboxylic acid, forming sodium chloroacetate. This salt is water-soluble and will be extracted from the organic phase into the aqueous layer.[8] This wash also neutralizes any residual acid from the previous step.
Step-by-Step Protocol: Basic Extraction
-
Initial Quench: Often, the reaction is quenched by the slow addition of water or ice, which hydrolyzes the bulk of the unreacted chloroacetyl chloride before extraction begins.
-
Base Wash: Following the acidic wash (detailed in Q1), add an equal volume of saturated aqueous sodium bicarbonate solution to the separatory funnel containing your organic layer.
-
Venting (Critical): Stopper the funnel and shake gently at first, venting frequently by inverting and opening the stopcock. The neutralization reaction produces CO₂ gas, which can cause a dangerous pressure buildup.
-
Separation: Once gas evolution ceases, shake vigorously. Allow the layers to separate and drain the lower aqueous layer.
-
Validation: Check the pH of the aqueous wash with litmus paper or a pH strip to ensure it is neutral or slightly basic.
Question 3: After the acid and base washes, my product is an impure oil or discolored solid. What is the best next step for purification?
Answer: If your product is a solid at room temperature, recrystallization is the preferred method to achieve high purity.[9] This technique separates the desired compound from soluble impurities based on differences in solubility at varying temperatures.
-
Causality: The principle of recrystallization is that a compound is soluble in a hot solvent but sparingly soluble in the same solvent when cold. Impurities, ideally, either remain in the cold solvent or are insoluble in the hot solvent. As the saturated hot solution cools, the solubility of the desired compound decreases, forcing it to crystallize out in a pure form.
Step-by-Step Protocol: Recrystallization
-
Solvent Selection: Choose a suitable solvent. For chloroacetamides, polar protic solvents like 95% ethanol are often effective.[1] You may need to test a few solvents (e.g., isopropanol, acetonitrile, or a mixture like ethyl acetate/hexanes) to find the ideal system.
-
Dissolution: Place the crude, dried solid in an Erlenmeyer flask. Add the minimum amount of hot solvent required to fully dissolve the solid.
-
Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.
-
Ice Bath: Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the purified crystals by vacuum filtration (e.g., using a Büchner funnel).
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any residual impurities from the crystal surfaces.
-
Drying: Dry the crystals under a vacuum to remove all traces of solvent.
-
Validation: Assess the purity of the recrystallized product by melting point analysis (a sharp melting point indicates high purity) and an appropriate analytical technique like TLC or NMR.
Purification Workflow Diagram
The following diagram outlines the logical flow of the complete purification process, from the crude reaction mixture to the final, pure product.
Caption: Purification workflow for this compound.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental principle behind this multi-step washing procedure? A: The strategy is a classic example of acid-base extraction. It exploits the different chemical functionalities of the components in the mixture. The basic amine is removed by an acidic solution, the acidic hydrolysis byproduct is removed by a basic solution, and the neutral amide product remains in the organic solvent throughout the process.
Q2: How can I monitor the effectiveness of my purification in real-time? A: Thin-Layer Chromatography (TLC) is an indispensable tool for monitoring your purification. Before you begin, run a TLC of your starting materials and the crude reaction mixture to establish reference Rf values. Then, after each wash (acid and base), spot the organic layer on a new TLC plate. A successful wash will show the disappearance of the corresponding starting material spot. Your final product should ideally show a single spot on the TLC plate.
Q3: Are there any significant safety precautions I should take? A: Yes. Chloroacetyl chloride is corrosive, a lachrymator, and reacts violently with water. It should be handled in a fume hood with appropriate personal protective equipment (gloves, safety glasses, lab coat).[10] The quenching and extraction steps involving acids and bases should also be performed with care. Remember that neutralizing an acid with bicarbonate generates CO₂ gas, so you must vent the separatory funnel frequently to prevent pressure buildup.
Q4: What if both extraction and recrystallization fail to yield a pure product? A: In cases of persistent impurities or if your product is an oil, flash column chromatography is a powerful alternative.[11][12] Since your product is a polar amide, you would likely use normal-phase chromatography on silica gel. A typical eluent system might be a gradient of ethyl acetate in hexanes. If you still have residual basic amine, adding a very small amount (~0.5%) of triethylamine to your mobile phase can prevent the amine from streaking on the silica gel column, leading to a better separation.[6]
References
-
International Journal of Pharma Sciences and Research (2012). SYNTHESIS OF BIOLOGICALLY ACTIVE 2-CHLORO-N-ALKYL/ARYL ACETAMIDE DERIVATIVES. Available at: [Link]
-
Chemguide. The Preparation of Amides. Available at: [Link]
-
Organic Chemistry Portal. Amide synthesis by acylation. Available at: [Link]
-
ResearchGate. What is the best technique for amide purification?. Available at: [Link]
-
PubChem. Chloroacetamide. Available at: [Link]
-
P. R. Sebahar, R. M. Williams (2000). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. The Journal of Organic Chemistry, 65(26), 9242-9250. Available at: [Link]
-
Wikipedia. Chloroacetamide. Available at: [Link]
-
PubChem. 2-chloro-N-cyclopentylacetamide. Available at: [Link]
-
Study.com. How would unreacted alpha chloroacetyl chloride be removed from alpha-chloro-2,6-dimethylacetanilide?. Available at: [Link]
-
Biotage. How should I purify a complex, polar, amide reaction mixture?. Available at: [Link]
-
Cheméo. Chemical Properties of Cycloheptylamine (CAS 5452-35-7). Available at: [Link]
-
Teledyne ISCO. Successful Flash Chromatography. Available at: [Link]
-
Chemistry LibreTexts. Making Amides from Acyl Chlorides. Available at: [Link]
-
Chemistry LibreTexts. Chemistry of Amides. Available at: [Link]
-
PubChem. Cycloheptylamine. Available at: [Link]
-
Biotage. How do I purify ionizable organic amine compounds using flash column chromatography?. Available at: [Link]
Sources
- 1. ijpsr.info [ijpsr.info]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Cycloheptylamine (CAS 5452-35-7) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 5. CYCLOHEPTYLAMINE | 5452-35-7 [chemicalbook.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. chemguide.co.uk [chemguide.co.uk]
- 8. 2-CHLORO-N-CYCLOHEXYL-ACETAMIDE synthesis - chemicalbook [chemicalbook.com]
- 9. researchgate.net [researchgate.net]
- 10. datasheets.scbt.com [datasheets.scbt.com]
- 11. biotage.com [biotage.com]
- 12. kinglab.chemistry.wfu.edu [kinglab.chemistry.wfu.edu]
Preventing the formation of di-acylated byproducts in acetamide synthesis.
Guide: Preventing and Troubleshooting Di-acylated Byproduct Formation
Welcome to the technical support resource for acetamide synthesis. This guide is designed for researchers, chemists, and drug development professionals to address a common challenge in amide bond formation: the generation of di-acylated byproducts. As Senior Application Scientists, we provide not just protocols, but the underlying chemical principles to empower you to troubleshoot and optimize your reactions effectively.
Frequently Asked Questions (FAQs)
Q1: What is di-acetylation and why does it occur during my acetamide synthesis?
Di-acetylation is the formation of a di-amide (an imide) where a single nitrogen atom is bonded to two acyl groups. This occurs when the initially formed mono-acylated product (the desired acetamide) undergoes a second acylation reaction.
The core reason for this side reaction lies in the nucleophilicity of the amide nitrogen. While the lone pair on the nitrogen of a newly formed amide is significantly less reactive than the starting amine (due to resonance delocalization with the adjacent carbonyl group), it can still act as a nucleophile under certain conditions, attacking another molecule of the acetylating agent.
Mechanism of Di-acylation:
Caption: Figure 1 illustrates the competitive reaction pathways leading to the desired mono-acetamide and the di-acetamide byproduct.
Q2: What key factors promote the formation of di-acylated byproducts?
Several reaction parameters can inadvertently favor the formation of the di-acylated impurity. Understanding these is the first step to prevention.
-
Stoichiometry: Using a large excess of the acetylating agent (like acetic anhydride or acetyl chloride) dramatically increases the probability of the secondary acylation event.
-
Temperature: Higher reaction temperatures provide the necessary activation energy for the less reactive amide nitrogen to attack the acetylating agent, thereby increasing the rate of byproduct formation.
-
Reaction Time: Prolonged reaction times, especially after the primary amine has been fully consumed, can allow the slower, secondary acylation to become more significant.
-
Presence of a Non-nucleophilic Base: Strong, non-nucleophilic bases (e.g., pyridine, triethylamine) can deprotonate the newly formed acetamide. This generates a highly nucleophilic amidate anion, which rapidly reacts with the acetylating agent to form the di-acylated product.
-
Acetylating Agent Reactivity: Highly reactive acetylating agents can accelerate both the desired reaction and the undesired side reaction.
Q3: How can I reliably detect and quantify di-acylated impurities?
Accurate detection is crucial for troubleshooting. A multi-pronged approach is recommended:
-
Thin Layer Chromatography (TLC): The di-acylated byproduct is typically less polar than the corresponding acetamide. It will, therefore, have a higher Rf value on a normal-phase silica plate. This is an excellent in-process check.
-
High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method can effectively separate the starting amine, the acetamide product, and the di-acetamide byproduct. The byproduct, being more non-polar, will generally have a longer retention time. This method is ideal for quantification.
-
Mass Spectrometry (MS): Confirm the identity of the impurity by checking its molecular weight. The di-acylated product will have a mass corresponding to the addition of an acetyl group (CH₃CO, +42.04 Da) to the desired product.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be diagnostic. The N-H proton signal of the acetamide will be absent in the di-acetamide. You will also observe a change in the chemical shifts of protons adjacent to the nitrogen atom.
Troubleshooting Guide: Isolating and Solving Di-acylation Issues
This guide provides a logical workflow to diagnose and resolve the overproduction of di-acylated byproducts in your reaction.
Caption: Figure 2 provides a systematic workflow for diagnosing and resolving issues with di-acetylation during synthesis.
Q&A Troubleshooting in Depth
-
Problem: My analysis (TLC, HPLC, MS) confirms a significant amount of the di-acylated byproduct. Where do I start?
-
Answer: Always start with stoichiometry . This is the most common cause. Using a large excess of the acetylating agent creates a high concentration that can drive the less favorable secondary reaction. Reduce the equivalents of your acetylating agent to as close to 1 as is practical for your scale, typically in the range of 1.05 to 1.1 equivalents.
-
-
Problem: I've adjusted the stoichiometry to 1.1 equivalents, but di-acetylation is still above 5%. What's my next move?
-
Answer: The next parameter to control is temperature . Many standard acylation protocols call for room temperature or gentle heating, but this can provide enough energy to overcome the activation barrier for di-acetylation. Try running your reaction at a lower temperature, starting at 0 °C. The primary acylation of the amine is typically very fast, even at this temperature, while the secondary acylation of the less nucleophilic amide will be significantly suppressed.
-
-
Problem: I'm using triethylamine (TEA) as a base to scavenge the acid byproduct, but the issue persists even at low temperatures. Could the base be the problem?
-
Answer: Yes, absolutely. Tertiary amine bases like triethylamine or pyridine can deprotonate the amide product to form an amidate anion. This anion is a much stronger nucleophile than the neutral amide and will react very quickly with any remaining acetylating agent. Consider switching to a milder, heterogeneous inorganic base like sodium bicarbonate (NaHCO₃) or potassium carbonate (K₂CO₃). These are generally not strong enough to deprotonate the amide but will effectively neutralize the acid byproduct. In some cases, if the starting amine is a weak base, the reaction can be run without any base at all.
-
-
Problem: My protocol involves adding my amine to a solution of acetic anhydride. Could the order of addition matter?
-
Answer: Yes, the order of addition is critical. Adding the amine to a solution of the acetylating agent means that for a brief period, a single molecule of amine is exposed to a large excess of the acetylating agent, creating localized conditions that favor di-acetylation. The best practice is reverse addition : slowly add the acetylating agent to a solution of the amine. This ensures that the highly reactive amine is always in excess relative to the acetylating agent, maximizing the probability of the desired mono-acylation.
-
Optimized Protocol: Minimizing Di-acetylation via Controlled Addition
This protocol for the N-acetylation of a generic primary amine (R-NH₂) is designed to minimize byproduct formation by controlling stoichiometry, temperature, and addition rate.
Materials & Reagents:
-
Primary Amine (R-NH₂)
-
Acetic Anhydride (Ac₂O)
-
Dichloromethane (DCM) or Ethyl Acetate (EtOAc)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Addition funnel
-
Magnetic stirrer and stir bar
-
Ice bath
Step-by-Step Methodology:
-
Preparation: Dissolve the primary amine (1.0 eq) in the chosen solvent (e.g., DCM) in a round-bottom flask equipped with a magnetic stir bar.
-
Cooling: Place the flask in an ice bath and stir for 10-15 minutes until the internal temperature stabilizes at 0-5 °C.
-
Reagent Preparation: In a separate flask or addition funnel, dilute the acetic anhydride (1.05 eq) with a small amount of the same solvent.
-
Controlled Addition: Add the acetic anhydride solution dropwise to the stirred amine solution over 30-60 minutes. Use the addition funnel to maintain a slow and steady addition rate. Crucially, monitor the internal temperature to ensure it does not rise above 5-10 °C.
-
Reaction Monitoring: After the addition is complete, let the reaction stir at 0 °C for an additional 1-2 hours. Monitor the consumption of the starting amine by TLC or LC-MS.
-
Aqueous Work-up (Quench): Once the starting material is consumed, slowly pour the reaction mixture into a separatory funnel containing cold, saturated NaHCO₃ solution to quench any unreacted acetic anhydride and neutralize the acetic acid byproduct.
-
Extraction: Separate the organic layer. Wash it sequentially with saturated NaHCO₃, water, and finally brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude acetamide product.
-
Purification: If necessary, purify the crude product by recrystallization or column chromatography to remove any residual impurities.
Comparative Data Summary
The following table summarizes expected outcomes based on adjustments to reaction parameters. The values are illustrative, based on common experimental observations in organic synthesis.
| Parameter Adjusted | Condition | Expected Mono-acetamide Yield | Expected Di-acetamide Byproduct | Rationale |
| Stoichiometry | 2.0 eq Ac₂O, RT | ~70-85% | ~15-30% | High concentration of Ac₂O drives the secondary reaction. |
| 1.05 eq Ac₂O, RT | ~90-95% | ~5-10% | Reduced Ac₂O concentration minimizes secondary acylation. | |
| Temperature | 1.1 eq Ac₂O, 50 °C | ~80-90% | ~10-20% | Higher temperature provides activation energy for di-acetylation. |
| 1.1 eq Ac₂O, 0 °C | >95% | <5% | Low temperature kinetically disfavors the slower secondary reaction. | |
| Base | 1.1 eq Ac₂O, TEA, RT | ~75-85% | ~15-25% | TEA forms a highly reactive amidate anion intermediate. |
| 1.1 eq Ac₂O, NaHCO₃, RT | >95% | <5% | Inorganic base is not strong enough to deprotonate the amide product. |
References
Technical Support Center: Stability of 2-chloro-N-cycloheptylacetamide in Solution
Welcome to the technical support center for 2-chloro-N-cycloheptylacetamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) regarding the stability of this compound in solution. Our goal is to equip you with the scientific rationale and practical methodologies to anticipate, identify, and mitigate stability-related issues in your experiments.
I. General Stability Profile of this compound
This compound belongs to the chloroacetamide class of compounds. While specific stability data for this molecule is not extensively published, its reactivity can be predicted based on the known behavior of structurally related chloroacetamides. The primary routes of degradation in solution are anticipated to be hydrolysis and, to a lesser extent, photodegradation. The stability of this compound is significantly influenced by the pH, temperature, and composition of the solution.
The core reactive sites of the molecule are the amide bond and the carbon-chlorine bond. The cycloheptyl group, being a bulky and electron-donating alkyl group, may sterically hinder the approach of nucleophiles to the amide carbonyl, potentially slowing the rate of amide hydrolysis compared to less hindered analogues.
II. Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound in aqueous solutions?
A1: The two most probable degradation pathways are hydrolysis of the amide bond and nucleophilic substitution of the chlorine atom.
-
Amide Hydrolysis: This can be catalyzed by both acid and base. Acid-catalyzed hydrolysis typically involves protonation of the amide oxygen, making the carbonyl carbon more electrophilic for water to attack. Base-catalyzed hydrolysis proceeds via nucleophilic attack of a hydroxide ion on the carbonyl carbon.[1][2][3]
-
Nucleophilic Substitution: The chlorine atom can be displaced by nucleophiles present in the solution. In aqueous media, this can lead to the formation of 2-hydroxy-N-cycloheptylacetamide.
Q2: How does pH affect the stability of this compound?
A2: The rate of hydrolysis of chloroacetamides is highly pH-dependent. Stability is generally greatest at neutral pH (around 7).[2] Under acidic or basic conditions, the rate of degradation increases significantly.[1][3] It is crucial to control the pH of your solutions, especially for long-term storage or prolonged experiments.
Q3: Is this compound sensitive to light?
A3: While not as common as hydrolysis, photodegradation can occur with some chloroacetamides, leading to the formation of various degradation products. It is recommended to protect solutions of this compound from direct light, especially if the experiments are conducted over extended periods. This can be achieved by using amber vials or covering the experimental setup with aluminum foil.
Q4: What is the expected shelf-life of this compound in a common laboratory solvent like DMSO?
A4: When stored as a stock solution in anhydrous DMSO at -20°C or -80°C, this compound is expected to be stable for several months. However, it is crucial to use anhydrous DMSO, as the presence of water can lead to gradual hydrolysis even at low temperatures. For aqueous working solutions, it is best practice to prepare them fresh before each experiment.
III. Troubleshooting Guide
Issue 1: I am observing a decrease in the concentration of this compound in my aqueous buffer over time.
Potential Cause: This is likely due to hydrolysis of the compound. The rate of hydrolysis will depend on the pH and temperature of your buffer.
Troubleshooting Workflow:
Caption: Workflow for investigating compound degradation in solution.
Experimental Protocol: pH-Dependent Stability Study
-
Buffer Preparation: Prepare a series of buffers at different pH values (e.g., pH 4.0, 7.0, and 9.0). Ensure the buffer components are compatible with your analytical method.
-
Solution Preparation: Prepare a working solution of this compound in each buffer at a known concentration (e.g., 10 µM).
-
Incubation: Aliquot the solutions into separate vials for each time point and incubate them at a constant, relevant temperature (e.g., room temperature or 37°C).
-
Sampling: At predetermined time points (e.g., 0, 2, 4, 8, 24 hours), take a sample from each pH condition. Quench any further degradation by freezing the sample or immediately adding an organic solvent if compatible with your analysis.
-
Analysis: Analyze the concentration of the remaining this compound in each sample using a validated analytical method, such as HPLC-UV or LC-MS.
-
Data Interpretation: Plot the concentration of the parent compound versus time for each pH. Calculate the degradation rate constant and the half-life (t½) at each pH.
Expected Outcome:
| pH | Temperature (°C) | Half-life (t½) (hours) |
| 4.0 | 25 | ~ 48 |
| 7.0 | 25 | > 200 |
| 9.0 | 25 | ~ 12 |
| This is a hypothetical table for a typical chloroacetamide. Actual values for this compound may vary. |
Issue 2: I see an unexpected peak appearing in my chromatogram over time.
Potential Cause: This new peak is likely a degradation product of this compound.
Troubleshooting Workflow:
Caption: Workflow for identifying an unknown degradation product.
Major Anticipated Degradation Products:
| Degradation Pathway | Product Name | Molecular Formula | Molecular Weight |
| Amide Hydrolysis | Cycloheptylamine & Chloroacetic acid | C₇H₁₅N & C₂H₃ClO₂ | 113.20 & 94.50 |
| Nucleophilic Substitution | 2-hydroxy-N-cycloheptylacetamide | C₉H₁₇NO₂ | 171.24 |
Analytical Approach: Identification of Degradants by LC-MS
-
Method Development: Develop an LC-MS method that can separate this compound from its potential degradation products. A reverse-phase C18 column with a water/acetonitrile or water/methanol gradient is a good starting point.
-
Mass Spectrometry: Use a mass spectrometer to detect the parent compound and any new peaks.
-
Full Scan Mode: To determine the molecular weight of the new peak(s).
-
MS/MS (Tandem MS): To fragment the parent compound and the new peak(s). The fragmentation pattern can provide structural information to help identify the degradant.
-
Hypothesized Hydrolysis Pathway:
Caption: Potential degradation pathways of this compound in aqueous solution.
IV. Recommendations for Handling and Storage
-
Stock Solutions: Prepare high-concentration stock solutions in an anhydrous aprotic solvent such as DMSO or ethanol. Store these at -20°C or -80°C in tightly sealed vials to minimize water absorption.
-
Aqueous Solutions: Prepare aqueous working solutions fresh for each experiment from the stock solution. If storage of aqueous solutions is unavoidable, sterile filter the solution and store at 4°C for a short period (conduct a stability test to determine the acceptable duration).
-
Buffer Selection: Whenever possible, use buffers with a pH close to neutral (6.5-7.5) to maximize the stability of this compound.
-
Light Protection: Protect solutions from light by using amber vials or by covering clear vials with aluminum foil.
-
Temperature Control: Be mindful of the temperature at which experiments are conducted, as higher temperatures will accelerate degradation.
By understanding the potential stability issues of this compound and by employing the troubleshooting strategies outlined in this guide, you can ensure the accuracy and reliability of your experimental results.
V. References
-
K. E. K. V. U. S. L. M. E. S. D. W. M. L. W. D. D. C. Just, "Acid- and Base-Mediated Hydrolysis of Dichloroacetamide Herbicide Safeners," Environmental Science & Technology, 2022. [Link]
-
Semantic Scholar, "Acid- and Base-Mediated Hydrolysis of Dichloroacetamide Herbicide Safeners," Environmental science & technology, 2022. [Link]
-
M. L. Hladik et al., "Neutral chloroacetamide herbicide degradates and related compounds in Midwestern United States drinking water sources," Science of The Total Environment, 2008. [Link]
-
ResearchGate, "Neutral chloroacetamide herbicide degradates and related compounds in Midwestern United States drinking water sources," Request PDF, 2008. [Link]
-
ResearchGate, "Neutral degradates of chloroacetamide herbicides: Occurrence in drinking water and removal during conventional water treatment," Request PDF, 2005. [Link]
-
PubChem, "2-chloro-N-cyclopentylacetamide," PubChem, N.D. [Link]
-
ResearchGate, "Acid- and Base-Catalyzed Hydrolysis of Chloroacetamide Herbicides," Request PDF, 2006. [Link]
-
ResearchGate, "Insights into the metabolic pathways and biodegradation mechanisms of chloroacetamide herbicides," Request PDF, 2023. [Link]
-
Mol-Instincts, "2-Chloro-N-(3-cyano-4,5-dimethyl-2-furanyl)acetamide Properties vs Temperature," Mol-Instincts, N.D. [Link]
-
Wikipedia, "Chloroacetamide," Wikipedia, N.D. [Link]
-
PubMed, "Degradation pathway of 2-chloroethanol in Pseudomonas stutzeri strain JJ under denitrifying conditions," PubMed, 1996. [Link]
-
ResearchGate, "Determination of Chloroacetanilide and Chloroacetamide Herbicides and Their Polar Degradation Products in Water by LC/MS/MS," Request PDF, 2002. [Link]
-
PubChem, "Chloroacetanilide," PubChem, N.D. [Link]
-
PubChem, "2-chloro-N-methylacetamide," PubChem, N.D. [Link]
-
PubChem, "Chloro-N,N-diethylacetamide," PubChem, N.D. [Link]
-
International Journal of Pharma Sciences and Research, "SYNTHESIS OF BIOLOGICALLY ACTIVE 2-CHLORO-N-ALKYL/ARYL ACETAMIDE DERIVATIVES," IJRPS, 2012. [Link]
-
National Center for Biotechnology Information, "2-Chloro-N-(4-hydroxyphenyl)acetamide," PMC, 2015. [Link]
Sources
Technical Support Center: Characterization of N-Cycloalkylacetamides
Welcome to the technical support center for the characterization of N-cycloalkylacetamides. This guide is designed for researchers, scientists, and drug development professionals who are actively working with this class of compounds. As a senior application scientist, I understand that while these molecules are structurally straightforward, their characterization can present unique and often frustrating challenges. This resource is structured to provide not just protocols, but the underlying scientific reasoning to empower you to troubleshoot effectively and interpret your data with confidence.
Introduction: The Unique Challenges of N-Cycloalkylacetamides
N-cycloalkylacetamides are prevalent motifs in medicinal chemistry and materials science. The presence of the cycloalkyl group, while seemingly simple, introduces significant complexity into their analytical behavior. This is primarily due to:
-
Conformational Dynamics: The cycloalkyl ring is not static. For instance, a cyclohexane ring is in constant flux between chair, boat, and twist-boat conformations. This dynamic behavior directly influences the chemical environment of nearby atoms, leading to complexities in spectroscopic analysis, particularly NMR.
-
Restricted Amide Bond Rotation: Like all amides, the C-N bond has a degree of double bond character, which restricts free rotation. This can lead to the presence of cis and trans isomers, further complicating spectral interpretation. When combined with the conformational dynamics of the cycloalkyl ring, the result can be a mixture of several slowly interconverting species at room temperature.
This guide will address the practical challenges arising from these fundamental properties and provide you with the tools to overcome them.
Troubleshooting Guide: Synthesis & Purification
The synthesis of N-cycloalkylacetamides, typically via acylation of a cycloalkylamine, is generally robust. However, issues with yield and purity are common.
Q1: My reaction yield is low, and I see multiple spots on my TLC plate. What are the likely side products and how can I avoid them?
A1: The most common side reaction in the acylation of primary cycloalkylamines is the formation of a di-acylated byproduct, where the amine is acylated twice. This is particularly problematic if the reaction conditions are not carefully controlled.
Causality: The initially formed N-cycloalkylacetamide still possesses a lone pair of electrons on the nitrogen atom, which can be further acylated, especially if a strong acylating agent like an acyl chloride is used in excess or at elevated temperatures.
Troubleshooting Steps:
-
Control Stoichiometry: Use a 1:1 molar ratio of the cycloalkylamine to the acylating agent.[1]
-
Slow Addition: Add the acylating agent dropwise to the solution of the cycloalkylamine at a low temperature (e.g., 0 °C) to control the reaction rate and minimize over-acylation.
-
Choice of Acylating Agent: If di-acylation is persistent, consider using a less reactive acylating agent, such as an anhydride or employing a coupling agent (e.g., DCC, EDC) with the corresponding carboxylic acid.
Experimental Protocol: Synthesis of N-Cyclopentylacetamide
This protocol provides a general method for the synthesis of a representative N-cycloalkylacetamide.
-
Dissolve Cyclopentylamine: In a round-bottom flask, dissolve cyclopentylamine (1.0 eq) in a suitable solvent (e.g., dichloromethane or THF).
-
Add Base: Add a non-nucleophilic base, such as triethylamine (1.1 eq), to the solution.
-
Cool the Mixture: Place the flask in an ice bath to cool the solution to 0 °C.
-
Add Acetyl Chloride: While stirring, add acetyl chloride (1.0 eq) dropwise to the cooled solution.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Quench the reaction with water and separate the organic layer. Wash the organic layer with dilute HCl, saturated NaHCO3, and brine.
-
Purification: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate in vacuo. Purify the crude product by flash column chromatography or recrystallization.
Troubleshooting Guide: NMR Spectroscopy
NMR is the primary tool for the structural elucidation of N-cycloalkylacetamides, but it is also where the most significant challenges arise.
Q2: The 1H NMR spectrum of my N-cyclohexylacetamide shows broad, poorly resolved signals for the cyclohexane protons, even though the compound is pure. Why is this happening?
A2: This is a classic sign of intermediate chemical exchange on the NMR timescale. The broadening is due to the interconversion of different conformational isomers of the cyclohexane ring (e.g., chair-chair flip) and potentially restricted rotation around the amide C-N bond.[2] At room temperature, the rate of this exchange is often in the same order of magnitude as the NMR frequency, leading to signal broadening.
Causality: In one chair conformation, a proton is axial, and in the other, it is equatorial. These two positions have different chemical shifts. If the interconversion is slow, you see two distinct signals. If it's fast, you see a single, sharp, averaged signal. If the rate is intermediate, the NMR spectrometer "sees" a blur, resulting in broad peaks.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for broad NMR signals.
Step-by-Step Guide to Variable Temperature (VT) NMR:
-
Initial Spectrum: Acquire a standard 1H NMR spectrum at room temperature to confirm the issue.
-
High-Temperature Spectrum: Increase the temperature of the NMR probe in increments (e.g., 20 °C) and acquire a spectrum at each step. As the temperature increases, the rate of conformational exchange will increase. You should observe the broad signals coalescing into sharper, averaged signals.[3]
-
Low-Temperature Spectrum: Cool the NMR probe in increments. As the temperature decreases, the exchange rate will slow down. The broad signals should resolve into two or more distinct, sharp signals corresponding to the individual conformers.
-
Data Analysis: From the VT-NMR data, you can determine the coalescence temperature and calculate the energy barrier for the conformational change.[4][5]
Q3: How can I definitively assign the protons and carbons in my N-cycloalkylacetamide, especially with overlapping signals?
A3: Two-dimensional (2D) NMR spectroscopy is essential for unambiguous assignments when 1D spectra are complex.[6][7]
-
COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically through 2-3 bonds). This is invaluable for tracing the connectivity within the cycloalkyl ring.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with the carbons they are directly attached to. This allows for the confident assignment of carbon signals based on their attached, and often more easily assigned, protons.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over longer ranges (typically 2-3 bonds). This can be used to connect the acetyl group to the cycloalkyl ring via the amide bond.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): Reveals through-space correlations between protons that are close to each other, which can help in determining the preferred conformation.[8][9]
Table 1: Expected 1H and 13C NMR Chemical Shifts for N-Cyclopentylacetamide
| Assignment | 1H Chemical Shift (ppm) | Multiplicity | 13C Chemical Shift (ppm) |
| CH3 | ~2.0 | s | ~23 |
| C=O | - | - | ~170 |
| N-H | ~5.5-7.5 (broad) | br s | - |
| CH-N | ~4.1 | m | ~52 |
| CH2 (adjacent to CH-N) | ~1.8 | m | ~33 |
| CH2 (beta to CH-N) | ~1.5 | m | ~24 |
Note: Chemical shifts are approximate and can vary depending on the solvent and concentration.
Troubleshooting Guide: Mass Spectrometry
Mass spectrometry is crucial for confirming the molecular weight and obtaining fragmentation information that supports the proposed structure.
Q4: I am not observing the expected fragmentation pattern for my N-cycloalkylacetamide in my EI-MS spectrum. What is happening?
A4: N-cycloalkylacetamides can undergo complex fragmentation pathways, including rearrangements that may not be immediately obvious. While alpha-cleavage next to the carbonyl group or the nitrogen is common for amides, the cycloalkyl group introduces alternative pathways.[10][11]
Causality: Upon electron ionization, the initial molecular ion can be unstable. Cycloalkyl amides often undergo rearrangements to form more stable fragment ions.[12] A common pathway involves the loss of a ketene fragment, which can be followed by rearrangement of the cycloalkylamine radical cation.
Expected Fragmentation Patterns:
-
Molecular Ion (M+•): Should be visible, especially with softer ionization techniques like ESI or CI.[13][14]
-
Loss of Methyl Radical (M-15): Cleavage of the acetyl methyl group.
-
Loss of Acetyl Group (M-43): Cleavage of the entire acetyl group.
-
McLafferty Rearrangement: If the cycloalkyl ring has a gamma-proton, a McLafferty rearrangement can occur, leading to a neutral alkene loss and a characteristic fragment ion.
-
Cycloalkyl Ring Fragmentation: The cycloalkyl ring itself can fragment, typically through the loss of ethylene or other small neutral molecules.
Caption: Common fragmentation pathways for N-cyclohexylacetamide.
Frequently Asked Questions (FAQs)
Q5: What is the best chromatographic method for analyzing N-cycloalkylacetamides?
A5: Both HPLC and GC-MS can be effective, and the choice depends on the volatility and polarity of your specific compound.
-
Reverse-Phase HPLC: This is often the method of choice. A C18 column with a mobile phase of acetonitrile/water or methanol/water is a good starting point. Due to the basic nature of the amide nitrogen, peak tailing can be an issue. Using a mobile phase with a low concentration of an acid (e.g., 0.1% formic acid or acetic acid) can help to protonate the amide and improve peak shape.
-
GC-MS: This is suitable for more volatile and thermally stable N-cycloalkylacetamides. A mid-polarity column (e.g., DB-5ms) is generally a good choice.
Q6: My N-cycloalkylacetamide is a solid at room temperature. How should I prepare my NMR sample?
A6: N-cycloalkylacetamides are typically soluble in common deuterated solvents like CDCl3, DMSO-d6, and MeOD.
-
CDCl3: A good first choice for many organic molecules.
-
DMSO-d6: Its higher boiling point makes it suitable for high-temperature VT-NMR experiments. The N-H proton is often more clearly visible in DMSO-d6 and does not exchange as readily as in MeOD.
-
MeOD: The N-H proton will exchange with the deuterium of the solvent, causing the N-H signal to disappear from the 1H NMR spectrum. This can be a useful diagnostic experiment to confirm the presence of an exchangeable proton.
By understanding the underlying chemical principles that govern the behavior of N-cycloalkylacetamides, you can move from being reactive to proactive in your characterization efforts. This guide provides a framework for troubleshooting, but always remember to critically evaluate your own data in the context of your specific molecule.
References
-
Z.D. Stojanović, et al. (2013). EI/MS/MS spectra of N-monosubstituted cyanoacetamides. ResearchGate. Available at: [Link]
-
S. Leoni, et al. (2018). Synthesis and Evaluation of N -[1-(((3,4-Diphenylthiazol-2(3 H )-ylidene)amino)methyl)cyclopentyl]acetamide Derivatives for the Treatment of Diseases Belonging to MAOs. ResearchGate. Available at: [Link]
-
M. T. Huggins, et al. (2020). Variable Temperature NMR Experiment Studying Restricted Bond Rotation. Journal of Chemical Education. Available at: [Link]
-
E. Breitmaier. (n.d.). Structure Elucidation By NMR In Organic Chemistry: A Practical Guide. Dr. B. B. Hegde First Grade College, Kundapura. Available at: [Link]
-
ATB (Automated Topology Builder). (n.d.). N-Cyclohexylacetamide | C8H15NO | MD Topology | NMR | X-Ray. ATB. Available at: [Link]
-
A. A. El-Emam, et al. (2007). NUCLEOPHILIC REACTION OF CYCLOPENTYLAMINE ON PHTHALIMIDE DERIVATIVES: SYNTHESIS AND ANTINOCICEPTIVE ACTIVITY OF PRODUCTS. Acta Poloniae Pharmaceutica – Drug Research. Available at: [Link]
-
M. T. Huggins, et al. (2020). Variable Temperature NMR Experiment Studying Restricted Bond Rotation. ACS Publications. Available at: [Link]
-
A. Rauk, et al. (n.d.). 1 H NMR data for Conformational Calculations. ResearchGate. Available at: [Link]
-
Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. Available at: [Link]
-
Chemistry LibreTexts. (2021). 24.1: Structural, Physical, and Spectral Characteristics of Amides. Chemistry LibreTexts. Available at: [Link]
-
S. K. Sasso. (n.d.). Interpretation of mass spectra. University of Florida. Available at: [Link]
-
P. R. Olivato, et al. (n.d.). NMR Spectroscopy: a Tool for Conformational Analysis. auremn. Available at: [Link]
-
Nanalysis. (2023). Using NMR to observe the restricted rotation in amide bonds. Nanalysis. Available at: [Link]
-
A. Kumar, et al. (n.d.). Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. ResearchGate. Available at: [Link]
-
JenaLib. (n.d.). Structure Determination by NMR Spectroscopy #3.4-1 3.4. Conformational Analysis With Geometric & Experimental Constraints. JenaLib. Available at: [Link]
-
H. Takahashi, et al. (2018). Using 1HN amide temperature coefficients to define intrinsically disordered regions: An alternative NMR method. PMC. Available at: [Link]
-
Y. Chen, et al. (2009). Structure elucidation and NMR assignments for two amide alkaloids from a Mangrove endophytic Fungus (No. ZZF-22). PubMed. Available at: [Link]
-
J. Clark. (n.d.). fragmentation patterns in the mass spectra of organic compounds. Chemguide. Available at: [Link]
-
Michigan State University Department of Chemistry. (n.d.). Mass Spectrometry. MSU Chemistry. Available at: [Link]
-
NPTEL-NOC IITM. (2020). Structure Determination of Peptides by simple 2D NMR Spectroscopy. YouTube. Available at: [Link]
-
T. C. Chang, et al. (n.d.). Microwave-Assisted Catalytic Acetylation of Alcohols by Gold Nanoparticle-Supported Gadolinium Complex. Figshare. Available at: [Link]
-
University of Notre Dame. (n.d.). Organic Structure Elucidation Workbook. University of Notre Dame. Available at: [Link]
-
PubChem. (n.d.). 2-Cyclopentylacetamide. PubChem. Available at: [Link]
-
PubChem. (n.d.). N-(cyanomethyl)-N-cyclopentylacetamide. PubChem. Available at: [Link]
-
PubChem. (n.d.). Acetamide, N-cyclopentyl-. PubChem. Available at: [Link]
-
T. H. Dzido, et al. (n.d.). Retention behavior of some alkaloids in thin layer chromatography with bonded stationary phases and binary mobile phases. ResearchGate. Available at: [Link]
Sources
- 1. ptfarm.pl [ptfarm.pl]
- 2. researchgate.net [researchgate.net]
- 3. NMR blog - Using NMR to observe the restricted rotation in amide bonds — Nanalysis [nanalysis.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Structure elucidation and NMR assignments for two amide alkaloids from a Mangrove endophytic Fungus (No. ZZF-22) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. youtube.com [youtube.com]
- 9. structureworkbook.nd.edu [structureworkbook.nd.edu]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. chemguide.co.uk [chemguide.co.uk]
- 12. researchgate.net [researchgate.net]
- 13. uni-saarland.de [uni-saarland.de]
- 14. Mass Spectrometry [www2.chemistry.msu.edu]
Scaling up 2-chloro-N-cycloheptylacetamide synthesis without compromising purity
Welcome to the technical support guide for the synthesis of 2-chloro-N-cycloheptylacetamide. This document is designed for researchers, chemists, and process development professionals who are looking to transition this synthesis from bench-scale to larger quantities without compromising on purity or safety. We will explore the critical parameters of this reaction, troubleshoot common scale-up challenges, and provide a robust, scalable protocol grounded in established chemical principles.
The synthesis of this compound is a classic example of nucleophilic acyl substitution, specifically an N-acylation reaction between cycloheptylamine and chloroacetyl chloride.[1][2] While straightforward on a small scale, scaling up introduces challenges related to thermal management, impurity control, and product isolation. This guide provides field-proven insights to navigate these complexities effectively.
Reaction Overview: The Schotten-Baumann Approach
The reaction proceeds via the attack of the nucleophilic amine (cycloheptylamine) on the electrophilic carbonyl carbon of the acyl chloride (chloroacetyl chloride).[3] This forms a tetrahedral intermediate which then collapses, expelling a chloride ion. A base is required to neutralize the hydrochloric acid (HCl) byproduct, which would otherwise protonate the starting amine, rendering it non-nucleophilic and halting the reaction.[4][5] This overall transformation is a classic example of the Schotten-Baumann reaction, which is widely used for the formation of amides and esters.[6][7]
Troubleshooting Guide: From Bench to Scale
This section addresses specific, practical problems you may encounter during the scale-up process in a question-and-answer format.
Question 1: My reaction yield has dropped significantly upon scaling up. What are the likely causes and solutions?
Answer: A drop in yield during scale-up is a common issue, often pointing to problems with mixing, temperature control, or reagent stability that are less pronounced at a smaller scale.
-
Cause A: Hydrolysis of Chloroacetyl Chloride. Chloroacetyl chloride is highly reactive and susceptible to hydrolysis from moisture in the air, solvents, or on glassware, especially at larger scales where transfers and additions take longer.[8] The resulting chloroacetic acid will not participate in the desired reaction.
-
Solution: Ensure all glassware is oven-dried or flame-dried before use. Use anhydrous solvents and handle chloroacetyl chloride under an inert atmosphere (e.g., nitrogen or argon).[9] The reaction should be run under a positive pressure of inert gas.
-
-
Cause B: Inefficient HCl Scavenging. If the HCl byproduct is not neutralized efficiently, it will form a salt with the cycloheptylamine (cycloheptylammonium chloride), effectively removing it from the reaction mixture and lowering the yield.[4]
-
Solution: On a larger scale, localized concentration gradients can be a problem. Ensure vigorous mechanical stirring. When using a tertiary amine base like triethylamine (TEA), ensure at least one full equivalent is used. In a biphasic Schotten-Baumann setup with an inorganic base (e.g., NaOH), efficient stirring is even more critical to maximize the interfacial area where the reaction occurs.[7]
-
-
Cause C: Poor Temperature Control. This reaction is highly exothermic.[10][11] An uncontrolled temperature spike can lead to side reactions and degradation of both starting materials and product, reducing the overall yield.
Question 2: I'm observing significant impurity formation, particularly an unknown byproduct with a higher Rf on my TLC plate. What is it and how can I prevent it?
Answer: The most likely byproduct is the result of a secondary reaction involving the product itself or unreacted starting materials.
-
Cause A: Diacylation. Although less common with secondary amides, if conditions are too harsh or if the product is deprotonated, it could potentially react with another molecule of chloroacetyl chloride. A more likely scenario is the formation of a dimer where the product of one reaction, this compound, is alkylated by another molecule of unreacted cycloheptylamine. However, the most common impurity is often a result of the product reacting with the starting amine. The primary amine can act as a nucleophile and displace the chlorine on the product molecule, forming a dimer impurity.[14]
-
Solution: Maintain strict temperature control. Add the chloroacetyl chloride to the solution of the amine and base, not the other way around. This ensures the highly reactive acyl chloride is always the limiting reagent in the reaction zone, minimizing its chance to participate in side reactions.
-
-
Cause B: Unreacted Starting Materials. Incomplete reaction will leave you with starting amine and potentially chloroacetic acid (from hydrolysis) in your crude product.
-
Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC) or another suitable technique (e.g., GC, LC-MS).[15] Ensure the reaction has gone to completion before initiating the workup. A slight excess (1.05-1.10 equivalents) of the amine can sometimes be used to ensure all the acyl chloride is consumed. The excess amine can then be easily removed with an acidic wash during workup.[16]
-
Question 3: How do I manage the powerful exotherm during the chloroacetyl chloride addition on a multi-liter scale?
Answer: Managing the heat of reaction is the most critical safety and purity consideration during scale-up. A thermal runaway event, where the reaction rate and temperature increase uncontrollably, can lead to a dangerous release of energy and pressure.[10][11]
-
Strategy A: Controlled Addition Rate. The rate of heat generation is directly proportional to the rate of reagent addition. Use a high-quality addition funnel or a syringe pump to add the chloroacetyl chloride dropwise. The addition rate should be dictated by the cooling system's capacity to maintain the target internal temperature.
-
Strategy B: Adequate Cooling and Heat Transfer. A simple ice bath is insufficient for multi-liter scales. A jacketed reactor connected to a powerful recirculating chiller is mandatory. Ensure the heat transfer fluid is appropriate for the target temperature range.
-
Strategy C: Sufficient Dilution. Running the reaction at a higher dilution (i.e., more solvent) increases the thermal mass of the system, which helps to absorb the heat generated. While this may increase processing time and solvent cost, it is a crucial safety measure. A good starting point is a concentration of 0.5-1.0 M.
-
Strategy D: Reverse Addition. In some cases, adding the amine solution to the chloroacetyl chloride solution (reverse addition) can help control the exotherm, as the amine is immediately consumed. However, this can sometimes lead to different impurity profiles and should be tested on a small scale first. For this specific reaction, adding the acyl chloride to the amine is standard practice.[16]
Question 4: My product is "oiling out" during crystallization instead of forming a nice solid. How can I improve my isolation procedure?
Answer: "Oiling out" occurs when the product's solubility in the crystallization solvent is too high at the cooling temperature, or when impurities are present that inhibit crystal lattice formation.
-
Solution A: Solvent System Optimization. Pure this compound is a solid. If it's oily, it's likely impure. First, ensure the workup was effective in removing salts and other impurities. After workup and concentration, if the crude is an oil, try dissolving it in a minimal amount of a good hot solvent (e.g., ethyl acetate, isopropanol) and then slowly adding a miscible anti-solvent (e.g., heptane, hexanes) until the solution becomes cloudy (the cloud point). Then, add a small amount of the good solvent to redissolve the oil, and allow the mixture to cool slowly. This often promotes crystallization over oiling. Recrystallization from an ethanol/water mixture is also a common and effective method for chloroacetamides.[15]
-
Solution B: Seeding. If you have a small amount of pure, solid product from a previous batch, add a tiny crystal (a "seed") to the supersaturated solution as it cools. This provides a template for crystal growth.
-
Solution C: Slow Cooling. Rapid cooling favors oiling or the formation of very small, impure crystals.[17] Allow the solution to cool to room temperature slowly, and then transfer it to a refrigerator or freezer. Gentle scratching of the inside of the flask with a glass rod at the solvent line can also initiate crystallization.
Frequently Asked Questions (FAQs)
Q: What is the best solvent and base combination for this reaction at scale?
A: The choice depends on your equipment, safety protocols, and desired workup procedure. Here is a comparison of common options:
| Method | Solvent | Base | Pros | Cons |
| Homogeneous Organic | Dichloromethane (DCM), Acetonitrile (MeCN)[16], Ethyl Acetate | Triethylamine (TEA)[18], Pyridine | Good solubility for reagents. Easy to monitor by TLC. TEA·HCl salt can be filtered off or washed out. | DCM is a regulated solvent. TEA can be difficult to remove completely. Pyridine is toxic. |
| Biphasic (Schotten-Baumann) | Toluene, Dichloromethane | Aq. Sodium Hydroxide (NaOH), Aq. Sodium Carbonate (Na₂CO₃) | Inexpensive base. Byproducts (NaCl) are easily removed in the aqueous phase. Avoids using TEA. | Requires vigorous stirring to ensure reaction. Risk of acyl chloride hydrolysis.[7] |
For scale-up, the biphasic Schotten-Baumann method using aqueous NaOH or Na₂CO₃ is often preferred due to cost, ease of byproduct removal, and avoidance of tertiary amine bases which can sometimes complicate purification.
Q: What are the critical safety precautions for handling the reagents?
A: Safety is paramount. Both primary reagents have significant hazards.
-
Chloroacetyl Chloride (CAS 79-04-9): Highly corrosive and a lachrymator. It causes severe skin burns and eye damage.[8][19] It reacts violently with water, releasing toxic hydrogen chloride gas.[9] Always handle in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., butyl rubber), splash goggles, and a face shield.[8]
-
Cycloheptylamine (CAS 5452-35-7): A flammable and corrosive liquid.[1][20] It can cause severe skin burns and eye damage.[21] Handle in a fume hood away from ignition sources, wearing standard PPE.
Q: How do I properly quench the reaction?
A: Once the reaction is complete by TLC, the quench step is designed to destroy any remaining reactive species, primarily unreacted chloroacetyl chloride. A slow, controlled addition of water is a common method. However, on a large scale, this can be exothermic and lead to the release of HCl gas. A better approach is to quench by adding the reaction mixture to a chilled, stirred solution of a weak base like aqueous sodium bicarbonate or sodium carbonate. This neutralizes both the excess acyl chloride and any HCl present.
Scale-Up Synthesis Workflow
The following diagram illustrates a robust workflow for the scaled synthesis.
Caption: Workflow for scaled synthesis of this compound.
Experimental Protocol: Scalable Synthesis of this compound (ca. 1 mole scale)
Disclaimer: This protocol is intended for trained professionals in a properly equipped laboratory. A thorough risk assessment should be conducted before proceeding.
Reagents & Equipment:
-
Jacketed glass reactor (2L or larger) with overhead mechanical stirring, temperature probe, and nitrogen inlet.
-
Recirculating chiller/heater.
-
Addition funnel (250 mL).
-
Cycloheptylamine (113.2 g, 1.0 mol, 1.0 equiv).
-
Chloroacetyl chloride (118.6 g, 1.05 mol, 1.05 equiv). [Note: Using a slight excess of the acylating agent is common, but ensure your amine is high purity].
-
Triethylamine (111.3 g, 1.1 mol, 1.1 equiv).[18]
-
Dichloromethane (DCM), anhydrous (1 L).
-
Deionized Water, Saturated aq. Sodium Bicarbonate, Brine.
-
Anhydrous Magnesium Sulfate or Sodium Sulfate.
Procedure:
-
Reactor Setup: Set up the jacketed reactor under a positive pressure of nitrogen. Set the chiller to 0°C.
-
Reagent Charging: To the reactor, charge cycloheptylamine (1.0 mol) and anhydrous DCM (500 mL). Begin stirring and allow the solution to cool to 0-5°C. Once cooled, add triethylamine (1.1 mol).
-
Controlled Addition: In a separate, dry flask under nitrogen, prepare a solution of chloroacetyl chloride (1.05 mol) in anhydrous DCM (250 mL). Transfer this solution to the addition funnel.
-
Add the chloroacetyl chloride solution dropwise to the stirred amine solution in the reactor over 1.5-2 hours. Critically, maintain the internal reaction temperature between 0°C and 10°C throughout the addition.[12] A significant exotherm will be observed; adjust the addition rate as needed to maintain temperature control.
-
Reaction Monitoring: After the addition is complete, allow the reaction mixture (now a slurry due to precipitated triethylamine hydrochloride) to stir at 0-10°C for an additional 1-2 hours.[16] Monitor the reaction's completion by TLC (e.g., using a 3:1 Hexane:Ethyl Acetate mobile phase), ensuring the disappearance of the cycloheptylamine starting material.
-
Workup - Quench: Once the reaction is complete, slowly add 500 mL of cold water to quench the reaction.
-
Workup - Washes: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with:
-
1 M HCl (2 x 250 mL) to remove excess triethylamine and any remaining cycloheptylamine.
-
Saturated aq. Sodium Bicarbonate (2 x 250 mL) to remove any acidic byproducts.
-
Brine (1 x 250 mL) to aid in phase separation.
-
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product, which should be a solid or semi-solid.
-
Purification - Crystallization: Recrystallize the crude solid from a suitable solvent system, such as an ethanol/water or ethyl acetate/heptane mixture, to yield pure this compound as a white to off-white solid.[15]
-
Final Drying: Dry the purified solid in a vacuum oven at a moderate temperature (e.g., 40-50°C) to a constant weight.
References
-
Katke, S.A. et al. (2011). SYNTHESIS OF BIOLOGICALLY ACTIVE 2-CHLORO-N-ALKYL/ARYL ACETAMIDE DERIVATIVES. International Journal of Pharma Sciences and Research (IJPSR), Vol.2(7), 148-156. [Link]
-
Abdel-Wahab, B. F. et al. (2019). Synthesis of N-aryl 2-chloroacetamides and their chemical reactivity towards various types of nucleophiles. ResearchGate. [Link]
-
Yusubov, M. S. et al. (2020). CHLORO-N-(4-HYDROXYPHENYL) ACETAMIDE AND STUDY OF THEIR ANTIMICROBIAL. Neliti. [Link]
-
Wang, Q. et al. (2020). Effect of Amine Additives on Thermal Runaway Inhibition of SiC||NCM811 Batteries. Journal of Electrochemistry. [Link]
-
Jacobs, W. A. & Heidelberger, M. (1941). chloroacetamide. Organic Syntheses, Coll. Vol. 1, p.153. [Link]
-
Gribble, G. W. et al. (1978). Chloroacetamide photocyclization of indole derivatives. Synthesis, stereochemistry, and crystal structure of 3,7-methano-3-azacycloundecino[5,4-b]indoles. The Journal of Organic Chemistry. [Link]
-
Wikipedia. (n.d.). Schotten–Baumann reaction. [Link]
-
PubChem - NIH. (n.d.). Chloroacetamide. [Link]
-
New Jersey Department of Health. (n.d.). Hazard Summary: CHLOROACETYL CHLORIDE. [Link]
-
Wang, Y. et al. (2016). Role of Amines in Thermal-Runaway-Mitigating Lithium-Ion Battery. ResearchGate. [Link]
-
Chemistry LibreTexts. (2023). Reactions of Acyl Chlorides with Primary Amines. [Link]
- Google Patents. (n.d.). WO2020222158A1 - Process for the preparation of 2-amino-n-(2,2,2-trifluoroethyl)-acetamide and salts thereof.
-
Julian, P. L. & Pikl, J. (1935). Preparation of Some New 2-Chloroacetamides. Journal of the American Chemical Society. [Link]
-
Wikipedia. (n.d.). Thermal runaway. [Link]
-
Grokipedia. (n.d.). Schotten–Baumann reaction. [Link]
- Google Patents. (n.d.).
-
Sakarya, S. & Ketrez, O. (2015). Synthesis of Novel cis-2-Azetidinones from Imines and Chloroacetyl Chloride Using Triethylamine. ResearchGate. [Link]
-
Loba Chemie. (2019). CHLOROACETYL CHLORIDE FOR SYNTHESIS MSDS. [Link]
-
Ghosez, L. et al. (1988). Propenylamine, 1-chloro-N,N,2-trimethyl-. Organic Syntheses, Coll. Vol. 6, p.293. [Link]
-
University of California San Diego. (2016). Role of Amines in Thermal-Runaway-Mitigating Lithium-Ion Battery. [Link]
-
PubChem - NIH. (n.d.). Cycloheptylamine. [Link]
-
H.E.L Group. (2024). What are thermal runaways, and why should we care about them?[Link]
-
Onys'ko, P. P. et al. (2007). A novel synthesis of chloroacetamide derivatives via C-amidoalkylation of aromatics by 2-chloro-N-(2,2,2-trichloro-1-hydroxyethyl)acetamide. Arkivoc. [Link]
-
BYJU'S. (2019). Schotten Baumann Reaction. [Link]
-
Sharma, P. et al. (2013). Microwave–assisted efficient synthesis of toluidine derivative “2-chloro-n-p-tolylacetamide”. ResearchGate. [Link]
-
IPCS. (1993). CHLOROACETYL CHLORIDE ICSC: 0845. [Link]
-
Fisher Scientific. (n.d.). Amide Synthesis. [Link]
-
Briody, J. M. & Satchell, D. P. N. (1965). Acylation. Part XIV. A comparison of the reactivities of acetyl and chloroacetyl chloride towards phenols in acetonitrile. Journal of the Chemical Society (Resumed). [Link]
-
SATHEE. (n.d.). Chemistry Schotten Baumann Reaction. [Link]
-
PrepChem.com. (n.d.). Synthesis of 2-chloro-N-[2-(phenylamino)phenyl]-acetamide. [Link]
Sources
- 1. Buy Cycloheptylamine | 5452-35-7 [smolecule.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. SATHEE: Chemistry Schotten Baumann Reaction [sathee.iitk.ac.in]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. byjus.com [byjus.com]
- 6. Schotten–Baumann reaction - Wikipedia [en.wikipedia.org]
- 7. grokipedia.com [grokipedia.com]
- 8. nj.gov [nj.gov]
- 9. fishersci.com [fishersci.com]
- 10. Thermal runaway - Wikipedia [en.wikipedia.org]
- 11. helgroup.com [helgroup.com]
- 12. media.neliti.com [media.neliti.com]
- 13. researchgate.net [researchgate.net]
- 14. WO2020222158A1 - Process for the preparation of 2-amino-n-(2,2,2-trifluoroethyl)-acetamide and salts thereof - Google Patents [patents.google.com]
- 15. ijpsr.info [ijpsr.info]
- 16. 2-CHLORO-N-CYCLOHEXYL-ACETAMIDE synthesis - chemicalbook [chemicalbook.com]
- 17. CN104326897A - Continuous crystallization method of chloroacetic acid - Google Patents [patents.google.com]
- 18. Organic Syntheses Procedure [orgsyn.org]
- 19. lobachemie.com [lobachemie.com]
- 20. Cycloheptylamine | 5452-35-7 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 21. Cycloheptylamine | C7H15N | CID 2899 - PubChem [pubchem.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the ¹H and ¹³C NMR Analysis of 2-chloro-N-cycloheptylacetamide
In the landscape of pharmaceutical development, the unambiguous structural elucidation of novel chemical entities is a cornerstone of regulatory compliance and drug safety.[1][2][3] Among the arsenal of analytical techniques available, Nuclear Magnetic Resonance (NMR) spectroscopy stands out for its capacity to provide a detailed atomic-level map of molecular structure in solution.[1][3][4] This guide offers an in-depth analysis of 2-chloro-N-cycloheptylacetamide, presenting a comparative examination of its ¹H and ¹³C NMR spectra. We will explore the theoretical underpinnings, predictive analysis, and practical experimental protocols, providing researchers, scientists, and drug development professionals with a comprehensive framework for interpreting the NMR data of this and structurally related molecules.
The Indispensable Role of NMR in Structural Characterization
While techniques like Mass Spectrometry (MS) provide crucial information about molecular weight and fragmentation patterns, and Infrared (IR) Spectroscopy identifies functional groups, NMR spectroscopy offers unparalleled insight into the precise connectivity and spatial arrangement of atoms.[5] For a molecule like this compound, NMR is not just a characterization tool; it is a validation system that confirms the successful synthesis and purity of the compound, which is critical for advancing a drug candidate.[2][6]
-
¹H NMR Spectroscopy focuses on the hydrogen nuclei (protons). It provides information on the number of distinct proton environments, the electron density around each proton (chemical shift), the relative number of protons in each environment (integration), and the number of neighboring protons (spin-spin splitting or multiplicity).[7][8]
-
¹³C NMR Spectroscopy observes the carbon-13 isotope. While less sensitive due to the low natural abundance of ¹³C (~1.1%), it provides a direct look at the carbon backbone of the molecule.[9][10] Spectra are typically acquired with proton decoupling, resulting in a simplified spectrum where each unique carbon atom appears as a single line.[10]
Structural Analysis of this compound
To effectively interpret the NMR spectra, we must first dissect the molecule's structure and identify the unique proton and carbon environments.
Caption: A typical workflow for small molecule structural elucidation.
-
Mass Spectrometry (MS): Would confirm the molecular weight of this compound (189.68 g/mol ) and its isotopic pattern due to chlorine. However, it would not distinguish it from a structural isomer, such as 3-chloro-N-cyclohexylpropionamide.
-
Infrared (IR) Spectroscopy: Would show characteristic absorptions for the amide N-H bond (around 3300 cm⁻¹) and the carbonyl C=O stretch (around 1650 cm⁻¹). This confirms the presence of the amide functional group but provides no information on the cycloheptyl or chloroacetyl fragments.
-
NMR's Unique Contribution: Only NMR can definitively piece the fragments together. The singlet for the Cl-CH₂ group and the distinct signals for the cycloheptyl ring, coupled with their integrations, confirm the precise arrangement of atoms, leaving no ambiguity about the compound's identity.
Experimental Protocols
Achieving high-quality NMR data is contingent on meticulous sample preparation and proper instrument setup. [11][12][13] Protocol 1: NMR Sample Preparation
-
Select a Deuterated Solvent: Deuterated chloroform (CDCl₃) is a common choice for non-polar to moderately polar organic compounds and is suitable for this compound. [12]2. Determine Sample Quantity: Weigh approximately 5-10 mg of the solid compound for ¹H NMR and 15-25 mg for ¹³C NMR. [13][14][15]3. Dissolution: Place the weighed sample into a clean, dry vial. Add approximately 0.6-0.7 mL of CDCl₃. [14]4. Add Internal Standard (Optional but Recommended): A small amount of tetramethylsilane (TMS) is often pre-added to the solvent by the manufacturer to serve as a chemical shift reference (δ = 0.00 ppm).
-
Transfer to NMR Tube: Gently swirl the vial to ensure the sample is fully dissolved. Using a Pasteur pipette, transfer the clear solution into a clean, high-quality 5 mm NMR tube, ensuring no solid particles are transferred. [11][12]The final sample height should be approximately 4-5 cm. [15]6. Capping and Labeling: Cap the NMR tube securely and label it clearly.
Protocol 2: Data Acquisition (General Steps on a Modern FT-NMR Spectrometer)
-
Instrument Setup: Insert the sample into the spectrometer's autosampler or manually lower it into the magnet.
-
Locking and Shimming: The spectrometer will automatically "lock" onto the deuterium signal of the solvent (CDCl₃) to stabilize the magnetic field. The instrument will then perform an automated "shimming" process to optimize the magnetic field homogeneity, which is crucial for sharp, well-resolved peaks. [11]3. Acquiring ¹H Spectrum:
-
Load a standard proton experiment.
-
Set the number of scans (e.g., 8 or 16 scans for a sample of this concentration).
-
Initiate the acquisition. The process typically takes a few minutes.
-
-
Acquiring ¹³C Spectrum:
-
Load a standard proton-decoupled carbon experiment (e.g., zgpg30).
-
Set a larger number of scans (e.g., 128 to 1024 scans) due to the lower sensitivity of ¹³C. [10] * Initiate the acquisition. This may take from 20 minutes to several hours depending on the concentration and desired signal-to-noise ratio.
-
-
Data Processing: After acquisition, perform a Fourier transform, phase correction, and baseline correction on the resulting Free Induction Decay (FID) to obtain the final spectrum. Calibrate the chemical shift axis by setting the TMS signal to 0.00 ppm (for ¹H) or the CDCl₃ signal to 77.16 ppm (for ¹³C).
Advanced Analysis: 2D NMR for Unambiguous Assignments
For complex molecules, 1D spectra can have overlapping signals. 2D NMR techniques provide an additional dimension of information to resolve this ambiguity. [16][17]
-
COSY (¹H-¹H Correlation Spectroscopy): This experiment shows which protons are coupled to each other. A cross-peak between two signals indicates that those protons are typically within 2-3 bonds of each other. For our molecule, COSY would show correlations between H-3 and H-4/H-8, and among the various protons of the cycloheptyl ring.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with the carbons they are directly attached to. It is invaluable for assigning carbon signals based on their known proton assignments.
Caption: Expected 2D NMR correlations (COSY and HSQC) for this compound.
Conclusion
The comprehensive analysis of this compound using ¹H and ¹³C NMR spectroscopy provides a clear and definitive structural portrait. The ¹H NMR spectrum reveals the electronic environment and connectivity of protons, while the ¹³C NMR spectrum maps the carbon framework. When used in conjunction, and supported by complementary techniques like MS and IR, NMR serves as the gold standard for structural verification in the rigorous environment of drug discovery and development. The protocols and predictive data presented in this guide offer a robust framework for scientists to confidently analyze and interpret the NMR spectra of this and analogous compounds.
References
-
Hornak, J. P. (n.d.). Sample Preparation. Rochester Institute of Technology. Retrieved from [Link]
-
MIT OpenCourseWare. (n.d.). 8.1 - FT-NMR Sample Preparation Guide. Retrieved from [Link]
-
Scribd. (n.d.). NMR Sample Preparation Guide. Retrieved from [Link]
- Balcı, M. (2005). Basic ¹H- and ¹³C-NMR Spectroscopy. Elsevier.
-
Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]
-
AZoOptics. (2024, May 22). The Role of Nuclear Magnetic Resonance Spectroscopy in Drug Discovery. Retrieved from [Link]
-
Holm, R., & Spraul, M. (2014). NMR spectroscopy: Quality control of pharmaceutical products. European Pharmaceutical Review. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, January 29). NMR - Interpretation. Retrieved from [Link]
-
Anonymous. (n.d.). Basic 1h And 13c Nmr Spectroscopy. Retrieved from [https://friendship εξελίξεις.org/basic-1h-and-13c-nmr-spectroscopy/]([Link] εξελίξεις.org/basic-1h-and-13c-nmr-spectroscopy/)
-
Almac. (n.d.). The Application of NMR for Drug Development and Manufacturing in a Good Manufacturing Practice Setting. Retrieved from [Link]
-
Anonymous. (n.d.). Basic 1h And 13c Nmr Spectroscopy. Retrieved from [Link]
-
Kovačević, M., & Dragičević, I. (2019). NMR spectroscopy in drug discovery and development: Evaluation of physico-chemical properties. Arhiv za farmaciju, 69(6), 389-405. Retrieved from [Link]
-
Slideshare. (n.d.). Comparison of 1H-NMR and 13C-NMR. Retrieved from [Link]
-
Fiveable. (n.d.). 8.3 1H and 13C NMR spectroscopy. Retrieved from [Link]
-
Walsh Medical Media. (n.d.). Drug Discovery and Development of NMR Spectroscopy in Pharmaceutical Industry. Retrieved from [Link]
-
SpectraBase. (n.d.). 2-chloro-N-cyclohexylacetamide. Retrieved from [Link]
-
The Royal Society of Chemistry. (2014). Supplementary Information Hydrogenation of Amides Catalyzed by Combined Catalytic System of Ru Complex with Zinc Salt. Retrieved from [Link]
-
Chad's Prep. (2018, September 20). 15.6a Interpreting NMR Example 1 [Video]. YouTube. Retrieved from [Link]
-
SpectraBase. (n.d.). 2-Chloro-p-acetamide - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]
-
Emery Pharma. (2018, April 2). A Step-By-Step Guide to 1D and 2D NMR Interpretation. Retrieved from [Link]
-
ACD/Labs. (2021, December 2). The Basics of Interpreting a Proton (¹H) NMR Spectrum. Retrieved from [Link]
-
KPU Pressbooks. (n.d.). 6.6 ¹H NMR Spectra and Interpretation (Part I). Organic Chemistry I. Retrieved from [Link]
-
Sajed, T., et al. (2024). Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. Metabolites, 14(5), 290. Retrieved from [Link]
-
PubChem. (n.d.). 2-chloro-N-cyclopentylacetamide. Retrieved from [Link]
-
ACD/Labs. (n.d.). NMR Prediction. Retrieved from [Link]
-
Chemaxon. (n.d.). NMR Predictor. Retrieved from [Link]
-
ResearchGate. (n.d.). 1 H NMR and 13 C NMR chemical shifts for the SCH 2 group of the.... Retrieved from [Link]
-
PubChem. (n.d.). 2-chloro-N,N-dimethylacetamide. Retrieved from [Link]
-
ResearchGate. (n.d.). Computational protocols for calculating 13C NMR chemical shifts. Retrieved from [Link]
-
Tantillo, D. J., et al. (2021). DELTA50: A Highly Accurate Database of Experimental 1H and 13C NMR Chemical Shifts Applied to DFT Benchmarking. Molecules, 26(16), 4879. Retrieved from [Link]
-
NIST. (n.d.). 2-Chloro-N-methylacetamide. NIST Chemistry WebBook. Retrieved from [Link]
-
NMRDB.org. (n.d.). Predict all NMR spectra. Retrieved from [Link]
-
SpectraBase. (n.d.). N-CYCLOHEPTYLFORMAMIDE - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]
-
SpectraBase. (n.d.). N-cyclohexylpentanamide - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]
-
ChemRxiv. (n.d.). CASCADE-2.0: Real Time Prediction of 13C-NMR Shifts with sub-ppm Accuracy. Retrieved from [Link]
-
PROSPRE. (n.d.). 1H NMR Predictor. Retrieved from [Link]
-
Oregon State University. (n.d.). 13C NMR Chemical Shift. Retrieved from [Link]
-
Perpète, E. A., & Laurent, A. (2006). Theoretical investigation on 1H and 13C NMR chemical shifts of small alkanes and chloroalkanes. Journal of computational chemistry, 27(13), 1535–1542. Retrieved from [Link]
-
Silva, A. M. S., et al. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. Retrieved from [Link]
-
Chegg.com. (n.d.). Solved predict the 13c nmr spectra of the. Retrieved from [Link]
Sources
- 1. azooptics.com [azooptics.com]
- 2. The Application of NMR for Drug Development and Manufacturing in a Good Manufacturing Practice Setting - Almac [almacgroup.com]
- 3. walshmedicalmedia.com [walshmedicalmedia.com]
- 4. NMR spectroscopy in drug discovery and development: Evaluation of physico-chemical properties - PMC [pmc.ncbi.nlm.nih.gov]
- 5. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 6. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 7. dev-virtualetr.uninavarra.edu.co [dev-virtualetr.uninavarra.edu.co]
- 8. acdlabs.com [acdlabs.com]
- 9. Comparison of 1H-NMR and 13C-NMR | PPTX [slideshare.net]
- 10. fiveable.me [fiveable.me]
- 11. depts.washington.edu [depts.washington.edu]
- 12. ocw.mit.edu [ocw.mit.edu]
- 13. scribd.com [scribd.com]
- 14. organomation.com [organomation.com]
- 15. NMR Sample Preparation | College of Science and Engineering [cse.umn.edu]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. emerypharma.com [emerypharma.com]
A Comparative Analysis of 2-chloro-N-cycloheptylacetamide and N-cyclohexylacetamide: A Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry and agrochemical research, the nuanced structural modifications of bioactive scaffolds can lead to profound differences in efficacy, selectivity, and safety. This guide provides a detailed comparative analysis of two N-cycloalkylacetamide derivatives: 2-chloro-N-cycloheptylacetamide and N-cyclohexylacetamide. While N-cyclohexylacetamide has been a subject of study, its 2-chloro-cycloheptyl analog remains a largely uncharacterized molecule. This document aims to bridge this knowledge gap by presenting known data, predicting comparative properties based on structure-activity relationships, and providing robust experimental protocols for a comprehensive head-to-head evaluation.
Introduction: The Significance of the Acetamide Scaffold and its Modifications
N-substituted acetamides are a cornerstone in the development of a wide array of biologically active compounds. The amide functional group provides a stable, planar structure capable of hydrogen bonding, which is crucial for interacting with biological targets. The lipophilic cycloalkyl moiety significantly influences the compound's pharmacokinetic profile, including its absorption, distribution, metabolism, and excretion (ADME).
The two molecules under consideration present two key structural variations:
-
Cycloalkyl Ring Size: The difference between a cyclohexyl and a cycloheptyl ring affects the compound's lipophilicity, conformational flexibility, and steric profile. These differences can impact how the molecule fits into a binding pocket of a target protein.
-
α-Chloro Substitution: The introduction of a chlorine atom at the α-position to the carbonyl group transforms the molecule into a reactive electrophile. This 2-chloroacetamide moiety is a known "warhead" in covalent inhibitors, capable of forming irreversible bonds with nucleophilic residues like cysteine in target proteins. This covalent modification can lead to enhanced potency and prolonged duration of action.[1]
This guide will delve into the known and projected differences in the physicochemical properties, synthesis, and biological activities of these two compounds, providing a framework for their systematic investigation.
Physicochemical Properties: A Tale of Two Rings and an Electrophilic Addition
A thorough understanding of the physicochemical properties of a compound is paramount for predicting its biological behavior. While experimental data for this compound is scarce, we can infer its properties based on the known data for N-cyclohexylacetamide and the general effects of α-halogenation and ring expansion.
| Property | N-cyclohexylacetamide | This compound (Predicted) | Rationale for Prediction |
| Molecular Formula | C₈H₁₅NO | C₉H₁₆ClNO | Addition of a chlorine atom and expansion of the cycloalkyl ring. |
| Molecular Weight | 141.21 g/mol | 189.68 g/mol | Increased atomic mass from the additional atoms. |
| Melting Point | 101-103 °C | Likely lower than N-cyclohexylacetamide | The larger, more flexible cycloheptyl ring may disrupt crystal packing. |
| Boiling Point | 160-161 °C (15 mmHg) | Higher than N-cyclohexylacetamide | Increased molecular weight and van der Waals forces. |
| LogP (Lipophilicity) | ~1.8 (Calculated) | Higher than N-cyclohexylacetamide | The larger cycloheptyl ring and the chlorine atom increase lipophilicity. |
| Water Solubility | Sparingly soluble | Lower than N-cyclohexylacetamide | Increased lipophilicity generally leads to decreased water solubility. |
| Reactivity | Stable amide | Electrophilic alkylating agent | The α-chloro group makes the adjacent carbon susceptible to nucleophilic attack. |
Synthesis and Characterization: A Roadmap for Investigation
The synthesis of both compounds is achievable through standard organic chemistry reactions. Below are detailed protocols for their preparation and characterization, designed to be self-validating and provide a solid foundation for further studies.
Synthesis Protocols
3.1.1. Synthesis of N-cyclohexylacetamide
This can be achieved via the acylation of cyclohexylamine with acetic anhydride.[2]
-
Materials: Cyclohexylamine, acetic anhydride, diethyl ether, saturated sodium bicarbonate solution, anhydrous magnesium sulfate.
-
Procedure:
-
In a round-bottom flask, dissolve cyclohexylamine (1.0 eq) in diethyl ether.
-
Cool the solution in an ice bath and add acetic anhydride (1.1 eq) dropwise with stirring.
-
Allow the reaction to warm to room temperature and stir for 2 hours.
-
Wash the reaction mixture with saturated sodium bicarbonate solution to neutralize any excess acetic acid.
-
Separate the organic layer, dry over anhydrous magnesium sulfate, and filter.
-
Evaporate the solvent under reduced pressure to yield the crude product.
-
Recrystallize from a suitable solvent (e.g., hexane) to obtain pure N-cyclohexylacetamide.
-
3.1.2. Synthesis of this compound
This synthesis involves the acylation of cycloheptylamine with chloroacetyl chloride.[3]
-
Materials: Cycloheptylamine, chloroacetyl chloride, dichloromethane, triethylamine, 1M HCl, saturated sodium bicarbonate solution, anhydrous magnesium sulfate.
-
Procedure:
-
Dissolve cycloheptylamine (1.0 eq) and triethylamine (1.2 eq) in dichloromethane in a round-bottom flask.
-
Cool the solution in an ice bath and add chloroacetyl chloride (1.1 eq) dropwise with vigorous stirring. The triethylamine acts as a base to neutralize the HCl byproduct.
-
Allow the reaction to warm to room temperature and stir for 3 hours.
-
Wash the reaction mixture sequentially with 1M HCl, water, and saturated sodium bicarbonate solution.
-
Separate the organic layer, dry over anhydrous magnesium sulfate, and filter.
-
Evaporate the solvent under reduced pressure to yield the crude product.
-
Purify the product by column chromatography on silica gel using a hexane/ethyl acetate gradient.
-
Characterization Protocols
Thorough characterization is essential to confirm the identity and purity of the synthesized compounds.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Will confirm the presence of the cycloalkyl protons, the amide N-H proton (which will be a broad singlet), and the acetyl or chloroacetyl protons. The chemical shifts and coupling patterns will provide structural confirmation. For this compound, the CH₂Cl protons will appear as a singlet at a characteristic downfield shift (around 4.0 ppm).
-
¹³C NMR: Will show the expected number of carbon signals for each molecule, with the carbonyl carbon appearing at a downfield chemical shift.
-
-
Infrared (IR) Spectroscopy:
-
Both compounds will exhibit a strong C=O stretch for the amide group (around 1640-1680 cm⁻¹).
-
A characteristic N-H stretch will be observed around 3300 cm⁻¹.
-
This compound will also show a C-Cl stretch in the fingerprint region (around 600-800 cm⁻¹).
-
-
Mass Spectrometry (MS):
-
Will provide the molecular weight of the compounds, confirming their elemental composition. High-resolution mass spectrometry (HRMS) should be used for precise mass determination.
-
The fragmentation pattern can also provide structural information. For this compound, the isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in a ~3:1 ratio) will be a key diagnostic feature.
-
Comparative Biological Activity: A Hypothesis-Driven Approach
The structural differences between the two compounds suggest distinct biological activity profiles. The following sections outline potential activities and provide experimental protocols for their evaluation.
Herbicidal Activity
Chloroacetamides are a well-established class of herbicides that inhibit the biosynthesis of very-long-chain fatty acids in plants.[4] It is plausible that this compound will exhibit herbicidal activity, while N-cyclohexylacetamide is less likely to be active in this manner due to the absence of the reactive chloroacetyl group.[5]
Experimental Protocol: Seedling Growth Inhibition Assay
-
Objective: To assess and compare the pre-emergent herbicidal activity of the two compounds.
-
Materials: Seeds of a model plant (e.g., Arabidopsis thaliana or cress), agar, petri dishes, stock solutions of the test compounds in a suitable solvent (e.g., DMSO).
-
Procedure:
-
Prepare agar plates containing various concentrations of each test compound. Include a solvent control.
-
Aseptically place a defined number of seeds on the surface of the agar in each plate.
-
Seal the plates and incubate them under controlled light and temperature conditions.
-
After a set period (e.g., 7-10 days), measure the root length and hypocotyl length of the seedlings.
-
Calculate the concentration required for 50% inhibition of growth (IC₅₀) for each compound.
-
Antifungal Activity
N-substituted chloroacetamides have been reported to possess antifungal properties.[3] The mechanism is likely related to the alkylation of essential fungal enzymes. The larger cycloheptyl ring in this compound might enhance its ability to penetrate fungal cell membranes compared to a cyclohexyl analog.
Experimental Protocol: Broth Microdilution Assay
-
Objective: To determine the minimum inhibitory concentration (MIC) of the compounds against pathogenic fungi.
-
Materials: Fungal strains (e.g., Candida albicans, Aspergillus fumigatus), appropriate liquid growth medium (e.g., RPMI-1640), 96-well microplates, stock solutions of test compounds.
-
Procedure:
-
Prepare serial dilutions of the test compounds in the growth medium in the wells of a 96-well plate.
-
Inoculate each well with a standardized suspension of the fungal strain.
-
Include positive (fungus only) and negative (medium only) controls.
-
Incubate the plates at an appropriate temperature for 24-48 hours.
-
Determine the MIC, which is the lowest concentration of the compound that visibly inhibits fungal growth.[6][7]
-
Cytotoxicity and Potential Anticancer Activity
The electrophilic nature of this compound suggests it may exhibit cytotoxicity against rapidly proliferating cells, such as cancer cells, by alkylating cellular macromolecules like DNA and proteins.[8] N-cyclohexylacetamide is expected to have significantly lower, if any, cytotoxic activity.
Experimental Protocol: MTT Assay for Cytotoxicity
-
Objective: To evaluate the cytotoxic effects of the compounds on a cancer cell line.
-
Materials: A human cancer cell line (e.g., HeLa or MCF-7), cell culture medium, fetal bovine serum, 96-well cell culture plates, MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), DMSO.
-
Procedure:
-
Seed the cancer cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds for a specified period (e.g., 48 or 72 hours).
-
Add MTT reagent to each well and incubate for 3-4 hours. Live cells will reduce the yellow MTT to purple formazan crystals.
-
Dissolve the formazan crystals in DMSO.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the cell viability as a percentage of the untreated control and determine the IC₅₀ value for each compound.[9]
-
Conclusion and Future Directions
This guide provides a comprehensive framework for the comparative analysis of this compound and N-cyclohexylacetamide. While a significant knowledge gap exists for the chloro-cycloheptyl derivative, this document outlines a clear and scientifically rigorous path for its synthesis, characterization, and biological evaluation.
The key predicted differences lie in the enhanced lipophilicity and electrophilic reactivity of this compound, which are expected to confer herbicidal, antifungal, and cytotoxic properties not prominent in N-cyclohexylacetamide. The experimental protocols provided herein are designed to test these hypotheses and generate the critical data needed to understand the structure-activity relationships within this chemical series.
For researchers and drug development professionals, the systematic investigation of these two compounds offers an opportunity to elucidate the impact of subtle structural modifications on biological activity. The findings from such a study could guide the design of more potent and selective therapeutic or agrochemical agents based on the N-cycloalkylacetamide scaffold.
References
-
PubChem. (n.d.). N-Cyclohexylacetamide. Retrieved from [Link]
-
MDPI. (n.d.). Profiling of Disubstituted Chloroacetamides' Potential Biological Activity by Liquid Chromatography. Retrieved from [Link]
-
ResearchGate. (n.d.). Chloroacetamide Herbicides. Retrieved from [Link]
-
PubMed. (2002). Alkylating reactivity and herbicidal activity of chloroacetamides. Retrieved from [Link]
-
MDPI. (n.d.). Synthesis and Antibacterial Evaluation of N-phenylacetamide Derivatives Containing 4-Arylthiazole Moieties. Retrieved from [Link]
-
PubMed. (2021). Genotoxicity of chloroacetamide herbicides and their metabolites in vitro and in vivo. Retrieved from [Link]
-
Clinical and Laboratory Standards Institute. (n.d.). Antifungal Susceptibility Testing: Current Approaches. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). A Practical Guide to Antifungal Susceptibility Testing. Retrieved from [Link]
-
PubMed. (2002). Alkylating reactivity and herbicidal activity of chloroacetamides. Retrieved from [Link]
-
PubMed. (1989). Influence of schedule on alkylating agent cytotoxicity in vitro and in vivo. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Cytotoxicity of alkylating agents towards sensitive and resistant strains of Escherichia coli in relation to extent and mode of alkylation of cellular macromolecules and repair of alkylation lesions in deoxyribonucleic acids. Retrieved from [Link]
-
JoVE. (2020, November 12). Video: Measuring Volatile and Non-volatile Antifungal Activity of Biocontrol Products. Retrieved from [Link]
-
Creative Biolabs. (n.d.). Antifungal Activity Test Service. Retrieved from [Link]
-
Government of Canada. (1993, April 5). Dir93-07b Regulatory Directive Guidelines for Efficacy Assessment of Herbicides and Plant Growth Regulators. Retrieved from [Link]
-
Pacific Northwest Extension. (n.d.). Testing for and Deactivating Herbicide Residues. Retrieved from [Link]
-
PubMed. (1985). Modification of alkylating agent cytotoxicity by cisplatin. Retrieved from [Link]
-
protocols.io. (2024, February 28). Cytotoxicity Assay Protocol. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, January 15). 2.3: The Nature of NMR Absorptions. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, July 30). 24.11: Spectroscopy of Amines. Retrieved from [Link]
-
PubMed. (1976). Chemical-ionization mass spectrometry of beta-lactam antibiotics. Retrieved from [Link]
-
ResearchGate. (2019, November 18). Synthesis of N-aryl 2-chloroacetamides and their chemical reactivity towards various types of nucleophiles. Retrieved from [Link]
-
Drug Design Org. (n.d.). Structure Activity Relationships. Retrieved from [Link]
-
International Journal of Pharma Sciences and Research. (2012, January 2). SYNTHESIS OF BIOLOGICALLY ACTIVE 2-CHLORO-N-ALKYL/ARYL ACETAMIDE DERIVATIVES. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. akjournals.com [akjournals.com]
- 3. surface.chem.uwm.edu [surface.chem.uwm.edu]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Alkylating reactivity and herbicidal activity of chloroacetamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Antifungal Susceptibility Testing: Current Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Practical Guide to Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 8. semanticscholar.org [semanticscholar.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
A Comparative Guide to the Identification of 2-chloro-N-cycloheptylacetamide: FT-IR Spectroscopy vs. Alternative Analytical Techniques
In the landscape of pharmaceutical research and drug development, the unambiguous identification and characterization of novel chemical entities are paramount. 2-chloro-N-cycloheptylacetamide, a molecule of interest in synthetic chemistry, requires robust analytical methodologies to ensure its structural integrity and purity. This guide provides an in-depth comparison of Fourier-Transform Infrared (FT-IR) spectroscopy with other powerful analytical techniques—Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS)—for the definitive identification of this target compound. We will delve into the theoretical underpinnings of each method, present detailed experimental protocols, and offer a comparative analysis to guide researchers in selecting the most appropriate technique for their needs.
The Role of Vibrational Spectroscopy: Unveiling the Molecular Fingerprint with FT-IR
FT-IR spectroscopy is a rapid and non-destructive technique that probes the vibrational modes of molecules. When a molecule is irradiated with infrared light, it absorbs energy at specific frequencies corresponding to the vibrations of its chemical bonds (stretches, bends, and torsions). This absorption pattern creates a unique spectral "fingerprint" that is characteristic of the molecule's structure.
For this compound, a secondary amide, we can predict the appearance of several key absorption bands based on its functional groups. The diagnostic pattern for secondary amides includes a single N-H stretching peak, a strong C=O stretching peak (Amide I), and an intense N-H in-plane bending peak (Amide II).[1] The presence of the chloro-substituent and the cycloheptyl group will also contribute to the unique fingerprint of the molecule.
Key Predicted FT-IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| N-H | Stretch | 3370 - 3170 | Medium |
| C-H (cycloheptyl) | Stretch | 3000 - 2850 | Strong |
| C=O (Amide I) | Stretch | 1680 - 1630 | Strong |
| N-H (Amide II) | Bend | 1570 - 1515 | Strong |
| C-N | Stretch | Not specified | Not specified |
| C-Cl | Stretch | 800 - 600 | Strong |
This table is based on characteristic IR absorption frequencies for common functional groups and related molecules.[1][2][3]
Experimental Protocol: FT-IR Analysis
A detailed, step-by-step methodology for conducting an FT-IR analysis of this compound is provided below.
Caption: Workflow for FT-IR analysis of this compound.
Step-by-Step Methodology:
-
Sample Preparation (KBr Pellet Method):
-
Take approximately 1-2 mg of the synthesized this compound.
-
Add about 100-200 mg of dry potassium bromide (KBr) powder.
-
Grind the mixture thoroughly in an agate mortar to obtain a fine, homogeneous powder.
-
Transfer the powder to a pellet-pressing die.
-
Apply pressure (typically 8-10 tons) using a hydraulic press to form a transparent or semi-transparent pellet.
-
-
Background Spectrum Acquisition:
-
Ensure the sample compartment of the FT-IR spectrometer is empty.
-
Acquire a background spectrum. This will account for any atmospheric CO₂ and water vapor, as well as instrumental artifacts.
-
-
Sample Spectrum Acquisition:
-
Place the KBr pellet containing the sample in the sample holder within the spectrometer's sample compartment.
-
Acquire the FT-IR spectrum of the sample over the desired wavenumber range (typically 4000-400 cm⁻¹).
-
-
Data Analysis:
-
The acquired spectrum should be baseline-corrected.
-
Identify the wavenumbers of the major absorption peaks.
-
Compare the observed peaks with the expected characteristic frequencies for the functional groups present in this compound (N-H, C=O, C-Cl, etc.).
-
Alternative Analytical Techniques for Structural Elucidation
While FT-IR provides a valuable fingerprint, a comprehensive identification often necessitates complementary techniques that offer different insights into the molecular structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an exceptionally powerful tool for determining the precise arrangement of atoms in a molecule. It is based on the interaction of atomic nuclei (most commonly ¹H and ¹³C) with an external magnetic field. The chemical environment of each nucleus influences its resonance frequency, providing detailed information about its connectivity and spatial relationship to other atoms.
For this compound, ¹H NMR would reveal the number of different types of protons, their chemical shifts (indicating their electronic environment), and their splitting patterns (indicating neighboring protons). ¹³C NMR would similarly provide information about the carbon skeleton of the molecule.[4]
Anticipated ¹H NMR Signals for this compound:
-
-CH₂-Cl protons: A singlet in a specific chemical shift range.
-
-NH- proton: A signal that may be broad and its position can be concentration-dependent.
-
-CH- (cycloheptyl, attached to N): A multiplet.
-
-CH₂- (cycloheptyl): A series of complex multiplets.
Mass Spectrometry (MS)
Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight of the compound and can reveal details about its structure through the analysis of fragmentation patterns. The presence of chlorine, with its characteristic isotopic distribution (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), will result in a distinctive pattern in the mass spectrum, with a molecular ion peak (M) and an M+2 peak.[5]
Expected Mass Spectrum Features for this compound:
-
Molecular Ion Peak (M⁺): A peak corresponding to the molecular weight of the compound with the ³⁵Cl isotope.
-
M+2 Peak: A peak at two mass units higher than the molecular ion peak, with an intensity of approximately one-third of the M⁺ peak, corresponding to the molecule containing the ³⁷Cl isotope.
-
Fragmentation Peaks: Peaks corresponding to the masses of fragments resulting from the cleavage of bonds within the molecule, which can help to piece together the structure.
Comparative Analysis: FT-IR vs. NMR vs. MS
The choice of analytical technique depends on the specific information required, the available instrumentation, and the nature of the sample.
| Parameter | FT-IR Spectroscopy | NMR Spectroscopy | Mass Spectrometry |
| Principle | Vibrational transitions of chemical bonds | Nuclear spin transitions in a magnetic field | Measurement of mass-to-charge ratio of ions |
| Information Provided | Functional groups present, molecular fingerprint | Detailed atomic connectivity, stereochemistry | Molecular weight, elemental composition, fragmentation pattern |
| Sample Preparation | Relatively simple (e.g., KBr pellet, thin film) | Requires dissolution in a deuterated solvent | May require dissolution and infusion, or direct analysis |
| Sensitivity | Microgram to milligram range | Milligram range | Picogram to femtogram range |
| Specificity | Good for fingerprinting, can have overlapping peaks | Excellent for unambiguous structure determination | Excellent for molecular weight and formula determination |
| Cost & Complexity | Relatively low cost and simple operation | High cost and complex operation | Moderate to high cost and complexity |
Conclusion: A Multi-faceted Approach to Identification
For the definitive identification of this compound, a multi-technique approach is recommended. FT-IR spectroscopy serves as a rapid and cost-effective initial screening method to confirm the presence of key functional groups and to provide a unique molecular fingerprint. However, for unambiguous structural elucidation, NMR spectroscopy is indispensable, offering detailed insights into the atomic connectivity. Mass spectrometry complements these techniques by providing accurate molecular weight information and fragmentation data that further confirms the proposed structure. By integrating the data from these powerful analytical methods, researchers can confidently establish the identity and purity of this compound, a critical step in advancing drug discovery and development.
References
-
JenaLib. (n.d.). Determination of Secondary Structure in Proteins by FTIR Spectroscopy. Retrieved from [Link]
-
Medium. (2023, January 24). FT-IR Spectroscopy for Characterization of Protein Secondary Structure. Retrieved from [Link]
-
SpectraBase. (n.d.). 2-chloro-N-cyclohexylacetamide. Retrieved from [Link]
-
PubMed Central. (n.d.). FT-IR Spectroscopic Analysis of the Secondary Structures Present during the Desiccation Induced Aggregation of Elastin-Like Polypeptide on Silica. Retrieved from [Link]
-
Spectroscopy Online. (2020, January 1). Organic Nitrogen Compounds, VII: Amides—The Rest of the Story. Retrieved from [Link]
-
PubMed Central. (n.d.). Characterisation of Twelve Newly Synthesised N-(substituted Phenyl)-2-chloroacetamides with QSAR Analysis and Antimicrobial Activity Tests. Retrieved from [Link]
-
PubChem. (n.d.). 2-chloro-N-cyclopentylacetamide. Retrieved from [Link]
-
NIST. (n.d.). 2-Chloro-N-methylacetamide. Retrieved from [Link]
-
Northern Illinois University. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]
-
PubChem. (n.d.). 2-chloro-N-methylacetamide. Retrieved from [Link]
-
NIST. (n.d.). 2-Chloro-N-ethylacetamide. Retrieved from [Link]
-
SpectraBase. (n.d.). N-benzyl-2-chloroacetamide - Optional[FTIR] - Spectrum. Retrieved from [Link]
-
Northern Illinois University. (n.d.). Typical IR Absorption Frequencies For Common Functional Groups. Retrieved from [Link]
-
Azerbaijan Medical Journal. (n.d.). LC-MS-MS based Identification of process related impurities of 2-chloro-N-(9H-purin-6-yl) acetamide. Retrieved from [Link]
-
SIELC Technologies. (n.d.). Separation of N-(2-Benzoyl-4-nitrophenyl)-2-chloroacetamide on Newcrom R1 HPLC column. Retrieved from [Link]
-
Filo. (2023, November 3). The 1H -NMR spectrum of 2-chloroacetamide ClCH_{2}CONH_{2} shows three. Retrieved from [Link]
-
PubChem. (n.d.). 2-Chloro-N,N-diethyl-2-fluoroacetamide. Retrieved from [Link]
-
DTIC. (n.d.). High Performance Liquid Chromatography Analysis of 2-Chloroethyl Ethylsulfide and Its Decomposition By-Products by Derivatizatio. Retrieved from [Link]
-
NIST. (n.d.). Acetamide, 2-chloro-. Retrieved from [Link]
-
YouTube. (2023, November 18). Chloro pattern in Mass Spectrometry. Retrieved from [Link]
-
PubChem. (n.d.). Chloroacetamide. Retrieved from [Link]
Sources
- 1. spectroscopyonline.com [spectroscopyonline.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. eng.uc.edu [eng.uc.edu]
- 4. Characterisation of Twelve Newly Synthesised N-(substituted Phenyl)-2-chloroacetamides with QSAR Analysis and Antimicrobial Activity Tests - PMC [pmc.ncbi.nlm.nih.gov]
- 5. m.youtube.com [m.youtube.com]
A Senior Application Scientist's Guide to the Biological Activity of N-Alkyl Chloroacetamides
Introduction
N-alkyl chloroacetamides are a fascinating and versatile class of organic compounds characterized by a chloroacetyl group attached to a nitrogen atom, which is further substituted with an alkyl group. This seemingly simple chemical scaffold is the foundation for a remarkable diversity of biological activities, ranging from potent herbicides that protect our crops to promising candidates in the fight against cancer and microbial infections.[1][2] Their utility stems from the electrophilic nature of the chloroacetamide moiety, which can readily react with biological nucleophiles, leading to the modulation of various cellular processes.[3][4]
This guide provides a comprehensive comparison of the biological activities of different N-alkyl chloroacetamides, offering insights into their mechanisms of action, structure-activity relationships, and the experimental methodologies used to evaluate their efficacy. It is designed for researchers, scientists, and drug development professionals seeking to understand and harness the potential of this important class of molecules.
The Chloroacetamide "Warhead": A Common Mechanism of Action
The biological activity of N-alkyl chloroacetamides is fundamentally linked to the reactivity of the α-chloroacetyl group. The electron-withdrawing nature of the adjacent carbonyl group and the chlorine atom renders the α-carbon electrophilic. This makes it susceptible to nucleophilic attack by electron-rich functional groups present in biomolecules, most notably the thiol group of cysteine residues in proteins.[3][5] This covalent modification, a process known as alkylation, can lead to the inhibition of enzyme activity, disruption of protein-protein interactions, or the modulation of signaling pathways.
Caption: General mechanism of action of N-alkyl chloroacetamides via alkylation of biological nucleophiles.
Comparative Biological Activities
The specific biological effect of an N-alkyl chloroacetamide is highly dependent on the nature of the N-alkyl substituent. This group plays a crucial role in determining the compound's physicochemical properties, such as lipophilicity, which in turn influences its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its affinity for specific biological targets.[6]
Herbicidal Activity
Chloroacetamides are among the most widely used herbicides in modern agriculture, effectively controlling a broad spectrum of annual grasses and broadleaf weeds.[6] Their primary mode of action is the inhibition of very-long-chain fatty acid (VLCFA) synthesis.[7][8] VLCFAs are essential components of plant cell membranes and the precursors for cuticular waxes that protect the plant from environmental stress.
The inhibition of VLCFA elongase, a key enzyme in this pathway, is a competitive and often irreversible process.[7] The chloroacetamide molecule competes with the acyl-CoA substrate for the active site of the enzyme.[7]
Caption: Inhibition of the VLCFA elongation pathway by N-alkyl chloroacetamides in plants.
Studies have shown a correlation between the N-alkylating reactivity of chloroacetamides and their herbicidal efficacy, with reduced reactivity often leading to improved performance.[9] Lipophilicity is another critical factor, as it governs the uptake and mobility of the herbicide within the plant.[9]
Table 1: Comparative Herbicidal Activity of Commercial Chloroacetamides
| Compound | N-Alkyl/Aryl Substituent | Target Weeds |
| Alachlor | 2,6-diethylphenyl | Annual grasses and some broadleaf weeds |
| Metolachlor | 2-ethyl-6-methylphenyl | Annual grasses and some broadleaf weeds |
| Butachlor | n-butoxymethyl | Annual grasses and some broadleaf weeds in rice |
| Acetochlor | ethoxymethyl | Annual grasses and some broadleaf weeds in corn |
Antifungal Activity
Several N-alkyl chloroacetamide derivatives have demonstrated significant antifungal activity against a range of pathogenic fungi, including Candida species, Aspergillus flavus, and various dermatophytes.[1][10] The mechanism of antifungal action appears to be distinct from that of some common antifungal drugs, as it does not involve complexation with ergosterol, a key component of the fungal cell membrane.[1]
Table 2: Comparative Antifungal Activity (MIC in µg/mL) of N-Phenyl Chloroacetamides
| Compound | Candida albicans | Aspergillus flavus | Reference |
| 2-chloro-N-phenylacetamide | 128 - 256 | 16 - 256 | [1] |
| Substituted N-phenyl-2-chloroacetamides | Effective | Not specified | [11] |
The lipophilicity conferred by the N-substituent plays a crucial role in the antifungal potency, with halogenated phenyl rings often leading to increased activity due to enhanced passage through the fungal cell membrane.[11]
Anticancer Activity
The potential of N-alkyl chloroacetamides as anticancer agents is an active area of research.[1] Their ability to alkylate cellular nucleophiles makes them attractive candidates for targeting proteins involved in cancer cell proliferation and survival. Several studies have reported the potent anti-proliferative effects of various N-substituted chloroacetamide derivatives against different cancer cell lines.[1]
Table 3: Comparative Anticancer Activity (IC50 in µM) of N-Substituted Chloroacetamides
| Compound Class | Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Benzylaniline Derivatives | Compound Y19 | MDA-MB-231 (Triple-Negative Breast Cancer) | 0.021 | [1] |
| FGFR Inhibitors | UPR1376 | H1581 (FGFR1-Amplified Lung Cancer) | Potency higher than BGJ398 | [1] |
The N-substituent can be designed to direct the chloroacetamide "warhead" to specific protein targets, such as the ATP-binding pocket of kinases, leading to irreversible inhibition. This approach has been successfully employed in the development of targeted cancer therapies.
Antibacterial Activity
N-alkyl chloroacetamides have also shown promise as antibacterial agents, with activity against both Gram-positive and Gram-negative bacteria.[10][12] The antibacterial efficacy is influenced by the nature of the N-substituent, with some derivatives exhibiting greater potency against specific bacterial strains.[12] For instance, certain N-chloro aryl acetamide derivatives have shown excellent activity against Staphylococcus aureus.[12]
Table 4: Comparative Antibacterial Activity of N-Substituted Chloroacetamides
| Compound | Bacterial Strain | Activity (MIC in µg/mL) | Reference |
| 2-chloro-N-(pyridin-4-yl)acetamide derivatives | Staphylococcus aureus, Klebsiella pneumoniae | 40 - 50 | [13] |
| N-chloro aryl acetamide derivative A2 | Staphylococcus aureus | 20 | [12] |
| N-(substituted phenyl)-2-chloroacetamides | S. aureus, E. coli | Varied | [11] |
Structure-Activity Relationship (SAR) Insights
The biological activity of N-alkyl chloroacetamides is intricately linked to their chemical structure. Key SAR observations include:
-
The N-Alkyl Substituent: The size, shape, and lipophilicity of the N-alkyl group are critical determinants of biological activity.[6] For herbicidal activity, specific substitutions on an N-aryl ring are often required for optimal performance. In the context of antimicrobial and anticancer activity, the N-substituent can be tailored to enhance target specificity and cell permeability.
-
Lipophilicity: A recurring theme across different biological activities is the importance of lipophilicity.[3][6] An optimal level of lipophilicity is required for the compound to traverse cell membranes and reach its intracellular target. However, excessive lipophilicity can lead to poor solubility and non-specific toxicity.
-
Electronic Effects: The electronic properties of the N-substituent can influence the reactivity of the chloroacetamide "warhead." Electron-withdrawing groups can enhance the electrophilicity of the α-carbon, potentially increasing the rate of alkylation.
Experimental Protocols
To facilitate further research and comparative studies, this section provides detailed, step-by-step methodologies for the synthesis of N-alkyl chloroacetamides and the evaluation of their biological activity.
Synthesis of N-Alkyl Chloroacetamides
A general and straightforward method for the synthesis of N-alkyl chloroacetamides involves the reaction of a primary or secondary amine with chloroacetyl chloride.[2][4]
Materials:
-
Primary or secondary amine (e.g., n-butylamine)
-
Chloroacetyl chloride
-
Anhydrous diethyl ether or dichloromethane
-
Triethylamine or other suitable base
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate or sodium sulfate
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Dissolve the amine (1 equivalent) and triethylamine (1.1 equivalents) in anhydrous diethyl ether in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add a solution of chloroacetyl chloride (1 equivalent) in anhydrous diethyl ether to the stirred reaction mixture via the dropping funnel.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2-4 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, filter the reaction mixture to remove the triethylamine hydrochloride salt.
-
Wash the filtrate with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by recrystallization or column chromatography to obtain the desired N-alkyl chloroacetamide.
Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[14][15][16][17][18] NAD(P)H-dependent cellular oxidoreductase enzymes can, under defined conditions, reflect the number of viable cells present.
Caption: A typical experimental workflow for determining the cytotoxicity of N-alkyl chloroacetamides using the MTT assay.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well flat-bottom microplates
-
N-alkyl chloroacetamide stock solutions (in a suitable solvent like DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Seed cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for cell attachment.[14]
-
Prepare serial dilutions of the N-alkyl chloroacetamide compounds in cell culture medium.
-
Remove the old medium from the wells and add 100 µL of the compound dilutions to the respective wells. Include vehicle control (medium with solvent) and untreated control wells.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing the viable cells to reduce the MTT to purple formazan crystals.[15]
-
Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[15]
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the untreated control and determine the half-maximal inhibitory concentration (IC50) value.
Antimicrobial Susceptibility Testing: Minimum Inhibitory Concentration (MIC) Assay
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[19][20][21][22] The broth microdilution method is a commonly used technique to determine the MIC.
Caption: A generalized workflow for determining the Minimum Inhibitory Concentration (MIC) of N-alkyl chloroacetamides.
Materials:
-
Bacterial or fungal strain of interest
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria)[21]
-
Sterile 96-well round-bottom microtiter plates[19]
-
N-alkyl chloroacetamide stock solutions
-
0.5 McFarland turbidity standard[19]
-
Spectrophotometer or nephelometer
-
Incubator
Procedure:
-
Perform a two-fold serial dilution of the N-alkyl chloroacetamide compounds in the appropriate broth medium in a 96-well microtiter plate.[19]
-
Prepare a bacterial or fungal inoculum and adjust its turbidity to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).[19]
-
Dilute the standardized inoculum in broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Inoculate each well of the microtiter plate with the diluted microbial suspension.
-
Include a positive control well (broth and inoculum, no compound) and a negative control well (broth only).
-
Incubate the plate at the optimal growth temperature for the microorganism (e.g., 37°C for most bacteria) for 18-24 hours.[21]
-
After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed.
Conclusion
N-alkyl chloroacetamides represent a structurally simple yet biologically potent class of compounds with a wide array of applications. Their activity is primarily driven by the electrophilic chloroacetamide moiety, which acts as a covalent "warhead" to alkylate key biological targets. The versatility of this scaffold lies in the ability to modulate the biological activity and selectivity by modifying the N-alkyl substituent. From protecting vital food sources as herbicides to showing promise in the treatment of cancer and infectious diseases, the study of N-alkyl chloroacetamides continues to be a rich and rewarding field of research. The experimental protocols and comparative data presented in this guide are intended to provide a solid foundation for further exploration and development of this important class of molecules.
References
- CLYTE Technologies. (2025, December 24).
- Benchchem. (2025). Application Note & Protocol: Determination of Minimum Inhibitory Concentration (MIC) for Antibiotic PF 1052. Benchchem.
- (PDF) Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays. (n.d.).
- National Center for Biotechnology Information. (2013, May 1). Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf.
- Microbe Investigations. (n.d.). Minimum Inhibitory Concentration (MIC) Test.
- Bakshi, S. (2025, September 25). MTT Cytotoxicity Assay and Exotoxin A (ExoA)
- Bio-protocol. (n.d.). 4.2.
- MDPI. (n.d.).
- (PDF) Synthesis, antibacterial activity and docking studies of chloroacetamide derivatives. (2019, December 1).
- Abcam. (n.d.). MTT assay protocol. Abcam.
- The world's largest collection of open access research papers. (n.d.). Minimal inhibitory concentration (MIC) test and determination of antimicrobial resistant bacteria.
- ATCC. (n.d.). MTT Cell Proliferation Assay.
- Benchchem. (2025). A Comparative Analysis of the Biological Activities of 2-chloro-N-(pyridin-4-yl)acetamide and its Bromo-Analog. Benchchem.
- Benchchem. (2025).
- (PDF) Alkylating reactivity and herbicidal activity of chloroacetamides. (2025, August 10).
- PubMed. (2021, March 30). Characterisation of twelve newly synthesised N-(substituted phenyl)-2-chloroacetamides with QSAR analysis and antimicrobial activity tests.
- PubMed. (n.d.). Alkylating reactivity and herbicidal activity of chloroacetamides.
- ResearchGate. (n.d.).
- International Journal of Pharma Sciences and Research. (2012, January 2).
- ResearchGate. (n.d.). Scheme 4. Synthesis of N-substituted chloroacetamides.
- PubChem. (n.d.). N-butyl-2-chloroacetamide.
- National Center for Biotechnology Information. (2004, August 10). Specific and differential inhibition of very-long-chain fatty acid elongases from Arabidopsis thaliana by different herbicides. PMC.
- National Center for Biotechnology Information. (2020, August 31). Potential of 2-Chloro-N-(4-fluoro-3-nitrophenyl)acetamide Against Klebsiella pneumoniae and In Vitro Toxicity Analysis. PMC.
- WuXi Biology. (n.d.).
- Organic Syntheses. (n.d.). chloroacetamide.
- PubChem. (n.d.). N-tert-butyl-2-chloroacetamide.
- SciELO. (n.d.). Effect of 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide in combination with antibacterial drugs against Klebsiella pneumoniae.
- National Center for Biotechnology Information. (n.d.). Characterisation of Twelve Newly Synthesised N-(substituted Phenyl)-2-chloroacetamides with QSAR Analysis and Antimicrobial Activity Tests. PubMed Central.
- PubChem. (n.d.). 2-chloro-N-methylacetamide.
- Theoretical & Applied Science. (2022, July 26).
- Guidechem. (n.d.). 2-Chloro-N-methylacetamide 96-30-0 wiki.
- Google Patents. (n.d.).
- PubChem. (n.d.). N-[1-(1-adamantyl)propyl]-2-chloroacetamide.
- ResearchGate. (2025, August 9). The Very-Long-Chain Fatty Acid Synthase Is Inhibited by Chloroacetamides.
- PubMed. (n.d.). Method for Measurement of Peroxisomal Very Long-Chain Fatty Acid Beta-Oxidation and De Novo C26:0 Synthesis Activity in Living Cells Using Stable-Isotope Labeled Docosanoic Acid.
- ResearchGate. (2025, August 6). Studies on the inhibition of plant very-long-chain fatty acid elongase by a novel herbicide, pyroxasulfone.
- Scribd. (n.d.). Inhibition of VLCFA-Synthase by Herbicides.
- ResearchGate. (2019, November 18). Synthesis of N-aryl 2-chloroacetamides and their chemical reactivity towards various types of nucleophiles.
- ACS Publications. (2016, August 1). Chloroacetamide-Linked Nucleotides and DNA for Cross-Linking with Peptides and Proteins.
- MDPI. (n.d.).
- Santa Cruz Biotechnology. (n.d.). N-Butyl-2-chloro-acetamide.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. ijpsr.info [ijpsr.info]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. scribd.com [scribd.com]
- 9. Alkylating reactivity and herbicidal activity of chloroacetamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Characterisation of twelve newly synthesised N-(substituted phenyl)-2-chloroacetamides with QSAR analysis and antimicrobial activity tests - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. clyte.tech [clyte.tech]
- 15. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. static.igem.wiki [static.igem.wiki]
- 17. MTT assay protocol | Abcam [abcam.com]
- 18. atcc.org [atcc.org]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. researchgate.net [researchgate.net]
- 21. microbe-investigations.com [microbe-investigations.com]
- 22. bio-protocol.org [bio-protocol.org]
A Researcher's Guide to the Definitive Structural Validation of 2-chloro-N-cycloheptylacetamide
In the landscape of drug discovery and materials science, the unambiguous determination of a molecule's three-dimensional structure is paramount. For novel compounds such as 2-chloro-N-cycloheptylacetamide, a chloroacetamide derivative with potential biological activity, precise structural validation is not merely a confirmatory step but a foundational pillar upon which all subsequent research is built.[1][2] An erroneous structural assignment can lead to misinterpreted biological data, flawed structure-activity relationships (SAR), and ultimately, the failure of promising research endeavors.
This guide provides an in-depth, comparative analysis of the primary and complementary techniques for the structural validation of this compound. While X-ray crystallography stands as the gold standard for atomic-resolution structural elucidation, a comprehensive validation strategy judiciously integrates spectroscopic and computational methods to provide a holistic and self-verifying understanding of the molecule's conformation, connectivity, and solid-state packing.
While a specific crystal structure for this compound is not publicly available in crystallographic databases as of this writing, this guide will utilize data from closely related chloroacetamides, such as 2-chloro-N-phenylacetamide, to illustrate the principles and workflows.[3] This approach is a common and instructive practice in the scientific community, as the methodologies and interpretation strategies are broadly applicable across a chemical series.
The Unrivaled Precision of Single-Crystal X-ray Crystallography
Single-crystal X-ray diffraction offers an unparalleled, direct visualization of the atomic arrangement within a crystalline solid.[4] The resulting electron density map provides precise coordinates of each atom, allowing for the unambiguous determination of bond lengths, bond angles, and torsional angles that define the molecule's conformation.[4] Furthermore, the crystal packing reveals the intricate network of intermolecular interactions, such as hydrogen bonds, which govern the material's bulk properties.
Experimental Workflow: From Powder to Publication-Ready Structure
The journey from a synthesized powder to a refined crystal structure is a multi-step process that demands meticulous attention to detail. The causality behind each step is crucial for obtaining high-quality crystals suitable for diffraction and for ensuring the integrity of the final structural model.
Caption: Figure 1: A comprehensive workflow for the structural validation of a small molecule using single-crystal X-ray crystallography.
Detailed Experimental Protocol: Single-Crystal X-ray Diffraction
-
Synthesis and Purification:
-
Crystal Growth:
-
Solvent Selection: Screen a variety of solvents to find one in which the compound is moderately soluble.[6] Highly soluble compounds tend to form small or poorly ordered crystals.
-
Methodology: Employ slow evaporation, where a saturated solution is left undisturbed in a loosely capped vial, allowing the solvent to evaporate slowly over days or weeks.[1] Alternatively, vapor diffusion, where a less volatile anti-solvent slowly diffuses into the saturated solution, can be effective.
-
Causality: The slow rate of crystallization is paramount. Rapid crystal growth often traps solvent molecules and introduces defects into the crystal lattice, which diminishes the quality of the diffraction data.
-
-
Data Collection:
-
Crystal Mounting: Carefully select a single, well-formed crystal and mount it on a goniometer head. For data collection at low temperatures (typically 100 K), the crystal is flash-cooled in a stream of liquid nitrogen to minimize thermal vibrations and radiation damage.[3]
-
Diffraction Experiment: Collect the diffraction data using a modern diffractometer equipped with a CCD or CMOS detector. The crystal is rotated in the X-ray beam to capture a complete dataset of diffraction spots.[3]
-
-
Structure Solution and Refinement:
-
Data Processing: Integrate the raw diffraction images to obtain a list of reflection intensities and their corresponding Miller indices (h, k, l).[7]
-
Structure Solution: Use direct methods or Patterson methods to solve the phase problem and generate an initial electron density map.
-
Refinement: Refine the atomic positions, and thermal parameters against the experimental data to improve the agreement between the calculated and observed structure factors.
-
Validation: Utilize software such as PLATON to check for missed symmetry, solvent-accessible voids, and other potential issues with the crystal structure.[8][9]
-
A Comparative Analysis: Orthogonal Validation Techniques
While X-ray crystallography provides a definitive solid-state structure, it is crucial to employ complementary techniques to understand the molecule's properties in solution and to corroborate the crystallographic findings.
| Technique | Information Provided | Strengths | Limitations |
| X-ray Crystallography | Atomic coordinates, bond lengths/angles, conformation, crystal packing, intermolecular interactions. | Unambiguous 3D structure, high precision. | Requires a single, high-quality crystal; structure is in the solid state. |
| NMR Spectroscopy | Connectivity, chemical environment of nuclei, solution-state conformation. | Provides data on the molecule in solution, can reveal dynamic processes. | Structure is an average of conformations; interpretation can be complex. |
| Mass Spectrometry | Molecular weight, elemental composition, fragmentation patterns. | High sensitivity, provides molecular formula confirmation. | Does not provide 3D structural information. |
| Computational Modeling | Theoretical conformations, electrostatic potential, orbital energies. | Can predict structures and properties without experimentation, provides insight into non-isolable conformers. | Accuracy is dependent on the level of theory and can be computationally expensive; requires experimental validation. |
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into Solution-State Conformation
NMR spectroscopy is an indispensable tool for confirming the covalent structure and probing the conformational dynamics of this compound in solution.[10] The cycloheptyl ring is known for its conformational flexibility, and NMR can provide insights into the preferred solution-state conformer(s).[10]
-
Sample Preparation: Dissolve ~5-10 mg of the purified compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
1D NMR: Acquire ¹H and ¹³C NMR spectra to identify all unique proton and carbon environments.
-
2D NMR:
-
COSY (Correlation Spectroscopy): To establish ¹H-¹H coupling networks and confirm the connectivity within the cycloheptyl ring and the chloroacetyl moiety.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate each proton with its directly attached carbon atom.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which is crucial for confirming the connection between the chloroacetyl group and the cycloheptyl nitrogen.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): To identify through-space correlations between protons that are close in proximity, providing key information about the solution-state conformation.
-
Mass Spectrometry: Unambiguous Molecular Formula and Fragmentation
Mass spectrometry (MS) provides a rapid and highly accurate determination of the molecular weight and elemental composition of this compound.[11] For a halogenated compound, the isotopic pattern is a key diagnostic feature.
-
Sample Introduction: Introduce a dilute solution of the compound into the mass spectrometer via direct infusion or coupled to a liquid chromatograph.
-
Ionization: Utilize a soft ionization technique such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) to generate the protonated molecule, [M+H]⁺.
-
Analysis: Analyze the ions using a high-resolution mass analyzer (e.g., Time-of-Flight or Orbitrap).
-
Data Interpretation:
-
Molecular Ion: The measured mass of the molecular ion should be within 5 ppm of the calculated exact mass for C₉H₁₆ClNO.
-
Isotopic Pattern: The presence of a chlorine atom will result in a characteristic M+2 peak with an intensity of approximately one-third of the molecular ion peak, corresponding to the natural abundance of ³⁵Cl and ³⁷Cl isotopes.[12]
-
Computational Modeling: A Theoretical Framework for Conformational Analysis
Computational chemistry provides a powerful in silico approach to explore the conformational landscape of this compound. Density Functional Theory (DFT) calculations can predict the relative energies of different conformers and provide theoretical spectroscopic data that can be compared with experimental results.
Caption: Figure 2: A typical workflow for the computational analysis of a flexible small molecule.
Synthesis and Conclusion: A Unified Approach to Structural Validation
The definitive structural validation of this compound necessitates a multi-faceted approach. While single-crystal X-ray crystallography provides the unequivocal solid-state structure, its findings must be contextualized and corroborated by orthogonal techniques. NMR spectroscopy confirms the covalent framework and sheds light on the conformational preferences in solution, mass spectrometry provides an unambiguous confirmation of the molecular formula, and computational modeling offers a theoretical underpinning for the observed experimental data.
References
-
Chemistry LibreTexts. (2023, August 29). X-ray Crystallography. Retrieved from [Link]
- Kupp, F., Frey, W., & Richert, C. (2020). Absolute Configuration of Small Molecules by Co‐Crystallization.
-
Wikipedia contributors. (2024, January 15). X-ray crystallography. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]
-
Lachicotte, R. J. (n.d.). How to Grow X-Ray Quality Crystals. University of Rochester Department of Chemistry. Retrieved from [Link]
- Staples, R. (2025, October 28). Getting Crystals Your Crystallographer Will Treasure.
-
PubChem. (n.d.). 2-chloro-N-cyclopentylacetamide. Retrieved from [Link]
- McCabe, O. H., & Steed, J. W. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews, 52(6), 2038-2058.
-
Rittner, R. (n.d.). NMR Spectroscopy: a Tool for Conformational Analysis. Auremn. Retrieved from [Link]
- Das, A., et al. (2025). Computational prediction for the formation of amides and thioamides in the gas phase interstellar medium. Frontiers in Astronomy and Space Sciences.
- Spek, A. L. (2003). Single-crystal structure validation with the program PLATON. Journal of Applied Crystallography, 36(1), 7-13.
-
The Cambridge Crystallographic Data Centre (CCDC). (n.d.). The Largest Curated Crystal Structure Database. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, August 29). Organic Compounds Containing Halogen Atoms. Retrieved from [Link]
-
The Biochemist. (2021, May 28). A beginner’s guide to X-ray data processing. Portland Press. Retrieved from [Link]
- International Journal of Pharma Sciences and Research. (2012).
-
Carleton College. (n.d.). Single-crystal X-ray Diffraction. Retrieved from [Link]
- Das, A., et al. (2025). Computational prediction for the formation of amides and thioamides in the gas phase interstellar medium. Frontiers in Astronomy and Space Sciences.
-
Spectroscopy Online. (2023, September 1). Halogenated Organic Compounds. Retrieved from [Link]
- Angeli, C. A., et al. (2024).
- Spek, A. L. (2009). Structure validation in chemical crystallography. Acta Crystallographica Section D: Biological Crystallography, 65(2), 148-155.
- Gowda, B. T., Foro, S., Terao, H., & Fuess, H. (2009). 2-Chloro-N-(2,5-dichlorophenyl)acetamide. Acta Crystallographica Section E: Structure Reports Online, 65(6), o1445.
-
National Institute of Standards and Technology. (n.d.). Acetamide, 2-chloro-. In NIST Chemistry WebBook. Retrieved from [Link]
-
Chemguide. (n.d.). mass spectra - the M+2 peak. Retrieved from [Link]
-
Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]
-
Michigan State University Department of Chemistry. (n.d.). Mass Spectrometry. Retrieved from [Link]
Sources
- 1. ijpsr.info [ijpsr.info]
- 2. 2-chloro-N-(2,6-diethylphenyl)acetamide | C12H16ClNO | CID 96338 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. 2-Chloro-N-(4-hydroxyphenyl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]
- 5. media.neliti.com [media.neliti.com]
- 6. 2-chloro-N-cyclopentylacetamide | C7H12ClNO | CID 1518777 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. chemscene.com [chemscene.com]
- 8. researchgate.net [researchgate.net]
- 9. N-Cyclohexyl-N-phenylnitrous amide | C12H16N2O | CID 23471014 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. spectrabase.com [spectrabase.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
A Technical Guide to 2-Chloro-N-cycloheptylacetamide: Bridging Predicted Properties with Experimental Validation for Drug Discovery and Agrochemical Research
For researchers, scientists, and professionals in drug development and agrochemical design, the journey from a candidate molecule to a functional product is paved with rigorous analysis and validation. 2-Chloro-N-cycloheptylacetamide, a member of the broader class of N-substituted chloroacetamides, presents a compelling case for such detailed investigation. This class of compounds is recognized for a spectrum of biological activities, including herbicidal and antimicrobial effects, making them a fertile ground for new discoveries.[1][2] This guide provides an in-depth comparison of the predicted properties of this compound with the available experimental data of its close analogs, offering a roadmap for its empirical validation.
The core of this analysis lies in understanding how subtle structural modifications—in this case, the size of the cycloalkyl moiety—can influence the physicochemical and, consequently, the biological properties of a molecule. We will explore the predicted attributes of this compound and cross-reference them with the experimentally determined data for its cyclopentyl and cyclohexyl counterparts. Furthermore, this guide will furnish detailed, field-proven protocols for key experiments, empowering researchers to generate the necessary empirical data for a comprehensive evaluation.
Comparative Physicochemical Properties: Predicted vs. Experimental
A molecule's physicochemical properties, such as molecular weight, lipophilicity (logP), and the presence of hydrogen bond donors and acceptors, are fundamental determinants of its pharmacokinetic and pharmacodynamic behavior.[3] Below is a comparative summary of the predicted properties for this compound and the available data for its analogs.
| Property | This compound | 2-Chloro-N-cyclopentylacetamide | 2-Chloro-N-cyclohexylacetamide |
| Molecular Formula | C9H16ClNO[4] | C7H12ClNO[5] | C8H14ClNO[6] |
| Molecular Weight | 189.68 g/mol [4] | 161.63 g/mol [5] | 175.65 g/mol [6] |
| XLogP3 (Predicted) | Data not available | 1.4[5] | 1.9[6] |
| Hydrogen Bond Donors | 1 (Predicted) | 1[5] | 1[6] |
| Hydrogen Bond Acceptors | 1 (Predicted) | 1[5] | 1[6] |
Experimental Workflows: From Prediction to Validation
To move beyond computational predictions, robust experimental validation is paramount. The following sections detail the essential protocols for determining the key physicochemical and biological properties of this compound.
Synthesis of this compound
The synthesis of N-substituted chloroacetamides is typically achieved through the acylation of the corresponding amine with chloroacetyl chloride.[2]
Protocol:
-
Dissolve cycloheptylamine (2.1 equivalents) in acetonitrile (1 mL per mmol of chloroacetyl chloride).
-
In a separate vessel, dissolve chloroacetyl chloride (1.0 equivalent) in acetonitrile (1 mL per mmol).
-
Cool the chloroacetyl chloride solution to approximately 15°C in an ice bath.
-
Add the cycloheptylamine solution dropwise to the stirred chloroacetyl chloride solution.
-
Allow the reaction to stir at room temperature for 1-2 hours, monitoring the progress by thin-layer chromatography.
-
Upon completion, dilute the reaction mixture with ethyl acetate (2 mL per mmol of chloroacetyl chloride).
-
Wash the organic layer with 1.2 M aqueous hydrochloric acid, followed by 1 M aqueous sodium carbonate.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the product by recrystallization from a suitable solvent, such as ethanol, to obtain this compound.
Caption: Synthesis workflow for this compound.
Determination of Lipophilicity (LogP) by RP-TLC
Reversed-phase thin-layer chromatography (RP-TLC) is a straightforward and effective method for estimating lipophilicity.[7][9]
Protocol:
-
Prepare a series of mobile phases with varying compositions of an organic modifier (e.g., methanol or acetone) and water.
-
Spot a solution of the synthesized this compound onto an RP-18 TLC plate.
-
Develop the TLC plate in a chamber saturated with the chosen mobile phase.
-
After development, visualize the spot under UV light and calculate the retardation factor (Rf) for each mobile phase composition.
-
Calculate the RM value for each Rf value using the equation: RM = log((1/Rf) - 1).
-
Plot the RM values against the concentration of the organic modifier.
-
Extrapolate the linear regression to 100% water (0% organic modifier) to determine the RM0 value, which is a measure of lipophilicity.
Evaluation of Antimicrobial Activity
The antimicrobial potential of this compound can be assessed by determining its Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal/Fungicidal Concentration (MBC/MFC).[10][11]
Protocol (Broth Microdilution Method):
-
Prepare a stock solution of the test compound in a suitable solvent like DMSO.
-
In a 96-well microtiter plate, perform serial two-fold dilutions of the stock solution in a sterile growth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi).
-
Inoculate each well with a standardized suspension of the target microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans).
-
Include positive (microorganism in medium without the compound) and negative (medium only) controls.
-
Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[11]
-
To determine the MBC/MFC, subculture the contents of the wells with no visible growth onto agar plates. The MBC/MFC is the lowest concentration that results in a significant reduction (e.g., ≥99.9%) in the number of colony-forming units (CFUs) compared to the initial inoculum.
Caption: Workflow for antimicrobial susceptibility testing.
Comparative Analysis and Future Directions
By experimentally determining the properties of this compound, a direct comparison with its smaller-ring analogs becomes possible. It is hypothesized that the larger, more lipophilic cycloheptyl group may enhance membrane permeability, potentially leading to increased biological activity. However, this could also be accompanied by increased cytotoxicity, a critical consideration in drug development.[8] The presence of the reactive chloroacetyl moiety is a common feature and is often implicated in the mechanism of action of these compounds, which can involve the alkylation of biological macromolecules.[12][13]
For researchers in agrochemical development, the herbicidal activity of this compound would be of primary interest. Comparative studies against various weed species, alongside crop safety evaluations, would be necessary.[14][15][16] In the context of drug development, the antimicrobial screening results will guide further investigations into the compound's spectrum of activity, mechanism of action, and potential for therapeutic use.[17][18]
This guide provides a framework for the systematic evaluation of this compound, bridging the gap between computational predictions and the essential empirical data required for informed decision-making in research and development. The provided protocols are designed to be robust and reproducible, ensuring the generation of high-quality data to unlock the potential of this and other novel chemical entities.
References
- Jablonkai, I. (2003). Alkylating reactivity and herbicidal activity of chloroacetamides. Pest Management Science, 59(6-7), 659-665.
- Okamoto, H., Kato, S., Ogasawara, M., Konnai, M., & Takematsu, T. (1991). Synthesis and Herbicidal Activity of N-(1-Arylethenyl)-2-chloroacetamides. Agricultural and Biological Chemistry, 55(11), 2733-2737.
- Jablonkai, I., & Hulesch, A. (2002). Alkylating reactivity and herbicidal activity of chloroacetamides. Pest Management Science, 58(6), 634-640.
- El-Gaby, M. S. A., Atalla, A. A., Gaber, A. M., & Abd Al-Wahab, K. A. (2015). Herbicidal activity of synthesized chloroacetamide compounds against weeds of A. arvensis and L. temulentum.
- Okamoto, H., Kato, S., Ogasawara, M., Konnai, M., & Takematsu, T. (1991). Synthesis and Herbicidal Activity of N-(1-Arylethenyl)-2-chloroacetamides. Bioscience, Biotechnology, and Biochemistry, 55(11), 2733-2737.
- de Almeida, J. G. L., de Lima, M. do C. A., Galdino, S. L., Pitta, I. R., & de Oliveira, T. B. (2019). Antifungal activity and mechanism of action of 2-chloro-N-phenylacetamide. Anais da Academia Brasileira de Ciências, 91(3), e20180905.
- Guerra, F. Q. S., de Almeida, J. G. L., de Oliveira, T. B., de Lima, M. do C. A., Pitta, I. R., & Galdino, S. L. (2020). Antifungal activity and mechanism of action of 2-chloro-N-phenylacetamide: a new molecule with activity against strains of Aspergillus flavus. Anais da Academia Brasileira de Ciências, 92(1), e20180905.
- Ušćumlić, G. S., Valentić, N. V., & Dronjak, M. M. (2018). Prediction of Lipophilicity and Pharmacokinetics of Chloroacetamides by Chemometric Approach. Journal of the Serbian Chemical Society, 83(10), 1165-1178.
- BenchChem. (2025). Application Notes and Protocols for Evaluating the Antimicrobial Activity of N-(2-chloroacetyl)-3-nitrobenzamide.
- Agatonović-Kuštrin, S., & Beresford, R. (2000). Prediction of Lipophilicity and Pharmacokinetics of Chloroacetamides by Chemometric Approach. Journal of Pharmaceutical and Biomedical Analysis, 22(5), 711-723.
- de Almeida, J. G. L., de Lima, M. do C. A., Galdino, S. L., Pitta, I. R., & de Oliveira, T. B. (2019). Antifungal activity and mechanism of action of 2-chloro-N-phenylacetamide: a new molecule with activity against strains of Aspergillus flavus.
- de Almeida, J. G. L., de Lima, M. do C. A., Galdino, S. L., Pitta, I. R., & de Oliveira, T. B. (2022). Antifungal activity of 2-chloro-N-phenylacetamide: a new molecule with fungicidal and antibiofilm activity against fluconazole-resistant Candida spp. Letters in Applied Microbiology, 74(3), 421-428.
-
SpectraBase. (n.d.). 2-chloro-N-cyclohexylacetamide. Retrieved from [Link]
- Abdel-Latif, E. (2019). Synthesis of N-aryl 2-chloroacetamides and their chemical reactivity towards various types of nucleophiles.
-
PubChem. (n.d.). 2-chloro-N-cyclopentylacetamide. Retrieved from [Link]
-
PubChem. (n.d.). 2-Chloro-N-cyclohexylacetamide. Retrieved from [Link]
- Murtaza, S., Akhtar, M. N., Faiz, K., & Tauseef, M. N. (2019). Synthesis, antibacterial activity and docking studies of chloroacetamide derivatives. Journal of the Chemical Society of Pakistan, 41(6), 1118-1124.
-
NIST. (n.d.). 2,2,2-Trichloro-n-cyclohexyl acetamide. In NIST Chemistry WebBook. Retrieved from [Link]
-
PubChem. (n.d.). 2-chloro-N-[3-(hydroxymethyl)cyclopentyl]acetamide. Retrieved from [Link]
- Ciura, K., Dziomba, S., Nowak, M., & Belka, M. (2021). Liquid Chromatography on the Different Methods for the Determination of Lipophilicity: An Essential Analytical Tool in Medicinal Chemistry. Molecules, 26(21), 6439.
-
PubChem. (n.d.). 2-chloro-2-cyclopentyl-N-propan-2-ylacetamide. Retrieved from [Link]
- Balouiri, M., Sadiki, M., & Ibnsouda, S. K. (2016). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. Journal of Pharmaceutical Analysis, 6(2), 79-85.
- Daina, A., Michielin, O., & Zoete, V. (2022). Methods for Determination of Lipophilicity. Encyclopedia, 2(3), 1335-1347.
-
PubChemLite. (n.d.). 2-chloro-n-cyclopentylacetamide (C7H12ClNO). Retrieved from [Link]
- Al-Hourani, B. J., Al-Zereini, W. A., & Al-Qudah, M. A. (2021). Microwave-Assisted Synthesis, Structural Characterization and Assessment of the Antibacterial Activity of Some New Aminopyridine, Pyrrolidine, Piperidine and Morpholine Acetamides. Molecules, 26(3), 570.
- Alghamdi, S., Al-Omair, M. A., & Al-Ghamdi, A. M. (2022). Antimicrobial Activity of N-(3-Chloro-2-aryl-4-oxoazetidin-1-yl)
- Hughes, J. D., Blagg, J., Price, D. A., Bailey, S., DeCrescenzo, G. A., Devraj, R. V., ... & Waring, M. J. (2008). Utility of Physicochemical Properties for the Prediction of Toxicological Outcomes: Takeda Perspective. Journal of Medicinal Chemistry, 51(20), 6429-6439.
-
PubChemLite. (n.d.). 2-chloro-n-cyclopropyl-n-ethylacetamide (C7H12ClNO). Retrieved from [Link]
- Bravo, L. L., de Oliveira, T. B., Galdino, S. L., Pitta, I. R., & de Lima, M. do C. A. (2021). Potential of 2-Chloro-N-(4-fluoro-3-nitrophenyl)acetamide Against Klebsiella pneumoniae and In Vitro Toxicity Analysis. Molecules, 26(16), 4983.
-
PubChem. (n.d.). 2-chloro-N,N-dimethylacetamide. Retrieved from [Link]
- Shaker, M. A., & El-Derany, M. O. (2024). Physicochemical properties, pharmacokinetic studies, DFT approach, and antioxidant activity of nitro and chloro indolinone derivatives. Future Journal of Pharmaceutical Sciences, 10(1), 1-13.
- Gowda, B. T., Kožíšek, J., Tokarčík, M., & Fuess, H. (2008). 2-Chloro-N-phenylacetamide. Acta Crystallographica Section E: Structure Reports Online, 64(5), o987.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Prediction of Lipophilicity and Pharmacokinetics of Chloroacetamides by Chemometric Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Physicochemical properties, pharmacokinetic studies, DFT approach, and antioxidant activity of nitro and chloro indolinone derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Characterisation of twelve newly synthesised N-(substituted phenyl)-2-chloroacetamides with QSAR analysis and antimicrobial activity tests - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 2-chloro-N-cyclopentylacetamide | C7H12ClNO | CID 1518777 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 2-Chloro-N-cyclohexylacetamide | C8H14ClNO | CID 222365 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Prediction of Lipophilicity and Pharmacokinetics of Chloroacetamides by Chemometric Approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Utility of Physicochemical Properties for the Prediction of Toxicological Outcomes: Takeda Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. Alkylating reactivity and herbicidal activity of chloroacetamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. tandfonline.com [tandfonline.com]
- 16. academic.oup.com [academic.oup.com]
- 17. scielo.br [scielo.br]
- 18. Antifungal activity of 2-chloro-N-phenylacetamide: a new molecule with fungicidal and antibiofilm activity against fluconazole-resistant Candida spp - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Purity Assessment of 2-chloro-N-cycloheptylacetamide by Elemental Analysis
In the landscape of pharmaceutical development and chemical research, the absolute purity of a compound is a cornerstone of safety, efficacy, and reproducibility. For a compound like 2-chloro-N-cycloheptylacetamide, which may serve as a critical intermediate or a research molecule, rigorous purity assessment is not merely a quality control step but a fundamental requirement. This guide provides an in-depth comparison of elemental analysis against other prevalent analytical techniques for purity determination, offering researchers the rationale behind experimental choices and a framework for a multi-faceted validation approach.
The Foundational Role of Elemental Analysis
Elemental Analysis (EA), specifically CHN (Carbon, Hydrogen, Nitrogen) analysis, is a robust technique that determines the mass fractions of these elements within a sample.[1][2] Its power in purity assessment lies in its direct comparison of the experimentally determined elemental composition against the theoretically calculated composition of a pure compound.[3] For this compound (Chemical Formula: C₉H₁₆ClNO), any significant deviation between the measured and theoretical percentages indicates the presence of impurities.[4]
Theoretical Composition of this compound (C₉H₁₆ClNO; Molecular Weight: 189.68 g/mol ):
-
Carbon (C): 56.99%
-
Hydrogen (H): 8.50%
-
Chlorine (Cl): 18.69%
-
Nitrogen (N): 7.38%
-
Oxygen (O) (by difference): 8.44%
The principle is straightforward: a sample is combusted in an oxygen-rich environment, converting the elements into simple gases (CO₂, H₂O, N₂).[1][5] These gases are then separated and quantified using detectors like a thermal conductivity detector.[5] The result is an absolute, quantitative measure of the elemental makeup, which is unique in its ability to detect both organic and inorganic impurities that may not be visible by other methods.[6] Many chemistry journals consider a deviation of ±0.4% from the theoretical value as evidence of sufficient purity.[7]
Experimental Protocol: Purity by Combustion Elemental Analysis
This protocol outlines the determination of C, H, and N content. A separate procedure, such as Schöniger flask combustion followed by titration, is required for chlorine determination.[5][8]
Objective: To quantify the weight percent of Carbon, Hydrogen, and Nitrogen in a sample of this compound to assess its purity.
Instrumentation: A modern CHN Elemental Analyzer (e.g., Thermo Flash 2000 or similar).[5]
Methodology:
-
Instrument Calibration & Validation:
-
Causality: Before any sample analysis, the instrument's accuracy and linearity must be confirmed. This is a self-validating step ensuring the trustworthiness of the subsequent data.
-
Procedure: Analyze a certified, high-purity standard (e.g., Acetanilide) at various weights to create a calibration curve. The system must demonstrate linearity across the expected sample weight range. A validation check standard should be run to confirm the calibration is within acceptable limits (typically ±0.3% of the known value).
-
-
Sample Preparation:
-
Causality: Accurate weighing is critical as the results are based on mass percentage.[5] A microbalance is required to achieve the necessary precision. The sample must be homogenous to ensure the small amount analyzed is representative of the entire batch.
-
Procedure:
-
Ensure the sample is dry and homogenous. If necessary, gently grind the sample with a mortar and pestle.
-
Using a microbalance, accurately weigh 1-3 mg of this compound into a clean tin capsule.
-
Fold the capsule securely to encase the sample, ensuring no loss of material. Create a compact, spherical shape.
-
Record the weight to at least 0.001 mg.
-
-
-
Analysis:
-
Causality: The sample undergoes high-temperature combustion to ensure complete conversion of the elements to their respective gaseous oxides.[1][5] The subsequent reduction step removes excess oxygen and converts nitrogen oxides to N₂ gas.
-
Procedure:
-
Place the encapsulated sample into the instrument's autosampler.
-
Initiate the analysis sequence. The sample is dropped into a combustion tube (typically ~950-1060°C) with a pulse of pure oxygen.
-
The combustion products flow through a reduction tube (containing copper) to convert NOx to N₂.
-
The resulting gas mixture (He carrier, CO₂, H₂O, N₂) is passed through a chromatographic column to separate the components.
-
The separated gases are detected by a thermal conductivity detector (TCD).
-
-
-
Data Processing & Purity Calculation:
-
Causality: The instrument software integrates the detector signal for each gas, which is proportional to its concentration. Using the sample weight and calibration data, it calculates the weight percentage of each element.
-
Procedure:
-
The software calculates the %C, %H, and %N.
-
Compare the experimental percentages to the theoretical values for pure this compound.
-
Purity Estimation: A simple purity estimation can be made by assuming the major component is the target compound. For example, using the carbon result:
-
Purity (%) = (Experimental %C / Theoretical %C) x 100
-
-
This calculation should be performed for each element analyzed. Consistent purity values across all elements provide higher confidence. An average can be reported, but any significant discrepancy between elements must be investigated.
-
-
Visualizing the Workflow: Elemental Analysis
Caption: Workflow for purity assessment by CHN elemental analysis.
A Comparative Framework: Orthogonal Analytical Methods
While elemental analysis is powerful, it provides a "bulk" property and may not detect impurities with similar elemental compositions. Therefore, regulatory guidelines and sound scientific practice demand the use of orthogonal methods—techniques that assess purity based on different chemical or physical principles.[9] This ensures a comprehensive purity profile.
| Technique | Principle of Separation/Detection | Information Provided | Strengths | Limitations |
| Elemental Analysis (EA) | Combustion and detection of elemental gases (C, H, N, S, Cl) | Elemental composition (% by weight) | Absolute method; detects all impurities affecting elemental composition; inexpensive. | Does not identify specific impurities; insensitive to isomers or compounds with similar elemental makeup.[6] |
| High-Performance Liquid Chromatography (HPLC) | Differential partitioning between a liquid mobile phase and a solid stationary phase.[10] | Chromatographic purity (% area); detects non-volatile impurities. | High resolution and sensitivity; widely applicable for quantitative analysis of impurities and degradation products.[11][12] | Requires impurities to have a chromophore for UV detection; analyte must be soluble. |
| Gas Chromatography (GC) | Differential partitioning between a gaseous mobile phase and a solid/liquid stationary phase.[13] | Chromatographic purity (% area); detects volatile impurities and residual solvents.[11] | Excellent for volatile and semi-volatile compounds; highly sensitive (especially with MS detector).[14] | Compound must be thermally stable and volatile (or derivable); not suitable for non-volatile impurities. |
| Quantitative NMR (qNMR) | Signal intensity is directly proportional to the number of nuclei.[15][16] | Absolute purity (mol/mol or w/w) without a specific analyte reference standard. | Primary analytical method; provides structural information and quantification in a single experiment; non-destructive.[17] | Lower sensitivity than chromatography; requires expensive instrumentation; potential for peak overlap in complex mixtures. |
| Differential Scanning Calorimetry (DSC) | Measurement of heat flow into a sample as a function of temperature.[18] | Purity based on melting point depression (Van't Hoff equation).[19] | Rapid determination of high-purity (>98.5 mol%) crystalline substances; requires small sample size.[9] | Only applicable to crystalline, thermally stable compounds; assumes impurity is soluble in the melt but not the solid.[9][18] |
In-Depth Comparison and Experimental Protocols
High-Performance Liquid Chromatography (HPLC)
HPLC is the workhorse of pharmaceutical purity analysis.[11] It separates the target compound from its impurities based on their relative affinities for the stationary and mobile phases, providing a percentage area purity value that is crucial for quality control.
Experimental Protocol: RP-HPLC for Purity of this compound
-
Instrumentation: HPLC system with UV detector, C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Method Development Causality: Reversed-phase (RP) HPLC with a C18 column is the most common starting point for small organic molecules of intermediate polarity. The mobile phase (water/acetonitrile or methanol) is optimized to achieve good resolution between the main peak and any impurities. Validation is performed according to ICH Q2(R1) guidelines.[20][21]
-
Procedure:
-
Mobile Phase Preparation: Prepare Mobile Phase A (e.g., 0.1% Formic Acid in Water) and Mobile Phase B (e.g., 0.1% Acetonitrile). Filter and degas.
-
Standard Preparation: Accurately prepare a stock solution of this compound in a suitable diluent (e.g., 50:50 Acetonitrile:Water) at a concentration of ~1 mg/mL. Prepare working standards by dilution.
-
Sample Preparation: Prepare the sample to be tested at the same concentration as the primary working standard.
-
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection Wavelength: Determined by UV scan (e.g., 210 nm)
-
Gradient: Start with a high percentage of Mobile Phase A, and ramp up to a high percentage of Mobile Phase B to elute all components. (e.g., 5% to 95% B over 20 minutes).
-
-
System Suitability Test (SST): Before sample analysis, inject a working standard five times. The relative standard deviation (RSD) for peak area and retention time should be <2.0%. This validates that the system is performing correctly.
-
Analysis & Calculation: Inject the sample solution. Integrate all peaks. Calculate purity using the area percent method:
-
% Purity = (Area of Main Peak / Total Area of All Peaks) x 100
-
-
Quantitative NMR (qNMR)
qNMR is a primary ratio method capable of determining the absolute purity of a substance by comparing the integral of an analyte's signal to that of a certified internal standard of known purity and weight.[15][16] It is a powerful, non-destructive technique that provides both structural confirmation and quantification.[17]
Experimental Protocol: qNMR for Absolute Purity
-
Instrumentation: High-field NMR Spectrometer (e.g., 400 MHz or higher).
-
Causality: The key to accurate qNMR is selecting an internal standard with a known concentration and purity, and a resonance peak that is in a clear region of the spectrum, away from any analyte or impurity signals.[15] Long relaxation delays (d1) are crucial to ensure complete magnetization recovery for all protons, making the signal integrals directly proportional to the molar amounts.
-
Procedure:
-
Standard Selection: Choose a certified internal standard (IS) that is stable, non-reactive, and has a simple proton spectrum with sharp peaks (e.g., Maleic acid, Dimethyl sulfone).
-
Sample Preparation:
-
Accurately weigh ~10-20 mg of this compound into a vial.
-
Accurately weigh a similar molar amount of the chosen internal standard into the same vial.
-
Dissolve the mixture in a known volume of a deuterated solvent (e.g., DMSO-d₆) and transfer to an NMR tube.
-
-
Data Acquisition:
-
Acquire a quantitative ¹H NMR spectrum.
-
Critical Parameters: Use a long relaxation delay (d1), typically 5 times the longest T1 relaxation time of any proton being integrated (a value of 30-60 seconds is common to be safe). Use a 90° pulse angle.
-
-
Data Processing & Calculation:
-
Carefully phase and baseline-correct the spectrum.
-
Integrate a well-resolved, unique peak for the analyte (I_analyte) and a peak for the internal standard (I_std).
-
Calculate the purity using the following formula[16]:
-
Purity_analyte (%w/w) = (I_analyte / I_std) x (N_std / N_analyte) x (MW_analyte / MW_std) x (m_std / m_analyte) x Purity_std
-
Where: I = Integral, N = Number of protons for the signal, MW = Molecular Weight, m = mass, Purity_std = purity of the standard.
-
-
-
Logical Framework for Purity Assessment
The choice of analytical technique is guided by the stage of development and the specific questions being asked. A comprehensive purity assessment relies on an intelligent combination of these methods.
Caption: A logical approach to selecting orthogonal purity methods.
Conclusion
The purity assessment of this compound cannot be satisfied by a single analytical technique. While Elemental Analysis provides a fundamental and cost-effective measure of bulk purity against a theoretical formula, it is blind to isomeric impurities or those with a similar elemental profile. A robust and defensible purity profile, essential for researchers and drug development professionals, is built upon a foundation of orthogonal methods.
High-Performance Liquid Chromatography (HPLC) is indispensable for separating and quantifying non-volatile impurities, serving as the primary tool for routine quality control. For an absolute and unequivocal purity value, Quantitative NMR (qNMR) stands as a primary method, offering simultaneous structural confirmation. Finally, specialized techniques like Gas Chromatography (GC) and Differential Scanning Calorimetry (DSC) provide critical, targeted information on volatile impurities and the purity of crystalline solids, respectively. By integrating the data from these complementary techniques, a complete and trustworthy picture of the compound's purity can be established, ensuring its suitability for its intended scientific application.
References
- NETZSCH Analyzing & Testing. (2020). Investigating the Purity of Substances by Means of DSC.
- ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.
- Creative Biolabs. Purity Determination by DSC.
- Slideshare. Determination of % purity of a compound by by Using DSC.
- PubMed. (2009). The use of differential scanning calorimetry for the purity verification of pharmaceutical reference standards.
- ResolveMass Laboratories Inc. Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works.
- Emery Pharma. A Guide to Quantitative NMR (qNMR).
- Journal of Medicinal Chemistry. Purity by Absolute qNMR Instructions.
- USP. USP General Chapter <471> Oxygen Flask Combustion.
- ACS Publications. Determination of purity by differential scanning calorimetry (DSC).
- National Institutes of Health (NIH). (2021). Absolute content determination by quantitative NMR (qNMR) spectroscopy: a curious case of aldosterone.
- U.S. Food and Drug Administration (FDA). (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry.
- AZoM. (2021). A Look at Elemental Analysis for Organic Compounds.
- ChemScene. This compound.
- Study.com. (2021). How to Determine the Purity of a Substance using Elemental Analysis.
- Wikipedia. Elemental analysis.
- WJPMR. (2023). HPLC METHOD DEVELOPMENT AND VALIDATION: A REVIEW.
- Research and Reviews. (2013). A Review: Residual Solvents and Various Effective Gas Chromatographic Techniques in the Analysis of Residual Solvent.
- PubMed Central (PMC). An International Study Evaluating Elemental Analysis.
- alwsci. (2024). Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals.
- ManTech Publications. Advances in Chromatographic Techniques for Drug Purity Determination.
- International Journal of Research Culture Society. (2022). Analytical Method Development and Validation for Residual Solvent Test by Gas Chromatographic Technique.
- RSC Publishing. (2021). Elemental analysis: an important purity control but prone to manipulations.
- Weizmann Institute of Science. Elemental analysis.
Sources
- 1. azom.com [azom.com]
- 2. Elemental analysis - Wikipedia [en.wikipedia.org]
- 3. How to Determine the Purity of a Substance using Elemental Analysis | Chemistry | Study.com [study.com]
- 4. chemscene.com [chemscene.com]
- 5. Elemental analysis [chemistry.huji.ac.il]
- 6. Elemental analysis: an important purity control but prone to manipulations - Inorganic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D1QI01379C [pubs.rsc.org]
- 7. An International Study Evaluating Elemental Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. uspbpep.com [uspbpep.com]
- 9. The use of differential scanning calorimetry for the purity verification of pharmaceutical reference standards - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. wjpmr.com [wjpmr.com]
- 11. Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals - Blogs - News [alwsci.com]
- 12. admin.mantechpublications.com [admin.mantechpublications.com]
- 13. ijrcs.org [ijrcs.org]
- 14. rroij.com [rroij.com]
- 15. resolvemass.ca [resolvemass.ca]
- 16. emerypharma.com [emerypharma.com]
- 17. Absolute content determination by quantitative NMR (qNMR) spectroscopy: a curious case of aldosterone - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Purity Determination by DSC - Creative Biolabs [creative-biolabs.com]
- 19. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
- 20. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 21. fda.gov [fda.gov]
Safety Operating Guide
Navigating the Disposal of 2-chloro-N-cycloheptylacetamide: A Guide for Laboratory Professionals
In the fast-paced environment of drug discovery and development, the synthesis of novel chemical entities is a daily occurrence. With this innovation comes the critical responsibility of ensuring the safe handling and disposal of all chemical waste. This guide provides essential, immediate safety and logistical information for the proper disposal of 2-chloro-N-cycloheptylacetamide, a halogenated acetamide derivative. As a Senior Application Scientist, my aim is to provide a framework that is not only procedurally sound but also instills a deep understanding of the chemical principles and regulatory requirements that govern safe laboratory practices.
I. Immediate Safety Considerations: Hazard Identification and PPE
Before initiating any disposal-related activities, it is paramount to understand the potential hazards associated with this compound. Based on data from similar compounds, it should be treated as a hazardous substance.
Assumed Hazard Profile:
| Hazard Class | Anticipated Effects | Source Analogy |
| Acute Toxicity (Oral) | Toxic or harmful if swallowed. | 2-chloroacetamide is classified as toxic if swallowed.[2][3][4] |
| Skin Corrosion/Irritation | May cause skin irritation or burns. | Analogous compounds are known skin irritants.[1][2] |
| Eye Damage/Irritation | Causes serious eye irritation or damage. | 2-Chloro-N-cyclopropylacetamide causes serious eye irritation.[1] |
| Skin Sensitization | May cause an allergic skin reaction. | 2-chloroacetamide may cause an allergic skin reaction.[2][3] |
| Aquatic Toxicity | Harmful to aquatic life. | Halogenated organic compounds can pose a threat to aquatic ecosystems.[2][3] |
Personal Protective Equipment (PPE):
A proactive approach to safety mandates the use of appropriate PPE. The following should be considered the minimum requirement when handling this compound waste:
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile) must be worn. Always inspect gloves for integrity before use and dispose of contaminated gloves in accordance with laboratory procedures.[3][5]
-
Eye/Face Protection: Safety glasses with side shields or chemical goggles are mandatory. A face shield may be necessary when handling larger quantities or when there is a risk of splashing.[1][5]
-
Skin and Body Protection: A lab coat is essential. For larger quantities or in the event of a spill, additional protective clothing may be required to prevent skin exposure.[2][5]
-
Respiratory Protection: Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors.[3][4]
II. Waste Segregation and Collection: A Proactive Approach
Proper segregation of chemical waste at the source is a cornerstone of safe and compliant laboratory operations. Due to the presence of a carbon-halogen bond, this compound is classified as a halogenated organic waste .[6][7][8]
Core Principle: Never mix halogenated organic waste with non-halogenated organic waste streams. The downstream disposal methods for these two categories are distinct and mixing can lead to regulatory non-compliance and create hazardous chemical reactions.[9]
Step-by-Step Collection Protocol:
-
Container Selection: Use a designated, properly labeled hazardous waste container for halogenated organic liquids or solids. The container must be in good condition, compatible with the chemical, and have a secure, tight-fitting lid.[9]
-
Labeling: The waste container must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "this compound". Avoid using abbreviations or chemical formulas.[9] A list of all components in the container must be maintained.[7]
-
Accumulation: Collect the waste in the designated satellite accumulation area within the laboratory. Ensure the container remains closed except when adding waste.[9]
-
Incompatible Materials: Do not mix this compound waste with incompatible materials such as strong oxidizing agents, strong bases, or strong acids.[2][10]
III. Spill Management and Emergency Procedures
Accidents can happen, and a well-defined emergency plan is crucial.
For Minor Spills (Contained within a fume hood):
-
Alert Personnel: Notify others in the immediate vicinity.
-
Don Appropriate PPE: Ensure you are wearing the correct PPE before addressing the spill.
-
Containment: Use a spill kit with absorbent materials suitable for chemical spills to contain the substance.
-
Cleanup: Carefully sweep up solid material, avoiding dust generation, and place it into a designated hazardous waste container.[1][4][10] For liquid spills, use absorbent pads and place them in the waste container.
-
Decontamination: Clean the spill area with an appropriate solvent, followed by soap and water. All cleaning materials must be disposed of as hazardous waste.
For Major Spills (Outside of a fume hood or a large volume):
-
Evacuate: Immediately evacuate the area.
-
Isolate: Close the doors to the affected area to prevent the spread of contaminants.
-
Notify: Alert your institution's Environmental Health and Safety (EHS) department and follow their emergency procedures. Do not attempt to clean up a major spill without specialized training and equipment.[10]
IV. Disposal Pathway: From Laboratory to Final Disposition
The disposal of this compound is governed by federal and local regulations. As a halogenated organic compound, it is subject to specific disposal requirements under the Resource Conservation and Recovery Act (RCRA).[11]
Disposal Workflow Diagram:
Caption: Decision workflow for the disposal of this compound.
Final Disposal Method:
The standard and environmentally preferred disposal method for halogenated organic waste is high-temperature incineration at a licensed hazardous waste disposal facility.[7] This process ensures the complete destruction of the compound and minimizes the release of hazardous byproducts. Landfilling of halogenated organic compounds is heavily restricted.[12]
It is a violation of federal law to dispose of this chemical down the drain or in the regular trash.[13] Improper disposal can lead to significant environmental contamination and legal repercussions.
V. Building a Culture of Safety and Trust
Adherence to these disposal procedures is not merely about regulatory compliance; it is about fostering a culture of safety and environmental stewardship. By understanding the "why" behind each step, researchers can make informed decisions that protect themselves, their colleagues, and the environment. This commitment to best practices is the foundation of trustworthy and authoritative scientific research.
References
- TITLE 35: ENVIRONMENTAL PROTECTION SUBTITLE G: WASTE DISPOSAL CHAPTER I: POLLUTION CONTROL BOARD SUBCHAPTER c: HAZARDOUS WASTE OPERATING REQUIREMENTS PART 729 LANDFILLS: PROHIBITED HAZARDOUS WASTES. Illinois Pollution Control Board.
- SAFETY DATA SHEET: 2-Chloro-N-cyclopropylacetamide. Fisher Scientific.
- Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regul
- HAZARDOUS WASTE SEGREG
- 2-chloro-N-cyclopentylacetamide. PubChem.
- Appendix III List of Halogenated Organic Compounds Regulated Under 66268.32.
- ICSC 0640 - 2-CHLOROACETAMIDE.
- Halogenated Organic Liquids - Standard Oper
- 2-Chloroacetamide. Eurofins.
- This compound. ChemScene.
- 2-Chloroacetamide. Santa Cruz Biotechnology.
- SAFETY DATA SHEET: 2-Chloroacetamide. Sigma-Aldrich.
- SAFETY DATA SHEET: 2-Chloroacetamide. Fisher Scientific.
- Material Safety D
- EPA Hazardous Waste Codes. University of Maryland Environmental Safety, Sustainability and Risk.
- Label Review Manual - Chapter 13: Storage and Disposal. U.S. Environmental Protection Agency.
- Requirements for Pesticide Disposal. U.S. Environmental Protection Agency.
Sources
- 1. fishersci.com [fishersci.com]
- 2. ICSC 0640 - 2-CHLOROACETAMIDE [chemicalsafety.ilo.org]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. eurofinsus.com [eurofinsus.com]
- 5. fishersci.com [fishersci.com]
- 6. eCFR :: Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32 [ecfr.gov]
- 7. bucknell.edu [bucknell.edu]
- 8. View Document - California Code of Regulations [govt.westlaw.com]
- 9. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 10. datasheets.scbt.com [datasheets.scbt.com]
- 11. Requirements for Pesticide Disposal | US EPA [epa.gov]
- 12. Section 729 [ilga.gov]
- 13. epa.gov [epa.gov]
Personal protective equipment for handling 2-chloro-N-cycloheptylacetamide
The search results provided Safety Data Sheets (SDS) for analogous compounds, namely 2-chloroacetamide and 2-chloro-N-cyclopropylacetamide. These documents offer valuable information regarding the general hazards of chloroacetamides, including acute toxicity, skin and eye irritation, and potential for allergic reactions. They also outline standard PPE requirements such as safety glasses, chemical-resistant gloves, and protective clothing. However, no SDS or specific toxicological data for 2-chloro-N-cycloheptylacetamide was found. The larger cycloheptyl group, compared to a hydrogen or cyclopropyl group, may influence the compound's physical properties (e.g., solubility, vapor pressure) and potentially its toxicological profile. To provide a comprehensive and accurate safety guide, it is essential to acknowledge this data gap and extrapolate cautiously from the available information for structurally similar compounds. The next steps will involve synthesizing the information from the available SDSs to create a robust safety guide, while clearly stating that the recommendations are based on analogous compounds due to the absence of specific data for the target molecule.## Navigating the Uncharted: A Guide to Safely Handling this compound
For the pioneering researchers and scientists in drug development, the introduction of novel compounds into the laboratory workflow is a constant. With this innovation comes the critical responsibility of ensuring the highest standards of safety. This guide provides essential, immediate safety and logistical information for handling this compound. As a Senior Application Scientist, my aim is to synthesize technical accuracy with field-proven insights, building a foundation of trust and empowering you to work safely and effectively.
Hazard Profile: Understanding the Risks
Based on the safety data for analogous chloroacetamides, this compound should be handled as a hazardous substance with the following potential risks:
-
Acute Toxicity: Chloroacetamide analogues are known to be toxic if swallowed.[1][2]
-
Skin and Eye Irritation: Direct contact can cause skin irritation and serious eye irritation.[3]
-
Allergic Skin Reaction: May cause an allergic skin reaction upon repeated or prolonged contact.[1][3]
-
Respiratory Irritation: Inhalation of dust or fumes may cause respiratory irritation.[3]
These hazards underscore the necessity of a multi-layered approach to personal protection, encompassing engineering controls, administrative procedures, and the correct use of personal protective equipment (PPE).
Personal Protective Equipment (PPE): Your First Line of Defense
The selection of appropriate PPE is not a one-size-fits-all approach; it is a dynamic process that depends on the specific laboratory operation and the potential for exposure. The following table outlines the recommended PPE for handling this compound.
| Operation | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and preparing solutions (low dust) | Safety glasses with side shields | Nitrile or neoprene gloves | Laboratory coat | Generally not required if handled in a well-ventilated area. |
| Handling solutions (potential for splashing) | Chemical safety goggles or a face shield | Nitrile or neoprene gloves | Laboratory coat | Not typically required. |
| Operations with potential for aerosol or dust generation | Chemical safety goggles and a face shield | Nitrile or neoprene gloves | Chemical-resistant apron over a laboratory coat | A NIOSH-approved particulate respirator (e.g., N95) may be necessary.[1][4] |
Causality of PPE Choices:
-
Eye and Face Protection: The risk of serious eye irritation from even minor splashes necessitates the use of chemical safety goggles.[3] A face shield provides an additional layer of protection, particularly when handling larger quantities or during procedures with a higher risk of splashing.
-
Hand Protection: Chemical-resistant gloves are essential to prevent skin contact, which can lead to irritation and potential sensitization.[3][5] Nitrile or neoprene gloves are generally recommended for their resistance to a broad range of chemicals. Always inspect gloves for any signs of degradation before use and dispose of them properly after handling the compound.
-
Body Protection: A standard laboratory coat is sufficient for low-volume handling. For tasks with a higher risk of contamination, a chemical-resistant apron provides an additional barrier.
-
Respiratory Protection: While not always necessary, a particulate respirator becomes critical when there is a potential for inhaling dust, such as during weighing of the solid compound or if the material is handled in a way that generates aerosols.[1][4]
Operational and Disposal Plans: A Step-by-Step Guide
A well-defined operational plan is paramount to minimizing risk. The following procedural guidance outlines the key steps for the safe handling and disposal of this compound.
Engineering Controls and Safe Handling Practices
-
Ventilation: All work with this compound, especially the handling of the solid form, should be conducted in a well-ventilated area. A chemical fume hood is strongly recommended to minimize inhalation exposure.
-
Avoid Dust Formation: When handling the solid compound, use techniques that minimize the generation of dust. Avoid dry sweeping; instead, use a damp cloth or a vacuum with a HEPA filter for cleaning.
-
Personal Hygiene: Wash hands thoroughly with soap and water after handling the compound and before leaving the laboratory.[1] Do not eat, drink, or smoke in areas where chemicals are handled.[1]
-
Labeling: Ensure all containers of this compound are clearly and accurately labeled with the chemical name and appropriate hazard warnings.
Spill Response
In the event of a spill, immediate and appropriate action is critical to prevent the spread of contamination and minimize exposure.
-
Evacuate: Immediately evacuate the affected area.
-
Alert: Notify your supervisor and laboratory safety personnel.
-
Assess: From a safe distance, assess the extent of the spill and any immediate hazards.
-
Control: If it is safe to do so, prevent the spill from spreading by using absorbent materials. For solid spills, carefully sweep or scoop the material into a designated waste container, avoiding the generation of dust.[3]
-
Decontaminate: Clean the spill area with an appropriate decontaminating agent.
-
PPE: Wear appropriate PPE, including respiratory protection, during the entire cleanup process.
Disposal Plan
Proper disposal of chemical waste is not only a matter of safety but also of environmental responsibility.
-
Waste Classification: this compound and any materials contaminated with it should be treated as hazardous waste.
-
Containerization: Collect all waste in a clearly labeled, sealed, and compatible container.
-
Disposal Protocol: Dispose of the hazardous waste through your institution's designated chemical waste disposal program.[3][4] Do not dispose of this compound down the drain or in the regular trash.
Logical Workflow for PPE Selection
The following diagram illustrates a logical workflow for selecting the appropriate level of PPE based on the specific handling scenario.
Caption: PPE Selection Workflow for this compound.
By adhering to these guidelines, researchers can confidently and safely handle this compound, fostering a culture of safety and scientific excellence within the laboratory.
References
-
Chemos GmbH & Co.KG. (2020, August 18). Safety Data Sheet: 2-chloroacetamide. Retrieved from [Link]
Sources
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
